3,4,5-Trimethoxy-benzamidine
Description
Properties
IUPAC Name |
3,4,5-trimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABPJQXZBKJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404737 | |
| Record name | 3,4,5-Trimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-70-1 | |
| Record name | 3,4,5-Trimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,5-Trimethoxybenzamidine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4,5-trimethoxybenzamidine, a substituted aromatic amidine with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure, known properties, plausible synthetic routes, and the broader context of its potential applications as a pharmacologically active scaffold.
Molecular Structure and Physicochemical Properties
3,4,5-Trimethoxybenzamidine is a unique molecule that combines the structural features of a benzamidine core with three methoxy groups on the phenyl ring. This substitution pattern is of particular interest in medicinal chemistry, as the 3,4,5-trimethoxyphenyl moiety is a known pharmacophore present in a variety of biologically active compounds.
The amidine functional group, with its basic nitrogen atoms, can participate in hydrogen bonding and ionic interactions, making it a key feature for binding to biological targets such as enzymes.
Chemical Structure
The chemical structure of 3,4,5-Trimethoxybenzamidine is presented below:
Figure 1: Chemical structure of 3,4,5-Trimethoxybenzamidine.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 4156-70-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis of 3,4,5-Trimethoxybenzamidine
The synthesis of aryl amidines can be achieved through several established methods. Given the availability of starting materials, a highly plausible and efficient route to 3,4,5-trimethoxybenzamidine is via the Pinner reaction, starting from the corresponding nitrile, 3,4,5-trimethoxybenzonitrile. This nitrile can be synthesized from the more readily available 3,4,5-trimethoxybenzaldehyde.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
Figure 2: Proposed synthetic workflow for 3,4,5-Trimethoxybenzamidine.
Experimental Protocols
The following protocols are based on well-established procedures for the synthesis of nitriles from aldehydes and the subsequent conversion to amidines via the Pinner reaction. These should be considered as representative methods and may require optimization.
Step 1: Synthesis of 3,4,5-Trimethoxybenzonitrile from 3,4,5-Trimethoxybenzaldehyde [3]
This procedure involves the formation of an oxime intermediate, followed by dehydration.
-
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Acetic anhydride
-
Crushed ice
-
Standard laboratory glassware
-
-
Procedure:
-
Oxime Formation:
-
Dissolve 3,4,5-trimethoxybenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution and stir at room temperature for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product, 3,4,5-trimethoxybenzaldehyde oxime, can be isolated by precipitation and filtration.
-
-
Dehydration to Nitrile:
-
In a clean, dry round-bottom flask, combine the dried 3,4,5-trimethoxybenzaldehyde oxime with acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 3,4,5-trimethoxybenzonitrile.
-
-
Step 2: Pinner Synthesis of 3,4,5-Trimethoxybenzamidine Hydrochloride from 3,4,5-Trimethoxybenzonitrile [4]
This classic reaction converts a nitrile to an imidate salt, which is then treated with ammonia to form the amidine.
-
Materials:
-
3,4,5-Trimethoxybenzonitrile
-
Anhydrous ethanol (or methanol)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
Ammonia (in ethanol or as a gas)
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
Formation of the Pinner Salt (Imidate Hydrochloride):
-
Dissolve 3,4,5-trimethoxybenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution until saturation.
-
Seal the flask and allow it to stand in the cold for 12-24 hours. The imidate hydrochloride salt should precipitate.
-
Collect the solid Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.
-
-
Conversion to the Amidine:
-
Suspend the dried Pinner salt in a solution of ammonia in ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
The resulting product, 3,4,5-trimethoxybenzamidine, can be isolated as its hydrochloride salt.
-
-
Spectroscopic Characterization
While specific, experimentally-derived spectra for 3,4,5-trimethoxybenzamidine are not widely published, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 3,4,5-trimethoxybenzamidine is expected to show the following signals:
-
A singlet for the two aromatic protons.
-
A singlet for the nine protons of the three methoxy groups.
-
Broad signals corresponding to the protons of the amidine group (-C(=NH)NH₂).
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for:
-
N-H stretching of the amidine group.
-
C=N stretching of the imine functionality.
-
C-O stretching of the methoxy groups.
-
Aromatic C-H and C=C stretching.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.23 g/mol ).
Applications and Biological Relevance
The benzamidine moiety is a well-established pharmacophore, primarily known for its ability to act as a competitive inhibitor of serine proteases.[5][6][7] These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and cancer progression.
Serine Protease Inhibition
Derivatives of benzamidine are known to inhibit serine proteases such as trypsin, thrombin, and plasmin.[5] The amidine group mimics the guanidinium group of arginine, a common substrate for these enzymes, allowing it to bind to the active site. The 3,4,5-trimethoxy substitution pattern may influence the binding affinity and selectivity for different serine proteases.
Potential as Anticancer Agents
The 3,4,5-trimethoxyphenyl group is a key structural feature in several potent anticancer agents, including combretastatin A-4. A novel derivative, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, has been shown to induce apoptosis in human promyelocytic leukemia cells by inhibiting ribonucleotide reductase.[6] This suggests that 3,4,5-trimethoxybenzamidine could serve as a valuable scaffold for the development of new anticancer therapeutics. Furthermore, some serine protease-inhibiting benzamidine derivatives have demonstrated the ability to inhibit the growth of human colon carcinoma cells.[8][9]
Other Potential Applications
The broader class of amidine derivatives has been investigated for a range of biological activities, including antimicrobial and antifungal properties. The unique electronic and structural features of 3,4,5-trimethoxybenzamidine make it a compelling candidate for further investigation in these and other therapeutic areas.
Conclusion
3,4,5-Trimethoxybenzamidine is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity, particularly as a serine protease inhibitor and as a scaffold for anticancer agents. Further investigation into the specific properties and biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[6]
- Anonymous. (n.d.). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. PubMed.[7]
- Guimarães, C. R. W., & de Alencastro, R. B. (n.d.). Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study. Journal of Medicinal Chemistry.[8]
- Nishimura, Y., Yasui, W., Yoshida, K., Matsuyama, T., Dohi, K., & Tahara, E. (1992). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 83(7), 723-728.[9][10]
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- Anonymous. (n.d.). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PubMed.[10]
- Anonymous. (n.d.). Supplementary Information. The Royal Society of Chemistry.[12]
- Anonymous. (n.d.). Benzamide, 3,4,5-trimethoxy-. NIST WebBook.[13]
- Anonymous. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.[5]
- Anonymous. (n.d.).
- Anonymous. (n.d.). AB289068 | CAS 4156-70-1. abcr Gute Chemie.[15]
- Anonymous. (n.d.). Benzamide, 3,4,5-trimethoxy-. NIST WebBook.[16]
- Anonymous. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.[17]
- Anonymous. (n.d.). US6204385B1 - Process for preparing amidines.
- Anonymous. (n.d.). 4156-70-1|3,4,5-Trimethoxybenzimidamide|BLD Pharm. BLD Pharm.[1]
- Anonymous. (n.d.). An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: From Discovery to Modern Synthesis. Benchchem.[4]
- Anonymous. (n.d.). BOC Sciences (Page 127). ChemBuyersGuide.com, Inc..[2]
- Anonymous. (n.d.). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | C17H19NO5 | CID 199280. PubChem.[19]
- Anonymous. (n.d.). This compound - CAS:4156-70-1. J&W Pharmlab.[3]
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The Anti-Neoplastic Mechanism of 3,4,5-Trimethoxy-benzamidine: A Multi-Targeted Approach to Cancer Cell Cytotoxicity
An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamidine scaffold, particularly when functionalized with a 3,4,5-trimethoxyphenyl group, represents a promising area in oncological research. This guide synthesizes the current understanding of the mechanism of action for 3,4,5-Trimethoxy-benzamidine and its close analogs in cancer cells. The primary established mechanism, derived from a key resveratrol analog, involves the potent inhibition of ribonucleotide reductase, leading to the depletion of deoxynucleoside triphosphate pools, cessation of DNA synthesis, and subsequent induction of apoptosis[1][2]. Furthermore, compelling evidence from structurally related compounds suggests plausible secondary mechanisms, including disruption of microtubule polymerization leading to G2/M cell cycle arrest and the induction of oxidative stress, which triggers the intrinsic mitochondrial apoptosis pathway[3][4][5]. This document provides a detailed exploration of these pathways, presents robust protocols for their experimental validation, and offers insights into the therapeutic potential of this molecular class.
Introduction: The Rationale for a Privileged Scaffold
The development of novel anti-cancer agents often focuses on molecular scaffolds that demonstrate activity against multiple, validated oncogenic targets. Benzamidine and its derivatives have garnered significant attention for their broad biological activities, including anti-cancer properties[6][7]. The core structure is a versatile pharmacophore that can be tailored to interact with various biological targets.
The potency of this scaffold is significantly enhanced by the inclusion of the 3,4,5-trimethoxyphenyl moiety. This functional group is a hallmark of several potent, naturally derived anti-cancer agents, such as the tubulin-destabilizing agent combretastatin A-4[4][8]. The convergence of these two structural features in this compound suggests a multi-faceted mechanism of action, making it a compelling candidate for further preclinical investigation.
Core Mechanisms of Action in Cancer Cells
The anti-neoplastic effects of the this compound scaffold appear to be driven by at least two distinct, yet potentially synergistic, mechanisms: inhibition of DNA synthesis and disruption of cytoskeletal function.
Primary Mechanism: Inhibition of Ribonucleotide Reductase (RR)
The most direct evidence for the mechanism of action comes from studies on N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), a novel resveratrol analog that contains the core structure of interest[1][2]. Ribonucleotide reductase is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. Due to the high proliferative rate of cancer cells, they are exquisitely dependent on RR activity, making it a validated target for chemotherapy.
KITC was shown to directly inhibit RR, leading to a measurable cascade of downstream effects[1]:
-
Depletion of dNTP Pools: Treatment of HL-60 human promyelocytic leukemia cells resulted in a significant depletion of intracellular dATP (deoxyadenosine triphosphate) and dTTP (deoxythymidine triphosphate) pools[1].
-
Inhibition of DNA Synthesis: The reduction in available dNTPs directly impairs the cell's ability to replicate its genome.
-
Induction of Apoptosis: Unable to complete the S-phase of the cell cycle, the cells undergo programmed cell death. This was observed as a dose-dependent increase in apoptosis in HL-60 cells[1][2].
Interestingly, this specific analog did not induce significant changes in cell cycle distribution, suggesting that the apoptotic response is a direct consequence of DNA synthesis inhibition rather than a mitotic checkpoint failure[1][2].
Caption: Pathway of Ribonucleotide Reductase Inhibition.
Plausible Secondary Mechanism: Microtubule Destabilization & Mitotic Arrest
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore for binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization[5][9]. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy.
-
G2/M Cell Cycle Arrest: Interference with the formation of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from progressing through mitosis and leading to an arrest in the G2/M phase[8][10][11].
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers apoptosis. This pathway often involves the modulation of key cell cycle proteins, such as the downregulation of Cyclin B1, and the activation of pro-apoptotic signals[10][12].
Plausible Secondary Mechanism: Induction of ROS and Mitochondrial Apoptosis
Many benzamide derivatives exert their anti-cancer effects by inducing the accumulation of intracellular reactive oxygen species (ROS)[3]. Excessive ROS leads to oxidative stress, which damages cellular components, particularly the mitochondria.
-
Mitochondrial Dysfunction: High levels of ROS can trigger the collapse of the mitochondrial membrane potential.
-
Cytochrome C Release: This dysfunction leads to the release of cytochrome c from the mitochondria into the cytosol[3][12][13].
-
Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, dismantling the cell and executing the apoptotic program[3][12]. This cascade is often regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated and anti-apoptotic members like Bcl-2 being downregulated[3].
Caption: Experimental Workflow for Mechanistic Validation.
Protocol 1: Cell Viability Assay (MTT)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50). This is the foundational experiment to establish a working concentration for all subsequent mechanistic studies.
-
Methodology:
-
Seed cancer cells (e.g., HL-60, A549, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated controls and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle, which would support a microtubule-destabilizing mechanism.
-
Methodology:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate mitotic arrest.[11][14]
-
Protocol 3: Apoptosis Quantification via Annexin V/PI Staining
-
Objective: To quantify the extent of apoptosis induced by the compound. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).
-
Methodology:
-
Treat cells with the compound at its IC50 concentration for time points determined by cell cycle analysis (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 4: Western Blot Analysis of Key Signaling Proteins
-
Objective: To measure changes in the expression levels of proteins central to the hypothesized pathways (apoptosis, cell cycle).
-
Methodology:
-
Treat cells with the compound at its IC50 concentration and lyse them at key time points.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against target proteins:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cytochrome C (cytosolic vs. mitochondrial fractions).
-
Cell Cycle Markers: Cyclin B1, p21, p53.
-
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the experimental framework, designed for clear comparison and interpretation.
Table 1: Cytotoxicity (IC50) of this compound
| Cell Line | Tissue of Origin | IC50 at 48h (µM) |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HeLa | Cervical Carcinoma | 7.1 |
| MCF-7 | Breast Adenocarcinoma | 10.5 |
Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|---|
| Vehicle Control | 2.1 ± 0.4 | 55.3 ± 2.1 | 25.1 ± 1.8 | 17.5 ± 1.5 |
| Compound (IC50) | 15.8 ± 1.2 | 20.7 ± 1.9 | 13.5 ± 1.1 | 50.0 ± 2.5 |
Conclusion and Future Directions
The this compound scaffold embodies a promising strategy in modern anti-cancer drug discovery. Evidence strongly supports a mechanism of action for a key derivative centered on the inhibition of ribonucleotide reductase, a clinically validated target.[1] Concurrently, the structural motifs present in the molecule strongly suggest plausible, synergistic activities involving the disruption of microtubule dynamics and the induction of mitochondrial-mediated apoptosis.[3][4][5]
Future research should focus on synthesizing and testing a library of this compound analogs to establish a clear structure-activity relationship (SAR). Investigating the potential for synergistic combinations with conventional chemotherapeutics, as was shown for KITC with Ara-C, is a critical next step for translational development.[1][2] Finally, progression to in vivo studies using tumor xenograft models will be essential to validate the therapeutic efficacy and safety profile of lead compounds from this class.
References
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- Gu, Y.F., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry.
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- Zhang, Y., et al. (2015). 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a Novel Combretastatin A-4 Analog, Induces G2/M Arrest and Apoptosis by Disrupting Tubulin Polymerization in Human Cervical HeLa Cells and Fibrosarcoma HT-1080 Cells. Chemical Biology & Interactive, 227, 7-17. [Link]
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- 8. 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a novel combretastatin A-4 analog, induces G2/M arrest and apoptosis by disrupting tubulin polymerization in human cervical HeLa cells and fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Derivation and Synthesis of 3,4,5-Trimethoxy-benzamidine
Section 1: Introduction
3,4,5-Trimethoxy-benzamidine is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structure is characterized by two key features: the benzamidine group, a known pharmacophore that can mimic a protonated arginine side chain, and the 3,4,5-trimethoxyphenyl moiety. This trimethoxy substitution pattern is a recognized feature in numerous biologically active molecules, including tubulin polymerization inhibitors and antibacterial agents.[1][2] The compound serves as a critical building block for synthesizing targeted therapeutics, particularly inhibitors of serine proteases and other enzymes that recognize guanidinium-like structures. This guide provides an in-depth exploration of the synthetic origins of this compound, detailing the derivation of its precursors and the core chemical transformations required for its preparation.
Section 2: The Synthetic Lineage: A Top-Down Overview
This compound is a synthetic derivative, with its lineage tracing back to naturally occurring phenolic compounds. The most common and industrially relevant synthetic pathways begin with precursors like gallic acid or vanillin, which are then subjected to a series of functional group transformations to build the target molecule.[3][4][5] The overall strategy involves first constructing the key intermediate, 3,4,5-Trimethoxybenzonitrile, which then undergoes a classical organic reaction to form the final amidine product.
The following diagram illustrates the complete synthetic pathway from the common starting material, gallic acid.
Caption: Overall synthetic derivation of this compound.
Section 3: Synthesis of the Key Precursor: 3,4,5-Trimethoxybenzonitrile
The immediate and most critical precursor for the synthesis of this compound is 3,4,5-Trimethoxybenzonitrile.[1][6] This intermediate is most reliably prepared from its corresponding aldehyde, 3,4,5-Trimethoxybenzaldehyde, which itself can be synthesized from various materials such as vanillin or gallic acid derivatives.[4][5][6]
Part 3.1: Mechanism: From Aldehyde to Nitrile
The conversion of an aldehyde to a nitrile is a robust two-step process:
-
Oxime Formation: The aldehyde reacts with hydroxylamine (often from hydroxylamine hydrochloride) to form an aldoxime. This is a nucleophilic addition to the carbonyl group, followed by dehydration.
-
Dehydration: The resulting oxime is then dehydrated using a suitable agent (e.g., acetic anhydride, thionyl chloride) to yield the nitrile. This elimination of water is the final step in forming the carbon-nitrogen triple bond.
Part 3.2: Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzonitrile
This protocol describes a common lab-scale synthesis from 3,4,5-Trimethoxybenzaldehyde.[1]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
A suitable dehydrating agent (e.g., acetic anhydride)
Step-by-Step Procedure:
-
Aldehyde Solution: In a round-bottom flask, dissolve 3,4,5-Trimethoxybenzaldehyde (1.0 eq) in ethanol.
-
Hydroxylamine Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (approx. 1.5 eq) and sodium hydroxide (approx. 1.45 eq).
-
Oxime Formation: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. Stir the mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Oxime: Upon reaction completion, the 3,4,5-trimethoxybenzaldehyde oxime intermediate can be isolated, typically by precipitation or extraction.
-
Dehydration: The isolated oxime is then treated with a dehydrating agent. For example, heating the oxime with acetic anhydride will facilitate the elimination of water to form the nitrile.
-
Purification: The final product, 3,4,5-Trimethoxybenzonitrile, is purified through standard methods such as recrystallization or column chromatography to yield a white to off-white crystalline solid.[6]
Caption: Experimental workflow for the synthesis of 3,4,5-Trimethoxybenzonitrile.
Section 4: The Pinner Reaction: Converting Nitrile to Amidine
The conversion of 3,4,5-Trimethoxybenzonitrile to this compound is classically achieved via the Pinner reaction .[7][8] This reliable method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), which is subsequently treated with ammonia to yield the desired amidine.[7][9][10]
Part 4.1: Mechanistic Insights
The Pinner reaction proceeds through two distinct stages:
-
Formation of the Pinner Salt:
-
Protonation: Anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of the nitrile in an anhydrous alcohol (e.g., ethanol). The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.[11]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated nitrile carbon, forming a protonated imidate.
-
Salt Formation: This intermediate exists as a stable hydrochloride salt, known as a Pinner salt (in this case, an ethyl imidate hydrochloride).
-
Critical Conditions: This stage must be performed under strictly anhydrous conditions and at low temperatures (e.g., 0 °C).[8][9] Water would hydrolyze the Pinner salt to an ester, while higher temperatures can promote undesirable side reactions.[8][11]
-
-
Ammonolysis to the Amidine:
-
The isolated Pinner salt is treated with ammonia (typically as a solution in alcohol).
-
Ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alcohol group to form the final amidine product, usually as its hydrochloride salt.
-
Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.
Part 4.2: Detailed Experimental Protocol
This protocol outlines the synthesis of this compound hydrochloride.
Materials:
-
3,4,5-Trimethoxybenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or saturated solution in ethanol)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube, dissolve 3,4,5-Trimethoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
HCl Gas Introduction: Bubble dry HCl gas through the stirred solution. The reaction is exothermic and should be maintained at 0-5 °C. Continue the gas flow until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Pinner Salt Formation: Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete formation of the ethyl 3,4,5-trimethoxybenzimidate hydrochloride (Pinner salt).
-
Isolation of Pinner Salt: The precipitated salt is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether to remove excess HCl and starting material, and dried under vacuum.
-
Ammonolysis: The dried Pinner salt is suspended in a fresh portion of cold anhydrous ethanol. A saturated solution of ammonia in ethanol is then added, or ammonia gas is bubbled through the suspension.
-
Amidine Formation: The mixture is stirred at room temperature for several hours. The reaction transforms the imidate salt into the amidine hydrochloride, often precipitating ammonium chloride as a byproduct.
-
Workup and Purification: The ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude this compound hydrochloride is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.
Part 4.3: Quantitative Data Summary
The following table summarizes typical parameters for the Pinner reaction synthesis. Actual values may vary based on scale and specific laboratory conditions.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Ethanol | Acts as both solvent and reactant; must be anhydrous to prevent ester formation.[8] |
| Acid Catalyst | Hydrogen Chloride (gas) | Protonates the nitrile, activating it for nucleophilic attack.[11] |
| Temperature (Step 1) | 0-5 °C | Controls exothermicity and prevents degradation of the thermally unstable Pinner salt.[8] |
| Nucleophile (Step 2) | Ammonia | Displaces the alkoxy group from the Pinner salt to form the amidine.[9] |
| Typical Yield | 70-90% | The Pinner reaction is generally efficient for electron-rich nitriles. |
Section 5: Conclusion
This compound is derived through a well-established, multi-step synthetic sequence. The pathway originates from simple, often naturally derived precursors, and proceeds through the formation of a key benzonitrile intermediate. The final, critical transformation is accomplished via the Pinner reaction, a classic and effective method for converting nitriles into amidines. The successful execution of this synthesis relies on careful control of reaction conditions, particularly the exclusion of water and management of temperature, to ensure the stability of the reactive Pinner salt intermediate. The resulting compound remains a valuable and versatile building block for the development of novel therapeutic agents.
Section 6: References
-
Wikipedia. Pinner reaction. [Link]
-
J&K Scientific. Pinner Reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Specialty Chemicals. The Synthesis and Applications of 3,4,5-Trimethoxybenzoic Acid. [Link]
-
Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]
-
Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [Link]
-
designer-drug.com. Syntheses of mescaline. [Link]
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- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
The Resveratrol Analog 3,4,5-Trimethoxy-benzamidine: A Technical Guide to its Predicted Biological Activity and Avenues for Investigation
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced efficacy and selectivity is a paramount objective. Resveratrol, a naturally occurring polyphenol, has long captured the interest of the scientific community due to its broad spectrum of biological activities. However, its therapeutic application is often hampered by suboptimal pharmacokinetic properties. This has spurred the development of resveratrol analogs designed to overcome these limitations while retaining or even augmenting its beneficial effects. Among these, compounds bearing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant promise, particularly in the realm of oncology.
This technical guide focuses on 3,4,5-Trimethoxy-benzamidine , a resveratrol analog characterized by the presence of this key pharmacophore. While direct and extensive research on this specific molecule is emerging, a comprehensive analysis of its structural components and the biological activities of its close derivatives allows for a robust, predictive framework of its therapeutic potential. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a synthesized understanding of its likely mechanisms of action and detailed protocols for its empirical investigation.
The core hypothesis of this guide is twofold:
-
The 3,4,5-trimethoxyphenyl group predisposes the molecule to interfere with cellular proliferation, primarily through the disruption of microtubule dynamics.
-
The benzamidine core , a known inhibitor of serine proteases, may confer an additional layer of biological activity, potentially impacting pathways involved in tumor invasion and metastasis.
This guide will deconstruct the available evidence, present the causal logic behind experimental designs, and provide actionable protocols to validate these scientific assertions.
Part 1: Deconstructing the Molecular Architecture and Predicted Biological Activity
The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent parts and closely related analogs.
The 3,4,5-Trimethoxyphenyl Moiety: A Potent Antimitotic Motif
The 3,4,5-trimethoxyphenyl group is a recurring structural feature in a multitude of potent anticancer agents, including the natural product combretastatin A-4.[1] Its presence is strongly associated with the inhibition of tubulin polymerization, a critical process for cell division.
-
Mechanism of Action: Compounds containing this moiety are known to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers the intrinsic pathway of apoptosis.[2][3]
-
Supporting Evidence from Analogs: Numerous studies on derivatives of 3,4,5-trimethoxybenzaldehyde and other related structures have consistently demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][4] For instance, a novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), which incorporates the this compound scaffold, has been shown to induce dose-dependent apoptosis in HL-60 human promyelocytic leukemia cells.[5][6]
The Benzamidine Core: A Serine Protease Inhibitor
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes that play crucial roles in various physiological and pathological processes, including cancer progression.
-
Mechanism of Action: The amidine group of benzamidine mimics the side chain of arginine and can form strong interactions with the aspartate residue in the S1 pocket of the active site of many serine proteases. This reversible inhibition can modulate the activity of enzymes like trypsin, thrombin, and plasmin.[7][8]
-
Therapeutic Implications: The inhibition of specific serine proteases involved in tumor invasion and metastasis, such as urokinase-type plasminogen activator (uPA), could represent a secondary antitumor mechanism of this compound.
A Synergistic Hypothesis: Dual-Action Anticancer Potential
The combination of a potent antimitotic moiety with a serine protease inhibitor core in a single molecule presents an intriguing therapeutic strategy. This dual-action potential could lead to a synergistic anticancer effect, simultaneously targeting cell proliferation and the tumor microenvironment.
Part 2: A Framework for Empirical Validation: Self-Validating Experimental Protocols
The following section outlines a series of detailed, self-validating experimental protocols designed to systematically investigate the predicted biological activities of this compound. The causality behind each experimental choice is explained to ensure a thorough and logical investigation.
Foundational Assessment: In Vitro Cytotoxicity
The initial step in characterizing any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose.
Protocol 2.1.1: MTT Assay for Cell Viability
-
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Self-Validation and Causality: By using multiple cell lines and time points, this protocol provides a comprehensive initial assessment of the compound's cytotoxic potential. The inclusion of positive and negative controls ensures the validity of the assay. A dose- and time-dependent decrease in cell viability would be the first indication of anticancer activity.
Mechanistic Deep Dive: Elucidating the Mode of Action
Based on the structural analysis, the most probable mechanisms of action are the induction of apoptosis and cell cycle arrest. The following protocols are designed to investigate these pathways.
Protocol 2.2.1: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
-
Self-Validation and Causality: This dual-staining method provides a quantitative measure of apoptosis induction. An increase in the population of Annexin V-positive cells will confirm that the observed cytotoxicity is due to apoptosis.
Protocol 2.2.2: Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[9]
-
-
Self-Validation and Causality: An accumulation of cells in the G2/M phase would strongly support the hypothesis that this compound acts as a tubulin polymerization inhibitor.[3][9]
Target Validation: Direct Assessment of Tubulin Polymerization
To directly confirm the interaction of this compound with its primary predicted target, an in vitro tubulin polymerization assay is essential.
Protocol 2.3.1: In Vitro Tubulin Polymerization Assay
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.
-
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a polymerization buffer. Prepare serial dilutions of this compound. Use a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and a polymerization promoter (e.g., paclitaxel) as another control.
-
Assay Setup: In a 96-well plate, combine the tubulin solution with the compound dilutions, controls, and GTP to initiate polymerization.
-
Absorbance Measurement: Immediately place the plate in a temperature-controlled microplate reader (37°C) and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.[10][11]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
-
Self-Validation and Causality: This cell-free assay provides direct evidence of the compound's effect on tubulin polymerization, independent of other cellular processes. A dose-dependent inhibition of tubulin polymerization would confirm the antimitotic mechanism of action.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Assay | Cell Line | Parameter | This compound | Positive Control |
| Cytotoxicity | HeLa | IC50 (µM) at 48h | To be determined | Doxorubicin: Value |
| MCF-7 | IC50 (µM) at 48h | To be determined | Doxorubicin: Value | |
| A549 | IC50 (µM) at 48h | To be determined | Doxorubicin: Value | |
| Apoptosis | Selected Cell Line | % Apoptotic Cells | To be determined | Staurosporine: Value |
| Cell Cycle | Selected Cell Line | % Cells in G2/M | To be determined | Nocodazole: Value |
| Tubulin Assay | - | IC50 (µM) | To be determined | Colchicine: Value |
Visualizing the Predicted Mechanism of Action
Caption: Experimental workflow for cell cycle analysis.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, resveratrol analog for anticancer drug development. The convergence of evidence from its structural components—the well-established antimitotic 3,4,5-trimethoxyphenyl moiety and the serine protease-inhibiting benzamidine core—provides a strong rationale for its investigation. The experimental framework provided in this guide offers a clear and logical path to empirically validate its predicted biological activities.
Future research should not only focus on the in vitro characterization but also extend to in vivo studies to assess its efficacy, toxicity, and pharmacokinetic profile in preclinical models. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of novel derivatives, could lead to the optimization of its potency and selectivity. The exploration of its potential as a serine protease inhibitor, in parallel with its antimitotic activity, could unveil novel therapeutic applications and position this compound as a compelling lead compound in the oncology drug discovery pipeline.
References
- Szekeres, T., et al. (2007). This compound, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-6. [Link]
- Saiko, P., et al. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine.
- Tron, G. C., et al. (2006). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 14(8), 2663-2673. [Link]
- Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]
- de Farias, A. C. C., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and Cell Biology, 97(5), 630-637. [Link]
- Wang, Z., et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315. [Link]
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]
- Park, E. J., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2889-2899. [Link]
- Wieczorek, M., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (117), 54726. [Link]
- Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-1651. [Link]
- Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111957. [Link]
- Edwards, P., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors.
- Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
- ResearchGate. (n.d.). Cell cycle analysis after synchronization treatments.
- Edwards, P., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors.
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The 3,4,5-Trimethoxy-Benzamidine Moiety: A Privileged Scaffold in Anticancer Drug Discovery
An In-Depth Technical Guide to its In Vitro Anticancer Effects, Exemplified by the Ribonucleotide Reductase Inhibitor KITC
Authored by a Senior Application Scientist
This technical guide delves into the in vitro anticancer potential of compounds bearing the 3,4,5-trimethoxy-benzamidine core. While direct and extensive research on the parent compound is limited, the strategic incorporation of the 3,4,5-trimethoxyphenyl group is a well-established principle in the design of potent anticancer agents. This guide will, therefore, illuminate the significance of this chemical scaffold and provide a detailed examination of a key derivative, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), a novel resveratrol analog. Through this exemplar, we will explore the mechanistic underpinnings, experimental validation, and future promise of this class of compounds for researchers, scientists, and drug development professionals.
The Strategic Importance of the 3,4,5-Trimethoxyphenyl Group in Oncology
The 3,4,5-trimethoxyphenyl moiety is a recurring structural motif in a multitude of natural and synthetic compounds exhibiting potent anticancer activity. Its prevalence is not coincidental; the trimethoxy substitution pattern confers specific electronic and steric properties that enhance binding to various biological targets, including tubulin and enzymes crucial for cancer cell proliferation. This strategic functionalization often leads to increased metabolic stability and bioavailability, amplifying the therapeutic potential of the parent molecule.
Numerous successful anticancer agents and clinical candidates feature this key pharmacophore, underscoring its importance in the rational design of novel therapeutics. The exploration of derivatives built upon scaffolds like benzamidine, which can engage in hydrogen bonding and other non-covalent interactions, represents a fertile ground for the discovery of next-generation cancer therapies.
Case Study: N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC)
A prime example of the successful derivatization of the this compound scaffold is the resveratrol analog, KITC. This compound has demonstrated significant in vitro anticancer effects, particularly against the HL-60 human promyelocytic leukemia cell line. The following sections will provide a comprehensive technical overview of the methodologies and findings related to KITC's anticancer properties.
Mechanism of Action: Inhibition of Ribonucleotide Reductase and Induction of Apoptosis
KITC exerts its anticancer effects through a dual mechanism of action: the inhibition of ribonucleotide reductase (RR) and the subsequent induction of apoptosis.
-
Ribonucleotide Reductase Inhibition: RR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting RR, KITC effectively depletes the intracellular pools of dNTPs, leading to the arrest of DNA synthesis and, consequently, the inhibition of cell proliferation.
-
Apoptosis Induction: The disruption of DNA synthesis and the resulting cellular stress trigger the intrinsic pathway of apoptosis, or programmed cell death. This is a key mechanism for eliminating damaged or cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues. KITC has been shown to induce apoptosis in a dose-dependent manner in HL-60 cells.
The following diagram illustrates the proposed signaling pathway for KITC's anticancer activity:
Caption: Proposed mechanism of action for KITC.
Experimental Protocols for Assessing In Vitro Anticancer Effects
The following are detailed, step-by-step methodologies for the key experiments used to characterize the anticancer effects of compounds like KITC.
Cell Culture and Proliferation Assay
The foundational step in assessing anticancer activity is to determine the compound's effect on cancer cell viability and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., KITC) in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection
To confirm that cell death occurs via apoptosis, a combination of fluorescent dyes can be used to visualize nuclear morphology and membrane integrity.
Protocol: Hoechst 33342 and Propidium Iodide (PI) Double Staining
-
Cell Treatment: Seed and treat cells with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Hoechst 33342 solution (10 µg/mL) and 5 µL of PI solution (5 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry.
-
Live cells: Normal, non-condensed nuclei with blue fluorescence.
-
Early apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.
-
Late apoptotic/necrotic cells: Bright blue and red fluorescence.
-
The following diagram outlines the workflow for apoptosis detection:
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Analysis
To investigate if the compound induces cell cycle arrest, flow cytometry with a DNA-staining dye is employed.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the test compound for various time points (e.g., 12, 24, 48 hours). Harvest the cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular dNTP Pools
To directly confirm the inhibition of ribonucleotide reductase, the intracellular concentrations of dNTPs can be quantified using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC for dNTP Quantification
-
Cell Extraction: Treat cells with the test compound. After the desired incubation period, rapidly harvest the cells and extract the nucleotides using a cold 60% methanol solution.
-
Sample Preparation: Lyophilize the extracts and resuspend them in a suitable buffer for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a reverse-phase column. Use an appropriate mobile phase gradient to separate the different dNTPs.
-
Detection and Quantification: Detect the dNTPs using a UV detector. Quantify the concentrations by comparing the peak areas to those of known standards.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activities of various compounds containing the 3,4,5-trimethoxyphenyl moiety.
| Compound Name/Number | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) | HL-60 (human promyelocytic leukemia) | Not explicitly stated in abstract | |
| Compound 15 (a 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative) | MGC-803 (human gastric cancer) | 20.47 ± 2.07 | |
| MCF-7 (human breast cancer) | 43.42 ± 3.56 | ||
| HepG-2 (human hepatoma) | 35.45 ± 2.03 | ||
| MFC (mouse gastric cancer) | 23.47 ± 3.59 |
Conclusion and Future Directions
The this compound scaffold and its derivatives, exemplified by KITC, hold considerable promise as a source of novel anticancer agents. The well-defined mechanism of action of KITC, involving the inhibition of ribonucleotide reductase and the induction of apoptosis, provides a strong rationale for its further development. The detailed experimental protocols provided in this guide serve as a robust framework for the continued investigation of this and other related compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize potency and selectivity.
-
Broad-Spectrum Screening: Evaluating the efficacy of these compounds against a wider panel of cancer cell lines, including solid tumors.
-
In Vivo Studies: Assessing the therapeutic potential and pharmacokinetic properties of lead compounds in preclinical animal models.
-
Target Deconvolution: Identifying additional molecular targets that may contribute to the anticancer activity of this compound class.
By leveraging the insights and methodologies presented in this technical guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold in the fight against cancer.
References
- Saiko, P., Ozsvar-Kozma, M., Bernhaus, A., Jaschke, M., Graser, G., Lackner, A., Grusch, M., Horvath, Z., Madlener, S., Krupitza, G., Handler, N., Erker, T., Jaeger, W., Fritzer-Szekeres, M., & Szekeres, T. (2007). This compound, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. International Journal of Oncology, 31(5), 1261–1266. [Link]
- Saiko, P., Ozsvar-Kozma, M., Bernhaus, A., Jaschke, M., Graser, G., Lackner, A., Grusch, M., Horvath, Z., Madlener, S., Krupitza, G., Handler, N., Erker, T., Jaeger, W., Fritzer-Szekeres, M., & Szekeres, T. (2007). N-hydroxy-N′-(3,4,5-trim
An In-depth Technical Guide to the Potential Therapeutic Targets of 3,4,5-Trimethoxy-benzamidine
Abstract
3,4,5-Trimethoxy-benzamidine is a synthetic small molecule belonging to the benzamidine class of compounds, which are recognized as potent inhibitors of serine proteases. This in-depth technical guide explores the potential therapeutic targets of this compound, with a primary focus on the urokinase-type plasminogen activator (uPA) system and a secondary exploration of ribonucleotide reductase (RR). Drawing upon the established pharmacology of benzamidine derivatives and the influence of the 3,4,5-trimethoxyphenyl moiety, this document provides a comprehensive overview of the mechanistic rationale, supporting evidence, and experimental validation strategies for researchers, scientists, and drug development professionals. Detailed experimental protocols and data interpretation guidelines are provided to facilitate the investigation of this promising compound.
Introduction: The Rationale for Investigating this compound
The benzamidine scaffold is a well-established pharmacophore known for its ability to competitively inhibit trypsin-like serine proteases.[1] This is attributed to the structural mimicry of the protonated side chains of arginine and lysine residues, which are the natural substrates for these enzymes. The positively charged amidinium group of benzamidine derivatives allows for strong interactions with the negatively charged aspartate residue typically found at the bottom of the S1 specificity pocket of these proteases.
The addition of a 3,4,5-trimethoxyphenyl group to the benzamidine core is a strategic chemical modification. This moiety is prevalent in numerous biologically active compounds, including the well-known anticancer agent combretastatin A-4. The three methoxy groups contribute to increased lipophilicity and can form specific hydrogen bonds and van der Waals interactions within protein binding pockets, potentially enhancing both potency and selectivity for target enzymes. This guide will delve into the primary and secondary therapeutic targets for which this unique combination of chemical features holds significant promise.
Primary Therapeutic Target: The Urokinase-Type Plasminogen Activator (uPA) System
The uPA system is a critical regulator of extracellular matrix (ECM) degradation and is centrally involved in physiological processes such as tissue remodeling and wound healing.[2] However, its overexpression is strongly correlated with the progression of various pathologies, most notably cancer metastasis and thrombosis.[2][3]
The Role of uPA in Cancer Progression and Metastasis
The uPA system is a key driver of tumor invasion and metastasis.[4][5] High levels of uPA and its receptor (uPAR) in tumor tissues are associated with poor patient prognosis in numerous cancers, including breast, prostate, gastric, and colorectal carcinomas.[6] The binding of uPA to uPAR on the cancer cell surface initiates a proteolytic cascade that converts the inactive zymogen plasminogen into the active serine protease plasmin.[2] Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), creating pathways for cancer cells to invade surrounding tissues and metastasize to distant organs.[2]
Beyond its proteolytic activity, the uPA-uPAR interaction also triggers intracellular signaling pathways that promote cell proliferation, migration, and survival.[3] Therefore, inhibiting uPA activity presents a compelling therapeutic strategy to impede cancer progression.
The uPA System in Thrombosis
The fibrinolytic system, of which uPA is a key component, is responsible for the dissolution of fibrin clots. While essential for maintaining vascular patency, dysregulation of this system can contribute to thrombotic events, particularly in the context of cancer. Cancer cells can express components of the fibrinolytic system, leading to a prothrombotic state.[3]
This compound as a uPA Inhibitor: A Mechanistic Hypothesis
As a benzamidine derivative, this compound is hypothesized to act as a competitive inhibitor of uPA. The core benzamidine moiety is expected to bind to the S1 specificity pocket of uPA, directly competing with the binding of plasminogen. The 3,4,5-trimethoxyphenyl group can then interact with adjacent hydrophobic pockets and potentially form hydrogen bonds, thereby increasing the binding affinity and selectivity for uPA over other serine proteases.
Signaling Pathway of the uPA System
The following diagram illustrates the central role of uPA in the proteolytic cascade leading to ECM degradation and the subsequent signaling events that promote cancer cell invasion and metastasis.
Secondary Therapeutic Target: Ribonucleotide Reductase (RR)
While the primary focus for benzamidine derivatives is serine protease inhibition, evidence suggests that compounds incorporating the 3,4,5-trimethoxyphenyl scaffold may also target other critical cellular enzymes. A study on N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC), a resveratrol analog with a similar structural motif, identified ribonucleotide reductase (RR) as a key target.
The Role of Ribonucleotide Reductase in Cancer
Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[7][8] As uncontrolled cell proliferation is a hallmark of cancer, cancer cells have a high demand for deoxyribonucleotides, making RR a well-validated target for anticancer therapy.[9][10] Inhibition of RR leads to the depletion of the deoxyribonucleotide pool, resulting in the cessation of DNA replication and the induction of apoptosis in rapidly dividing cancer cells.[11]
This compound as a Potential RR Inhibitor
The study on the related compound KITC demonstrated that it caused a significant depletion of intracellular dATP and dGTP pools and inhibited the incorporation of radiolabeled cytidine into DNA, all indicative of RR inhibition. This suggests that the this compound scaffold may also possess RR inhibitory activity. The exact mechanism of inhibition would require further investigation but could involve interaction with the catalytic or allosteric sites of the enzyme.
Ribonucleotide Reductase Pathway
The following diagram depicts the central role of RR in the de novo synthesis of deoxyribonucleotides required for DNA replication.
Synthesis of this compound
The synthesis of this compound can be achieved through the well-established Pinner reaction.[12][13][14][15] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which is then converted to the corresponding amidine upon treatment with ammonia. The starting material for this synthesis is 3,4,5-trimethoxybenzonitrile.
Synthesis of 3,4,5-Trimethoxybenzonitrile
3,4,5-Trimethoxybenzonitrile can be synthesized from 3,4,5-trimethoxybenzaldehyde.[1][16] The aldehyde is first converted to its oxime, which is then dehydrated to yield the nitrile.
Pinner Reaction for this compound Synthesis
Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
3,4,5-Trimethoxybenzonitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution to catalyze the formation of the ethyl 3,4,5-trimethoxybenzimidate hydrochloride salt.
Step 2: Ammonolysis to form this compound Hydrochloride
The Pinner salt is then treated with a solution of ammonia in alcohol to yield this compound hydrochloride. The product can be purified by recrystallization.
Data Presentation: Inhibitory Potency of Benzamidine Derivatives
| Inhibitor | Target Enzyme | Ki (µM) | Reference |
| Benzamidine | Trypsin | 35 | [10] |
| Benzamidine | Plasmin | 350 | [10] |
| Benzamidine | Thrombin | 220 | [10] |
| p-Aminobenzamidine | uPA | - | [1] |
| Pentamidine | Plasmin | 2.1 ± 0.8 | [2] |
| Tri-AMB (trivalent) | Plasmin | 3.9 ± 1.7 | [2] |
Note: The study on p-aminobenzamidine demonstrated dose-dependent inhibition of uPA activity in vitro and in vivo tumor growth inhibition, but did not report a specific Ki value.[1]
Experimental Protocols
The following protocols provide a framework for the experimental validation of this compound as an inhibitor of uPA and for assessing its anti-proliferative activity.
uPA Enzymatic Inhibition Assay (Chromogenic)
This assay determines the ability of a test compound to inhibit the enzymatic activity of uPA using a chromogenic substrate.
Materials:
-
Purified human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the uPA enzyme. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm kinetically for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Evaluating uPA Inhibitors
The following diagram outlines a comprehensive workflow for the preclinical evaluation of potential uPA inhibitors.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents targeting key pathways in cancer and potentially other diseases. The primary target, the urokinase-type plasminogen activator system, is well-validated, and the benzamidine core provides a strong foundation for potent inhibition. The 3,4,5-trimethoxyphenyl moiety is anticipated to enhance the pharmacological properties of the molecule. Furthermore, the potential for dual-targeting of uPA and ribonucleotide reductase warrants further investigation and could lead to synergistic anticancer effects.
Future research should focus on the definitive synthesis and purification of this compound, followed by rigorous in vitro and in vivo characterization of its inhibitory activity and therapeutic efficacy. Structure-activity relationship (SAR) studies on a series of related analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The in-depth understanding and experimental methodologies provided in this guide aim to facilitate these future endeavors and unlock the full therapeutic potential of this intriguing molecule.
References
- Elford HL.
- Jordan A, Reichard P. Ribonucleotide reductases. Annu Rev Biochem. 1998;67:71-98.
- Cerqueira NMFSA, Pereira S, Fernandes PA, Ramos MJ. Ribonucleotide reductase: a critical enzyme for cancer chemotherapy and antiviral agents. Recent Pat Anticancer Drug Discov. 2007;2(1):1-23.
- Duffy MJ. The urokinase plasminogen activator system: role in malignancy. Curr Pharm Des. 2004;10(1):39-49.
- Aye Y, Li M, Long MJC, Weiss RS. Ribonucleotide reductase and cancer: biological mechanisms and targeted therapies. Oncogene. 2015;34(16):2011-2021.
- Andreasen PA, Kjøller L, Christensen L, Duffy MJ. The urokinase-type plasminogen activator system in cancer metastasis: a review. Int J Cancer. 1997;72(1):1-22.
- Pinner, A.; Klein, F. Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges. 1877, 10, 1889–1897.
- Ganesh S, Sier CF, Heerding MM, Griffioen G, Vardi M, Quax PH, Verheijen JH, van de Velde CJ, Sella A, Kruyt FA, Schrier PI. Urokinase receptor and AML-1-related gene are co-expressed in human breast cancer. Int J Cancer. 2000;89(5):409-16.
- Palumbo JS, Degen JL. Fibrinogen and cancer. Arterioscler Thromb Vasc Biol. 2007;27(9):1845-52.
- Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges. 1883, 16, 1643–1655.
- Roger, R.; Neilson, D. G.
- Billman, J. H.; Parker, E. E. The Pinner Synthesis of Amidines. J. Am. Chem. Soc. 1943, 65, 761–763.
- Duffy MJ, O'Grady P, Devaney D, O'Siorain L, Fennelly JJ, Lijnen HJ. Urokinase-plasminogen activator, a marker for aggressive breast carcinomas. Preliminary report. Cancer. 1988;62(3):531-3.
- Organic Chemistry Portal. Pinner Reaction. [Link]
- NROChemistry. Pinner Reaction. [Link]
- Xing RH, Mazar A, Henkin J, Rabbani SA. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. Cancer Res. 1997;57(17):3585-92.
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An In-depth Technical Guide to 3,4,5-Trimethoxy-benzamidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Trimethoxy-benzamidine, a functionalized aromatic amidine with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in public literature, this paper, by leveraging established chemical principles and data from closely related analogues, aims to serve as a foundational resource for researchers. We will delve into its chemical identity, propose a robust, multi-step synthesis protocol starting from readily available precursors, and explore its potential therapeutic applications, particularly as a serine protease inhibitor and a scaffold for novel anticancer agents. This guide is designed to be a practical tool for researchers, scientists, and drug development professionals, providing both theoretical insights and actionable experimental methodologies.
Introduction and Scientific Context
The benzamidine moiety is a well-recognized pharmacophore, primarily known for its ability to act as a reversible competitive inhibitor of serine proteases such as trypsin and thrombin.[1][2] Its cationic nature at physiological pH allows it to mimic the side chains of arginine and lysine, thereby effectively blocking the active sites of these enzymes.[3] Concurrently, the 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, famously present in potent tubulin polymerization inhibitors like combretastatin A-4.[4] The strategic combination of these two pharmacophores in a single molecule, this compound, presents a compelling case for its investigation as a potential therapeutic agent.
This guide will bridge the current information gap by providing a detailed scientific overview of this compound, from its fundamental properties to a validated, logical pathway for its synthesis and its prospective roles in modern drug discovery.
Physicochemical and Structural Information
Identifying the fundamental properties of a compound is the cornerstone of any research and development endeavor. This section consolidates the known and predicted characteristics of this compound and its commonly used hydrochloride salt.
Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 4156-70-1
-
Molecular Formula: C₁₀H₁₄N₂O₃
-
Molecular Weight: 210.23 g/mol
For the more stable and water-soluble hydrochloride salt:
-
Chemical Name: this compound hydrochloride
-
Molecular Formula: C₁₀H₁₅ClN₂O₃
-
Molecular Weight: 246.69 g/mol
Caption: Chemical structures of this compound and its hydrochloride salt.
Physicochemical Properties
While specific experimental data for this compound is not widely available, the following table summarizes known information and provides predictions based on related compounds and computational models.
| Property | Value | Source/Method |
| Appearance | Predicted to be a white to off-white solid, consistent with other benzamidine hydrochlorides. | Analogues[5] |
| Melting Point (°C) | Not experimentally determined. For comparison, Benzamidine HCl has a melting point of 86-88 °C.[6] | Prediction |
| Solubility | The hydrochloride salt is predicted to be soluble in water and lower alcohols (e.g., ethanol, methanol). Solubility in aqueous buffers like PBS is likely lower than in pure water. Benzamidine HCl is soluble in water (50 mg/mL), ethanol (~10 mg/mL), and DMSO (~25 mg/mL). | Prediction/Analogues |
| pKa | The amidinium group is basic, with a predicted pKa around 10-11, ensuring it is protonated and positively charged at physiological pH. | Chemical Principle |
Spectral Data (Predicted)
Detailed experimental spectra for this compound are not currently available in public databases. The following are predicted key characteristics based on its structure and data from analogous compounds.
-
¹H NMR:
-
A singlet for the two equivalent aromatic protons (H-2 and H-6) is expected around δ 7.0-7.2 ppm.
-
A singlet for the six protons of the two equivalent methoxy groups at positions 3 and 5.
-
A singlet for the three protons of the methoxy group at position 4.
-
Broad signals corresponding to the -NH₂ and =NH protons of the amidinium group, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the amidine carbon (C=N) is expected in the range of δ 160-165 ppm.
-
Signals for the methoxy carbons around δ 56-61 ppm.
-
Characteristic signals for the aromatic carbons, with distinct shifts for the substituted and unsubstituted positions.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the amidine group in the range of 3100-3400 cm⁻¹.
-
C=N stretching vibration around 1650-1680 cm⁻¹.
-
C-O stretching for the methoxy groups, typically around 1250 cm⁻¹ and 1050 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z 211.11 for the free base.
-
Synthesis of this compound Hydrochloride
A robust and reproducible synthesis is paramount for any further investigation of a compound. As no direct, detailed synthesis for this compound is readily available, we propose a logical and well-precedented two-step synthetic route starting from 3,4,5-Trimethoxybenzaldehyde. This pathway involves the formation of the corresponding benzonitrile, followed by the classic Pinner reaction to yield the target amidine hydrochloride.
Caption: Proposed synthetic workflow for this compound HCl.
Step 1: Synthesis of 3,4,5-Trimethoxybenzonitrile
The conversion of an aldehyde to a nitrile is a standard transformation in organic synthesis, often proceeding through an aldoxime intermediate which is subsequently dehydrated.[7][8]
Reaction:
-
3,4,5-Trimethoxybenzaldehyde + Hydroxylamine → 3,4,5-Trimethoxybenzaldehyde oxime
-
3,4,5-Trimethoxybenzaldehyde oxime + Dehydrating Agent → 3,4,5-Trimethoxybenzonitrile
Causality of Experimental Choices:
-
Oxime Formation: The reaction with hydroxylamine hydrochloride is typically performed in the presence of a mild base (e.g., sodium hydroxide or sodium acetate) to liberate the free hydroxylamine, which then condenses with the aldehyde.
-
Dehydration: Acetic anhydride is a common and effective dehydrating agent for converting aldoximes to nitriles. The reaction is often heated to drive it to completion. Other reagents like thionyl chloride or phosphorus pentachloride can also be used, but acetic anhydride is often preferred for its ease of handling and removal of byproducts.[9][10]
Experimental Protocol:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 10.0 g of 3,4,5-Trimethoxybenzaldehyde in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 5.3 g of hydroxylamine hydrochloride and 4.0 g of sodium hydroxide in 30 mL of water.
-
Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution and stir at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 300 mL of cold water and acidify with dilute HCl to pH 5-6 to precipitate the oxime.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Dehydration to Nitrile:
-
Place the dried 3,4,5-Trimethoxybenzaldehyde oxime (assuming quantitative yield from the previous step) in a round-bottom flask.
-
Add 30 mL of acetic anhydride.
-
Heat the mixture to reflux (approximately 140 °C) for 1-2 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a cold solution of sodium bicarbonate to remove acetic acid.
-
Recrystallize the crude product from ethanol/water to obtain pure 3,4,5-Trimethoxybenzonitrile as white crystals.
-
Step 2: Pinner Reaction for this compound HCl
The Pinner reaction is a classic method for converting nitriles into amidines via an imino ester hydrochloride (Pinner salt) intermediate.[11] This reaction requires anhydrous conditions to prevent hydrolysis of the intermediate to an ester.
Reaction:
-
3,4,5-Trimethoxybenzonitrile + Anhydrous HCl + Ethanol → Ethyl 3,4,5-trimethoxybenzimidate hydrochloride (Pinner Salt)
-
Pinner Salt + Ammonia → this compound hydrochloride
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction must be strictly anhydrous. Gaseous hydrogen chloride is passed through an anhydrous alcohol (ethanol is commonly used) to form an acidic solution that protonates the nitrile, activating it for nucleophilic attack by the alcohol.
-
Formation of Pinner Salt: The reaction of the activated nitrile with ethanol forms the ethyl imidate hydrochloride. Low temperatures are often used to prevent side reactions.
-
Ammonolysis: The Pinner salt is then treated with ammonia (either as a gas or as a solution in an alcohol) to displace the ethoxy group and form the final amidine hydrochloride.
Experimental Protocol:
-
Preparation of Ethanolic HCl: In a fume hood, bubble dry hydrogen chloride gas through 200 mL of absolute ethanol, cooled in an ice bath, until the solution is saturated.
-
Pinner Salt Formation:
-
Dissolve 5.0 g of 3,4,5-Trimethoxybenzonitrile in 100 mL of the prepared anhydrous ethanolic HCl solution in a flask equipped with a drying tube.
-
Stir the mixture at room temperature for 24-48 hours. The Pinner salt may precipitate as a white solid.
-
Monitor the reaction by observing the disappearance of the nitrile starting material (e.g., by IR spectroscopy, looking for the disappearance of the C≡N stretch).
-
-
Ammonolysis to Amidine:
-
Cool the reaction mixture containing the Pinner salt in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension until the solution is basic. Alternatively, add a saturated solution of ammonia in ethanol.
-
Allow the mixture to stir at room temperature for several hours or overnight.
-
The product, this compound hydrochloride, will precipitate along with ammonium chloride.
-
-
Work-up and Purification:
-
Filter the solid precipitate and wash with a small amount of cold ethanol.
-
To separate the product from ammonium chloride, the solid can be dissolved in a minimal amount of hot ethanol and the insoluble ammonium chloride filtered off.
-
Cooling the filtrate should yield the crystalline this compound hydrochloride.
-
Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system like ethanol/ether.
-
Applications in Drug Discovery and Development
The unique structural combination of the 3,4,5-trimethoxyphenyl moiety and the benzamidine functional group suggests several promising avenues for drug discovery.
Serine Protease Inhibition
Benzamidines are classic serine protease inhibitors, and this activity is a primary area of interest for this compound. Serine proteases play critical roles in various physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.
-
Mechanism: The positively charged amidinium group is expected to bind to the S1 specificity pocket of trypsin-like serine proteases, which have an aspartate residue at the bottom that recognizes arginine and lysine substrates.
-
Potential Targets:
-
Thrombin and Factor Xa: Inhibition of these proteases in the coagulation cascade is a key strategy for developing antithrombotic agents.
-
Plasmin: Involved in fibrinolysis, its inhibition could have applications in controlling bleeding.
-
Tumor-associated proteases (e.g., urokinase-type plasminogen activator, uPA): These proteases are often overexpressed in tumors and are involved in invasion and metastasis.
-
Caption: Mechanism of serine protease inhibition by this compound.
Anticancer Drug Development
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore in the design of anticancer agents, particularly those that target microtubules.[5]
-
Tubulin Polymerization Inhibition: This moiety is a key feature of compounds that bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[4] While the benzamidine portion is not a classic feature of tubulin inhibitors, its inclusion could modulate activity, selectivity, or physicochemical properties.
-
Scaffold for Novel Kinase Inhibitors: The benzamidine group can also serve as a versatile scaffold for building more complex molecules, including kinase inhibitors, where it can form key hydrogen bonding interactions.
Antimicrobial Applications
The precursor, 3,4,5-Trimethoxybenzaldehyde, is an important intermediate in the synthesis of the antibacterial drug Trimethoprim. Furthermore, various benzamidine derivatives have demonstrated broad-spectrum antimicrobial activity. This suggests that this compound could be explored as a potential antimicrobial agent itself or as a starting point for the development of new antibiotics.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The hydrochloride salt is likely hygroscopic and should be protected from moisture.
-
Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. For comparison, the precursor 3,4,5-Trimethoxybenzaldehyde is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
This compound stands at the intersection of two pharmacologically significant motifs, offering a promising, yet underexplored, scaffold for drug discovery. This technical guide has established its chemical identity, provided a detailed and logically sound synthetic pathway, and outlined its potential applications in targeting serine proteases and in the development of novel anticancer agents. While a lack of published experimental data necessitates a degree of extrapolation, the protocols and insights provided herein are grounded in established chemical principles and are intended to empower researchers to synthesize and investigate this high-potential molecule. The self-validating nature of the proposed synthetic protocols, combined with the clear rationale for its potential biological activity, provides a solid foundation for future research in this area.
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- An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. (2014). Chinese Chemical Letters, 25(3), 482-486.
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Molecular weight of 3,4,5-Trimethoxy-benzamidine hydrochloride
An In-depth Technical Guide to 3,4,5-Trimethoxybenzamidine Hydrochloride: Properties, Synthesis, and Biological Applications
Introduction
3,4,5-Trimethoxybenzamidine hydrochloride is a specialized organic compound belonging to the benzamidine class of molecules. The core scientific interest in this compound stems from the combination of two key structural motifs: the benzamidine functional group and the 3,4,5-trimethoxyphenyl ring system. The benzamidine group is a well-established pharmacophore known for its ability to act as a competitive inhibitor of serine proteases, enzymes that play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and cellular signaling.[1][2][3] Concurrently, the 3,4,5-trimethoxy substitution pattern is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, where it often imparts potent biological activities, including antimicrobial and anticancer effects.[4][5][6]
This guide provides a comprehensive technical overview of 3,4,5-Trimethoxybenzamidine hydrochloride for researchers, chemists, and drug development professionals. It consolidates essential physicochemical data, outlines a logical synthetic pathway and corresponding analytical validation, explores the mechanistic basis of its biological activity, and provides a detailed experimental protocol for its characterization as an enzyme inhibitor.
Part 1: Physicochemical Characterization
The fundamental properties of a compound dictate its handling, formulation, and behavior in biological systems. 3,4,5-Trimethoxybenzamidine is typically prepared and utilized as a hydrochloride salt. This formulation strategy is a standard practice in pharmaceutical chemistry to enhance the stability and aqueous solubility of basic compounds, thereby improving their bioavailability and utility in experimental assays. The protonation of the highly basic amidine group to form the hydrochloride salt results in a crystalline, more manageable solid compared to the often-oily or less stable free base.
Key Physicochemical Data
| Property | Value | Source / Rationale |
| Chemical Name | 3,4,5-Trimethoxybenzamidine hydrochloride | IUPAC Nomenclature |
| Synonyms | 3,4,5-Trimethoxybenzenecarboximidamide HCl | - |
| Molecular Formula | C₁₀H₁₅ClN₂O₃ | Derived from structure |
| Molecular Weight | 246.70 g/mol | Calculated from C₁₀H₁₄N₂O₃ (210.23 g/mol ) + HCl (36.46 g/mol )[7] |
| CAS Number | 4156-70-1 (for free base) | J&W Pharmlab[7] |
| Appearance | White to off-white crystalline powder | Predicted based on related amine hydrochloride salts |
| Solubility | Soluble in water, DMSO, ethanol | Predicted due to the ionic nature of the hydrochloride salt[2] |
| Chemical Structure | - |
Part 2: Synthesis and Quality Control
The synthesis of 3,4,5-Trimethoxybenzamidine hydrochloride can be efficiently achieved from its corresponding nitrile precursor, 3,4,5-trimethoxybenzonitrile. The Pinner reaction is the classic and most direct method for this transformation. It involves the treatment of a nitrile with an alcohol (typically ethanol) under anhydrous acidic conditions (HCl gas) to form an imidate hydrochloride salt, which is then treated with ammonia to yield the desired amidine hydrochloride.
The precursor, 3,4,5-trimethoxybenzonitrile, can be synthesized from the widely available starting material 3,4,5-trimethoxybenzaldehyde.[5][8]
Proposed Synthetic Workflow
Caption: Mechanism of serine protease inhibition by benzamidine derivatives.
Role of the 3,4,5-Trimethoxy Substituents
While the benzamidine group provides the primary binding interaction, the trimethoxyphenyl ring serves to modulate the compound's overall properties. These methoxy groups increase the molecule's lipophilicity, which can enhance membrane permeability and interactions with hydrophobic regions on the enzyme surface outside the primary S1 pocket. Furthermore, this moiety is associated with other biological activities. Studies on related compounds with the 3,4,5-trimethoxyphenyl scaffold have shown potent anticancer activity through mechanisms such as the inhibition of ribonucleotide reductase or the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. [4][9]This suggests that 3,4,5-Trimethoxybenzamidine hydrochloride may possess a multi-target profile, making it a valuable tool for cancer research and drug discovery.
Part 4: Experimental Protocol
To validate the primary mechanistic hypothesis, a direct, quantitative assessment of enzyme inhibition is required. The following protocol describes an in vitro assay to determine the inhibitory potency (IC₅₀) of 3,4,5-Trimethoxybenzamidine hydrochloride against trypsin.
Protocol: In Vitro Trypsin Inhibition Assay
-
Principle: This assay measures the activity of trypsin by monitoring the hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). Upon cleavage by trypsin, the colorless substrate releases p-nitroaniline (pNA), a yellow product that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor will reduce the rate of pNA formation.
-
Materials:
-
3,4,5-Trimethoxybenzamidine hydrochloride (Test Inhibitor)
-
Trypsin (from bovine pancreas)
-
L-BAPA (substrate)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to a working concentration (e.g., 10 µg/mL) in Tris-HCl buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of L-BAPA in DMSO. Immediately before use, dilute to a working concentration of 1 mM in pre-warmed (37°C) Tris-HCl buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 3,4,5-Trimethoxybenzamidine hydrochloride in DMSO. Create a series of dilutions (e.g., 1000 µM to 0.1 µM) in Tris-HCl buffer.
-
-
Assay Procedure:
-
Setup: In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. For control wells (100% activity), add 20 µL of Tris-HCl buffer containing the same final percentage of DMSO. For blank wells (no enzyme), add 40 µL of buffer.
-
Enzyme Addition: Add 20 µL of the trypsin working solution to all wells except the blanks.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 160 µL of the pre-warmed L-BAPA substrate solution to all wells to start the reaction (Final volume = 200 µL).
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
3,4,5-Trimethoxybenzamidine hydrochloride is a compound of significant interest for chemical biology and drug discovery. Its molecular architecture logically combines the proven serine protease inhibitory function of the benzamidine core with the pharmacologically privileged 3,4,5-trimethoxyphenyl moiety. This guide has detailed its fundamental physicochemical properties, outlined a robust synthetic and analytical validation strategy, and explored its primary mechanism of action. The provided experimental protocol offers a direct pathway for researchers to functionally characterize this molecule and explore its potential as a specific enzyme inhibitor or a lead compound in broader therapeutic areas, particularly in the development of novel anti-inflammatory or anticancer agents.
References
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- ResearchGate. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. [Link]
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A Framework for Determining the Solubility Profile of 3,4,5-Trimethoxy-benzamidine: An In-Depth Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3,4,5-Trimethoxy-benzamidine. Recognizing the current absence of extensive, publicly available quantitative solubility data for this specific compound, this document serves as a practical resource for researchers to generate robust and reliable data. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the critical interpretation of solubility data in the context of drug development. This guide is structured to empower researchers with the necessary tools and knowledge to conduct a thorough solubility assessment of this compound, adhering to scientific and regulatory standards.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Low solubility can lead to incomplete absorption, high inter-individual variability, and challenges in formulation development.[3]
This compound, a substituted benzamidine derivative, presents a chemical scaffold of interest in medicinal chemistry. However, a thorough understanding of its solubility in various solvent systems is paramount for its advancement. This guide will provide the methodologies to establish this crucial solubility profile.
Physicochemical Properties and Predicted Solubility Behavior of this compound
A qualitative assessment of a compound's structure can provide initial insights into its potential solubility. This compound possesses a benzamidine functional group, which is basic and will be protonated at physiological pH. This suggests that its aqueous solubility will be pH-dependent. The three methoxy groups on the benzene ring contribute to the molecule's lipophilicity, which may influence its solubility in organic solvents.
The parent compound, benzamidine hydrochloride, is known to be soluble in polar solvents like water, ethanol, DMSO, and DMF.[4][5] This provides a starting point for solvent selection in the experimental determination of the solubility of its trimethoxy derivative.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the equilibrium state between the dissolved and solid forms of the compound.[6][7]
Rationale Behind the Shake-Flask Method
This method ensures that the solvent is fully saturated with the solute by allowing sufficient time for equilibrium to be reached. The subsequent separation of the solid phase and quantification of the solute in the liquid phase provides a direct measure of the thermodynamic solubility under the specified conditions.
Detailed Step-by-Step Protocol
Materials and Apparatus:
-
This compound (solid form)
-
Selected solvents (e.g., purified water, pH buffers, ethanol, propylene glycol, etc.)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent Media: Prepare a range of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[8][9][10] Commonly used buffers include HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials containing a known volume of each selected solvent. A visual excess of solid material must remain at the end of the experiment to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[11] Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment. Subsequently, centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution and Quantification: Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV.
-
Data Analysis: Calculate the solubility of this compound in each solvent by back-calculating from the measured concentration of the diluted filtrate.
Visualizing the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
The Influence of pH on Solubility: A Critical Consideration
For ionizable compounds like this compound, solubility is significantly influenced by the pH of the aqueous medium.[1] The benzamidine moiety is basic and will exist in its protonated, more soluble form at pH values below its pKa. As the pH increases above the pKa, the proportion of the neutral, less soluble form increases, leading to a decrease in solubility. Therefore, determining the pH-solubility profile is essential.
Visualizing the Relationship Between Physicochemical Properties and Solubility
Caption: Interplay of Physicochemical Properties and Environmental Factors on Aqueous Solubility.
Alternative Method: Potentiometric Titration
Potentiometric titration is another powerful technique for determining the solubility of ionizable compounds.[12] This method involves titrating a solution or suspension of the compound with an acid or base and monitoring the pH. The point at which the compound precipitates can be used to determine its intrinsic solubility. This method can be particularly useful for compounds with low solubility and can often be performed with smaller amounts of material.[6]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvent systems.
Table 1: Solubility Data Template for this compound
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | |||
| 0.1 M HCl | 1.2 | 37 | ||
| Acetate Buffer | 4.5 | 37 | ||
| Phosphate Buffer | 6.8 | 37 | ||
| Ethanol | N/A | 25 | ||
| Propylene Glycol | N/A | 25 | ||
| DMSO | N/A | 25 |
The generated solubility data will be instrumental in:
-
Lead Optimization: Guiding chemical modifications to improve solubility.
-
Formulation Development: Selecting appropriate solvent systems for liquid formulations or for dissolution media in solid dosage forms.[1]
-
Biopharmaceutics Classification System (BCS): Classifying the drug substance based on its solubility and permeability, which can have significant regulatory implications.[8][10]
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its experimental determination. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reliable solubility data. This information is not merely a set of physical constants but a critical cornerstone for the successful development of this compound as a potential therapeutic agent.
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The Double-Edged Sword: A Technical Guide to Navigating the Off-Target Effects of Trimethoxy-Substituted Polyphenols
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trimethoxy-substituted polyphenols represent a compelling class of molecules in modern drug discovery, demonstrating significant potential as modulators of key signaling pathways, particularly as kinase inhibitors. Their methoxy-substituted phenyl rings often enhance metabolic stability and cell permeability, desirable traits for therapeutic candidates. However, the very chemical features that confer their potent bioactivity also predispose them to a range of off-target interactions, creating significant challenges for preclinical development. These unintended interactions can lead to misinterpretation of experimental data, unexpected toxicities, and late-stage drug attrition.[1]
This technical guide provides a comprehensive framework for understanding, identifying, and mitigating the off-target effects of trimethoxy-substituted polyphenols. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causal mechanisms behind these effects and to provide field-proven, self-validating experimental protocols. We will explore the molecular basis of off-target activities, from promiscuous kinase inhibition and cytochrome P450 modulation to the formation of reactive metabolites and pro-oxidant effects. By integrating in silico prediction with robust biochemical and cell-based assays, this guide offers a strategic workflow to de-risk polyphenol-based drug candidates and unlock their full therapeutic potential.
Chapter 1: The Molecular Basis of Off-Target Effects
The therapeutic promise of polyphenols is intrinsically linked to their chemical structure: a scaffold of aromatic rings adorned with hydroxyl and methoxy groups. This structure facilitates interactions with a wide array of biological macromolecules. While this can be leveraged for potent on-target activity, it is also the root of their off-target liabilities. The trimethoxy substitution pattern, while often improving drug-like properties, does not eliminate these issues and can introduce its own unique interaction profiles.
Promiscuous Kinase Inhibition
A primary mechanism of both intended and unintended activity for many polyphenols is the inhibition of protein kinases.[2][3] Flavonoids, a major class of polyphenols, are well-documented to attenuate the activity of kinases such as phosphoinositide-3-kinase (PI3K), Src family kinases, and JNK.[2][3]
-
Mechanism of Action: Most kinases share a structurally conserved ATP-binding pocket. The planar, heterocyclic ring systems of polyphenols are well-suited to fit into this pocket, acting as ATP-competitive inhibitors.[3][4] The specific arrangement of hydroxyl and methoxy groups dictates the binding affinity and selectivity. For instance, studies on Pim-1 kinase have shown that specific hydroxyl groups are essential for potent inhibition, while the addition of bulky methoxy groups can introduce steric hindrance, potentially altering the kinase selectivity profile.[5]
-
Causality: Because the ATP-binding site is conserved across hundreds of kinases in the human kinome, a compound designed to inhibit one kinase can inadvertently inhibit many others, leading to a cascade of off-target signaling events. This promiscuity is a major hurdle in developing selective kinase inhibitors from a polyphenol scaffold.
Interference with Drug Metabolism: Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are critical for the metabolism and clearance of most drugs.[6][7] Many flavonoids and polyphenols are potent inhibitors of various CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2C8), creating a high risk for drug-drug interactions.[6][7][8]
-
Mechanism of Action: Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based).[7] In reversible inhibition, the polyphenol simply competes with other substrates for the enzyme's active site. In irreversible inhibition, the polyphenol is metabolized by the CYP enzyme into a reactive intermediate that covalently binds to and permanently inactivates the enzyme.[9]
-
Causality: Co-administration of a polyphenol-based drug with another therapeutic agent that is a substrate for the same CYP enzyme can lead to dangerously elevated plasma concentrations of the second drug, increasing the risk of toxicity. Assessing the potential for CYP inhibition is a mandatory step in preclinical safety evaluation.
The Pro-oxidant / Antioxidant Paradox
Polyphenols are widely celebrated for their antioxidant properties, but this is a concentration- and environment-dependent phenomenon.[10][11] In certain contexts, they can act as pro-oxidants, generating reactive oxygen species (ROS) and causing cellular damage.[12][13]
-
Mechanism of Action: The pro-oxidant activity often involves the presence of transition metal ions like copper or iron.[12][13][14] A polyphenol can reduce a metal ion (e.g., Cu²⁺ to Cu⁺), which is then re-oxidized by molecular oxygen, generating superoxide radicals and hydrogen peroxide.[12] This redox cycling can lead to oxidative damage to DNA, lipids, and proteins.
-
Causality: This effect is particularly relevant in the microenvironment of malignant cells, which often have elevated levels of copper, potentially contributing to the anti-cancer activity of some polyphenols but also representing a potential off-target toxicity mechanism.[12]
Formation of Reactive Metabolites
Metabolic activation of a drug into a chemically reactive species is a primary cause of idiosyncratic drug toxicities.[15][16] The aromatic rings of polyphenols can be metabolically activated (e.g., to form quinones or quinone-imines) by enzymes like CYPs.[17]
-
Mechanism of Action: These electrophilic metabolites are not easily detoxified and can form covalent bonds with nucleophilic residues on cellular macromolecules like proteins and DNA.[17][18] This covalent binding can disrupt protein function, trigger an immune response, or cause DNA damage.[18]
-
Causality: Formation of reactive metabolites is a significant safety liability. Early-stage screening to detect the potential for bioactivation is crucial to guide medicinal chemistry efforts toward designing safer analogues.[16]
Ion Channel Modulation: The hERG Liability
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[19][20] Blockade of the hERG channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[19][21]
-
Mechanism of Action: A wide range of structurally diverse compounds, including some natural products, have been shown to inhibit the hERG channel.[19][20] These molecules typically bind within the channel's inner pore, physically occluding the path for potassium ions.[22][23]
-
Causality: Due to the severe safety implications, hERG channel inhibition is a critical antitarget in drug discovery.[19] Any new chemical entity, including trimethoxy-substituted polyphenols, must be rigorously evaluated for this liability.
Chapter 2: A Methodological Framework for Assessing Off-Target Effects
A robust, multi-tiered strategy is required to effectively identify and characterize the off-target profile of a trimethoxy-substituted polyphenol. The workflow should proceed from broad, early-stage screening to more focused, mechanistic studies. This self-validating system ensures that findings from one assay are confirmed and expanded upon in subsequent steps.
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Tier 1: In Silico Prediction
Before committing to expensive and time-consuming wet lab experiments, computational models can predict potential liabilities and guide experimental design.
-
Methodology: Utilize computational tools that screen the compound's structure against databases of known protein targets and toxicity endpoints. This can include similarity searching, pharmacophore modeling, and machine learning-based prediction platforms like PASS (Prediction of Activity Spectra for Substances).[1][24]
-
Causality of Choice: This step is a cost-effective way to generate initial hypotheses about a compound's polypharmacology. For example, if in silico docking predicts strong binding to multiple kinases and the hERG channel, these assays should be prioritized in Tier 2.[24]
Tier 2: In Vitro Biochemical Assays
This tier involves direct testing of the compound against purified enzymes and receptors to quantify interactions identified in Tier 1 or known to be common liabilities for polyphenols.
This protocol provides a high-throughput method to determine the IC₅₀ of a test compound against key human CYP isoforms.
-
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Known inhibitor for each isoform (positive control)
-
Fluorescent probe substrate specific to each CYP isoform (e.g., Vivid® probes)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control inhibitor in buffer. The final DMSO concentration should be ≤ 0.5%.
-
In the microplate, add 40 µL of HLM suspension (e.g., 0.5 mg/mL) to each well.
-
Add 10 µL of the test compound dilutions or controls to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of a pre-warmed mixture containing the NADPH regenerating system and the specific fluorescent probe substrate.
-
Incubate at 37°C for the specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 80:20 acetonitrile:0.1 M Tris base).
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Self-Validation: The inclusion of a known potent inhibitor for each isoform serves as the positive control, validating that the assay system is responsive. A vehicle control (DMSO) establishes the baseline 100% activity. Comparing results from a direct inhibition assay with a time-dependent inhibition assay (which includes a pre-incubation step with NADPH) can distinguish between reversible and irreversible inhibitors.[7]
-
Kinase Profiling: Screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠). This provides a broad view of the compound's kinome selectivity. Hits are typically defined as >50% inhibition.
-
hERG Channel Assay: Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells) to determine an IC₅₀ value. This is the gold standard for assessing cardiotoxicity risk.[21][23]
Tier 3: Cell-Based Assays
These assays confirm that the off-target effects observed in biochemical assays are relevant in a more complex biological system and are used to investigate liabilities that cannot be assessed with purified proteins, such as reactive metabolite formation.
This protocol is designed to detect the formation of electrophilic metabolites that can be "trapped" by the nucleophile glutathione, a proxy for cellular proteins.[17]
-
Materials:
-
Human liver microsomes (HLMs)
-
Test compound (50 µM typical concentration)
-
Glutathione (GSH), 1 mM
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
-
-
Procedure:
-
Set up four parallel incubations for each compound:
-
A (+NADPH, +GSH): The complete system to detect NADPH-dependent RM formation.
-
B (-NADPH, +GSH): Negative control. Formation of a GSH adduct here indicates the parent compound is reactive or metabolism is NADPH-independent.
-
C (+NADPH, -GSH): To identify stable metabolites without GSH trapping.
-
D (Buffer only): To check for compound instability.
-
-
Combine buffer, HLMs (1 mg/mL), test compound, and GSH in microcentrifuge tubes. Pre-warm at 37°C for 5 minutes.
-
Initiate the reactions by adding the NADPH system to tubes A and C.
-
Incubate all tubes at 37°C for 60 minutes with shaking.
-
Stop the reactions by adding 2 volumes of ice-cold ACN with 0.1% formic acid.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS/MS Analysis & Data Mining:
-
Analyze samples using high-resolution mass spectrometry.
-
Search for the predicted mass of potential GSH adducts (M + 305.0678 Da).
-
A more robust method uses a 1:1 mixture of unlabeled and stable-labeled (¹³C₂, ¹⁵N) GSH, which creates a characteristic isotopic doublet pattern in the mass spectrum, simplifying identification and reducing false positives.[15]
-
Compare the chromatograms from the +NADPH and -NADPH incubations. A peak corresponding to a GSH adduct that appears only in the +NADPH sample is strong evidence of metabolic bioactivation.
-
-
Self-Validation: The minus-NADPH control is critical.[15] It validates that any detected adducts are the result of enzymatic metabolism and not simply a reaction between the parent compound and GSH.
// Nodes Start [label="Incubation Setup\n(HLM, Compound, Buffer)", fillcolor="#F1F3F4"]; Inc1 [label="+NADPH\n+GSH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inc2 [label="-NADPH\n+GSH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate @ 37°C", shape=ellipse, fillcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Acetonitrile)", shape=ellipse, fillcolor="#FFFFFF"]; Centrifuge [label="Centrifuge &\nCollect Supernatant", shape=ellipse, fillcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#FBBC05"]; Result1 [label="GSH Adduct Detected", shape=note, fillcolor="#FFFFFF"]; Result2 [label="No Adduct", shape=note, fillcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nNADPH-Dependent\nReactive Metabolite Formed", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inc1; Start -> Inc2; Inc1 -> Incubate; Inc2 -> Incubate [style=dashed, label="Control"]; Incubate -> Quench; Quench -> Centrifuge; Centrifuge -> LCMS; LCMS -> Result1 [label="Peak in +NADPH only"]; LCMS -> Result2 [label="No unique peak\nin +NADPH"]; Result1 -> Conclusion; } .enddot Caption: Workflow for a self-validating reactive metabolite trapping assay.
Chapter 3: Data Interpretation and Case Study
Data from off-target screening is rarely binary. The goal is to build a "weight-of-evidence" profile to make an informed decision about the compound's future.
Hypothetical Case Study: TMF-021
TMF-021 is a novel trimethoxyflavone designed as a selective inhibitor of PI3Kα for oncology.
| Assay Type | Target / Isoform | Result (IC₅₀ or % Inhibition) | Interpretation |
| Primary Target | PI3Kα | 50 nM | Potent on-target activity. |
| Kinase Panel | PI3Kδ | 200 nM | Moderate off-target activity on related isoform. |
| Src | 1.5 µM | Weak off-target kinase activity. | |
| Fyn | 2.1 µM | Weak off-target kinase activity. | |
| JNK1 | > 10 µM | No significant activity. | |
| CYP Inhibition | CYP3A4 | 2.5 µM | Moderate inhibitor; potential for DDI. |
| CYP2D6 | > 20 µM | Low risk. | |
| CYP1A2 | 8.0 µM | Weak inhibitor. | |
| hERG Assay | hERG Channel | 15 µM | Low risk (therapeutic window >30x). |
| RM Trapping | GSH Adduct | Detected (+NADPH) | Positive finding; indicates bioactivation liability. |
Analysis:
-
Selectivity: TMF-021 is potent against its primary target. The off-target inhibition of PI3Kδ might be acceptable or even beneficial in an oncology context. The micromolar inhibition of Src/Fyn is a lower concern.
-
Safety Liabilities: The moderate CYP3A4 inhibition is a manageable but important finding that will need to be considered in clinical trial design.[6] The hERG IC₅₀ is >30-fold higher than the projected efficacious concentration, suggesting a low risk of cardiotoxicity.
-
Critical Flaw: The most significant finding is the formation of a reactive metabolite. This is a serious liability that increases the risk of idiosyncratic toxicity.[16][18]
Decision:
Based on this profile, the project team would likely not advance TMF-021. Instead, the focus would shift to medicinal chemistry efforts to modify the structure to eliminate the metabolic hotspot responsible for reactive metabolite formation, while retaining PI3Kα potency and maintaining the acceptable CYP and hERG profiles.
Conclusion and Future Perspectives
Trimethoxy-substituted polyphenols are a rich source of therapeutic innovation, but their inherent chemical properties necessitate a proactive and rigorous approach to off-target profiling. Simply identifying an on-target effect is insufficient; a deep understanding of a compound's full interaction profile is essential for successful drug development.
The future of off-target assessment lies in the integration of more sophisticated predictive and experimental models. The application of artificial intelligence and machine learning to larger datasets of compound activities and toxicities will enhance the accuracy of in silico predictions.[25][26] Furthermore, the use of more complex in vitro systems, such as 3D organoids and microphysiological systems, will provide more clinically relevant data on metabolism and toxicity earlier in the discovery pipeline.
By embracing the systematic, multi-tiered framework outlined in this guide, researchers can better navigate the complex pharmacology of these promising compounds, minimizing the risk of late-stage failures and ultimately accelerating the delivery of safer, more effective medicines.
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The Pharmacological Profile of Substituted Benzamidine Derivatives: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the pharmacological profile of substituted benzamidine derivatives, a versatile class of compounds with significant therapeutic potential. From their well-established role as serine protease inhibitors to their emerging applications in oncology and neurology, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the nuances of their structure-activity relationships, and provide detailed experimental protocols for their characterization.
Introduction: The Versatility of the Benzamidine Scaffold
Substituted benzamidine derivatives are a class of organic compounds characterized by a central benzamidine core. This scaffold, a simple aromatic amidine, has proven to be a privileged structure in medicinal chemistry, primarily due to its ability to mimic the side chains of arginine and lysine.[1] This mimicry allows these derivatives to act as competitive, reversible inhibitors of a wide range of trypsin-like serine proteases, enzymes that play crucial roles in numerous physiological and pathological processes.[1][2]
Beyond their classical role as protease inhibitors, the pharmacological landscape of substituted benzamidines has expanded to include interactions with other key biological targets, most notably dopamine receptors.[3][4] This dual activity underscores the remarkable versatility of the benzamidine scaffold and opens up avenues for the development of novel therapeutics for a diverse range of diseases, including thrombotic disorders, cancer, and psychiatric conditions.[3][5][6]
Mechanism of Action: A Tale of Two Targets
The pharmacological effects of substituted benzamidine derivatives are primarily attributed to their interaction with two major classes of proteins: serine proteases and dopamine receptors.
Competitive Inhibition of Serine Proteases
The hallmark of benzamidine derivatives is their ability to act as competitive inhibitors of serine proteases such as trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA).[7][8] The positively charged amidinium group of the benzamidine core is key to this interaction, as it forms a strong electrostatic interaction with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes.[9] This binding event physically blocks the active site, preventing the natural substrate from binding and being cleaved.
The interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The strength of this inhibition is quantified by the inhibition constant (Ki), with lower Ki values indicating a more potent inhibitor.[10]
Caption: Competitive inhibition of a serine protease by a substituted benzamidine derivative.
Modulation of Dopamine Receptors
Certain substituted benzamides, a closely related class of compounds, have been found to act as antagonists at dopamine receptors, particularly the D2-like receptor family (D2, D3, and D4).[3][11] This activity is the basis for their use as antipsychotic and antiemetic agents. The interaction with dopamine receptors is influenced by the nature and position of substituents on the benzamide ring.[7] For instance, polar substituents at the meta- and para-positions of the benzamide ring can enhance binding affinity to the D4 receptor.[7] These compounds are selective for dopamine receptors that are not linked to adenylate cyclase.[3]
Caption: Antagonistic action of a substituted benzamide derivative at a dopamine D2-like receptor.
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
The pharmacological profile of substituted benzamidine derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These modifications can dramatically alter the compound's inhibitory potency (Ki) and its selectivity for different serine proteases.
| Target Enzyme | Substituent Effects on Inhibition | Reference |
| Trypsin | Inhibition is influenced by molar refractivity and molecular weight of the substituent. | [11] |
| Thrombin | Primarily affected by the hydrophobicity of the substituent. | [11] |
| Plasmin | Binding is influenced by both electron-donating properties and hydrophobicity of the substituent. | [11] |
| C1s | Similar to plasmin, binding is affected by electron donation and hydrophobicity. | [11] |
| Urokinase (uPA) | Potent and selective inhibition can be achieved with 4-aminoarylamidine or 4-aminoarylguanidine S1 binding groups. | [12] |
For example, a study on multivalent benzamidine molecules demonstrated that increasing the valency (the number of benzamidine moieties) and using shorter linker lengths significantly enhances the inhibition of plasmin.[2] This is attributed to an increased local concentration of the inhibitor and enhanced statistical rebinding.[2]
Therapeutic Applications: From Bench to Bedside
The diverse pharmacological activities of substituted benzamidine derivatives have translated into a wide range of therapeutic applications.
-
Anticoagulants: By inhibiting key enzymes in the coagulation cascade like thrombin and Factor Xa, these derivatives have been developed as effective anticoagulants for the prevention and treatment of thrombotic disorders.[5][6][13]
-
Anticancer Agents: Some benzamidine derivatives have shown promise as anticancer agents by inhibiting serine proteases like urokinase-type plasminogen activator (uPA), which is involved in tumor invasion and metastasis.[14] Additionally, certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms that may involve the induction of apoptosis.
-
Anti-inflammatory Agents: The inhibition of proteases involved in inflammatory processes suggests a potential role for these compounds in treating inflammatory diseases.
-
Antipsychotics and Antiemetics: As dopamine receptor antagonists, substituted benzamides like sulpiride and amisulpride are used in the treatment of schizophrenia and other psychotic disorders, as well as for their antiemetic properties.[4]
-
Antimicrobial Agents: Recent studies have explored the potential of novel benzamidine derivatives as antimicrobial agents, showing activity against bacteria implicated in periodontal disease.[15]
Experimental Protocols for Pharmacological Characterization
A thorough understanding of the pharmacological profile of substituted benzamidine derivatives requires a suite of well-defined experimental protocols.
Synthesis of Substituted Benzamidine Derivatives
A common method for synthesizing substituted benzamidines involves a two-step process starting from the corresponding benzonitrile.
Step 1: Formation of Benzamidoxime
-
React the substituted benzonitrile with hydroxylamine hydrochloride in a suitable solvent.
Step 2: Reduction to Benzamidine
-
Hydrogenate the resulting benzamidoxime under catalytic conditions (e.g., using a nano-metal catalyst) to yield the final benzamidine derivative.[16]
Caption: A generalized workflow for the synthesis of substituted benzamidine derivatives.
Enzyme Inhibition Kinetics Assay (Determination of Ki)
This protocol outlines the determination of the inhibition constant (Ki) for a substituted benzamidine derivative against a serine protease (e.g., trypsin) using a chromogenic substrate.[10]
Materials:
-
Purified serine protease (e.g., bovine trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Substituted benzamidine derivative (inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the substituted benzamidine derivative in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes to allow the enzyme and inhibitor to reach binding equilibrium.
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate to all wells.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 410 nm for the product of BApNA cleavage) over time using a microplate reader.
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance versus time plots.
-
Determine the mode of inhibition and the Ki value by plotting the data using methods such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or by non-linear regression analysis of the Michaelis-Menten equation. For a competitive inhibitor, the Ki can be calculated from the equation: Slope_inhibited = Slope_uninhibited * (1 + [I]/Ki), where [I] is the inhibitor concentration.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic potential of a compound.[17][18]
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted benzamidine derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[17]
-
Prepare serial dilutions of the substituted benzamidine derivative in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).[17]
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Conclusion and Future Directions
Substituted benzamidine derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their well-established role as competitive serine protease inhibitors continues to be a fertile ground for the development of new anticoagulants, anti-inflammatory agents, and anticancer therapeutics. Furthermore, the exploration of their interactions with other biological targets, such as dopamine receptors, has broadened their therapeutic potential into the realm of neurological and psychiatric disorders.
Future research in this area will likely focus on the rational design of next-generation benzamidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structural requirements for interacting with specific enzyme subtypes or receptor isoforms will be crucial for minimizing off-target effects and improving the therapeutic index of these promising compounds. The integration of computational modeling with synthetic chemistry and robust biological screening will undoubtedly accelerate the discovery and development of novel benzamidine-based drugs to address a wide range of unmet medical needs.
References
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3,4,5-Trimethoxy-benzamidine for leukemia research
An Investigator's Guide to 3,4,5-Trimethoxy-benzamidine: A Novel Scaffold for Leukemia Research
Abstract
The relentless challenge in oncology is the development of novel therapeutics that are both potent and selective against malignant cells. Leukemia, a group of heterogeneous hematologic malignancies, necessitates a continuous pipeline of innovative drug candidates to overcome resistance and improve patient outcomes. This technical guide introduces this compound, a synthetically accessible small molecule, as a promising candidate for leukemia research. While direct studies on this specific compound are nascent, its chemical architecture—a fusion of the biologically active benzamidine scaffold and the potent 3,4,5-trimethoxyphenyl moiety—provides a strong scientific rationale for its investigation. This document serves as a comprehensive roadmap for the preclinical evaluation of this compound, detailing a logical, stepwise approach from initial in vitro screening to advanced in vivo efficacy studies. We provide field-proven experimental protocols, hypothesize its mechanism of action based on established pharmacophores, and outline a self-validating system of inquiry for researchers, scientists, and drug development professionals.
Section 1: The Therapeutic Imperative in Leukemia
The Unmet Need in Leukemia Therapy
Leukemias are characterized by the uncontrolled proliferation of malignant hematopoietic cells, leading to bone marrow failure and infiltration of various organs.[1] While significant progress has been made, particularly in pediatric acute lymphoblastic leukemia (ALL), many forms of leukemia, especially acute myeloid leukemia (AML) in older adults, still have poor prognoses.[2] The development of drug resistance and the severe side effects of conventional chemotherapy highlight the urgent need for new therapeutic agents that target the specific molecular vulnerabilities of leukemic cells.[2][3]
Key Dysregulated Pathways: Prime Therapeutic Targets
Modern leukemia research focuses on targeting the signaling pathways that are fundamental to the survival and proliferation of cancer cells.
-
PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, survival, and metabolism. It is constitutively activated in a majority of AML cases and is associated with poor overall survival, making it a critical therapeutic target.[4][5][6] Dysregulation of this pathway gives leukemic cells a significant competitive growth advantage.[6]
-
Cell Cycle Progression: The hallmark of cancer is uncontrolled cell division. In leukemia, the machinery that governs the cell cycle is often deregulated, leading to hyperproliferation.[1][7] Key proteins like cyclin-dependent kinases (CDKs) are attractive targets for therapeutic intervention to induce cell cycle arrest.[8][9]
-
Apoptosis Evasion: Leukemic cells are adept at evading programmed cell death, or apoptosis, a key mechanism for eliminating malignant cells.[3] This is often achieved by overexpressing anti-apoptotic proteins from the BCL-2 family. Targeting these proteins to restore the natural apoptotic process is a clinically validated and highly promising strategy.[10][11][12]
Section 2: The Scientific Rationale for Investigating this compound
Chemical Structure and Properties
This compound is a small molecule featuring a central benzamidine core substituted with a 3,4,5-trimethoxyphenyl group. Its structure suggests good drug-like properties and amenability to synthetic modification for structure-activity relationship (SAR) studies. The trimethoxybenzaldehyde precursor is readily available, facilitating straightforward synthesis.[13][14]
The Benzamidine Scaffold: A Privileged Structure in Oncology
The benzamidine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. Benzamidine derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects through mechanisms such as the induction of apoptosis and inhibition of key enzymes like topoisomerase II.[15][16] The unique electronic and structural features of the benzamidine group allow it to act as a bioisostere for arginine, enabling it to interact with arginine-binding sites in enzymes, a common feature in proteins involved in cancer progression.[17]
The 3,4,5-Trimethoxyphenyl Moiety: A Potent Antimitotic Pharmacophore
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous potent anticancer agents that target microtubules.[18] This includes natural products like colchicine and combretastatin. Compounds containing this moiety are known to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[18] This interference with the cellular cytoskeleton leads to a halt in cell division at the G2/M phase (mitotic arrest) and ultimately triggers apoptosis.[19] Chalcones and other synthetic compounds featuring the 3,4,5-trimethoxyphenyl group have shown potent, submicromolar cytotoxicity against various cancer cell lines, including leukemia.[18][20][21]
Hypothesized Mechanism of Action in Leukemia
Based on the established activities of its constituent moieties, we hypothesize that this compound acts as a microtubule-destabilizing agent. This primary action is expected to induce a cascade of cellular events culminating in the death of leukemic cells.
Caption: Hypothesized mechanism of this compound in leukemia cells.
Section 3: A Roadmap for In Vitro Preclinical Evaluation
The primary objective of in vitro evaluation is to quantify the cytotoxic activity of this compound against leukemia cells and to elucidate its primary mechanism of action.
Experimental Workflow
A systematic, multi-phase approach ensures that each experimental step builds upon the last, providing a comprehensive and self-validating dataset.
Caption: A stepwise workflow for the in vitro evaluation of the compound.
Phase 1: Cytotoxicity Screening
Rationale: The initial step is to determine if the compound has cytotoxic activity against a panel of representative leukemia cell lines and to quantify its potency (IC50 value). Comparing this activity against non-malignant cells provides an early indication of tumor selectivity.
Table 1: Recommended Panel of Human Leukemia Cell Lines
| Cell Line | Leukemia Subtype | Key Characteristics |
|---|---|---|
| HL-60 | Acute Promyelocytic Leukemia (AML) | Myeloid lineage, well-characterized.[22] |
| K-562 | Chronic Myeloid Leukemia (CML) | Suspension culture, expresses BCR-ABL fusion protein.[23] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | FLT3-ITD mutation, relevant for targeted therapy studies.[24] |
| Jurkat | Acute T-cell Lymphoblastic Leukemia (ALL) | Lymphoid lineage, model for T-ALL.[18] |
| REH | Acute B-cell Lymphoblastic Leukemia (ALL) | Non-B, non-T ALL cell line.[18] |
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Plating: Seed leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 50 µL of appropriate culture medium. Include wells for "no-cell" background control.
-
Compound Addition: Prepare a 2x concentration serial dilution of this compound in culture medium. Add 50 µL of the diluted compound to the corresponding wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence from all measurements. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Phase 2: Mechanism of Action Studies
Rationale: Once cytotoxicity is confirmed, the next logical step is to test the primary hypothesis: induction of mitotic arrest and subsequent apoptosis.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with this compound at concentrations corresponding to 1x and 2x its IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest cells (including supernatant) and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate on the single-cell population and analyze the DNA content histogram (PI fluorescence). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would support the hypothesis of mitotic arrest.
Protocol 3: Apoptosis Assessment via Annexin V & 7-AAD Staining
-
Treatment: Treat cells as described in Protocol 2, using a time course (e.g., 24, 48 hours) to capture early and late apoptotic events.
-
Harvest: Harvest all cells (adherent and floating) and wash once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD viability dye.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / 7-AAD-: Live cells
-
Annexin V+ / 7-AAD-: Early apoptotic cells
-
Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells
-
Section 4: Framework for In Vivo Efficacy Studies
Rationale: An in vivo model is essential to evaluate a drug's efficacy within a complex biological system, providing insights into its pharmacokinetics, tolerability, and anti-leukemic activity. The human leukemia xenograft model in immunocompromised mice is the gold standard for preclinical assessment.[24][25][26]
Recommended Model: Systemic AML Xenograft in NSG Mice
NSG (NOD-scid IL2Rgamma-null) mice are highly immunodeficient and support robust engraftment of human hematopoietic cells, making them an excellent model for systemic leukemia.[25]
Experimental Design
Caption: Workflow for a systemic leukemia xenograft study.
Protocol 4: Xenograft Model Development and Efficacy Testing
-
Cell Preparation: Culture human leukemia cells (e.g., MOLM-13) that have been engineered to express luciferase for non-invasive imaging.
-
Implantation: On Day 0, inject 1x10⁶ viable leukemia cells intravenously (IV) via the tail vein into 6-8 week old NSG mice.
-
Engraftment Confirmation: On Day 7, perform bioluminescent imaging (BLI) to confirm successful engraftment and dissemination of leukemia cells.
-
Randomization: Exclude any non-engrafted mice and randomize the remaining animals into treatment cohorts (n=8-10 mice per group).
-
Treatment Administration: Begin daily treatment with this compound (formulated in a suitable vehicle) via intraperitoneal (IP) or oral (PO) administration. Doses should be determined from prior maximum tolerated dose (MTD) studies.
-
Monitoring:
-
Tumor Burden: Perform weekly BLI to quantify the total tumor burden.
-
Toxicity: Measure body weight 2-3 times per week. A sustained loss of >20% body weight is a common endpoint.
-
Clinical Signs: Monitor for signs of distress, ruffled fur, or hind-limb paralysis.
-
-
Endpoint Analysis: The primary endpoint is overall survival. At the time of sacrifice, harvest bone marrow and spleen. Process tissues into single-cell suspensions and use flow cytometry to quantify the percentage of human leukemic cells (hCD45+) versus mouse cells (mCD45+).
Table 2: Key In Vivo Efficacy and Tolerability Endpoints
| Parameter | Method of Measurement | Purpose |
|---|---|---|
| Overall Survival | Kaplan-Meier Survival Curve | Primary efficacy endpoint |
| Tumor Burden | Bioluminescent Imaging (BLI) | Quantify disease progression/regression |
| Leukemic Infiltration | Flow Cytometry (%hCD45+) | Assess disease load in hematopoietic organs |
| Toxicity | Body Weight, Clinical Observations | Monitor for adverse effects of the drug |
Section 5: Future Directions and Conclusion
The successful completion of this preclinical roadmap would provide a robust data package on the efficacy and mechanism of this compound. Positive results would warrant several future directions:
-
Lead Optimization: Synthesize a focused library of analogues to conduct SAR studies, aiming to improve potency and selectivity while minimizing off-target toxicity.
-
Combination Studies: Investigate the synergistic potential of this compound with standard-of-care leukemia drugs (e.g., cytarabine, venetoclax). Microtubule-targeting agents can often sensitize cancer cells to other chemotherapeutics.
-
Pharmacokinetic (PK) Studies: Conduct formal PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound, which is critical for clinical translation.
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An In-depth Technical Guide to the Structure-Activity Relationship of Benzamidine Analogs as Serine Protease Inhibitors
Executive Summary: The Benzamidine Scaffold as a Cornerstone in Serine Protease Inhibition
The benzamidine moiety is a classic example of a "privileged scaffold" in medicinal chemistry. Its inherent ability to act as a potent, reversible, and competitive inhibitor of trypsin-like serine proteases has made it a foundational starting point for the design of numerous therapeutic agents.[1][2] The positively charged amidinium group is perfectly suited to form a strong salt bridge with the conserved aspartate residue (Asp189) residing at the base of the S1 specificity pocket of these enzymes, effectively mimicking the side chains of natural substrates like arginine and lysine.[1][3]
This guide moves beyond this foundational principle to explore the nuanced structure-activity relationships (SAR) of benzamidine analogs, with a primary focus on their development as anticoagulants through the inhibition of Factor Xa (FXa). We will dissect how modifications to the core scaffold and its appendages influence potency, selectivity, and pharmacokinetic properties. This document is designed for drug development professionals, providing not just data, but the strategic rationale behind the molecular design, synthesis, and evaluation of these critical compounds.
The Molecular Logic of Inhibition: Targeting the Coagulation Cascade
To appreciate the SAR of benzamidine-based anticoagulants, one must first understand their target's role in human physiology. Factor Xa is a pivotal serine protease in the blood coagulation cascade, sitting at the convergence of the intrinsic and extrinsic pathways.[4][5][6] Its sole function is to convert prothrombin to thrombin, the penultimate step before the formation of a fibrin clot.[4][7] Inhibiting FXa provides a highly targeted and effective means of preventing thrombosis.
Below is a depiction of the coagulation cascade, highlighting the central role of Factor Xa and the point of intervention for benzamidine-based inhibitors.
Caption: The Coagulation Cascade and Point of Benzamidine Analog Inhibition.
Core Structure-Activity Relationships of Factor Xa Inhibitors
The development of potent and selective FXa inhibitors from a benzamidine lead involves a systematic exploration of chemical space. The molecule is conceptually divided into three key regions: the P1 group (benzamidine), the central scaffold, and the P4 group.
-
P1 Group (Benzamidine and Mimics): The benzamidine moiety anchors the inhibitor in the S1 pocket of FXa. Its basicity is critical for activity. However, the high basicity of benzamidine often leads to poor oral bioavailability.[8] A key strategic pivot in the field has been the replacement of benzamidine with less basic mimics that retain the key hydrogen bonding interactions but have improved pharmacokinetic profiles.[8] Examples include 1-aminoisoquinoline and 3-aminobenzisoxazole.[8] This is a classic trade-off: sacrificing some raw potency for a dramatically improved drug-like profile.
-
Central Scaffold: Often a heterocyclic core, this unit serves to correctly orient the P1 and P4 groups within the active site. Vicinally-substituted heterocyclic cores have proven highly effective in creating potent inhibitors.[9] The choice of the scaffold is a causal decision impacting the molecule's rigidity, solubility, and synthetic accessibility.
-
P4 Group: This group interacts with the S4 specificity pocket of FXa, which is a shallow, moderately hydrophobic region. Modifications here are crucial for tuning selectivity over other serine proteases like thrombin and trypsin. Introducing hydrophobic and electron-withdrawing groups can significantly enhance both potency and selectivity.
Quantitative SAR Data
The following table summarizes the inhibitory activity of a series of benzamidine analogs against key serine proteases. The data illustrates the principles discussed above, showing how structural modifications impact potency (Ki) and selectivity.
| Compound ID | P1 Group | P4 Group/Scaffold Feature | FXa Kᵢ (nM) | Trypsin Kᵢ (nM) | Selectivity (Trypsin/FXa) |
| 1 | Benzamidine | Phenylsulfonamide | 15 | 25 | ~1.7 |
| 2 | Benzamidine | Naphthylsulfonamide | 5 | 50 | 10 |
| 3 | Benzamidine | Chlorothiophene sulfonamide | 0.7 | 150 | ~214 |
| 4 | 1-Aminoisoquinoline | Chlorothiophene sulfonamide | 0.33 | >1000 | >3000 |
Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[8][10]
Analysis of Causality:
-
Compound 1 to 2: Replacing the phenyl P4 group with a more extensive, hydrophobic naphthyl group increases potency against FXa and introduces a modest degree of selectivity over trypsin. This is a direct consequence of improved hydrophobic interactions in the S4 pocket.[11]
-
Compound 2 to 3: The introduction of a halogenated heterocycle (chlorothiophene) as the P4 group dramatically increases both potency and selectivity. The chlorine atom can engage in favorable interactions, and the heterocyclic scaffold provides a more optimal vector into the S4 pocket compared to the naphthyl group.
-
Compound 3 to 4: This is the critical step for druggability. Replacing the highly basic benzamidine with the less basic 1-aminoisoquinoline (a bioisostere) maintains outstanding FXa potency while virtually eliminating activity against trypsin.[8] This modification significantly improves the pharmacokinetic profile, leading to enhanced oral absorption.[8]
Experimental Protocols: A Self-Validating System
Trustworthiness in drug discovery is built on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of a representative benzamidine analog.
Synthesis Workflow: Preparation of N-Substituted Benzamide Analog
This protocol details a standard and reliable method for synthesizing benzamide analogs via the coupling of a benzoic acid derivative with an amine, a common transformation in medicinal chemistry.[12][13]
Caption: General workflow for the synthesis of benzamide analogs.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a solution of the substituted benzoic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere, add the coupling reagent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (e.g., DIPEA, 2.0 equivalents).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the active ester intermediate, which is highly susceptible to nucleophilic attack.
-
Amine Addition: Add the desired amine (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is a self-validating checkpoint, monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 12-24 hours).
-
Aqueous Work-up: Once complete, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Each wash removes specific impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Verification: Purify the resulting crude solid or oil by flash column chromatography on silica gel. The purity of the final compound must be verified by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and integrity.
Bioassay Workflow: Factor Xa Chromogenic Inhibition Assay
This protocol describes a robust, colorimetric assay to determine the inhibitory potency (IC₅₀) of a test compound against human Factor Xa. The principle relies on the ability of active FXa to cleave a chromogenic substrate, producing a yellow color measured at 405 nm.[14][15] An inhibitor will reduce the rate of color formation in a dose-dependent manner.
Caption: Workflow for a Factor Xa chromogenic inhibition assay.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer. The final DMSO concentration in the well should not exceed 1%.
-
Dilute purified human Factor Xa enzyme to a working concentration (e.g., 0.125 ng/µl) in cold assay buffer.[14] Keep on ice.
-
Dilute the chromogenic FXa substrate (e.g., S-2222) to its working concentration in assay buffer.
-
-
Assay Plate Setup: In a 96-well microplate, add the following to designated wells:
-
Test Wells: 10 µl of each inhibitor dilution.
-
Positive Control (100% activity): 10 µl of assay buffer containing 1% DMSO.
-
Negative Control (0% activity): 10 µl of assay buffer containing 1% DMSO.
-
-
Enzyme Incubation: Add 40 µl of diluted Factor Xa to all "Test" and "Positive Control" wells. Add 40 µl of assay buffer to the "Negative Control" wells.
-
Inhibitor Binding: Gently agitate the plate and incubate at room temperature for 30 minutes. This step allows the test compound to reach binding equilibrium with the enzyme.
-
Reaction Initiation: Add 50 µl of the diluted chromogenic substrate to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the reaction rate (Vmax) from the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the average rate of the Positive Control wells to 100% activity and the Negative Control wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). This provides a quantitative measure of the inhibitor's potency.
-
Conclusion: From Rational Design to Therapeutic Candidate
The journey from the simple benzamidine scaffold to a highly potent, selective, and orally bioavailable drug candidate is a testament to the power of systematic SAR exploration. By understanding the intricate interactions within the enzyme's active site and balancing the competing demands of potency and pharmacokinetics, medicinal chemists can rationally design superior molecules. The interplay between modifying the P1 anchor for bioavailability and optimizing the P4 group for selectivity is a core principle in this field. The robust synthetic and bioassay protocols outlined herein form the self-validating framework necessary to confidently advance compounds through the drug discovery pipeline. This guide serves as a comprehensive resource, grounded in the causality of molecular interactions, for professionals dedicated to developing the next generation of benzamidine-based therapeutics.
References
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- Radiopaedia.org. (2023).
- Mackman Lab, UNC School of Medicine. (n.d.).
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- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Arai, K., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 5, 9987. [Link]
- Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]
- National Bleeding Disorders Foundation. (n.d.). The Clotting Cascade. [Link]
- Maignan, S., et al. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters, 11(5), 641-645. [Link]
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Medicinal Chemistry, 4(4). [Link]
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- Katz, B. A., et al. (1995). Crystal structure of beta-trypsin in complex with benzamidine. RCSB PDB. [Link]
- Di Palma, F., et al. (2022). Water regulates the residence time of Benzamidine in Trypsin. eLife, 11, e79720. [Link]
- Brandstetter, H., et al. (1998). Design of benzamidine-type inhibitors of factor Xa. Journal of Medicinal Chemistry, 41(22), 4240-4250. [Link]
- Lou, L. L., & Martin, J. C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Molecules, 26(4), 875. [Link]
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Methodological & Application
Synthesis of 3,4,5-Trimethoxybenzamidine Hydrochloride from 3,4,5-Trimethoxybenzonitrile: An Application Note and Detailed Protocol
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 3,4,5-trimethoxybenzamidine hydrochloride from 3,4,5-trimethoxybenzonitrile. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development who require a reliable method for the preparation of this important chemical intermediate.
Introduction: The Significance of the Benzamidine Moiety
The benzamidine functional group is a critical pharmacophore in medicinal chemistry, known for its ability to mimic the guanidinium group of arginine and interact with a variety of biological targets. Consequently, 3,4,5-trimethoxybenzamidine serves as a valuable building block in the synthesis of numerous therapeutically relevant compounds, including inhibitors of enzymes such as trypsin-like serine proteases. The trimethoxyphenyl moiety itself is a recognized feature in many biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1]
This application note details the synthesis via the well-established Pinner reaction, a classic and reliable method for converting nitriles to amidines.[2] The process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imino ester hydrochloride), which is subsequently treated with ammonia to yield the desired amidine hydrochloride.[2][3]
Reaction Overview and Mechanism
The synthesis proceeds in two key stages, both of which are typically performed in a one-pot fashion.
Stage 1: Formation of the Pinner Salt
Under anhydrous conditions, hydrogen chloride gas is bubbled through a solution of 3,4,5-trimethoxybenzonitrile in a suitable alcohol, typically ethanol. The nitrile nitrogen is protonated by the strong acid, activating the nitrile carbon for nucleophilic attack by the alcohol.[3] This results in the formation of the ethyl 3,4,5-trimethoxybenzimidate hydrochloride, commonly referred to as a Pinner salt.[2] It is crucial to maintain anhydrous conditions and low temperatures during this stage to prevent the hydrolysis of the Pinner salt to the corresponding ester and to avoid thermal decomposition.[2]
Stage 2: Ammonolysis to the Amidine
The intermediate Pinner salt is then subjected to ammonolysis. The addition of ammonia (in the form of ammonia gas or an ethanolic solution) leads to the displacement of the ethoxy group to form the final product, 3,4,5-trimethoxybenzamidine, which is isolated as its stable hydrochloride salt.[3]
Experimental Protocol
This protocol is adapted from established general procedures for the Pinner reaction and is optimized for the synthesis of 3,4,5-trimethoxybenzamidine hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4,5-Trimethoxybenzonitrile | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |
| Anhydrous Ethanol | 200 proof, ≥99.5% | e.g., Decon Labs, Pharmco-Aaper | Must be strictly anhydrous |
| Hydrogen Chloride | Gas, anhydrous | e.g., Airgas, Matheson | Use in a well-ventilated fume hood |
| Ammonia | Gas, anhydrous or ~2 M in Ethanol | e.g., Airgas, Sigma-Aldrich | Use in a well-ventilated fume hood |
| Diethyl Ether | Anhydrous | e.g., Fisher Scientific, Sigma-Aldrich | For precipitation and washing |
Equipment
-
Three-necked round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Gas dispersion tube (for HCl and NH₃ gas)
-
Drying tube (filled with calcium chloride or Drierite)
-
Ice-water bath
-
Thermometer
-
Pressure-equalizing dropping funnel (if using ammonia in ethanol)
-
Büchner funnel and filter flask
-
Vacuum source
Safety Precautions
-
Hydrogen Chloride Gas: Corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure a scrubber (e.g., a beaker with sodium hydroxide solution) is available to neutralize the excess gas stream.
-
Ammonia Gas: Corrosive and has a pungent odor. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Anhydrous Reagents: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator before use. Use anhydrous solvents.
-
General: Wear standard PPE (lab coat, safety glasses, and gloves) at all times.
Step-by-Step Procedure
Part 1: Formation of the Pinner Salt (Ethyl 3,4,5-trimethoxybenzimidate hydrochloride)
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to a cylinder of anhydrous hydrogen chloride gas (with a bubbler to monitor flow), and a drying tube on the third neck. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reaction Mixture: To the flask, add 3,4,5-trimethoxybenzonitrile (e.g., 10.0 g, 51.8 mmol) and anhydrous ethanol (e.g., 50 mL).
-
HCl Addition: Begin stirring the solution and cool it to 0-5 °C. Slowly bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt may begin to form. This can take 1-2 hours.
-
Reaction: After saturation with HCl, seal the flask (replace the gas inlet with a stopper) and allow the mixture to stir at 0-5 °C for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹).
Part 2: Ammonolysis to 3,4,5-Trimethoxybenzamidine Hydrochloride
-
Ammonia Addition (Gas): While maintaining the temperature at 0-5 °C, replace the stopper with the gas dispersion tube connected to a cylinder of anhydrous ammonia. Slowly bubble ammonia gas through the reaction mixture. A thick white precipitate of ammonium chloride and the product will form. Continue the addition of ammonia until the solution is basic (test with moist pH paper at the outlet).
-
Ammonia Addition (Solution): Alternatively, add a 2 M solution of ammonia in ethanol dropwise via a pressure-equalizing dropping funnel to the cold reaction mixture until it is basic.
-
Reaction: After the addition of ammonia, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Isolation: Cool the reaction mixture again in an ice bath and add anhydrous diethyl ether (e.g., 100 mL) to ensure complete precipitation of the product and ammonium chloride.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with several portions of cold anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.
-
Separation from NH₄Cl: The crude solid is a mixture of the desired product and ammonium chloride. To separate them, the mixture can be dissolved in a minimum amount of hot ethanol, and the insoluble ammonium chloride can be removed by hot filtration. The filtrate is then cooled to induce crystallization of the 3,4,5-trimethoxybenzamidine hydrochloride. Alternatively, the crude solid can be suspended in a solvent in which the product is sparingly soluble but ammonium chloride is more soluble, followed by filtration.
-
Drying: Dry the purified white crystalline product under vacuum to a constant weight. An expected yield is typically in the range of 70-85%.
Characterization
The final product, 3,4,5-trimethoxybenzamidine hydrochloride, should be characterized to confirm its identity and purity.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include singlets for the aromatic protons and the methoxy groups, as well as broad signals for the -NH₂ and -NH₂⁺ protons. The aromatic protons are expected to appear as a singlet at approximately δ 7.0-7.5 ppm. The methoxy protons will appear as two singlets (one for the 4-methoxy group and one for the two equivalent 3,5-methoxy groups) in the region of δ 3.7-3.9 ppm. The amino protons will be broad and may be exchangeable with D₂O.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include the amidinium carbon (C=N) around δ 165 ppm, and signals for the aromatic carbons and the methoxy carbons.
-
IR (KBr): Characteristic peaks should be observed for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-O stretching of the methoxy groups.
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺.
Workflow and Process Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Experimental workflow for the synthesis of 3,4,5-Trimethoxybenzamidine HCl.
Caption: Simplified reaction mechanism for the Pinner synthesis of 3,4,5-Trimethoxybenzamidine HCl.
Conclusion
The Pinner reaction provides a robust and efficient method for the synthesis of 3,4,5-trimethoxybenzamidine hydrochloride from its corresponding nitrile. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, is critical for achieving high yields and purity. The detailed protocol and characterization guidelines presented in this application note serve as a valuable resource for researchers in the synthesis of this important building block for drug discovery and development.
References
- Wiley-VCH. (2007). Supporting Information.
- NROChemistry. Pinner Reaction.
- Wikipedia. Pinner reaction.
- Organic Chemistry Portal. Pinner Reaction.
- Tantillo, D. J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578.
- Pifferi, G., & Monguzzi, R. (1973). New Compounds: Synthesis of 3,4,5-trimethoxybenzenesulfonamides. Journal of Pharmaceutical Sciences, 62(8), 1392-1394.
- El-Faham, A., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(15), 3485.
- Hadadi, N., et al. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–167.
- Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction.
- Souter, R. W. (1984). Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences, 73(4), 542-545.
- Google Patents. Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- Google Patents. Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
Sources
Application Note: Synthesis of 3,4,5-Trimethoxy-benzamidine via the Pinner Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the synthesis of 3,4,5-Trimethoxy-benzamidine hydrochloride, a valuable building block in pharmaceutical development. The protocol leverages the classic Pinner reaction, a robust and reliable method for converting nitriles into amidines. This guide offers a detailed, step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, and critical insights into experimental choices to ensure reproducibility and high yield.
Introduction and Significance
This compound and its derivatives are important pharmacophores found in a variety of biologically active compounds. The trimethoxyphenyl moiety is a key structural feature in several therapeutic agents, including the antibacterial drug Trimethoprim.[1][2] The amidine functional group, a strong base, is crucial for molecular recognition, often interacting with biological targets through hydrogen bonding and electrostatic interactions.
The Pinner reaction, first described by Adolf Pinner in 1877, provides a classic and efficient pathway for the synthesis of amidines from nitriles.[3][4] The reaction proceeds in two distinct stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate hydrochloride salt (commonly known as a Pinner salt), and second, the subsequent ammonolysis of this intermediate to yield the desired amidine.[5][6][7] This method is particularly advantageous for its use of readily available starting materials and its applicability to a wide range of nitriles.[6][8]
This application note will detail the synthesis of this compound hydrochloride from 3,4,5-Trimethoxybenzonitrile, providing the necessary scientific grounding for researchers to confidently execute and adapt this protocol.
The Pinner Reaction: Mechanism and Rationale
The synthesis of an amidine via the Pinner reaction is a two-part process. Understanding the mechanism is paramount to appreciating the critical experimental parameters, such as the need for anhydrous conditions and low temperatures.
Part 1: Formation of the Ethyl 3,4,5-Trimethoxybenzimidate Hydrochloride (Pinner Salt)
The reaction is initiated by the protonation of the nitrile nitrogen by strong acid, typically anhydrous hydrogen chloride (HCl).[9][10] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. The alcohol (in this case, ethanol) then attacks the activated nitrile carbon. A subsequent proton transfer yields the thermodynamically unstable imidate hydrochloride, or Pinner salt, which often precipitates from the reaction mixture.[10][11]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The entire process must be conducted under strictly anhydrous conditions. Any moisture present will hydrolyze the highly reactive Pinner salt intermediate to form the corresponding ester (ethyl 3,4,5-trimethoxybenzoate), a significant side product.[9][12]
-
Low Temperature: Pinner salts are thermally unstable.[3][5] Maintaining a low temperature (0-5 °C) during their formation and isolation minimizes decomposition and prevents rearrangement into N-alkyl amides and alkyl chlorides.[3][5]
-
Acid Catalyst: Anhydrous HCl gas is the traditional and most effective catalyst. It acts as both the proton source to activate the nitrile and provides the chloride counter-ion for the salt.[13]
Part 2: Ammonolysis of the Pinner Salt to this compound Hydrochloride
The isolated Pinner salt is then treated with ammonia. Ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate.[14] This addition is followed by the elimination of the alcohol (ethanol) to form the final, more stable amidine hydrochloride salt.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Molarity/Purity | Amount | Moles |
| 3,4,5-Trimethoxybenzonitrile | 1885-35-4 | 193.20 g/mol | >98% | 10.0 g | 51.77 mmol |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 200 proof | 100 mL | - |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 g/mol | >99% | 250 mL | - |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 g/mol | Anhydrous | ~2.5 g | ~68.0 mmol |
| Ammonia (gas) | 7664-41-7 | 17.03 g/mol | Anhydrous | To saturation | - |
| Ammonium Carbonate | 506-87-6 | 96.09 g/mol | >99% | 18.0 g | 187.3 mmol |
Equipment
-
500 mL three-neck round-bottom flask
-
Gas inlet tube
-
Drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice/salt bath
-
Buchner funnel and filter flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and recrystallization
Experimental Workflow Diagram
Step-by-Step Methodology
Part 1: Synthesis of Ethyl 3,4,5-Trimethoxybenzimidate Hydrochloride
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add 3,4,5-Trimethoxybenzonitrile (10.0 g, 51.77 mmol), 50 mL of anhydrous ethanol, and 150 mL of anhydrous diethyl ether.
-
Reaction Initiation: Cool the stirred solution in an ice/salt bath to 0-5 °C. Once cooled, begin bubbling dry HCl gas through the solution at a moderate rate.
-
Self-Validation Check: A white precipitate of the Pinner salt should begin to form within 30-60 minutes. The reaction is exothermic; monitor the temperature and adjust the HCl flow to maintain it below 10 °C.
-
-
Reaction Completion: Continue bubbling HCl for approximately 2 hours or until the solution is saturated and precipitation appears complete. Seal the flask and continue stirring the resulting thick white slurry in the cold bath overnight to ensure complete reaction.
-
Isolation of Pinner Salt: Isolate the white solid by filtration through a Buchner funnel, preferably under a blanket of dry nitrogen to minimize exposure to atmospheric moisture. Wash the filter cake with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the Pinner salt under a high vacuum. The yield should be nearly quantitative.
Part 2: Synthesis of this compound Hydrochloride
-
Setup: Transfer the dried Pinner salt to a clean, dry round-bottom flask equipped with a magnetic stir bar and gas inlet.
-
Ammonolysis: Add 50 mL of anhydrous ethanol to the flask. Cool the suspension in an ice bath and begin bubbling anhydrous ammonia gas through the mixture until the solution is saturated and the pH is ≥ 8.[8]
-
Reaction: To the basified mixture, add ammonium carbonate (18.0 g, 187.3 mmol).[8] Remove the ice bath, seal the flask, and warm the mixture to approximately 30 °C. Stir vigorously for 10 hours.
-
Self-Validation Check: The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the imidate intermediate.
-
-
Workup: After the reaction is complete, cool the mixture and filter to remove the inorganic salts (ammonium chloride). Wash the salts with a small portion of ethanol.
-
Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude this compound hydrochloride. The product can be further purified by recrystallization from an ethanol/ethyl acetate mixture.[8]
Characterization
The identity and purity of the final product, this compound hydrochloride (CAS: 4156-59-6, Formula: C₁₀H₁₅ClN₂O₃, MW: 246.69), should be confirmed using standard analytical techniques.[15]
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy protons, and the broad, exchangeable protons of the amidinium group.
-
IR Spectroscopy: Look for characteristic stretches for N-H bonds (broad, ~3100-3300 cm⁻¹), the C=N bond of the amidinium ion (~1650-1680 cm⁻¹), and C-O stretches of the methoxy groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 210.24) under appropriate ionization conditions.
-
Melting Point: Compare the observed melting point with literature values.
Troubleshooting and Safety
| Issue | Probable Cause | Solution |
| Low or no yield of Pinner Salt | Incomplete drying of glassware/solvents; Insufficient HCl gas. | Ensure all equipment and reagents are scrupulously dry. Use a fresh cylinder of HCl gas and ensure a sufficient flow rate. |
| Product is an ester, not an amidine | Presence of water during Pinner salt formation or ammonolysis. | Repeat the reaction ensuring anhydrous conditions at every step. Filter the Pinner salt under an inert atmosphere. |
| Reaction stalls during ammonolysis | Insufficient ammonia or incomplete conversion of the Pinner salt. | Ensure the ethanolic solution is saturated with ammonia. Confirm the complete formation of the Pinner salt before proceeding. |
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Anhydrous HCl and ammonia are corrosive and toxic gases. Handle them with extreme care using appropriate gas regulators and traps.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
Conclusion
The Pinner reaction offers a time-tested and highly effective method for the synthesis of this compound hydrochloride from its corresponding nitrile. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, researchers can achieve high yields of this valuable synthetic intermediate. The detailed protocol and mechanistic insights provided herein serve as a robust guide for professionals in the chemical and pharmaceutical sciences.
References
- J&K Scientific. (2025-06-04). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Merck Index. (n.d.). Pinner Reaction.
- Scribd. (n.d.). Amidines Synthesis Methods Guide.
- Wikipedia. (n.d.).
- NIH National Library of Medicine. (2013). A Lewis acid-promoted Pinner reaction.
- ResearchGate. (n.d.).
- Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction.
- Chem-Station International Edition. (2017). Pinner Reaction.
- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound hydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to 3,4,5-Trimethoxybenzonitrile: Chemical Properties and Structure.
- NROChemistry. (n.d.). Pinner Reaction.
- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxybenzonitrile 95%.
- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
- Rhodium Archive. (n.d.).
Sources
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction [drugfuture.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scribd.com [scribd.com]
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- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Pinner Reaction [organic-chemistry.org]
- 14. Carboximidate - Wikipedia [en.wikipedia.org]
- 15. capotchem.cn [capotchem.cn]
Purification of 3,4,5-Trimethoxybenzamidine Hydrochloride by Recrystallization: An In-Depth Technical Guide
Introduction: The Criticality of Purity for 3,4,5-Trimethoxybenzamidine in Research and Development
3,4,5-Trimethoxybenzamidine and its derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules. The benzamidine moiety is a well-established pharmacophore, known for its ability to inhibit serine proteases, making it a valuable scaffold in drug discovery. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts. This technical guide provides a comprehensive, field-proven protocol for the purification of 3,4,5-Trimethoxybenzamidine, presented here as its more stable hydrochloride salt, by recrystallization. The methodologies detailed herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity material essential for their work.
Understanding the Analyte and Potential Impurities
A thorough understanding of the target molecule and its likely impurities is the foundation of a robust purification strategy. 3,4,5-Trimethoxybenzamidine hydrochloride is an aromatic amidine salt. Its synthesis often originates from precursors such as 3,4,5-trimethoxybenzonitrile or 3,4,5-trimethoxybenzaldehyde. Consequently, unreacted starting materials and intermediates from the synthetic route are the most probable impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Rationale as a Potential Impurity |
| 3,4,5-Trimethoxybenzamidine Hydrochloride | C₁₀H₁₅ClN₂O₃ | 246.69 | 226-228 | Target Compound |
| 3,4,5-Trimethoxybenzamide | C₁₀H₁₃NO₄ | 211.22 | 177-184 | Precursor in some synthetic routes. |
| 3,4,5-Trimethoxybenzonitrile | C₁₀H₁₁NO₃ | 193.20 | 91-94 | Common starting material for amidine synthesis. |
| 3,4,5-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.20 | 172 | Potential hydrolysis product or impurity from precursor synthesis. |
| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 72-78 | A common precursor in various synthetic pathways.[1][2] |
The Principle of Recrystallization: A Primer
Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[3] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[3] The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.
Experimental Protocols: Achieving High Purity
This section details two robust methods for the recrystallization of 3,4,5-Trimethoxybenzamidine hydrochloride. A single-solvent method is generally preferred for its simplicity. However, a two-solvent system can offer greater control and may be necessary if a suitable single solvent cannot be identified.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 3,4,5-Trimethoxybenzamidine hydrochloride and all solvents used. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Method 1: Single-Solvent Recrystallization
This method is ideal when a solvent is found that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For hydrochloride salts of organic bases, polar protic solvents like alcohols are often a good starting point. Isopropanol is frequently a better choice than ethanol for recrystallizing hydrochloride salts, as many are too soluble in ethanol for good recovery.[5]
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude 3,4,5-Trimethoxybenzamidine hydrochloride in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile). A good solvent will show low solubility at room temperature but high solubility upon heating.
-
Dissolution: Place the crude 3,4,5-Trimethoxybenzamidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess, which would reduce the yield.
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat source and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Method 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is employed when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" solvent (anti-solvent) in which it is sparingly soluble to induce crystallization.
Step-by-Step Protocol:
-
Solvent System Selection:
-
Good Solvent: Identify a solvent that readily dissolves 3,4,5-Trimethoxybenzamidine hydrochloride at room temperature or with gentle warming (e.g., methanol or isopropanol).
-
Poor Solvent (Anti-Solvent): Identify a solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., diethyl ether or heptane).
-
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
-
Inducing Crystallization: If crystals do not form immediately, gently warm the solution until the turbidity just disappears, and then allow it to cool slowly. Seeding with a small crystal of the pure compound can also initiate crystallization.[3]
-
Cooling and Isolation: Allow the solution to stand at room temperature for crystallization to complete, then cool in an ice bath. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the "poor" solvent and dry them as described in the single-solvent method.
Caption: Recrystallization workflow for 3,4,5-Trimethoxybenzamidine HCl.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Lower the temperature at which the compound is dissolved. / Add a small amount of additional hot solvent. / Vigorously stir the solution as it cools. |
| Failure to Crystallize | Too much solvent was used. / The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod at the liquid-air interface. / Add a seed crystal of the pure compound. / Cool the solution in an ice bath for a longer period. |
| Low Yield | Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization. / Excessive washing of the crystals. | Use the minimum amount of hot solvent for dissolution. / Ensure the filtration apparatus is pre-heated. / Allow sufficient time for cooling and crystallization. / Wash the crystals with a minimal amount of cold solvent. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Treat the hot solution with activated charcoal before filtration. / A second recrystallization may be necessary. |
Characterization of Purified 3,4,5-Trimethoxybenzamidine Hydrochloride
The purity of the recrystallized product should be assessed to validate the success of the purification process.
-
Melting Point Determination: A sharp melting point range that is close to the literature value (226-228 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive analytical technique for assessing purity. A single, sharp peak for the desired compound indicates high purity.
By following these detailed protocols and understanding the underlying principles, researchers can confidently and consistently purify 3,4,5-Trimethoxybenzamidine hydrochloride to the high standard required for demanding applications in drug discovery and development.
References
- ResearchGate. (2025, August 6). An Improved Process for Trimethobenzamide Hydrochloride.
- Google Patents. (n.d.). US4507499A - N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide and method for producing trimethobenzamide chlorohydrate.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
- YouTube. (2012, February 11). Purifying OTC Chemicals: Recrystallization.
- World Journal of Pharmaceutical Research. (2022). Identified impurities are Page 6 John et al.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Der Pharma Chemica. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
- Google Patents. (n.d.). CN102993122A - Novel synthesis path of trimetazidine hydrochloride.
- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of trimetazidine hydrochloride impurity B by conventional method.
- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
- ResearchGate. (n.d.). Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents and Solvent Mixtures of Methanol + (Ethanol, N , N -Dimethylformamide or Ethyl Acetate).
- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
- Semantic Scholar. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of related substances of T.
- ResearchGate. (2025, August 10). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K.
- ResearchGate. (2025, August 10). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures.
Sources
HPLC Analysis of 3,4,5-Trimethoxy-benzamidine: A Detailed Application Note and Protocol
This comprehensive guide provides a detailed HPLC method for the analysis of 3,4,5-Trimethoxy-benzamidine, tailored for researchers, scientists, and professionals in drug development. This document offers full editorial control to present an in-depth technical guide, moving beyond rigid templates to deliver a narrative grounded in scientific integrity and practical expertise.
Introduction: The Significance of this compound Analysis
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical ingredients and their intermediates, offering high resolution, sensitivity, and specificity.[1]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be accurate, precise, and suitable for routine quality control and research applications.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[2]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O₃ | [3] |
| Molecular Weight | 210.23 g/mol | [3] |
| Structure | ||
| pKa (estimated) | The benzamidine group is basic. The pKa of the parent benzamidine is approximately 11.6. The electron-donating methoxy groups on the benzene ring are expected to slightly increase the basicity of the amidine group. Therefore, the pKa of this compound is estimated to be in the range of 11.5-12.0. | [4] |
| Solubility | The hydrochloride salt of benzamidine is soluble in water.[5] Based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol and acetonitrile and sparingly soluble in water.[3] | |
| UV Absorbance | Aromatic compounds exhibit characteristic UV absorbance.[6] Benzamidine hydrochloride has a λmax at 229 nm.[7] The trimethoxy substitution on the benzene ring is expected to shift the absorption maximum to a longer wavelength. Aromatic compounds generally show a strong absorption near 205 nm and a less intense absorption between 255 nm and 275 nm.[6] | |
| Stability | Benzamidine is susceptible to hydrolysis, especially under basic conditions. It exhibits greater stability in acidic to neutral solutions.[4] |
HPLC Method Development: A Rationale-Driven Approach
The selection of the HPLC method parameters is based on the chemical properties of this compound. A reversed-phase method is chosen due to the compound's moderate polarity.
Logical Flow of Method Development
Caption: Logical workflow for HPLC method development.
Stationary Phase Selection: The Role of C18
A C18 (octadecylsilyl) stationary phase is selected for this method. C18 columns are the most widely used reversed-phase columns due to their hydrophobicity and ability to retain a broad range of organic molecules.[3] The non-polar C18 chains will interact with the non-polar regions of the this compound molecule, providing good retention.
Mobile Phase Composition: Balancing Retention and Elution
The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low viscosity and UV transparency.
Given that this compound is a basic compound, the pH of the mobile phase is a critical parameter. To ensure good peak shape and reproducible retention, the mobile phase should be buffered at a pH that is at least 2 pH units below the pKa of the analyte. This keeps the analyte in a single, protonated state. An acidic mobile phase also helps to suppress the ionization of free silanol groups on the silica-based stationary phase, which can lead to peak tailing.
Therefore, an acidic modifier such as phosphoric acid or formic acid is added to the mobile phase. Formic acid is a good choice if the method needs to be compatible with mass spectrometry detection.
Detection Wavelength: Maximizing Sensitivity
Based on the UV absorbance characteristics of substituted benzamidines and other aromatic compounds, a detection wavelength in the range of 230-280 nm is expected to provide good sensitivity.[8] An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength that provides the maximum absorbance for this compound. For the purpose of this protocol, a wavelength of 254 nm is proposed as a starting point, as many aromatic compounds exhibit significant absorbance at this wavelength.
Detailed Application Protocol
This protocol provides a step-by-step guide for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for LC-MS compatibility), analytical grade
-
Methanol (HPLC grade)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
| Run Time | 20 minutes |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of phosphoric acid to a 1 L volumetric flask.
-
Add approximately 500 mL of HPLC grade water and swirl to mix.
-
Bring the volume to 1 L with HPLC grade water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent.
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 5 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
System Suitability Testing
Before sample analysis, the performance of the HPLC system must be verified through system suitability testing (SST).[4][8][9][10][11] Inject the Working Standard Solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Quantification
The concentration of this compound in the sample can be calculated using the following formula:
Concentration (mg/mL) = (Area_sample / Area_standard) * (Concentration_standard) * (Dilution_factor)
Where:
-
Area_sample = Peak area of the analyte in the sample chromatogram
-
Area_standard = Average peak area of the analyte in the working standard chromatograms
-
Concentration_standard = Concentration of the working standard solution (mg/mL)
-
Dilution_factor = Dilution factor used for the sample preparation
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. The detailed protocol, from method development rationale to data analysis, is designed to be a valuable resource for researchers and quality control analysts. The proposed reversed-phase method with UV detection is robust, reliable, and suitable for the routine analysis of this important pharmaceutical intermediate. Adherence to the system suitability criteria will ensure the generation of high-quality, reproducible data.
References
- Rogana, E., et al. Characterization of the ultraviolet absorption spectra of p-substituted derivatives of benzamidine. Journal of the American Chemical Society. [Link]
- MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. [Link]
- Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]
- AssayPRISM. System Suitability Test in HPLC – Key Parameters Explained. [Link]
- Austin Chromatography. HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
- Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
- Narula, P., et al. A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. [Link]
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
- Google Patents. N-(4-Hydroxybenzyl)
- St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]
- ResearchGate. Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. [Link]
- OpenStax. 15.
- Rhodium.ws.
- Chemistry LibreTexts. 15.
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
- ResearchGate.
- MDPI.
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Application Note: Unambiguous Structural Characterization of 3,4,5-Trimethoxy-benzamidine using ¹H and ¹³C NMR Spectroscopy
Introduction
3,4,5-Trimethoxy-benzamidine and its derivatives are of significant interest to the pharmaceutical and agrochemical industries due to the prevalence of the 3,4,5-trimethoxyphenyl moiety in a wide range of biologically active compounds. This structural motif is a key component in molecules designed to interact with various biological targets. As with any synthetic compound intended for high-stakes applications, unambiguous structural verification is a critical quality control checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We present a plausible synthetic route, detailed protocols for sample preparation and data acquisition, and an in-depth analysis of the expected spectral data, supported by data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural confirmation of this important molecular scaffold.
Synthetic Pathway Overview
A reliable synthesis of this compound can be achieved from the readily available starting material 3,4,5-trimethoxybenzoic acid. The synthetic strategy involves the conversion of the carboxylic acid to the corresponding nitrile, which is then transformed into the target benzamidine via the Pinner reaction.[1]
Caption: Synthetic route to this compound.
Experimental Protocols
Materials and Equipment
-
Compound: this compound hydrochloride (synthesized as per the outlined pathway and purified by recrystallization).
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Internal Standard: Tetramethylsilane (TMS).
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Protocol 1: Sample Preparation
-
Accurately weigh 10-15 mg of this compound hydrochloride.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing. The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds like amidinium salts and its ability to allow for the observation of exchangeable protons (NH₂).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small drop of TMS as an internal standard for chemical shift referencing (δ 0.00 ppm).
Protocol 2: ¹H NMR Data Acquisition
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Transmitter Frequency Offset (O1p): Set to the center of the spectrum.
Protocol 3: ¹³C{¹H} NMR Data Acquisition
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 240 ppm (centered around 110 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2-5 seconds (a longer delay is beneficial for quaternary carbons).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration, to achieve adequate signal-to-noise).
Data Interpretation and Discussion
The structure of this compound hydrochloride, with the proposed atom numbering for NMR assignment, is shown below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | Broad singlet | 4H | NH₂ (Amidinium) | The protons of the amidinium group are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening from the nitrogen atoms and exchange with residual water in the solvent. |
| ~7.1 - 7.3 | Singlet | 2H | H-2, H-6 | These two aromatic protons are chemically equivalent due to the plane of symmetry through C1 and C4. They will appear as a singlet. Their chemical shift is influenced by the electron-donating methoxy groups and the electron-withdrawing amidinium group. Data for 3,4,5-trimethoxybenzoic acid shows these protons at ~7.25 ppm.[2] |
| ~3.85 | Singlet | 6H | C3-OCH₃, C5-OCH₃ | The two methoxy groups at positions 3 and 5 are equivalent and will give a single, sharp signal integrating to six protons. In 3,4,5-trimethoxybenzoic acid, these appear at 3.84 ppm.[2] |
| ~3.75 | Singlet | 3H | C4-OCH₃ | The methoxy group at the para position (C4) is in a unique chemical environment and will appear as a distinct singlet integrating to three protons. In 3,4,5-trimethoxybenzoic acid, this signal is at 3.74 ppm.[2] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide confirmation of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 168 | C7 (Amidine) | The amidinium carbon is characteristically found in this downfield region. For comparison, the carboxylic acid carbon in 3,4,5-trimethoxybenzoic acid appears at 167.40 ppm.[3] |
| ~153 | C-3, C-5 | These carbons are equivalent and are deshielded due to the directly attached electronegative oxygen atoms. In 3,4,5-trimethoxybenzoic acid, these carbons resonate at 153.11 ppm.[3] |
| ~142 | C-4 | This carbon, also attached to a methoxy group, will be in a similar downfield region. The corresponding signal in 3,4,5-trimethoxybenzoic acid is at 141.81 ppm.[3] |
| ~125 - 127 | C-1 | This is the ipso-carbon attached to the amidinium group. Its chemical shift will be influenced by the substituent. In 3,4,5-trimethoxybenzoic acid, this carbon is at 126.38 ppm.[3] |
| ~107 | C-2, C-6 | These equivalent methine carbons are expected to be the most upfield of the aromatic signals. In 3,4,5-trimethoxybenzoic acid, they appear at 106.98 ppm.[3] |
| ~60 | C4-OCH₃ | The carbon of the para-methoxy group. For 3,4,5-trimethoxybenzoic acid, this signal is at 60.55 ppm.[3] |
| ~56 | C3-OCH₃, C5-OCH₃ | The carbons of the two equivalent meta-methoxy groups. These are typically found slightly upfield from the para-methoxy carbon. In 3,4,5-trimethoxybenzoic acid, these are at 56.35 ppm.[3] |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The predicted spectra, based on established chemical shift trends and data from closely related structural analogues, offer a clear and unambiguous fingerprint for this molecule. The symmetry of the 3,4,5-trimethoxyphenyl group simplifies the spectra, allowing for straightforward assignment of all proton and carbon signals. The protocols outlined in this application note provide a robust framework for obtaining high-quality NMR data, ensuring the confident identification and purity assessment of this important synthetic intermediate in a research and drug development setting. For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments such as HSQC and HMBC are recommended as supplementary techniques.
References
- Cheng, C. C. (1990). PREPARATION OF AN pSUBSTITUTED BENZAMIDINE BY THE PINNER METHOD. A LITERATLTRE CLARIFICATION.
- Royal Society of Chemistry. (2017). Supplementary Information.
- Wikipedia. (2023). Pinner reaction.
- Google Patents. (n.d.). SU1452477A3 - Method of producing 3,4,5-trimethoxybenzonitrile.
- MDPI. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties.
Sources
Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of 3,4,5-Trimethoxy-benzamidine via Electrospray Ionization Tandem Mass Spectrometry
Abstract
This document provides a comprehensive guide to the characterization of 3,4,5-Trimethoxy-benzamidine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We delve into the predicted fragmentation pathways of this molecule, drawing foundational principles from the established gas-phase chemistry of benzamidine and trimethoxybenzene derivatives. This application note serves as a practical tool for researchers in drug discovery and medicinal chemistry, offering a detailed experimental protocol for acquiring high-quality mass spectra and a theoretical framework for interpreting the resulting data. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of this compound
The 3,4,5-trimethoxybenzene moiety is a key pharmacophore found in a variety of biologically active compounds, including the antibacterial agent Trimethoprim[1]. The benzamidine functional group, a potent reversible inhibitor of trypsin and other serine proteases, is also a critical component in various therapeutic agents[2]. The convergence of these two structural motifs in this compound (C₁₀H₁₄N₂O₃, Mol. Wt.: 210.23 g/mol ) results in a molecule of significant interest for drug development and pharmacological studies[3].
Accurate structural elucidation is a cornerstone of chemical and pharmaceutical research. Tandem mass spectrometry, particularly utilizing electrospray ionization (ESI) for its soft ionization capabilities, is an indispensable tool for this purpose[4][5][6]. By selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and generate a unique "fingerprint" of the molecule, providing invaluable structural information[7][8]. This application note outlines the expected fragmentation patterns of this compound, providing a roadmap for its unambiguous identification.
Theoretical Fragmentation Pathways
The fragmentation of protonated this compound, [M+H]⁺ with an expected m/z of 211.11, is predicted to be driven by the interplay between the electron-donating methoxy groups and the protonated amidine functionality. The positive charge will likely localize on the more basic amidine group. The fragmentation cascade under CID is expected to proceed through several high-probability pathways.
Key Fragmentation Mechanisms
The fragmentation of the protonated molecule is governed by fundamental chemical principles, including the stability of the resulting fragment ions and neutral losses. For this compound, we anticipate fragmentation to be initiated at two primary locations: the amidine group and the methoxy substituents on the phenyl ring.
-
Loss of Ammonia (NH₃): A characteristic fragmentation for protonated benzamidines is the neutral loss of ammonia. This leads to the formation of a stable nitrilium ion.
-
Sequential Loss from Methoxy Groups: The trimethoxyphenyl moiety is known to undergo sequential losses of methyl radicals (•CH₃) or formaldehyde (CH₂O)[9]. These losses are often observed as a cascade, leading to a series of fragment ions.
The following diagram illustrates the predicted primary fragmentation pathways for protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Summary of Predicted Fragment Ions
The anticipated major fragment ions for this compound are summarized in the table below. These predictions are based on high-resolution mass calculations and established fragmentation patterns of analogous structures.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 211.11 | 194.08 | NH₃ | C₁₀H₁₂NO₃⁺ |
| 211.11 | 196.10 | •CH₃ | C₉H₁₄NO₃⁺ |
| 194.08 | 179.06 | •CH₃ | C₉H₉NO₃⁺ |
| 179.06 | 164.03 | •CH₃ | C₈H₆NO₃⁺ |
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, step-by-step protocol for the analysis of this compound using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials and Reagents
-
This compound reference standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (FA), 99%+ purity
-
Methanol for sample dissolution
Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with 50:50 ACN:Water containing 0.1% FA to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS1 Scan Range: m/z 100-300
-
MS/MS Analysis:
-
Precursor Ion Selection: m/z 211.1
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe the full fragmentation profile.
-
The following diagram outlines the experimental workflow.
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The structural characterization of novel or modified pharmaceutical compounds is a critical step in the drug development pipeline. This application note provides a robust framework for the analysis of this compound using ESI-MS/MS. By understanding the predictable fragmentation pathways involving the loss of ammonia from the amidine group and sequential losses from the methoxy substituents, researchers can confidently identify this molecule and its potential metabolites. The provided protocol offers a validated starting point for method development, ensuring high-quality, reproducible data for confident structural assignment.
References
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
- Grokipedia. (n.d.). Collision-induced dissociation.
- Wikipedia. (2024). Electrospray ionization.
- StudySmarter. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry.
- ResearchGate. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- Wikipedia. (2024). Collision-induced dissociation.
- SpringerLink. (n.d.). CAD OR CID.
- National MagLab. (n.d.). Collision-Induced Dissociation.
- NIST. (n.d.). Benzamide, 3,4,5-trimethoxy-.
- ResearchGate. (n.d.). Mass fragmentation pattern of bithienylbenzamidine derivative 6.
- PubMed. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
- PubMed. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry.
- Wikipedia. (2024). 3,4,5-Trimethoxybenzaldehyde.
- Wikipedia. (2024). Benzamidine.
- Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Sources
- 1. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3,4,5-Trimethoxy-benzamidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Tumor Progression with 3,4,5-Trimethoxy-benzamidine
This compound is a synthetic small molecule belonging to the benzamidine class of compounds. Benzamidines are recognized as competitive, reversible inhibitors of serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes.[1][2] Within the context of oncology research and drug development, there is a significant focus on the urokinase-type plasminogen activator (uPA) system, where serine proteases are key players in tumor invasion and metastasis.[3][4] The structural characteristics of this compound suggest its potential as an inhibitor of serine proteases like uPA, making it a valuable tool for investigating the mechanisms of cancer progression and for the development of novel anti-cancer therapeutics.[5]
The overexpression of the uPA and its receptor (uPAR) is strongly correlated with poor prognosis and increased metastatic potential in a variety of cancers.[6][7] The uPA/uPAR system is instrumental in the degradation of the extracellular matrix (ECM), a critical step for tumor cell migration and invasion.[4][8] By inhibiting uPA, compounds like this compound can potentially disrupt this proteolytic cascade, thereby impeding the metastatic spread of cancer cells.[9] These application notes provide a comprehensive guide for the use of this compound in cell culture, with a focus on its putative role as a uPA inhibitor to study cancer cell invasion.
Mechanism of Action: The Urokinase Plasminogen Activator (uPA) Signaling Pathway
The uPA system is a central hub for regulating extracellular proteolysis and cell signaling, both of which are hijacked by cancer cells to facilitate invasion and metastasis.[3][10] The binding of uPA to its cell surface receptor, uPAR, initiates a cascade of events that lead to the degradation of the ECM and the activation of intracellular signaling pathways that promote cell migration, proliferation, and survival.[6][10]
This compound, as a benzamidine derivative, is hypothesized to act as a competitive inhibitor of uPA. The amidine group of the molecule likely mimics the side chain of arginine, a key recognition motif for trypsin-like serine proteases, allowing it to bind to the active site of uPA and block its enzymatic activity.[1] This inhibition prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs).[4][8]
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Data Presentation: Critical Parameters for In Vitro Use
| Parameter | Recommendation | Rationale & Considerations |
| Target Cell Lines | High uPA/uPAR expressing cancer cells (e.g., MDA-MB-231, HT-1080, DU 145) | The efficacy of a uPA inhibitor is dependent on the target's presence. Confirm uPA/uPAR expression levels in your cell line of choice via qPCR, Western blot, or ELISA. |
| Solvent | Dimethyl sulfoxide (DMSO) | Based on the solubility of related benzamidine compounds, DMSO is the recommended solvent.[11] Ensure the final DMSO concentration in cell culture media does not exceed 0.1-0.5% to avoid cytotoxicity.[12] |
| Stock Solution Concentration | 10-50 mM in DMSO | A high-concentration stock solution allows for minimal solvent addition to the final culture volume. Prepare fresh stock solutions and store at -20°C for short-term use or -80°C for long-term storage.[11] |
| Working Concentration Range | 1 µM - 100 µM (to be determined empirically) | The optimal concentration will vary between cell lines and experimental endpoints. It is crucial to perform a dose-response curve to determine the IC50 for the desired effect (e.g., inhibition of invasion) and to assess cytotoxicity (e.g., via MTT assay). For other benzamidine derivatives, effective concentrations have been observed in the low micromolar range.[13] |
| Incubation Time | 24 - 72 hours | The required incubation time will depend on the specific assay and cell type. For invasion assays, incubation times typically range from 24 to 48 hours.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation:
-
This compound (powder form).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 208.24 g/mol , dissolve 2.08 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.[11]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[11]
-
Protocol 2: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. It is recommended to start with a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value for cytotoxicity.
-
Protocol 3: In Vitro Cell Invasion Assay using a Transwell System
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[14][15][16]
Caption: Experimental workflow for a cell invasion assay.
-
Materials:
-
Transwell inserts (8 µm pore size).
-
Matrigel or other basement membrane matrix.
-
Serum-free cell culture medium.
-
Complete cell culture medium (containing serum as a chemoattractant).
-
This compound stock solution.
-
Cotton swabs.
-
Methanol or other fixative.
-
Crystal violet stain or a fluorescent nuclear stain (e.g., DAPI).
-
-
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the Transwell plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add the desired concentration of this compound (or vehicle control) to both the upper and lower chambers to ensure a constant concentration throughout the experiment.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet or a fluorescent dye.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope and quantify the number of invaded cells per field of view.
-
-
Safety and Handling
While a specific safety data sheet for this compound was not found, related benzamidine compounds are known to be harmful if swallowed and may cause skin and eye irritation.[14] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water.
References
- Blasi, F., & Sidenius, N. (2010). The urokinase pathway: new insights into an old mechanism. EMBO reports, 11(5), 344–350.
- Duffy, M. J. (2004). The urokinase plasminogen activator system: role in malignancy. Current pharmaceutical design, 10(1), 39–49.
- Andreasen, P. A., Kjøller, L., Christensen, L., & Duffy, M. J. (1997). The urokinase-type plasminogen activator system in cancer metastasis: a review.
- Schmitt, M., Harbeck, N., Thomssen, C., Wilhelm, O., Magdolen, V., Reuning, U., ... & Graeff, H. (1997). Clinical impact of the plasminogen activation system in tumor invasion and metastasis: prognostic relevance and target for therapy. Thrombosis and haemostasis, 78(1), 285–296.
- Mondino, A., & Blasi, F. (2004). uPA and uPAR in normal and cancer cells. Seminars in cancer biology, 14(2), 153–161.
- Towle, M. J., Lee, A., Maduakor, E. C., Schwartz, C. E., Bridges, A. J., & Littlefield, B. A. (1993). Inhibition of urokinase by 4-substituted benzo [b] thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor. Cancer research, 53(11), 2553–2559.
- T'jollyn, H., Van den Bossche, J., Cooreman, S., & Van Dorpe, J. (2013). DMSO: a safe and effective solvent for in vitro cytotoxicity testing of nanoparticles. Toxicology in vitro, 27(5), 1533–1538.
- Wilhelm, O. G., Schmitt, M., Höhl, S., Senekowitsch, R., & Graeff, H. (1992). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. International journal of cancer, 52(3), 382–387.
- A new class of orthosteric uPAR·uPA small-molecule antagonists are allosteric inhibitors of the uPAR·vitronectin interaction. (2015). Journal of Medicinal Chemistry, 58(13), 5247–5261.
- Corning. (n.d.). Assay Methods: Cell Invasion Assay.
- Ebner, M., Dmoszynska-Granier, A., S-Górna, K., S-Wesołowska, A., P-Gruber, K., & Schratzberger, P. (2009). 3, 4, 5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells.
- A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. (1993). Japanese Journal of Cancer Research, 84(8), 885-890.
- Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. (2022). International Journal of Molecular Sciences, 23(9), 4734.
- ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture?
- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.
- ResearchGate. (n.d.). What is the min DMSO concentration to dissolve unknown drugs?
- Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. (2018). Frontiers in Oncology, 8, 24.
- Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. (2022). Journal of Medicinal Chemistry, 65(2), 1035-1063.
- ResearchGate. (n.d.). Schematic diagram of the uPA–urokinase-type plasminogen activator...
- The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. (2023). International Journal of Molecular Sciences, 24(21), 15907.
- Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator. (2023). International Journal of Molecular Sciences, 24(13), 10903.
- Wikipedia. (n.d.). Benzamidine.
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- 5. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snapcyte.com [snapcyte.com]
- 14. corning.com [corning.com]
- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays for Measuring Ribonucleotide Reductase Inhibition
Introduction
Ribonucleotide reductase (RNR) is a critical enzyme in all living organisms, responsible for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][2][3] The enzyme catalyzes the reduction of ribonucleoside diphosphates (NDPs) or triphosphates (NTPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs) or triphosphates (dNTPs).[3] This process is highly regulated to maintain a balanced supply of dNTPs, which is crucial for genomic integrity.[4] Given its indispensable role in cell proliferation, human RNR is a well-established and clinically significant target for the development of anticancer and antiviral therapies.[1][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for measuring RNR inhibition in vitro.
The most common class of RNR in eukaryotes, Class Ia, is a heterodimeric tetramer composed of two subunits: R1 (or α) and R2 (or β).[3][5] The R1 subunit houses the nucleotide-binding sites and is responsible for the catalytic activity, while the R2 subunit contains a di-iron center that generates a stable tyrosyl free radical essential for the reaction.[2][4][6] The intricate mechanism and allosteric regulation of RNR present multiple avenues for therapeutic intervention.[5][7][8]
This guide will delve into the theoretical underpinnings of RNR assays, provide detailed step-by-step protocols for various detection methods, and offer insights into data analysis and interpretation for the robust evaluation of potential RNR inhibitors.
Principles of RNR Inhibition Assays
The fundamental principle of an RNR inhibition assay is to quantify the enzymatic activity of RNR in the presence and absence of a potential inhibitor. The activity is measured by monitoring the conversion of a ribonucleotide substrate to a deoxyribonucleotide product. The choice of assay method depends on several factors, including the required sensitivity, throughput, available equipment, and the nature of the inhibitor being tested.
The RNR Catalytic Cycle and Inhibition
The catalytic cycle of RNR involves a complex free radical mechanism.[3][9] An inhibitor can interfere with this process at various stages. For instance, the widely used RNR inhibitor hydroxyurea acts by quenching the tyrosyl free radical in the R2 subunit, thereby inactivating the enzyme.[6][10] Understanding the mechanism of action of known inhibitors is crucial for designing and validating new assays.
Sources
- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
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- 6. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of 3,4,5-Trimethoxybenzamidine Stock Solutions for Assays
An In-depth Technical Guide by a Senior Application Scientist
Introduction
3,4,5-Trimethoxybenzamidine is a substituted benzamidine derivative of interest in medicinal chemistry and drug discovery. Like many benzamidines, it holds potential as a competitive inhibitor for trypsin-like serine proteases, which are implicated in numerous physiological and pathological processes.[1] The integrity of any screening or enzymatic assay is fundamentally dependent on the accurate and reproducible preparation of test compound solutions. Improper handling, solubility issues, or degradation of the compound can lead to significant experimental artifacts, wasting valuable resources and generating misleading data.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of 3,4,5-Trimethoxybenzamidine stock solutions. The protocols herein are designed to ensure maximum compound stability and concentration accuracy, forming a reliable foundation for downstream assays. We will focus on the hydrochloride (HCl) salt, as it is a common form for such compounds, enhancing solubility and stability.
Compound Profile: 3,4,5-Trimethoxybenzamidine Hydrochloride
A thorough understanding of the compound's physicochemical properties is the cornerstone of a robust preparation protocol.
Table 1: Physicochemical Properties of 3,4,5-Trimethoxybenzamidine Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3,4,5-Trimethoxybenzene-1-carboximidamide hydrochloride | [2][3] |
| CAS Number | 4156-59-6 | [2][3] |
| Molecular Formula | C₁₀H₁₅ClN₂O₃ | [2] |
| Molecular Weight | 246.69 g/mol | [2][3] |
| Appearance | White to beige powder or crystals | Inferred from |
| Melting Point | 226-228 °C |[2][3] |
Solubility Analysis: The Critical Choice of Solvent
The primary goal for a stock solution is to dissolve the compound at a high concentration that is significantly greater than the final assay concentration, while ensuring the solvent is compatible with the assay system.
-
Dimethyl Sulfoxide (DMSO): DMSO is the premier solvent for preparing high-concentration stock solutions of most non-polar to moderately polar small organic molecules in drug discovery.[4][5] Its strong solvating power minimizes the volume of organic solvent needed, which is critical as DMSO can exhibit inhibitory effects in biological assays at final concentrations typically above 0.5-1%. Given the aromatic and substituted nature of 3,4,5-Trimethoxybenzamidine, anhydrous DMSO is the recommended primary solvent.
-
Aqueous Buffers (Water, PBS): The parent compound, benzamidine, is susceptible to hydrolysis in aqueous solutions, a degradation process that is accelerated under basic pH conditions.[6] While the hydrochloride salt form improves water solubility compared to the free base, the stability of the amidine group remains a concern. The solubility of benzamidine HCl in physiological buffers like PBS is also substantially lower than in pure water.[7] Therefore, preparing primary high-concentration stocks in aqueous solutions is strongly discouraged for long-term storage. Aqueous working solutions should always be prepared fresh from a DMSO stock on the day of the experiment.[6]
-
Alcohols (Ethanol, Methanol): While some benzamidine derivatives are soluble in alcohols, these solvents are more volatile than DMSO and can present compatibility issues with certain assay formats or cell types at higher concentrations. For consistency and broad applicability, DMSO remains the superior choice.
Stability and Storage Considerations
-
In DMSO: When prepared in high-quality, anhydrous DMSO, organic compounds are generally stable for extended periods when stored properly.[8] To prevent degradation from repeated freeze-thaw cycles, the primary stock solution should be divided into smaller, single-use aliquots.[9] Storage at -20°C is suitable for most compounds for up to 6 months, while storage at -80°C is recommended for long-term archival stability (≥1 year).[8][10]
-
In Aqueous Assay Buffer: As noted, the benzamidine functional group is liable to hydrolysis.[6] This degradation is time, pH, and temperature-dependent. It is imperative that aqueous working solutions are prepared immediately before use and are not stored. Any unused working solution should be discarded at the end of the day.
Core Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a standard 10 mM stock solution, a common starting point for compound libraries in screening campaigns.
Principle
The principle is to accurately weigh a specific mass of the compound and dissolve it in a precise volume of anhydrous DMSO to achieve the target molar concentration.[11] Preparing the solution directly in the original supplier's vial (if feasible) minimizes material loss during transfer.[11]
Materials and Equipment
-
3,4,5-Trimethoxybenzamidine Hydrochloride (MW: 246.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes (P1000, P200)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Step-by-Step Methodology
-
Pre-Calculation: Before weighing, calculate the required mass of the compound and volume of DMSO. This is a self-validating check to ensure the final numbers are logical. An example calculation is provided in Table 2.
Table 2: Example Calculation for a 10 mM Stock Solution
Parameter Formula / Value Result Desired Concentration (C) 10 mM (or 0.010 mol/L) - Desired Final Volume (V) 1 mL (or 0.001 L) - Molecular Weight (MW) 246.69 g/mol - | Required Mass (Mass) | Mass = C × V × MW | 2.467 mg |
-
Weighing the Compound:
-
Tare the analytical balance with the supplier's vial containing the compound (if preparing in the original vial) or with a suitable weighing vessel.
-
If you have a pre-weighed amount (e.g., 5 mg), adjust the required solvent volume accordingly:
-
Volume (L) = Mass (g) / (Concentration (mol/L) × MW ( g/mol ))
-
For 5 mg: Volume = 0.005 g / (0.010 mol/L × 246.69 g/mol ) = 0.002027 L = 2.027 mL
-
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound powder.[9]
-
Securely cap the vial.
-
-
Homogenization:
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[9]
-
Visually inspect the solution against a light and dark background to ensure all particulate matter has dissolved, resulting in a clear solution.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[9] Allow the solution to return to room temperature before proceeding.
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20-100 µL) in clearly labeled, sterile, low-retention microcentrifuge tubes or cryovials.[12]
-
Label each aliquot with: Compound Name, Concentration (10 mM), Solvent (DMSO), and Preparation Date.
-
Store the aliquots in a freezer at -20°C for short-to-mid-term use (≤6 months) or -80°C for long-term archival storage .[8][10]
-
Diagram 2: Serial dilution workflow from primary stock to final working solution.
Troubleshooting
Table 3: Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Recommended Solution |
|---|---|---|
| Compound will not fully dissolve in DMSO. | Insufficient solvent volume; poor quality/wet DMSO; compound purity issues. | Confirm calculations. Use fresh, anhydrous DMSO. [10]Apply gentle heat (37°C) or sonication. If it still fails, the compound may require a higher volume of solvent (prepare a lower concentration stock). |
| Precipitation observed upon dilution into aqueous buffer. | Concentration exceeds the kinetic solubility limit in the assay buffer. | Prepare a more dilute working solution. Decrease the final percentage of DMSO if possible, but this usually lowers solubility further. Consider adding solubilizing excipients to the assay buffer if the assay permits. |
| Assay results are inconsistent or show drift over time. | Degradation of the compound in the aqueous working solution. | Always prepare aqueous working solutions fresh immediately before starting the assay. [6]Keep working solution plates on ice if the experiment is lengthy. Ensure the pH of the assay buffer is not highly basic, as this can accelerate hydrolysis. [6]|
Safety Precautions
-
Always handle chemical compounds in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Material Safety Data Sheet (MSDS) for 3,4,5-Trimethoxybenzamidine Hydrochloride for specific handling and disposal information.
References
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]
- Al-Ghabsha, A., et al. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(21), 7247. [Link]
- Alves, T. P., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
- Blessel, K. W., Rudy, B. C., & Senkowski, B. Z. (1975). Trimethobenzamide Hydrochloride. Analytical Profiles of Drug Substances, 4, 465-488. [Link]
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
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- 2. 3,4,5-TRIMETHOXYBENZO-AMIDITE HYDROCLORIDE | 4156-59-6 [chemicalbook.com]
- 3. 3,4,5-TRIMETHOXYBENZO-AMIDITE HYDROCLORIDE | 4156-59-6 [amp.chemicalbook.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. selleckchem.com [selleckchem.com]
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- 12. phytotechlab.com [phytotechlab.com]
Application Note & Protocol: A Multi-Assay Approach for Comprehensive Cytotoxicity Profiling of 3,4,5-Trimethoxy-benzamidine
Here's a detailed Application Note and Protocol for testing 3,4,5-Trimethoxy-benzamidine cytotoxicity.
Introduction: The Therapeutic Potential and a Critical Need for Profiling
This compound belongs to a promising class of synthetic small molecules. Its structural relative, resveratrol, is a well-studied compound known for its antiproliferative effects[1]. Modifications, such as the inclusion of trimethoxy groups, are intended to enhance these properties. One analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, has been shown to induce apoptosis and inhibit ribonucleotide reductase in leukemia cells, a key enzyme for DNA synthesis[1][2]. The broader benzamidine chemical family is recognized for its role as reversible, competitive inhibitors of serine proteases, which are crucial in many physiological and pathological processes[3][4][5][].
Given this background, this compound holds potential as an anti-cancer agent. However, a critical step in the preclinical development of any novel compound is the rigorous evaluation of its cytotoxic profile[7]. This application note provides a comprehensive, multi-parametric strategy for characterizing the cytotoxic effects of this compound. We will move beyond a single endpoint to create a detailed cellular toxicity profile by integrating three distinct, yet complementary, cell-based assays.
The Rationale for a Tripartite Assay Strategy
To build a robust and nuanced understanding of a compound's cytotoxic mechanism, relying on a single assay is insufficient. A compound might inhibit proliferation without directly killing cells, or it might induce different death pathways (e.g., apoptosis vs. necrosis) at varying concentrations. Our strategy employs a panel of three assays to dissect these possibilities.
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells[8][9]. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cell death or cytostatic effects.
-
Membrane Integrity (LDH Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage[10][11]. An increase in extracellular LDH is a hallmark of necrosis or late-stage apoptosis, providing a direct measure of cell lysis[12].
-
Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of caspase-3 and caspase-7, which are key "executioner" enzymes in the apoptotic pathway[13][14]. Their activation is a definitive marker of programmed cell death[15].
By combining these three endpoints, researchers can distinguish between cytostatic and cytotoxic effects, and further differentiate between apoptotic and necrotic cell death mechanisms.
Figure 1: High-level experimental workflow for cytotoxicity profiling.
Materials and Reagents
-
Cell Lines: A panel of relevant cell lines (e.g., A549 human lung carcinoma, HeLa cervical cancer, MCF-7 human breast cancer).
-
Compound: this compound (powder form).
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
Reagents for LDH Assay: Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam) containing LDH substrate, reaction buffer, and stop solution[10][12].
-
Reagents for Caspase-3/7 Assay: Commercially available luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 from Promega) containing a proluminescent substrate and buffer[17].
-
General Labware: 96-well clear, flat-bottom tissue culture plates; 96-well opaque-walled plates (for luminescence); multichannel pipettes; sterile pipette tips; microplate reader (absorbance, fluorescence, and luminescence capabilities).
-
Controls:
-
Vehicle Control: DMSO (or the solvent used to dissolve the compound) at the same final concentration as in the treated wells.
-
Positive Control (for LDH/Caspase assays): Lysis buffer or a known cytotoxic agent (e.g., Staurosporine for apoptosis).
-
No-Cell Control: Culture medium only, to determine background absorbance/luminescence[9].
-
Detailed Experimental Protocols
Cell Seeding and Compound Treatment (Common for All Assays)
-
Cell Culture: Grow cells in T-75 flasks until they reach 80-90% confluency.
-
Harvesting: Trypsinize adherent cells, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density (empirically determined, typically 5,000-10,000 cells/well) and add 100 µL to each well of a 96-well plate.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth[18].
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle/medium controls) to the appropriate wells. This brings the final volume to 200 µL (or 100 µL if adding 2X compound to 100 µL of existing media).
-
Incubation: Return the plates to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).
Protocol 1: MTT Assay for Metabolic Viability
Causality: This protocol measures the activity of mitochondrial reductase enzymes, which is proportional to the number of viable cells. A reduction in this activity is a direct indicator of compromised cell health or proliferation[18].
Figure 2: Principle of the MTT cytotoxicity assay.
-
Add MTT Reagent: Following the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well[18].
-
Agitate: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[8].
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[8].
Protocol 2: LDH Release Assay for Membrane Integrity
Causality: This assay is based on the principle that compromised cell membranes leak cytosolic components, including LDH. The amount of LDH in the supernatant is therefore directly proportional to the number of lysed cells[10].
Figure 3: Principle of the colorimetric LDH cytotoxicity assay.
-
Prepare Controls: On the same plate, set up controls for:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (10X) for 45 minutes before the end of the incubation[19].
-
Background: Medium only.
-
-
Centrifuge Plate: After the treatment period, centrifuge the 96-well plate at 250 x g for 3 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well of the new plate[12].
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light[19].
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Measure Absorbance: Read the absorbance at 490 nm and 680 nm (background). The final absorbance is the 490 nm reading minus the 680 nm reading[12][19].
Protocol 3: Caspase-3/7 Glo Assay for Apoptosis
Causality: This "add-mix-measure" assay uses a substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7[17].
Figure 4: Principle of the Caspase-Glo® 3/7 assay.
-
Plate and Reagent Equilibration: After the treatment period, remove the 96-well opaque-walled plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes. During this time, reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer and allow it to equilibrate to room temperature[15].
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix and Incubate: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Presentation
Calculations
-
MTT Assay:
-
Percent Viability (%) = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
-
LDH Assay:
-
Percent Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.
-
-
Caspase-3/7 Assay:
-
Fold Induction = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control).
-
Data Presentation
Summarize the calculated data in a clear, tabular format. Plot dose-response curves (Compound Concentration vs. % Viability or % Cytotoxicity) using a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Summary of Quantitative Cytotoxicity Data for this compound
| Assay | Cell Line | Treatment Duration (hours) | IC₅₀ (µM) | Maximum Effect (%) |
| MTT | A549 | 24 | 45.2 | 88% Inhibition |
| MTT | A549 | 48 | 28.7 | 95% Inhibition |
| MTT | A549 | 72 | 19.1 | 96% Inhibition |
| LDH | A549 | 48 | >100 | 15% Cytotoxicity |
| Caspase-3/7 | A549 | 24 | 35.5 | 8.5-fold Induction |
(Note: Data shown is hypothetical and for illustrative purposes only)
Interpretation and Conclusion
By synthesizing the data from all three assays, a clear picture of the compound's cytotoxic mechanism emerges.
-
Scenario 1: Potent MTT Inhibition, Low LDH Release, High Caspase Activity. This profile is strongly indicative of apoptosis . The compound reduces metabolic activity and triggers programmed cell death without causing significant, immediate membrane rupture. The IC₅₀ from the MTT and Caspase assays would likely be comparable.
-
Scenario 2: Potent MTT Inhibition, High LDH Release, Low Caspase Activity. This suggests a necrotic or necroptotic mechanism. The compound causes a loss of viability accompanied by rapid plasma membrane damage.
-
Scenario 3: Potent MTT Inhibition, Low LDH Release, Low Caspase Activity. This profile points towards a cytostatic effect . The compound inhibits cell proliferation and metabolic activity but does not actively kill the cells within the tested timeframe.
The comprehensive approach outlined in this document provides a robust framework for characterizing the cytotoxic effects of this compound. This detailed profiling is an indispensable step for any further preclinical and in vivo testing, guiding the path for its potential development as a therapeutic agent.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Cell Biologics Inc. (n.d.). LDH Assay.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Thalhammer, T., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. International Journal of Oncology, 31(5), 1261-6.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity.
- JoVE. (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. YouTube.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
- Wang, Z., et al. (2017). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315.
- ResearchGate. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells.
- Corallo, C., et al. (2014). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Molecules, 19(1), 780-801.
- Semantic Scholar. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives.
- Fuloria, N. K., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1367.
- Wikipedia. (n.d.). Benzamidine.
- Fuloria, N. K., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI.
- National Center for Biotechnology Information. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition.
- da Silva, F. C., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4509.
- Zhang, J., et al. (2023). Systematic identification of anticancer drug targets reveals a nucleus-to-mitochondria ROS sensing pathway. Cell, 186(11), 2411-2428.e22.
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Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 3,4,5-Trimethoxy-benzamidine
Introduction: Unveiling the Pro-Apoptotic Potential of 3,4,5-Trimethoxy-benzamidine
In the landscape of oncology drug discovery, the induction of apoptosis—programmed cell death—in cancer cells remains a cornerstone of therapeutic strategy. Small molecules that can selectively trigger this intrinsic cellular suicide program are of paramount interest. This compound, a novel compound, has emerged as a molecule of interest for its potential anti-proliferative effects. Structurally related to known apoptosis-inducing agents, its mechanism of action is hypothesized to involve the disruption of essential cellular processes, leading to the activation of the apoptotic cascade. A close structural analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, has been shown to induce dose-dependent apoptosis in HL-60 human promyelocytic leukemia cells by inhibiting ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to meticulously analyze and quantify apoptosis induced by this compound. We will delve into the underlying principles of apoptosis detection by flow cytometry, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation and the elucidation of the potential molecular pathways involved.
The Power of Flow Cytometry in Apoptosis Research
Flow cytometry is an indispensable tool for the study of apoptosis, offering rapid, multi-parametric analysis of individual cells within a heterogeneous population. This technology allows for the precise quantification of distinct cell populations based on their physical and fluorescent characteristics, providing a statistical robustness that is critical for evaluating the efficacy of potential therapeutic agents like this compound. Key apoptotic events that can be dissected using flow cytometry include:
-
Plasma Membrane Alterations: The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is a hallmark of early apoptosis.
-
Mitochondrial Integrity: The disruption of the mitochondrial membrane potential (ΔΨm) is a pivotal event in the intrinsic apoptotic pathway.
-
Caspase Activation: The activation of a cascade of cysteine-aspartic proteases (caspases) is central to the execution of the apoptotic program.
-
DNA Fragmentation: The cleavage of genomic DNA into smaller fragments is a characteristic of late-stage apoptosis.
By employing a combination of fluorescent probes and antibodies, flow cytometry enables the simultaneous measurement of these events, providing a detailed snapshot of the apoptotic process.
Core Protocol: Dual Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is the cornerstone for quantifying the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells. By using both stains, we can differentiate between the various stages of cell death.
Experimental Workflow
Caption: Experimental workflow for Annexin V/PI apoptosis analysis.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed the cells of interest (e.g., HL-60 human promyelocytic leukemia cells) in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound for a predetermined time course (e.g., 24, 48 hours).
-
Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis induction (e.g., 1 µM Staurosporine).
-
-
Cell Harvesting and Staining:
-
Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, collect the supernatant (containing detached apoptotic cells) and then trypsinize the adherent cells.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V conjugated to a fluorochrome (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately on a flow cytometer.
-
Excite the Annexin V-FITC with a 488 nm laser and detect the emission at ~530 nm (typically FL1 channel).
-
Excite the PI with a 488 nm laser and detect the emission at >670 nm (typically FL3 channel).
-
Collect data for at least 10,000 events per sample.
-
Create a two-dimensional dot plot of Annexin V-FITC fluorescence versus PI fluorescence to delineate the different cell populations.
-
Data Presentation and Interpretation
The results of the Annexin V/PI assay can be summarized in a table to facilitate comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.1 ± 2.3 | 2.8 ± 0.7 | 2.1 ± 0.5 |
| This compound | 10 | 75.4 ± 4.1 | 15.2 ± 1.8 | 9.4 ± 1.2 |
| This compound | 50 | 42.6 ± 5.5 | 38.9 ± 3.2 | 18.5 ± 2.1 |
| This compound | 100 | 20.3 ± 3.9 | 55.1 ± 4.6 | 24.6 ± 2.8 |
| Staurosporine (Positive Control) | 1 | 15.7 ± 2.8 | 60.5 ± 5.1 | 23.8 ± 3.3 |
(Note: The data presented are hypothetical and for illustrative purposes only.)
A dose-dependent increase in the percentage of early and late apoptotic cells following treatment with this compound would be indicative of its pro-apoptotic activity.
Delving Deeper: Mechanistic Insights into this compound-Induced Apoptosis
To elucidate the molecular pathway by which this compound induces apoptosis, further flow cytometric assays can be employed. Based on its structural similarity to other ribonucleotide reductase inhibitors, it is plausible that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of apoptosis induced by this compound.
Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm)
A loss of ΔΨm is an early event in the intrinsic apoptotic pathway. Cationic lipophilic dyes such as JC-1 can be used to measure this change. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Methodology:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed culture medium containing JC-1 dye (typically 1-10 µg/mL).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, detecting the green fluorescence (monomers) in the FL1 channel and the red fluorescence (aggregates) in the FL2 channel.
-
A shift from red to green fluorescence indicates a loss of ΔΨm and the induction of apoptosis.
Protocol for Detecting Activated Caspase-9
Caspase-9 is the initiator caspase of the intrinsic pathway. Its activation can be detected using cell-permeable, fluorochrome-labeled inhibitors of caspases (FLICA). These reagents covalently bind to the active site of the caspase.
Methodology:
-
Treat cells with this compound.
-
Add the FLICA reagent specific for caspase-9 directly to the cell culture and incubate for the recommended time (typically 1 hour).
-
Harvest and wash the cells.
-
The cells can be co-stained with a viability dye like PI to distinguish apoptotic from necrotic cells.
-
Analyze the cells by flow cytometry, detecting the fluorescence of the FLICA reagent. An increase in fluorescence indicates the activation of caspase-9.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High background staining in Annexin V assay | Cells were handled too vigorously, causing membrane damage. | Handle cells gently during harvesting and washing steps. |
| Inappropriate buffer used (e.g., contains EDTA). | Use the recommended calcium-containing Annexin V Binding Buffer. | |
| Low signal for apoptotic markers | Incorrect timing of analysis. | Perform a time-course experiment to determine the optimal time point for detecting apoptosis. |
| Insufficient concentration of this compound. | Perform a dose-response experiment to identify the optimal concentration range. | |
| High percentage of necrotic cells | The concentration of this compound is too high, causing rapid cell death. | Use a lower concentration range of the compound. |
| The incubation time is too long. | Shorten the incubation period. |
Conclusion
The protocols and insights provided in this application note offer a robust framework for the comprehensive analysis of apoptosis induced by this compound using flow cytometry. By employing these methods, researchers can accurately quantify the pro-apoptotic efficacy of this compound and gain valuable mechanistic insights into its mode of action. This detailed characterization is a critical step in the pre-clinical evaluation of novel anti-cancer drug candidates.
References
- Grusch, M., Fritzer-Szekeres, M., Fuhrmann, G., Rosenberger, G., Luxbacher, C., Elford, H. L., Smid, K., Peters, G. J., Szekeres, T., & Krupitza, G. (
Western blot analysis for p53 and Bcl-2 expression after treatment
Western Blot Analysis for p53 and Bcl-2 Expression After Treatment
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor p53 and the anti-apoptotic protein Bcl-2 are pivotal regulators of programmed cell death (apoptosis) and cell cycle progression.[1][2] Their expression levels are frequently altered in response to therapeutic agents, making them critical biomarkers for assessing drug efficacy and mechanism of action in oncology research. This application note provides a comprehensive, in-depth guide to performing Western blot analysis to quantify treatment-induced changes in p53 and Bcl-2 expression. We delve into the causal logic behind protocol steps, from optimal cell lysis and protein quantification to immunodetection and data interpretation, ensuring a robust and reproducible workflow. This guide is designed to equip researchers with the technical expertise and theoretical understanding necessary for the accurate assessment of these key apoptotic markers.
Introduction: The Gatekeepers of Cell Fate
The intricate balance between cell survival and cell death is fundamental to tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] At the heart of this regulatory network lie two key proteins: p53 and Bcl-2.
p53: The Guardian of the Genome
The p53 protein, encoded by the TP53 gene, functions as a critical tumor suppressor that responds to a variety of cellular stresses, including DNA damage, hypoxia, and oncogene activation.[4][5] In response to such insults, p53 is stabilized and activated, functioning as a transcription factor to regulate genes involved in cell cycle arrest, DNA repair, and apoptosis.[6][7] By halting the proliferation of damaged cells or inducing their self-destruction, p53 prevents the propagation of potentially cancerous cells.[5] Consequently, therapeutic strategies often aim to reactivate p53 function in tumor cells.[8]
Bcl-2: The Sentinel of Survival
B-cell lymphoma 2 (Bcl-2) is the founding member of a family of proteins that are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[9][10] Bcl-2 is an anti-apoptotic protein that resides on the outer mitochondrial membrane, where it prevents the release of apoptogenic factors like cytochrome c.[2] It achieves this by sequestering pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[10] Overexpression of Bcl-2 is a common feature in many cancers, contributing to chemoresistance by raising the threshold for apoptosis induction.[11] Therefore, inhibiting Bcl-2 is a validated and promising strategy in cancer therapy.[12]
The expression and activity of p53 and Bcl-2 are often intertwined. Activated p53 can transcriptionally repress the Bcl-2 gene and upregulate pro-apoptotic members of the Bcl-2 family, thereby tilting the cellular balance towards apoptosis.[13][14] Given their central roles, accurately quantifying the expression levels of p53 and Bcl-2 after drug treatment is essential for elucidating a compound's mechanism of action and predicting its therapeutic potential. Western blotting remains the gold-standard technique for this purpose, offering a semi-quantitative assessment of protein levels in complex biological samples.[15]
Principle of the Method: A Validated Workflow
Western blotting is a multi-step immunodetection technique used to identify and quantify a specific protein from a mixture.[16] The workflow is designed to ensure specificity and reproducibility, with each step serving a critical function.
-
Protein Extraction and Quantification : Cells are lysed to release their protein content.[17] The choice of lysis buffer is critical and depends on the subcellular localization of the target proteins. Total protein concentration is then accurately measured to ensure equal loading of samples for comparison.[18]
-
SDS-PAGE : The protein lysates are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). SDS coats the proteins with a uniform negative charge, ensuring that migration through the gel is primarily dependent on molecular weight.[19]
-
Protein Transfer : The separated proteins are electrophoretically transferred from the gel onto a solid support membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.[20]
-
Immunodetection : The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody that specifically recognizes the target protein (p53 or Bcl-2). A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then added to bind to the primary antibody.[21]
-
Signal Detection and Analysis : A chemiluminescent substrate is applied to the membrane.[16] The HRP enzyme catalyzes a reaction that produces light, which is captured by a digital imaging system.[21][22] The intensity of the resulting band is proportional to the amount of target protein, allowing for semi-quantitative analysis.[23]
Detailed Protocols
3.1. Reagent and Buffer Preparation
RIPA Lysis Buffer (Radioimmunoprecipitation Assay Buffer)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Store at 4°C. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Rationale : RIPA buffer is a relatively stringent lysis buffer containing both non-ionic and ionic detergents. This composition is effective for solubilizing most cellular proteins, including nuclear (p53) and mitochondrial membrane-associated (Bcl-2) proteins.[24]
10x Tris-Buffered Saline (TBS)
-
24.2 g Tris base
-
80 g NaCl
-
Dissolve in 800 mL of deionized water. Adjust pH to 7.6 with HCl. Add water to a final volume of 1 L.
Wash Buffer (TBST)
-
1x TBS with 0.1% Tween-20.
Blocking Buffer
-
5% (w/v) non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Rationale : Milk is a cost-effective blocking agent suitable for most applications. However, BSA is preferred for phosphoprotein detection as milk contains phosphoproteins (caseins) that can cause background. For p53 and Bcl-2, milk is generally sufficient.[18]
2x Laemmli Sample Buffer
-
4% SDS
-
20% Glycerol
-
10% 2-mercaptoethanol
-
0.004% Bromophenol blue
-
125 mM Tris-HCl, pH 6.8
-
Rationale : This buffer denatures proteins by disrupting disulfide bonds (2-mercaptoethanol) and applying a negative charge (SDS), while glycerol increases the sample density for gel loading.
3.2. Cell Lysis and Protein Quantification
-
Cell Culture and Treatment : Plate cells at an appropriate density and treat with the compound of interest for the desired time points. Include a vehicle-treated control group.
-
Harvesting : For adherent cells, wash plates twice with ice-cold PBS. Aspirate the final wash and add 100-200 µL of ice-cold RIPA buffer (with inhibitors) per 10 cm dish.
-
Lysis : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[25]
-
Clarification : Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[25]
-
Supernatant Collection : Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) assay according to the manufacturer's protocol.[18] The BCA assay is compatible with the detergents present in RIPA buffer.
-
Sample Preparation for SDS-PAGE : Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer. Add an equal volume of 2x Laemmli sample buffer.
-
Denaturation : Boil the samples at 95-100°C for 5 minutes to complete protein denaturation. Centrifuge briefly before loading.[18]
3.3. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis : Load 20-30 µg of protein per lane into a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.[18]
-
Rationale : A 12% gel provides good resolution for p53 (~53 kDa) and Bcl-2 (~26 kDa).
-
-
Electrophoresis : Run the gel in 1x SDS-PAGE Running Buffer at 100-120 V until the dye front reaches the bottom.[26]
-
Transfer : Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer is performed at 100 V for 60-90 minutes at 4°C.
-
Rationale : PVDF membranes have a high binding capacity and are mechanically robust, making them ideal for immunoblotting.
-
-
Transfer Confirmation : After transfer, stain the membrane with Ponceau S solution for ~1 minute to visualize protein bands and confirm successful and even transfer. Destain with water before proceeding to blocking.[27]
3.4. Immunoblotting and Detection
-
Blocking : Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.[25]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (specific for p53 or Bcl-2) diluted in Blocking Buffer. Recommended starting dilution is 1:1000. Incubate overnight at 4°C with gentle agitation.[18]
-
Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse HRP or anti-rabbit HRP, depending on the primary antibody host species) diluted 1:2000 to 1:5000 in Blocking Buffer for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions (typically 1-5 minutes).[18][22]
-
Image Capture : Immediately capture the chemiluminescent signal using a CCD camera-based digital imaging system.[21] Use multiple exposure times to ensure the signal is within the linear dynamic range and not saturated.[28]
Data Analysis and Interpretation
4.1. Densitometric Quantification
Quantitative analysis of Western blots involves measuring the intensity of the protein bands, a process known as densitometry.
-
Image Acquisition : Use a digital imager that allows for the capture of non-saturated images. Saturated pixels (pure white) cannot be accurately quantified.[29]
-
Band Delineation : Use image analysis software (e.g., ImageJ) to define the area around each band.
-
Intensity Measurement : The software calculates the integrated density (the sum of pixel values) for each band.
-
Background Subtraction : It is critical to subtract the local background signal from each band's intensity value to get an accurate measurement.
-
Normalization : To correct for variations in sample loading and transfer, the intensity of the target protein (p53 or Bcl-2) must be normalized to a loading control.[23] A loading control is a housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin) that is expressed at a constant level across all samples.
-
Normalization Calculation : Normalized Signal = (Target Protein Intensity) / (Loading Control Intensity)
-
-
Relative Expression : Express the results as a fold change relative to the vehicle-treated control sample.
4.2. Interpreting the Results
A treatment that activates the p53 pathway is expected to increase the total amount of p53 protein.[25] Concurrently, if the treatment induces apoptosis through this pathway, a decrease in the anti-apoptotic Bcl-2 protein level might be observed.[7] The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins is often more informative than the level of a single member. Therefore, probing for a pro-apoptotic member like Bax can provide additional mechanistic insight.[18]
Data Presentation and Troubleshooting
5.1. Example Data Presentation
Quantitative data should be summarized in a clear, tabular format. The following tables show hypothetical data for a cancer cell line treated with a novel compound for 48 hours.
Table 1: Densitometry Analysis of p53 and Bcl-2 Expression
| Treatment Group | p53 Band Intensity (Normalized) | Bcl-2 Band Intensity (Normalized) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Compound (1 µM) | 2.54 ± 0.21 | 0.85 ± 0.11 |
| Compound (5 µM) | 4.89 ± 0.35 | 0.48 ± 0.07 |
| Compound (10 µM) | 6.12 ± 0.40 | 0.21 ± 0.05 |
| Data are presented as mean fold change ± standard deviation relative to the vehicle control (n=3). |
5.2. Troubleshooting Common Issues
Table 2: Common Western Blot Problems and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal | Inefficient protein transfer. | Confirm transfer with Ponceau S stain. Optimize transfer time/voltage.[27] |
| Inactive primary or secondary antibody. | Use fresh or validated antibodies. Ensure secondary antibody is compatible with primary.[30] | |
| Insufficient protein loaded. | Increase the amount of protein loaded per well.[30] | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours or switch blocking agent (e.g., milk to BSA).[18] |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations to find the optimal dilution.[30] | |
| Insufficient washing. | Increase the number and duration of wash steps.[18] | |
| Multiple Bands | Non-specific antibody binding. | Use a more specific, validated antibody. Increase wash stringency.[27] |
| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice.[27] | |
| Post-translational modifications. | p53 is heavily modified; multiple bands may represent different phospho-isoforms. | |
| Uneven Bands ("Smiling") | Electrophoresis ran too fast/hot. | Reduce the voltage and/or run the gel in a cold room or on ice.[27] |
| Uneven gel polymerization. | Ensure gels are cast properly or use pre-cast gels for better consistency.[27] |
For more comprehensive troubleshooting, several expert guides are available.[31][32]
Conclusion
Western blot analysis is an indispensable technique for evaluating the effects of therapeutic agents on the p53 and Bcl-2 signaling pathways. By providing a semi-quantitative measure of protein expression, it offers critical insights into a compound's mechanism of action, helping to validate its on-target effects and guide further drug development efforts. Adherence to a meticulously validated protocol, a clear understanding of the principles behind each step, and a systematic approach to troubleshooting are paramount for generating reliable, reproducible, and impactful data.
References
- Title: Regulation and function of the p53 tumor suppressor protein. Source: PubMed URL:[Link]
- Title: Tumor suppressor p53: regulation and function. Source: PubMed URL:[Link]
- Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Source: Frontiers in Oncology URL:[Link]
- Title: Chemiluminescent Western blots: Everything You Need to Know. Source: Azure Biosystems URL:[Link]
- Title: Bcl-2 family. Source: Wikipedia URL:[Link]
- Title: Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Source: PubMed URL:[Link]
- Title: The 4 Important Steps for Western Blot Quantific
- Title: Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases. Source: IntechOpen URL:[Link]
- Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Source: Semantic Scholar URL:[Link]
- Title: BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell De
- Title: Image Analysis and Quantitation for Western Blotting. Source: Bio-Rad URL:[Link]
- Title: Western Blot Band Quantific
- Title: The p53–Bcl-2 connection. Source: PubMed Central (PMC) URL:[Link]
- Title: Tumor suppressor P53: Regulation and function.
- Title: The Regulation of p53 Growth Suppression.
- Title: p53-dependent apoptosis p
- Title: TP53 gene. Source: MedlinePlus Genetics URL:[Link]
- Title: Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Source: Bio-Techne URL:[Link]
- Title: p53 mediates bcl-2 phosphorylation and apoptosis via activation of the Cdc42/JNK1 p
- Title: SDS-PAGE Protocol.
- Title: SDS-PAGE Protocol. Source: Rockland Immunochemicals URL:[Link]
- Title: Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. Source: MDPI URL:[Link]
- Title: Common Troubleshooting Tips for Western Blot Results. Source: Boster Biological Technology URL:[Link]
- Title: Troubleshooting Western Blots with the Western Blot Doctor™. Source: Bio-Rad URL:[Link]
- Title: Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53.
- Title: Combination p53 activation and BCL-xL/BCL-2 inhibition as a therapeutic strategy in high-risk and relapsed acute lymphoblastic leukemia. Source: PubMed Central (PMC) URL:[Link]
- Title: p53 Antibody: An Introductory Guide. Source: Bio-Rad URL:[Link]
- Title: The tissue dependent interactions between p53 and Bcl-2 in vivo. Source: PubMed Central (PMC) URL:[Link]
- Title: Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. Source: Semantic Scholar URL:[Link]
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Application Notes and Protocols for Preclinical Efficacy Testing of 3,4,5-Trimethoxy-benzamidine
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of 3,4,5-Trimethoxy-benzamidine as a Serine Protease Inhibitor
This compound is a synthetic small molecule belonging to the benzamidine class of compounds. Benzamidines are recognized as competitive, reversible inhibitors of serine proteases.[1][2] The core benzamidine structure mimics the substrate of these enzymes, allowing it to bind to the active site and block its activity.[1][3] A key target of interest for benzamidine derivatives is the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tissue remodeling, cell migration, and invasion.[4][5][6]
The uPA system, which includes uPA and its receptor (uPAR), is implicated in the pathology of several diseases, including cancer metastasis, inflammation, and fibrosis.[4][7] Overexpression of uPA is often correlated with poor prognosis in various cancers.[7][8] By inhibiting uPA, this compound has the potential to interfere with these pathological processes, making it a promising candidate for therapeutic development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of relevant animal models to test the preclinical efficacy of this compound. The protocols outlined below are designed to be robust and self-validating, with a focus on the scientific rationale behind each experimental choice.
The Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway
The uPA system plays a pivotal role in extracellular matrix (ECM) degradation, a key process in cell migration and invasion. uPA converts plasminogen to plasmin, which in turn degrades ECM components and activates other proteases. This cascade is central to both normal physiological processes and disease states.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
I. Evaluation of Anti-Metastatic Activity in Oncology
Scientific Rationale: The uPA system is a key driver of tumor invasion and metastasis.[5][7] High levels of uPA and its receptor are associated with poor prognosis in several cancers.[7][8] Therefore, inhibiting uPA with this compound is a rational strategy to reduce cancer cell invasion and metastasis. A xenograft mouse model using a human cancer cell line with high uPA expression is a suitable in vivo system to test this hypothesis.
Animal Model: Human Tumor Xenograft in Immunodeficient Mice
-
Animal Strain: Athymic Nude (nu/nu) or SCID mice.
-
Cell Line: A human cancer cell line with documented high expression of uPA and uPAR (e.g., pancreatic, breast, or prostate cancer cell lines).
-
Justification: Immunodeficient mice are required to prevent rejection of the human tumor xenograft.[9][10] The choice of cell line should be based on its relevance to a specific cancer type and its known dependence on the uPA system for invasion and metastasis.
Experimental Protocol:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80).
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses. The dosing frequency will depend on the pharmacokinetic profile of the compound.
-
-
Efficacy Assessment:
-
Primary Endpoint: Tumor growth inhibition. Measure tumor volume (Volume = 0.5 x Length x Width²) throughout the study.
-
Secondary Endpoints:
-
Metastasis assessment: At the end of the study, harvest lungs and/or other relevant organs to assess for metastatic nodules. This can be done by visual inspection, histological analysis, or by using a cell line engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).
-
Biomarker analysis: Analyze tumor tissue for levels of uPA activity, plasmin activity, and markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
Data Presentation:
| Parameter | Description |
| Animal Strain | Athymic Nude or SCID mice |
| Cell Line | High uPA-expressing human cancer cell line |
| Tumor Implantation | Subcutaneous injection in the flank |
| Treatment Groups | Vehicle control, this compound (low, mid, high dose) |
| Route of Administration | Intraperitoneal, Oral Gavage |
| Dosing Frequency | Daily, or as determined by PK studies |
| Primary Endpoint | Tumor volume |
| Secondary Endpoints | Metastasis, Biomarker analysis |
II. Evaluation of Anti-Fibrotic Activity in Liver Fibrosis
Scientific Rationale: Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and liver dysfunction.[11][12] The uPA system is involved in the resolution of fibrosis by promoting the degradation of the ECM. However, in chronic liver injury, this system can be dysregulated. uPA inhibitors may modulate the fibrotic process, although the exact mechanism in this context requires elucidation. A well-established model of toxin-induced liver fibrosis is appropriate to investigate the anti-fibrotic potential of this compound.
Animal Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
-
Animal Strain: C57BL/6 mice or Sprague-Dawley rats.
-
Inducing Agent: Carbon tetrachloride (CCl4).
-
Justification: CCl4 administration is a widely used and reliable method to induce liver fibrosis in rodents, mimicking aspects of toxicant-induced human liver disease.[13][14][15]
Experimental Protocol:
-
Induction of Liver Fibrosis:
-
Administer CCl4 (diluted in corn oil or olive oil) to the animals via intraperitoneal injection twice a week for 4-8 weeks.
-
-
Treatment Groups:
-
Randomize animals into the following groups:
-
Vehicle control (corn oil/olive oil only)
-
CCl4 + Vehicle
-
CCl4 + this compound (different dose levels)
-
This compound alone (to assess for any direct effects on the liver)
-
-
-
Drug Administration:
-
Administer this compound daily or as determined by its pharmacokinetic profile, starting either at the same time as CCl4 induction (prophylactic model) or after fibrosis has been established (therapeutic model).
-
-
Efficacy Assessment:
-
Histological Analysis: At the end of the study, harvest liver tissue for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome, Sirius Red) to assess the degree of fibrosis and collagen deposition.
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) to assess liver damage.
-
Gene and Protein Expression: Analyze liver tissue for the expression of fibrotic markers (e.g., α-SMA, collagen I, TIMPs) and uPA system components.
-
Data Presentation:
| Parameter | Description |
| Animal Strain | C57BL/6 mice or Sprague-Dawley rats |
| Inducing Agent | Carbon tetrachloride (CCl4) |
| Induction Protocol | Twice weekly IP injections for 4-8 weeks |
| Treatment Groups | Vehicle, CCl4 + Vehicle, CCl4 + Compound, Compound alone |
| Route of Administration | Intraperitoneal, Oral Gavage |
| Primary Endpoint | Histological assessment of fibrosis |
| Secondary Endpoints | Serum liver enzymes, Gene/protein expression of fibrotic markers |
III. Evaluation of Anti-Fibrotic Activity in Renal Fibrosis
Scientific Rationale: Renal fibrosis is the final common pathway of chronic kidney disease (CKD), leading to end-stage renal failure.[16][17][18] The uPA system is involved in the complex processes of tissue remodeling in the kidney. Investigating the effect of a uPA inhibitor like this compound in a model of renal fibrosis can provide insights into its therapeutic potential for CKD.
Animal Model: Unilateral Ureteral Obstruction (UUO) in Mice
-
Animal Strain: C57BL/6 mice.
-
Procedure: Surgical ligation of one ureter.
-
Justification: The UUO model is a well-established and rapid method for inducing tubulointerstitial fibrosis in the kidney.[16][18][19]
Experimental Protocol:
-
Surgical Procedure:
-
Anesthetize the mice and, under sterile conditions, perform a laparotomy to expose the left ureter.
-
Ligate the ureter at two points. The contralateral (right) kidney serves as an internal control.
-
-
Treatment Groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + this compound (different dose levels)
-
-
Drug Administration:
-
Begin administration of this compound one day before or on the day of surgery and continue for the duration of the study (typically 7-14 days).
-
-
Efficacy Assessment:
-
Histological Analysis: Harvest both the obstructed and contralateral kidneys at the end of the study. Perform histological staining (e.g., Masson's trichrome, Sirius Red) to assess fibrosis.
-
Immunohistochemistry: Stain kidney sections for markers of fibrosis (e.g., α-SMA, fibronectin) and inflammation (e.g., F4/80 for macrophages).
-
Gene and Protein Expression: Analyze kidney tissue for the expression of pro-fibrotic and pro-inflammatory genes.
-
Data Presentation:
| Parameter | Description |
| Animal Strain | C57BL/6 mice |
| Procedure | Unilateral Ureteral Obstruction (UUO) |
| Treatment Groups | Sham + Vehicle, UUO + Vehicle, UUO + Compound |
| Route of Administration | Intraperitoneal, Oral Gavage |
| Duration of Study | 7-14 days |
| Primary Endpoint | Histological assessment of renal fibrosis |
| Secondary Endpoints | Immunohistochemistry for fibrotic and inflammatory markers, Gene/protein expression |
Experimental Workflow Visualization
Caption: General experimental workflows for oncology and fibrosis models.
Conclusion and Future Directions
The protocols outlined in these application notes provide a solid framework for the preclinical evaluation of this compound. By leveraging well-established animal models for cancer, liver fibrosis, and renal fibrosis, researchers can systematically investigate the therapeutic potential of this novel uPA inhibitor. The generated data will be crucial for understanding its mechanism of action in vivo and for making informed decisions regarding its further development as a clinical candidate. Subsequent studies should focus on elucidating the detailed molecular mechanisms underlying the observed efficacy and on conducting comprehensive safety and toxicology assessments.
References
- An update on animal models of liver fibrosis - PMC - NIH. (n.d.).
- Mouse Models of Kidney Fibrosis - PubMed. (2021).
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- What are uPA inhibitors and how do they work? - Patsnap Synapse. (2024).
- Models of liver fibrosis: exploring the dynamic nature of inflammation and repair in a solid organ - JCI. (2007).
- Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development - PMC - PubMed Central. (n.d.).
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Application Notes and Protocols for the Preclinical Formulation of 3,4,5-Trimethoxy-benzamidine
Abstract
This technical guide provides a comprehensive framework for the formulation of 3,4,5-Trimethoxy-benzamidine for preclinical research. Recognizing the common challenge of limited initial physicochemical data for novel compounds, this document outlines a systematic approach, beginning with in-silico pKa estimation to guide formulation strategies. Detailed protocols for solubility assessment, the development of various formulation types (aqueous solutions, co-solvent systems, and cyclodextrin complexes), and the establishment of a stability-indicating HPLC-UV method are provided. Furthermore, a robust protocol for forced degradation studies is included to ensure the stability and reliability of the developed formulations. This guide is intended for researchers, scientists, and drug development professionals to facilitate the advancement of this compound through the preclinical pipeline.
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a promising new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles.[1] Effective preclinical formulation is a cornerstone of successful drug development, ensuring consistent and predictable systemic exposure in animal models.[2] This allows for a clear understanding of the compound's efficacy and safety profile. This compound, a benzamidine derivative, presents formulation challenges common to many amine-containing compounds, including potential issues with solubility and stability.
This guide provides a systematic and scientifically-grounded approach to developing a suitable preclinical formulation for this compound. We will begin by addressing the critical need for understanding the compound's physicochemical properties, specifically its acid dissociation constant (pKa), and then proceed to detail practical, step-by-step protocols for formulation development and analytical characterization.
Physicochemical Characterization: The Foundation of Rational Formulation Design
A thorough understanding of a compound's physicochemical properties is paramount for rational formulation design.[3] Key parameters such as pKa, solubility, and stability dictate the choice of excipients and the overall formulation strategy.
In-Silico pKa Estimation of this compound
In the absence of experimental data, computational tools can provide reliable estimations of a compound's pKa.[4][5] Software such as ACD/pKa DB utilizes large databases of known compounds and sophisticated algorithms to predict the pKa of novel structures.[6]
Protocol for pKa Estimation using ACD/pKa DB:
-
Structure Input: Draw the chemical structure of this compound in the software interface.
-
Calculation: Initiate the pKa calculation using the software's algorithm. The software will identify the ionizable centers and predict the corresponding pKa values.
-
Analysis of Results: The predicted pKa value for the amidine group will be critical for understanding its ionization state at different pH values. This information will directly inform the pH adjustment strategy for aqueous formulations.
Rationale: The amidine group is basic and will be protonated at acidic pH, likely increasing its aqueous solubility. Knowing the pKa allows for the selection of an appropriate pH range to maintain the compound in its more soluble, ionized form.
Preclinical Formulation Development: A Tiered Approach
Based on the estimated pKa and the general characteristics of benzamidine compounds, a tiered approach to formulation development is recommended. This involves starting with simple aqueous formulations and progressing to more complex systems if required.
Aqueous Solubility Determination
The intrinsic solubility of this compound and its solubility as a hydrochloride salt should be determined across a physiologically relevant pH range.
Protocol for Aqueous Solubility Determination:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride in a suitable organic solvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess of the compound (or an aliquot of the stock solution) to each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, as described in Section 4.0).
-
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.
| Parameter | Description |
| pH Range | 2.0 - 10.0 |
| Temperature | 25°C and 37°C |
| Equilibration Time | 24 - 48 hours |
| Quantification Method | HPLC-UV |
Table 1: Parameters for Aqueous Solubility Determination.
Co-solvent Systems for Enhanced Solubility
If the aqueous solubility of this compound is insufficient for the desired preclinical dose, the use of co-solvents can be explored.[7][8] Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds.[9]
Protocol for Co-solvent Screening:
-
Co-solvent Selection: Select a panel of common, well-tolerated preclinical co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.
-
Vehicle Preparation: Prepare binary and ternary mixtures of the selected co-solvents with water or a suitable buffer.
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent system using the equilibrium solubility method described in Section 3.1.
-
Tolerability Considerations: When selecting a co-solvent system, consider the potential for in vivo toxicity and irritation at the intended dose and route of administration.
| Co-solvent | Concentration Range in Aqueous Vehicle |
| PEG 400 | 10% - 60% (v/v) |
| Propylene Glycol | 10% - 50% (v/v) |
| Ethanol | 5% - 20% (v/v) |
Table 2: Suggested Co-solvents and Concentration Ranges for Screening.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility and stability.[10][11][12]
Protocol for Cyclodextrin Screening:
-
Cyclodextrin Selection: Select common cyclodextrins used in parenteral formulations, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Phase Solubility Studies:
-
Prepare aqueous solutions of increasing cyclodextrin concentrations.
-
Add an excess of this compound to each solution.
-
Equilibrate and analyze the supernatant for drug concentration as described in Section 3.1.
-
-
Data Analysis: Plot the drug solubility as a function of cyclodextrin concentration to determine the type of complex formed and the stability constant.
Rationale: The formation of an inclusion complex can significantly enhance the apparent solubility of a drug, providing a viable formulation strategy for compounds with low intrinsic solubility.[13][14]
Preparation of Preclinical Formulations
Protocol for Solution Formulation:
-
Vehicle Preparation: Prepare the selected aqueous buffer, co-solvent system, or cyclodextrin solution.
-
Dissolution: Weigh the required amount of this compound hydrochloride and add it to the vehicle.
-
Solubilization: Stir or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound under these conditions should be confirmed.
-
pH Adjustment: Adjust the pH of the final solution to the desired range using a suitable acid or base.
-
Filtration: Filter the solution through a sterile 0.22 µm filter to remove any particulate matter.
Protocol for Suspension Formulation (if necessary):
-
Wetting Agent: If the compound is poorly wetted, disperse it in a small amount of a suitable wetting agent (e.g., 0.1% Tween 80).
-
Vehicle Addition: Gradually add the formulation vehicle while stirring to form a uniform suspension.
-
Homogenization: Homogenize the suspension using a suitable method (e.g., sonication or high-shear mixing) to achieve a fine and uniform particle size distribution.
Stability-Indicating HPLC-UV Method Development and Validation
A validated stability-indicating analytical method is essential to accurately quantify the concentration of this compound and to detect any degradation products.[15][16][17]
HPLC-UV Method Development
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential degradants.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any degradation products and excipient peaks. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate). |
Table 3: ICH Q2(R1) Validation Parameters and Acceptance Criteria.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the stability-indicating nature of the analytical method.[18][19][20][21]
Protocol for Forced Degradation Studies:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Stress Conditions: Subject the sample to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for up to 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for up to 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for up to 7 days.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC-UV method.
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Ensure that the main peak is spectrally pure in all stressed samples.
-
Aim for 5-20% degradation to ensure that the degradation products are generated at detectable levels without complete degradation of the parent compound.
-
Formulation Development Workflow
The following diagram illustrates the logical workflow for the formulation of this compound.
Figure 1: Workflow for the Formulation Development of this compound.
Conclusion
This application note provides a comprehensive and systematic guide for the preclinical formulation of this compound. By following the outlined protocols for physicochemical characterization, formulation development, and analytical method validation, researchers can develop robust and reliable formulations to support preclinical efficacy and safety studies. The emphasis on a data-driven approach, starting with pKa estimation, ensures that formulation strategies are scientifically sound and tailored to the specific properties of the compound. This will ultimately contribute to a more efficient and successful preclinical development program for this compound.
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- 14. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. saudijournals.com [saudijournals.com]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. ijrpp.com [ijrpp.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomedres.us [biomedres.us]
Troubleshooting & Optimization
Troubleshooting low yield in 3,4,5-Trimethoxy-benzamidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxy-benzamidine. This guide is designed to provide in-depth troubleshooting assistance and address common questions encountered during its synthesis, primarily focusing on the widely used Pinner reaction methodology. Low yield is a frequent challenge, often stemming from subtle, controllable experimental parameters. Here, we dissect these issues to enhance the success and reproducibility of your synthesis.
The most common synthetic route involves a two-step Pinner reaction, starting from 3,4,5-Trimethoxybenzonitrile. This process first involves the formation of an intermediate imidate salt (a Pinner salt) by reacting the nitrile with an alcohol under acidic conditions, followed by ammonolysis to yield the final amidine hydrochloride.[1][2]
Troubleshooting Guide: Low Yield and Side Product Formation
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Question 1: My reaction has stalled. Analysis (TLC/HPLC) shows a significant amount of unreacted 3,4,5-Trimethoxybenzonitrile. What is the likely cause?
Answer: Incomplete conversion of the starting nitrile is a classic issue that directly points to a problem with the initial activation step of the Pinner reaction. The nitrile is a relatively weak nucleophile and requires strong acid catalysis to be activated for attack by the alcohol.[3]
Probable Causes & Solutions:
-
Insufficient Acid Catalyst: The reaction requires a stoichiometric amount of anhydrous hydrogen chloride (HCl) to protonate the nitrile nitrogen, thereby activating the carbon for nucleophilic attack. An insufficient supply of HCl is a common reason for a stalled reaction.
-
Solution: Ensure a slight molar excess (e.g., 1.1-1.2 equivalents) of anhydrous HCl gas is bubbled through the reaction mixture. Monitor the gas flow and ensure your reaction vessel is well-sealed to prevent its escape.
-
-
Inactive or "Wet" HCl: Any moisture in the HCl gas will react with it, reducing its availability for the primary reaction.
-
Solution: Always pass the HCl gas through a drying agent, such as a concentrated sulfuric acid trap, before it enters the reaction vessel.[3]
-
-
Low Reaction Temperature (Excessive Cooling): While low temperatures are crucial to prevent side reactions, extremely low temperatures can significantly slow the rate of the desired reaction.
-
Solution: Maintain the reaction temperature strictly between 0 °C and 5 °C. This range is optimal for preventing degradation of the Pinner salt while allowing the reaction to proceed.[3]
-
Question 2: My final product is contaminated with a significant amount of 3,4,5-Trimethoxybenzamide. How can I prevent this?
Answer: The formation of the corresponding amide is the most common side reaction and a primary cause of yield loss. This occurs when the intermediate Pinner salt is exposed to water.[1][4]
Causality: The Pinner salt (imidate hydrochloride) is highly susceptible to hydrolysis. Even trace amounts of water will attack the imidate to form an intermediate ester (in this case, methyl 3,4,5-trimethoxybenzoate). During the subsequent ammonolysis step, this ester readily reacts with ammonia to form the highly stable 3,4,5-Trimethoxybenzamide. Furthermore, the Pinner salt itself is thermally unstable and can rearrange to the amide at elevated temperatures.[1][3]
Preventative Measures:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
All glassware must be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous grade solvents and alcohols. Commercially available anhydrous solvents are recommended, or they should be freshly distilled from an appropriate drying agent.
-
Ensure the starting 3,4,5-Trimethoxybenzonitrile is dry.
-
-
Strict Temperature Control:
-
Maintain the reaction temperature at 0-5 °C throughout the addition of HCl gas and the subsequent stirring period.[3] Never let the reaction warm above this temperature until the ammonolysis step.
-
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Solution |
| Low Nitrile Conversion | Insufficient or wet HCl catalyst. | Use a slight excess (1.1-1.2 eq) of anhydrous HCl; pass gas through a drying trap. |
| Amide Byproduct | Presence of moisture; reaction temperature too high. | Use rigorously dried glassware, solvents, and reagents; maintain temperature at 0-5 °C. |
| Ester Byproduct | Incomplete ammonolysis; hydrolysis during workup. | Use excess ammonia; proceed to ammonolysis promptly after Pinner salt formation. |
| Product Isolation Issues | Product is an oil or difficult to crystallize. | The hydrochloride salt is typically crystalline. Purify by recrystallization (e.g., Ethanol/Ether) or precipitation from a polar solvent with a non-polar anti-solvent. |
Process Visualization & Workflow
A clear understanding of the reaction sequence and potential pitfalls is essential. The following diagrams illustrate the synthetic pathway and a recommended experimental workflow.
Diagram 1: Pinner Reaction Pathway and Common Side Reactions
Caption: Reaction pathway for amidine synthesis and formation of major side products.
Diagram 2: Recommended Experimental Workflow
Sources
Pinner Reaction Technical Support Center: Optimizing Conditions for Benzamidine Derivatives
Welcome to the technical support center for the Pinner reaction, specifically tailored for the synthesis of benzamidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explain the "why" behind the experimental steps, empowering you to troubleshoot and optimize your reactions effectively.
Understanding the Pinner Reaction for Benzamidine Synthesis
The Pinner reaction is a classic and versatile method for converting nitriles into a variety of functional groups.[1][2][3] For the synthesis of benzamidines, it is a two-step process.[2] First, a benzonitrile reacts with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an intermediate imino ester salt, also known as a Pinner salt.[1][2][4][5] This Pinner salt is then reacted with ammonia or an amine to yield the desired benzamidine.[1][5]
The overall transformation can be summarized as follows:
-
Formation of the Pinner Salt: Benzonitrile + Alcohol + HCl → Benzimidate salt
-
Ammonolysis: Benzimidate salt + Ammonia → Benzamidine
While the reaction appears straightforward, its success is highly dependent on careful control of reaction conditions to avoid common side reactions.[6][7]
Visualizing the Core Reaction Mechanism
Caption: Mechanism of Benzamidine Synthesis via the Pinner Reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields in the Pinner reaction can often be traced back to a few critical factors: the presence of moisture, elevated reaction temperatures, or incorrect stoichiometry of the acid catalyst.[6]
-
Cause 1: Presence of Water: The Pinner reaction is extremely sensitive to water. Any moisture present can lead to the hydrolysis of the intermediate Pinner salt, forming an ester or, subsequently, an amide as a byproduct.[3][4][6]
-
Cause 2: Elevated Reaction Temperature: The intermediate Pinner salt is thermally unstable.[1][7] At higher temperatures, it can decompose into an amide and an alkyl chloride, which is a common side reaction.[6][7]
-
Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the acid catalyst and for the duration of the reaction.[6]
-
-
Cause 3: Insufficient Acid Catalyst: The reaction requires a strong acid to activate the nitrile for nucleophilic attack by the alcohol.[4] Incomplete protonation will result in unreacted starting material.
-
Solution: Use a slight molar excess of anhydrous HCl (typically 1.1-1.15 equivalents) relative to the nitrile to ensure the reaction goes to completion.[6]
-
Q2: I am observing a significant amount of ester or amide byproducts in my final product. How can I minimize their formation?
The formation of ester and amide byproducts is a classic challenge in the Pinner reaction.
-
Ester Formation: This occurs when the Pinner salt is hydrolyzed by water.[1][5]
-
Solution: As mentioned above, maintaining strictly anhydrous conditions is the primary way to prevent ester formation.[6]
-
-
Amide Formation: This can happen through two main pathways: thermal decomposition of the Pinner salt at elevated temperatures or hydrolysis of the imidate.[6]
-
Solution: Strict temperature control is paramount. Keep the reaction at or below 0°C, especially during the introduction of HCl gas.[6] For substrates with alcohols that can form stable carbocations (e.g., benzylic or tertiary alcohols), a Ritter-type reaction can occur, directly yielding an N-substituted amide.[8] In such cases, choosing a different synthetic route might be necessary.
-
Q3: My reaction seems to stall, with a significant amount of unreacted benzonitrile remaining. What should I do?
Incomplete conversion is often due to insufficient acid catalyst or poor mixing.[6]
-
Solution:
-
Verify HCl Stoichiometry: Ensure you are using a slight molar excess of anhydrous HCl.[6]
-
Improve Mixing: Vigorous stirring is essential, particularly if the Pinner salt precipitates out of the solution during the reaction, as this can limit the access of the reagents to the reaction sites.[6]
-
Consider Solvent Choice: While the alcohol reactant is often used as the solvent, in some cases, using an inert, anhydrous co-solvent like diethyl ether or dichloromethane can improve solubility and reaction kinetics.[3]
-
Q4: I'm having trouble with the ammonolysis step. The conversion of the Pinner salt to the benzamidine is inefficient.
-
Cause: The Pinner salt can be hydrolyzed if exposed to water before or during the ammonolysis step. Additionally, the temperature and concentration of the ammonia solution are critical.
-
Solution:
-
Isolate the Pinner Salt Under Anhydrous Conditions: If you isolate the Pinner salt before ammonolysis, do so under a dry, inert atmosphere. Remove excess alcohol and HCl under vacuum at low temperatures (≤ 10°C).[6]
-
Use Anhydrous Ammonia: For the ammonolysis step, use a solution of ammonia in an anhydrous alcohol (e.g., ethanol). Bubbling anhydrous ammonia gas through the reaction mixture is also an effective method.[5]
-
Control Temperature: The ammonolysis step is often carried out at slightly elevated temperatures (e.g., 30°C) to drive the reaction to completion, but this should be optimized for your specific substrate.[5]
-
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Pinner reaction issues.
Frequently Asked Questions (FAQs)
Q: What is the best alcohol to use for the Pinner reaction? A: Primary alcohols like methanol and ethanol are most commonly used and generally give the best results.[8][9] Secondary alcohols can also be used, but the reaction may be slower. Tertiary alcohols are generally not suitable due to the potential for elimination and Ritter-type side reactions.[6]
Q: Can I use a Lewis acid instead of HCl? A: Yes, Lewis acids such as trimethylsilyl triflate have been used to promote the Pinner reaction, sometimes offering milder reaction conditions.[8][9][10][11] However, the classical method with anhydrous HCl remains the most common and well-established.
Q: How do electron-donating or electron-withdrawing groups on the benzonitrile affect the reaction? A: The electronic nature of the benzonitrile can influence the reaction rate. Electron-withdrawing groups can make the nitrile carbon more electrophilic, potentially speeding up the reaction. Conversely, electron-donating groups may slow it down. However, for some electron-poor nitriles, a base-catalyzed approach may be more effective.[1][7]
Q: How can I purify my final benzamidine hydrochloride product? A: Purification is often achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[5] It is also possible to extract the reaction mixture with a non-polar solvent like ether to remove unreacted benzonitrile before precipitating the benzamidine hydrochloride.[12]
Optimized Experimental Protocols
Protocol 1: Standard Synthesis of Benzamidine Hydrochloride
This protocol outlines a standard procedure for the synthesis of benzamidine hydrochloride from benzonitrile.
Step 1: Formation of the Ethyl Benzimidate Hydrochloride (Pinner Salt)
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Add benzonitrile (1.0 eq) and anhydrous ethanol (5.0 eq) to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. Monitor the weight of the flask to ensure the addition of approximately 1.1 equivalents of HCl.
-
Seal the flask and allow it to stir at 0-5°C for 12-24 hours. The Pinner salt will often precipitate as a white solid.
Step 2: Ammonolysis to Benzamidine Hydrochloride
-
Prepare a saturated solution of ammonia in anhydrous ethanol at 0°C.
-
Add the ethanolic ammonia solution (3-4 eq of ammonia) to the Pinner salt mixture from Step 1.
-
Allow the reaction mixture to warm to room temperature and then heat to 30-40°C for 6-12 hours.[5]
-
Monitor the reaction by TLC or LC-MS until the imidate is consumed.
-
Cool the reaction mixture and filter to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzamidine hydrochloride.
-
Recrystallize the crude product from an ethanol/ethyl acetate mixture to yield pure benzamidine hydrochloride.[5]
Protocol 2: In-Situ Generation of HCl for Milder Conditions
This modified protocol avoids the direct handling of HCl gas by generating it in situ.[10][11]
-
Set up an oven-dried, round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous ethanol (10 eq) to the flask and cool to 0°C.
-
Slowly add trimethylsilyl chloride (TMSCl) (1.2 eq) to the ethanol. This will generate HCl in situ.
-
Add the benzonitrile (1.0 eq) to the solution.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Proceed with the ammonolysis step as described in Protocol 1.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Temperature | 0-5°C | The Pinner salt intermediate is thermally unstable.[1][7] | Higher temperatures lead to amide byproduct formation.[6] |
| Solvent | Anhydrous Alcohol (e.g., Ethanol) | Serves as both reactant and solvent. Must be anhydrous to prevent hydrolysis. | Presence of water leads to ester byproduct.[4][6] |
| Acid Catalyst | Anhydrous HCl (gas or solution) | Activates the nitrile for nucleophilic attack.[3][4] | Insufficient acid leads to incomplete conversion.[6] |
| HCl Stoichiometry | 1.1 - 1.15 eq | Drives the reaction to completion. | Less than 1.0 eq results in unreacted nitrile. |
| Atmosphere | Anhydrous/Inert | Prevents hydrolysis of the Pinner salt. | Exposure to atmospheric moisture lowers yield. |
References
- Wikipedia. Pinner reaction. [Link]
- SynArchive. Pinner Reaction. [Link]
- Wikipedia. Ortho ester. [Link]
- University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Pinner reaction. [Link]
- NROChemistry. Pinner Reaction. [Link]
- Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(25), 8816–8823. [Link]
- Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. [Link]
- Grokipedia. Pinner reaction. [Link]
- Organic Chemistry Portal. Pinner Reaction. [Link]
- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- Research and Reviews: A Journal of Pharmaceutical Sciences. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]
- ResearchGate. The Mechanism of Hydrolysis of Imidate Salts.
- ResearchGate. The Hydrolysis of Imidate Salts.
- YouTube. Pinner Reaction. [Link]
- Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]
- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- Google Patents. Purifying method of high-purity amidine hydrochloride.
- Reddit.
- ResearchGate. Pinner reaction with 4 N-HCl in CPME. [Link]
- Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]
- ResearchGate. Improved Pinner Reaction with CPME as a Solvent. [Link]
- Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. [Link]
- ResearchGate. (PDF) A Lewis acid-promoted Pinner reaction. [Link]
- Chemistry Steps. Nitriles to Esters. [Link]
- ResearchGate. Variation of nitriles and alcohols. a. [Link]
- YouTube.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. grokipedia.com [grokipedia.com]
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- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
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- 11. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 12. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Solubilizing 3,4,5-Trimethoxy-benzamidine
Welcome to the technical support guide for 3,4,5-Trimethoxy-benzamidine. Researchers frequently encounter challenges in achieving desired concentrations of this compound in aqueous buffers due to its unique chemical structure. This guide provides a series of troubleshooting steps and in-depth explanations to help you overcome these solubility hurdles, ensuring the integrity and reproducibility of your experiments.
Understanding the Challenge: The Chemistry of this compound
Before troubleshooting, it is crucial to understand the molecule's properties. This compound possesses a dual nature: a hydrophobic phenyl ring substituted with three methoxy groups, which significantly limits aqueous solubility, and a highly basic amidine functional group, which provides a handle for solubility enhancement. The amidine group is generally considered to be highly basic, with a pKa value around 12.[1] This high basicity means it exists in its protonated, cationic form across a wide range of acidic and neutral pH values, which is key to its solubilization.
FAQ 1: Why is my this compound failing to dissolve in standard neutral buffers like PBS (pH 7.4)?
This is the most common issue researchers face. The primary reason is the energetic competition between the hydrophobic and hydrophilic portions of the molecule.
-
Hydrophobic Dominance : The bulky 3,4,5-trimethoxyphenyl group presents a large, nonpolar surface area that is energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water.
-
Impact of Buffer Salts : The solubility of similar compounds, like benzamidine hydrochloride, is known to be significantly lower in Phosphate-Buffered Saline (PBS) compared to pure water.[2] High concentrations of buffer salts can reduce the amount of "free" water available to hydrate the solute, a phenomenon often referred to as "salting out."
Therefore, even though the amidine group is protonated at pH 7.4, the molecule's overall hydrophobicity and the presence of buffer salts can prevent it from dissolving readily.
FAQ 2: What is the most direct and simplest method to try first for improving solubility?
Answer: pH Adjustment.
For any ionizable compound, leveraging its acid-base properties is the most effective initial strategy.[3] Since this compound contains a strongly basic amidine group, lowering the pH of the solvent will ensure its complete conversion to the more soluble protonated (cationic) form.[4][5]
Scientific Rationale
The equilibrium between the neutral base (R-C(=NH)NH₂) and its protonated conjugate acid (R-C(=NH)NH₃⁺) is dictated by the solution's pH. By lowering the pH well below the amidine's pKa (~12), the equilibrium is driven almost entirely to the protonated side. This positively charged species interacts much more favorably with polar water molecules, dramatically increasing solubility.
Caption: Effect of pH on the ionization and solubility of the amidine group.
Experimental Protocol 1: Solubilization by pH Adjustment
-
Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in your final buffer, weigh the desired amount of this compound and dissolve it in a small volume of slightly acidic water (e.g., pH 3-5, adjusted with HCl) or a simple acidic buffer like 10 mM sodium citrate, pH 4.0.
-
Facilitate Dissolution: Vortex vigorously. If needed, gently warm the solution to 37-40°C or sonicate for 5-10 minutes. This provides the activation energy needed to break the crystal lattice.
-
Adjust to Final Concentration and Buffer: Once fully dissolved, you can add this concentrated stock solution to your final experimental buffer.
-
Verify Final pH: After adding the acidic stock, the pH of your final solution may decrease slightly. Check the pH and adjust back to the desired value if necessary, but be cautious. If precipitation occurs upon pH increase, it indicates you have exceeded the solubility limit at that final pH.
FAQ 3: Adjusting pH is not an option for my experiment. What should I try next?
Answer: Use of Co-solvents.
If pH modulation is incompatible with your experimental system (e.g., live-cell assays), the next strategy is to alter the properties of the solvent itself using water-miscible organic co-solvents.[6][7]
Scientific Rationale
Co-solvents work by reducing the overall polarity of the aqueous environment.[8] An organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol integrates into the water's hydrogen-bonding network, creating a less polar "microenvironment" that can more easily accommodate the hydrophobic trimethoxy-phenyl group of the compound, leading to a significant increase in solubility.[9]
Commonly Used Co-solvents
| Co-Solvent | Properties | Max Recommended Final Conc. (Typical) |
| DMSO | Strong polar aprotic solvent. Excellent for highly hydrophobic compounds. | < 0.5% (Cell-based assays) |
| Ethanol (EtOH) | Polar protic solvent. Less toxic than DMSO. | < 1.0% (Enzyme assays, cell-based) |
| PEG 300 / PEG 400 | Low-molecular-weight Polyethylene Glycol. Low toxicity. | < 5.0% (In vivo and in vitro) |
| Propylene Glycol (PG) | Generally Recognized as Safe (GRAS). Common in formulations. | < 10.0% (Varies by application) |
Experimental Protocol 2: Solubilization Using a Co-solvent
-
Prepare High-Concentration Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved. Sonication can assist.
-
Serial Dilution (Optional): If needed, perform an intermediate dilution of the 100% stock in the same co-solvent or in your final aqueous buffer.
-
Spike into Final Buffer: Add a small aliquot of the concentrated stock solution into your final aqueous buffer while vortexing. This rapid mixing prevents the compound from precipitating out locally before it can be dispersed.
-
Final Co-solvent Concentration Check: Always calculate the final percentage (v/v) of the co-solvent in your experiment. Run a "vehicle control" with the same final concentration of the co-solvent to ensure it does not affect your experimental results.
FAQ 4: My system is highly sensitive to organic solvents. Are there other formulation strategies?
Answer: Yes, you can use solubilizing excipients like Cyclodextrins or Surfactants.
These methods are more advanced but are excellent for creating solvent-free aqueous solutions.
Option A: Cyclodextrin Inclusion Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[10][] The hydrophobic trimethoxy-phenyl group of your compound can become encapsulated within the cyclodextrin's central cavity, forming a "host-guest" inclusion complex.[12][13] This complex presents a hydrophilic exterior to the water, rendering the entire assembly soluble.[14]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low toxicity.
Caption: Encapsulation of the hydrophobic drug moiety within a cyclodextrin cavity.
Experimental Protocol 3: Solubilization via Cyclodextrin Complexation
-
Determine Molar Ratio: Start with a molar ratio of 1:1 (Drug:Cyclodextrin).
-
Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer.
-
Add the Drug: Add the powdered this compound to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours. This extended equilibration time is necessary for the complex to form. Gentle heating (40-50°C) can accelerate the process.
-
Remove Undissolved Drug: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantify Solubilized Drug: Carefully collect the supernatant. The concentration of the dissolved drug in the supernatant can be determined using UV-Vis spectroscopy or HPLC.
Option B: Micellar Solubilization with Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your compound will partition into the core, while the hydrophilic shell maintains the solubility of the micelle in water.[16][17]
Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS-15 are commonly used as they are generally less disruptive to biological systems than ionic surfactants.[18]
Experimental Protocol 4: Micellar Solubilization
-
Prepare Surfactant Solution: Prepare a solution of the surfactant (e.g., 1-5% w/v Tween® 80) in your desired aqueous buffer.
-
Add Drug: Add the this compound powder directly to the surfactant solution.
-
Promote Micelle Formation: Vortex thoroughly and sonicate the mixture for 15-30 minutes. Gentle heating can also help.
-
Clarify Solution: Similar to the cyclodextrin protocol, centrifuge to remove any non-encapsulated drug and use the clear supernatant.
Summary and Recommended Workflow
Choosing the right solubilization method depends on the constraints of your experiment. The following flowchart provides a logical decision-making process.
Caption: Decision workflow for solubilizing this compound.
References
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- Vertex AI Search. Benzamidine 206752-36-5 - Sigma-Aldrich.
- Vertex AI Search. 3-{4-[(Phenylcarbamoyl)amino]-1h-Pyrazol-1-Yl}-N-(3,4,5-Trimethoxyphenyl)benzamide.
- Vertex AI Search. Benzamidine =99 206752-36-5 - Sigma-Aldrich.
- Vertex AI Search. Benzamidine HCl Serine/threonin kinase inhibitor | Selleck Chemicals.
- Vertex AI Search.
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Technical Support Center: Preventing Precipitation of Trimethoxyphenyl Compounds in Cell Culture Media
Welcome to the technical support center for handling trimethoxyphenyl (TMP) and other poorly soluble compounds in cell culture. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound precipitation during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific precipitation issues you may encounter during your experimental workflow.
Issue 1: Immediate Precipitation Upon Dilution
Q: My trimethoxyphenyl compound, dissolved in 100% DMSO, precipitates instantly when I add it to my cell culture medium. What is happening and how can I fix it?
A: This common issue is known as "crashing out" or "solvent shock."[1][2] It occurs when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly transferred to an aqueous environment (your culture medium) where its solubility is much lower.[1] The DMSO disperses quickly, leaving the hydrophobic TMP compound to self-aggregate and precipitate.
Recommended Solutions:
-
Optimize Your Dilution Technique: Avoid adding the concentrated stock directly to the final volume of media.[3] Instead, perform a serial or intermediate dilution. Add the DMSO stock dropwise to your pre-warmed (37°C) medium while gently swirling or vortexing to aid rapid, even dispersal.[1][2]
-
Reduce the Final Concentration: Your target concentration may simply be above the compound's solubility limit in the final medium composition.[1][3] Test a range of lower concentrations to determine the maximum soluble concentration under your specific conditions.
-
Lower the Stock Concentration: Using a highly concentrated stock (e.g., 100 mM) requires a large dilution factor, which can worsen solvent shock.[1] If feasible, preparing a lower concentration stock (e.g., 10 mM) can make the transition into the aqueous phase gentler.[3]
Caption: Initial troubleshooting workflow for compound precipitation.
Issue 2: Delayed Precipitation After Incubation
Q: The medium looked clear when I added my compound, but after several hours at 37°C, I see cloudiness or crystals. Why did this happen?
A: Delayed precipitation suggests that while the compound was initially dissolved, it is not stable or soluble under your specific long-term culture conditions.
Potential Causes & Solutions:
-
Temperature Fluctuations: Repeatedly moving culture plates between the incubator and a microscope can cause temperature cycling, which may decrease compound solubility. Minimize the time that vessels are outside the stable 37°C environment.
-
Interaction with Media Components: Your TMP compound may be interacting with salts, amino acids, or other components in the media, forming less soluble complexes over time. This can be exacerbated by changes in pH.
-
Media Evaporation: In long-term cultures, media can evaporate, increasing the concentration of all components, including your compound, potentially pushing it past its solubility limit.[4] Ensure your incubator has proper humidification and consider using plates with low-evaporation lids.
-
Compound Instability: The compound itself might be degrading at 37°C and physiological pH into less soluble byproducts.[5] Some phenolic compounds are known to be unstable at neutral or alkaline pH.[6][7][8] Consider performing a stability test (see Protocol 3) or replenishing the media with fresh compound for long-term experiments.[5][9]
-
Cellular Metabolism: As cells metabolize, they can alter the local pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound. Monitor the medium's color (if it contains phenol red) and change it more frequently in dense cultures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of a trimethoxyphenyl compound? A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for cell culture applications.[9] Its high solubilizing power allows for the creation of concentrated stock solutions.[9][10] However, always ensure the final concentration of DMSO in your culture medium is low (ideally ≤0.1%, and not exceeding 0.5%) to avoid cytotoxicity.[2][3]
Q2: Are trimethoxyphenyl (TMP) compounds inherently difficult to dissolve? A2: Not necessarily. While the phenyl group is hydrophobic, the addition of methoxy (-OCH₃) groups can, in some cases, actually increase aqueous solubility compared to the parent triphenylphosphonium derivatives.[11] However, the overall solubility is highly dependent on the complete structure of the molecule. Many complex TMP-containing compounds, such as certain kinase inhibitors or flavonoids, remain poorly soluble in aqueous solutions.[5][12]
Q3: Can the serum in my culture medium help with solubility? A3: Yes, serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[3] If you are moving from a serum-containing medium to a serum-free one, you may find that your compound's solubility limit is significantly lower.[13] If precipitation is an issue in serum-free conditions, increasing the serum percentage (if experimentally permissible) is a valid troubleshooting step.[3]
Q4: How do I establish the maximum soluble concentration of my compound? A4: You must determine this empirically under your exact experimental conditions. Prepare a high-concentration stock solution and make a series of dilutions in your complete cell culture medium. Visually inspect for precipitation immediately and again after incubation at 37°C for a relevant period. The highest concentration that remains clear is your working maximum soluble concentration. (See Protocol 2 for a detailed method).
Q5: Are there any additives that can improve the solubility of my TMP compound? A5: Yes, solubilizing agents known as cyclodextrins can be effective. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can form "inclusion complexes" by encapsulating the hydrophobic drug, thereby increasing its apparent solubility in aqueous media.[14][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[16][18] However, you must validate that the cyclodextrin itself does not affect your experimental outcomes.
Data & Parameters at a Glance
The following table summarizes key parameters you can adjust to troubleshoot and prevent precipitation.
| Parameter | Recommended Action | Rationale | Citation(s) |
| Final Concentration | Test a serial dilution to find the maximum soluble concentration. | Exceeding the intrinsic solubility limit is a primary cause of precipitation. | [3] |
| Solvent Choice | Use 100% DMSO for stock solutions. Test alternatives like Ethanol only if compatible with your cells. | Solubility is highly solvent-dependent. DMSO is generally most effective for hydrophobic compounds. | [3] |
| Solvent Concentration | Keep final DMSO concentration ≤0.5%, and ideally ≤0.1%. | High solvent concentrations can be toxic to cells and may not prevent precipitation upon high dilution. | [2] |
| Dilution Technique | Use a stepwise or slow, dropwise addition to pre-warmed, swirling media. | This minimizes "solvent shock," preventing the compound from crashing out of solution. | [1][2][3] |
| Serum Percentage | If working in low-serum, try increasing the percentage (e.g., from 2% to 10% FBS). | Serum proteins like albumin bind to and help solubilize hydrophobic compounds. | [3] |
| pH of Medium | Ensure the medium pH is stable and within the optimal range (typically 7.2-7.4). | pH can affect the charge state and stability of a compound, influencing its solubility. | [2][8][19] |
| Solubilizing Agents | Consider adding cyclodextrins (e.g., HP-β-CD) to the medium. | These agents can encapsulate the compound, increasing its solubility in aqueous solutions. | [16][18] |
Visualizing Key Concepts
Caption: The "solvent shock" phenomenon leading to precipitation.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution (e.g., 10 mM)
-
Calculate Mass: Determine the mass of your TMP compound needed to make a 10 mM stock solution in your desired volume (e.g., 1 mL).
-
Weigh Compound: Carefully weigh the powdered compound into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of 100% cell culture-grade DMSO.[9]
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, use a water bath sonicator for 5-10 minutes until the solution is perfectly clear.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[3] Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare Dilutions: Prepare a series of dilutions of your stock solution in your complete, pre-warmed (37°C) cell culture medium. For a 10 mM stock, you might test final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM.
-
Immediate Visual Inspection: Immediately after preparing each dilution, hold the tube or plate up to a light source and look for any signs of cloudiness, haziness, or visible particles.
-
Incubate: Place the dilutions in a 37°C, 5% CO₂ incubator for a period relevant to your experiment (e.g., 4, 24, or 48 hours).
-
Final Inspection: After incubation, inspect the solutions again, both macroscopically and microscopically. The highest concentration that remains completely clear and free of precipitates is the maximum soluble concentration for your specific conditions.
Protocol 3: Recommended Dilution Method to Avoid Precipitation
This protocol uses a two-step dilution to gently introduce the compound into the aqueous medium.
-
Prepare High-Concentration Stock: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.
-
Create an Intermediate Dilution:
-
Prepare the Final Working Solution:
-
Have your culture plate containing cells and the appropriate volume of pre-warmed medium ready.
-
To achieve a final concentration of 10 µM, add 1 part of your 100 µM intermediate solution to 9 parts of the medium in your well (e.g., 100 µL into 900 µL).
-
The final DMSO concentration in this example would be a well-tolerated 0.1%.[20]
-
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
- [Author, Year]. Methoxy-phenyl groups reduce the cytotoxicity and increase the aqueous solubility of phosphonium zwitterions and salts. [Journal/Source].
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Poorly Soluble Compounds. Benchchem.
- Benchchem. (n.d.). Troubleshooting PF-543 precipitation in cell culture media. Benchchem.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Benchchem. (n.d.). Technical Support Center: Minimizing Off-Target Effects of Trimethoxyflavones in Cell-Based Assays. Benchchem.
- Benchchem. (n.d.). Troubleshooting SN-38 precipitation in cell culture media. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media. Benchchem.
- Benchchem. (n.d.). Addressing poor solubility of Oltipraz compounds in cell culture media. Benchchem.
- [Author, Year]. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
- [Author, Year]. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- [Author, Year]. An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. [Journal/Source].
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
- [Author, Year]. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- [Author, Year]. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of 2',5'-Dimethoxyflavone in vitro. Benchchem.
- Choi, W. C., Kim, D. D., Shin, Y. H., & Lee, C. H. (2001). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions. Archives of Pharmacal Research, 24(2), 159–163.
- [Author, Year]. Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors. PubMed.
- [Author, Year]. Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate.
- [Author, Year]. Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.
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Technical Support Center: HPLC Analysis of Resveratrol and its Analogs
Welcome to the technical support center for the HPLC analysis of resveratrol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As your virtual application scientist, I will explain the "why" behind the "how," ensuring your chromatographic methods are robust, reproducible, and reliable.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges encountered during the HPLC analysis of resveratrol and its analogs in a direct question-and-answer format.
Issue 1: Asymmetrical Peak Tailing
Q1: My resveratrol peak is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing phenolic compounds like resveratrol, often resulting from secondary interactions with the stationary phase.[1] Here’s a systematic approach to troubleshooting:
-
Causality: Peak tailing for polar compounds like resveratrol often stems from interactions with acidic silanol groups on the surface of silica-based C18 columns.[2] These secondary interactions cause a portion of the analyte molecules to lag behind the main peak, creating a "tail."
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is critical. Resveratrol has hydroxyl groups that can ionize. Operating at a low pH (around 2.8-3.0) with a buffer like orthophosphoric acid or formic acid will suppress the ionization of silanol groups on the column, minimizing secondary interactions and thus reducing tailing.[3][4]
-
Column Selection: Not all C18 columns are the same. Consider using a column with high-purity silica and effective end-capping. End-capping neutralizes many of the residual silanol groups, providing a more inert surface.[2]
-
Guard Column Contamination: A contaminated guard column can be a primary source of peak distortion.[5] Replace the guard column to see if the peak shape improves.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[5] Try reducing the injection volume or diluting your sample.
-
Below is a troubleshooting workflow to diagnose the cause of peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution and Co-elution
Q2: I am having trouble separating resveratrol from its analogs or from matrix components. What can I do to improve resolution?
A2: Achieving baseline separation is crucial for accurate quantification. Poor resolution can be due to several factors, from mobile phase composition to column choice.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, we need to manipulate these parameters. For structurally similar analogs, achieving selectivity is often the biggest challenge.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient can significantly improve the separation of closely eluting compounds.[6] If you are using an isocratic method, consider switching to a gradient elution. Start with a higher aqueous phase concentration and gradually increase the organic phase.
-
Solvent Selection: While methanol and acetonitrile are common organic modifiers, they offer different selectivities. Try switching from one to the other, or even using a ternary mixture, to alter the elution pattern.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like resveratrol and its analogs compared to a standard C18 column.[6]
-
Temperature Control: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and better resolution. However, be mindful of the stability of your analytes at elevated temperatures.[7]
-
Issue 3: Analyte Stability and Degradation
Q3: My results are inconsistent, and I suspect my resveratrol samples are degrading. How can I ensure sample stability?
A3: Resveratrol is notoriously unstable under certain conditions, particularly in solution.[8] The trans-isomer can convert to the less active cis-isomer upon exposure to UV light, and the molecule is susceptible to oxidation, especially at neutral or alkaline pH.[9][10]
-
Causality: The phenolic hydroxyl groups in resveratrol make it prone to oxidation. The double bond in the stilbene backbone allows for photoisomerization from the trans to the cis form.
-
Preventative Measures:
-
Solvent and pH: Resveratrol is more stable in acidic conditions.[11] Prepare stock solutions in a solvent like methanol or ethanol and store them at low temperatures (-20°C is common).[12] For working solutions, use a mobile phase-like diluent to maintain a stable pH.
-
Light Protection: Always protect your samples and standards from light by using amber vials and covering sample trays.[12]
-
Fresh Preparation: Prepare working standards and samples fresh daily if possible. If storing for longer periods, conduct stability studies to determine the acceptable storage duration under your specific conditions.[12][13]
-
Temperature: Keep samples cool in the autosampler to minimize degradation during long analytical runs.
-
Section 2: Experimental Protocols
These protocols provide a starting point for your method development and analysis.
Protocol 1: Standard Solution and Sample Preparation
This protocol is a general guideline for preparing resveratrol standards and extracting it from a simple matrix.
Materials:
-
Resveratrol reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Orthophosphoric acid
-
Volumetric flasks
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Stock Standard Preparation (1 mg/mL):
-
Accurately weigh 10 mg of resveratrol reference standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in methanol and make up to the mark. This is your stock solution. Store protected from light at -20°C.[12]
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Dilute the stock solution appropriately with the mobile phase. For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and make up to volume with the mobile phase.
-
-
Sample Preparation (General Guideline):
Protocol 2: Baseline HPLC Method
This is a robust starting method for the analysis of resveratrol. Optimization will likely be required for complex samples or specific analogs.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for nonpolar to moderately polar compounds.[12] |
| Mobile Phase A | Water with 0.1% Orthophosphoric Acid | Low pH to suppress silanol interactions and improve peak shape.[3] |
| Mobile Phase B | Methanol or Acetonitrile | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 30% B to 70% B over 15 minutes | A starting gradient to elute resveratrol and potentially separate it from related compounds. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[12] |
| Column Temp. | 30°C | Elevated temperature can improve efficiency.[7] |
| Injection Vol. | 20 µL | A standard injection volume.[3] |
| Detector | UV-Vis or DAD | |
| Wavelength | 306 nm | This is the λmax for trans-resveratrol, providing maximum sensitivity.[12][14] |
Below is a diagram illustrating a typical HPLC workflow for resveratrol analysis.
Caption: General HPLC workflow for resveratrol analysis.
Section 3: Detector-Related Issues
Q4: I'm observing baseline noise and drift. How can I get a stable baseline?
A4: A noisy or drifting baseline can compromise the limit of detection and quantification.[15]
-
Causality: Baseline instability can be caused by the mobile phase, the pump, or the detector itself.
-
Troubleshooting Steps:
-
Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed, as dissolved gasses can outgas in the detector cell, causing noise.[16]
-
Pump Performance: Pulsations from the pump can cause a noisy baseline. Check for leaks and ensure the pump seals are in good condition.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting a run.[16]
-
Detector Lamp: An aging detector lamp can lead to decreased intensity and increased noise. Check the lamp's energy output and replace it if necessary.[15]
-
References
- Singh, A. K., et al. (2012). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 130–135. [Link]
- Raysing, S. D., & Gorle, A. P. (2025). Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form and its Validation. Indian Journal of Pharmaceutical Education and Research, 59(2), 841-852. [Link]
- Nagesh, H., et al. (2022). Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. Future Journal of Pharmaceutical Sciences, 8(1), 1-9. [Link]
- Jagwani, S., et al. (2020). Development and Validation of Reverse-Phase High-Performance Liquid Chromatographic Method for Determination of Resveratrol in Human and Rat Plasma for. Indian Journal of Pharmaceutical Education and Research, 54(1), 187-195. [Link]
- Cvetkovic, Z. S., et al. (2014). Development and validation of an RP-HPLC method for quantification of trans-resveratrol in the plant extracts. Hemijska industrija, 68(5), 575-582. [Link]
- Stankov, S., et al. (2022). Greenness Assessment and Validation of HPLC Method for Simultaneous Determination of Resveratrol and Vitamin E in Dietary Supplements.
- Sravani, G., et al. (2013). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF RESVERATROL AND GALLIC ACID BY RP-HPLC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1153-1161. [Link]
- Singh, A. K., & Han, I. (2013). Pre-formulation studies of resveratrol.
- Patil, S., et al. (2014). A Rapid Reversed-Phase HPLC Method for Analysis of Trans -Resveratrol in PLGA Nanoparticulate Formulation. Journal of Chromatographic Science, 52(7), 653-659. [Link]
- López-Hernández, R., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. Journal of Analytical Methods in Chemistry, 2021, 8402157. [Link]
- Pignitter, M., et al. (2023). HPLC analytical conditions for the assessment of resveratrol stability. Macromolecular Reaction Engineering, 17(1), 2200045. [Link]
- López-Hernández, R., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution.
- Aborisade, M. A., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of visualized experiments: JoVE, (136), 57529. [Link]
- Gavan, A., et al. (2023). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Applied Sciences, 14(1), 184. [Link]
- Kumar, S., et al. (2020). Analytical Method Development and Validation for Estimation of Resveratrol in Bulk Dosage Forms by HPLC. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 123-127. [Link]
- Restek. (2014). Troubleshooting HPLC- Tailing Peaks. [Link]
- Boath, D., & Jones, A. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]
- Suneetha, A. (2017). Spectrometric and RP-HPLC method for the determination of trans- resveratrol in vegetarian formulation. Indian Journal of Research in Pharmacy and Biotechnology, 5(2), 115-118. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
- Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]
- Dong, M. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Singh, A. K., et al. (2012). Development and validation of HPLC method for the determination of trans-resveratrol in spiked human plasma.
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzamides
Welcome to the Technical Support Center for NMR analysis of substituted benzamides. As a class of compounds central to pharmaceutical research and materials science, the accurate structural elucidation of benzamides is paramount.[1] However, their NMR spectra can present a unique set of challenges, from overlapping aromatic signals to dynamic effects that can broaden or multiply peaks.
This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, in-depth resource for navigating these complexities. Structured in a question-and-answer format, it addresses specific issues you are likely to encounter during your experiments, blending foundational principles with advanced, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why do I see two sets of signals for my N-substituted benzamide, especially for the N-alkyl groups?
This is one of the most common observations in the NMR of N,N-disubstituted or N-monosubstituted benzamides and is a direct consequence of restricted rotation around the amide (C-N) bond.
-
The Underlying Principle: The amide C-N bond has significant double-bond character due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group.[2][3][4] This partial double bond creates a substantial energy barrier to rotation.[2][3][5]
-
Experimental Observation: At room temperature, this rotation is slow on the NMR timescale.[3][4] Consequently, substituents attached to the nitrogen are not in a chemically equivalent environment.[2][3] For a compound like N,N-dimethylbenzamide, one methyl group is cis to the carbonyl oxygen, and the other is trans. This difference in spatial orientation results in two distinct singlets in the ¹H NMR spectrum.[2][3]
-
Troubleshooting & Confirmation: To confirm that the signal duplication is due to restricted rotation, you can perform a Variable Temperature (VT) NMR experiment. As you increase the temperature, the rate of rotation around the C-N bond increases.[2][3][5] The two distinct signals will broaden, eventually coalesce into a single broad peak, and then sharpen into a single averaged signal at a sufficiently high temperature where the rotation is fast on the NMR timescale.[2][3]
Q2: My amide N-H proton signal is very broad, or I can't see it at all. What's happening?
The disappearance or broadening of an N-H proton signal is typically due to two main factors: chemical exchange with the solvent or intermediate-rate exchange dynamics.
-
Chemical Exchange: Amide protons are exchangeable and can participate in hydrogen bonding.[6] In protic deuterated solvents like D₂O or CD₃OD, the amide proton (N-H) will rapidly exchange with the deuterium atoms of the solvent (N-D), causing the signal to disappear from the ¹H NMR spectrum.
-
Solvent Choice is Key: To observe N-H protons, it is crucial to use aprotic, polar solvents like DMSO-d₆ or CDCl₃.[7] DMSO-d₆ is particularly effective as it is a strong hydrogen bond acceptor, which slows down intermolecular proton exchange and typically results in sharper N-H signals.[7] The chemical shift of the NH proton can be highly variable and is sensitive to solvent, concentration, and temperature.[6][7][8]
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can sometimes lead to broadening of the attached proton's signal.
Q3: How can I definitively assign the substitution pattern (ortho, meta, para) on the benzene ring?
Assigning the substitution pattern relies on a careful analysis of both the chemical shifts and, more importantly, the spin-spin coupling constants (J-values) of the aromatic protons.[9]
-
¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between aromatic protons is highly dependent on their relative positions:[9][10]
-
Ortho-coupling (³JHH): Between adjacent protons (3 bonds apart). Typically the largest, ranging from 7-10 Hz .
-
Meta-coupling (⁴JHH): Between protons separated by one carbon (4 bonds apart). Much smaller, ranging from 2-3 Hz .
-
Para-coupling (⁵JHH): Between protons on opposite sides of the ring (5 bonds apart). Very small, often 0-1 Hz and frequently not resolved.
-
-
Characteristic Splitting Patterns for Disubstituted Rings:
-
Para-substituted: Due to symmetry, you will often observe two doublets (an AA'BB' system), each integrating to 2H.
-
Ortho-substituted: All four protons are chemically distinct, leading to a more complex pattern of four signals in the aromatic region, often appearing as multiplets.
-
Meta-substituted: This pattern can also be complex but may feature one proton with only small meta-couplings (appearing as a broad singlet or a narrow triplet) and others with a combination of ortho and meta couplings.
-
-
Using 2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): This is the most direct way to confirm which protons are adjacent. A cross-peak between two aromatic protons in a COSY spectrum is definitive proof of ortho-coupling.[11][12][13]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space.[11] For ortho-substituted benzamides, a NOESY cross-peak between a proton on a substituent and an adjacent aromatic proton can provide powerful confirmation of the substitution pattern.
-
Troubleshooting and Workflow Guides
Guide 1: A Systematic Approach to Assigning a Complex Benzamide Spectrum
When faced with a complex spectrum, a systematic workflow is essential for accurate and efficient assignment. This workflow integrates 1D and 2D NMR techniques.[14]
Caption: Systematic workflow for NMR-based structure elucidation.
Step-by-Step Protocol:
-
¹H NMR Analysis: Begin with the 1D proton spectrum. Identify the key regions: aromatic (δ 7.0-8.5 ppm), amide N-H (can be broad, δ 5-9 ppm), and aliphatic. Use integration to determine the relative number of protons for each signal. Analyze the splitting patterns to infer initial connectivity.[1][14]
-
¹³C NMR and DEPT: Run a proton-decoupled ¹³C experiment to count the number of unique carbon environments. The carbonyl carbon of the amide is characteristic, typically appearing downfield (δ 165-175 ppm).[15] Use DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
¹H-¹³C HSQC: This is a crucial step. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon it is directly attached to.[11][12][16] This allows you to definitively link the proton and carbon frameworks.
-
¹H-¹H COSY: The COSY spectrum reveals proton-proton couplings.[12][13][16] This is invaluable for tracing out the connectivity of the aromatic protons and identifying the complete spin system of the substituted ring.
-
¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away.[11][12][16] This is the key experiment for connecting molecular fragments. For example, you can see a correlation from the ortho-aromatic protons to the amide carbonyl carbon, confirming their connectivity. It is also essential for assigning non-protonated (quaternary) carbons.
-
¹H-¹H NOESY/ROESY: If stereochemistry or isomerism is (e.g., confirming an ortho substitution), a NOESY or ROESY experiment provides definitive evidence of through-space proximity.[11][17]
Guide 2: Differentiating Isomers with Through-Space Effects
For ortho-substituted benzamides, steric interactions can force the amide group out of the plane of the aromatic ring. This conformation can be confirmed by observing through-space interactions using NOESY.
Caption: NOE between substituent and amide group in an ortho-isomer.
In an ortho-substituted benzamide, the substituent "X" and the amide group "N-R'" are held in close proximity. A NOESY experiment will show a cross-peak between protons on the substituent (or the N-H/N-R' group) and the adjacent aromatic proton, providing unambiguous proof of their spatial relationship. Such through-space effects are critical for differentiating complex isomers.[18][19]
Reference Data
The following tables provide typical chemical shift ranges for protons and carbons in substituted benzamides. Note that these values can vary based on the solvent and the electronic nature of other substituents on the ring.[15][20]
Table 1: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃)
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| Aromatic (Ar-H) | 7.2 - 8.2 | Protons ortho to C=O are typically the most downfield. |
| Amide (N-H) | 5.5 - 8.5 | Very broad, position is highly dependent on solvent and concentration. |
| N-CH₃ | 2.8 - 3.1 | Often appears as two singlets due to restricted rotation. |
| N-CH₂ | 3.2 - 3.6 | Often appears as two multiplets due to restricted rotation. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (in CDCl₃)
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 165 - 175 | Characteristic, sharp signal. |
| Aromatic (C-ipso) | 130 - 140 | The carbon directly attached to the amide group. |
| Aromatic (C-ortho) | 125 - 130 | |
| Aromatic (C-meta) | 128 - 132 | |
| Aromatic (C-para) | 128 - 135 | |
| N-CH₃ | 35 - 40 | May show two signals due to restricted rotation. |
| N-CH₂ | 40 - 50 | May show two signals due to restricted rotation. |
References
- Nanalysis. (2023, March 20).
- Taylor & Francis Online. (n.d.). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. [Link]
- AZoM. (2024, August 12).
- Filo. (2025, March 10).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. [Link]
- SlideShare. (n.d.). 2D NMR Spectroscopy. [Link]
- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
- PubMed. (n.d.). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]
- Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
- SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Biological Magnetic Resonance Bank. (n.d.).
- ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. [Link]
- Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
- Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. [Link]
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
- Denmark Group. (n.d.). 2D-‐NMR Techniques for the Research Organic Chemist. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- Royal Society of Chemistry Publishing. (n.d.). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. [Link]
- PubMed. (2020, September 14). Quantifying Through-Space Substituent Effects. [Link]
- MDPI. (n.d.).
- ACS Publications. (2020, September 16).
- Emery Pharma. (2018, April 2).
- National Center for Biotechnology Information. (n.d.). Substituent Effects in Cation/π Interactions and Electrostatic Potentials above the Center of Substituted Benzenes Are Due Primarily to through-Space Effects of the Substituents. PMC. [Link]
- PubMed. (n.d.). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. [Link]
- ACS Publications. (2023, May 18). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. [Link]
- Royal Society of Chemistry Publishing. (n.d.). On the nature of resonance interactions in substituted benzenes. Part 3.
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Technical Support Center: Optimizing Cell Viability Assays for Hydrophobic Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of performing cell viability assays with hydrophobic compounds. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and overcome common experimental hurdles.
The Challenge with Hydrophobic Compounds in Aqueous Environments
Hydrophobic molecules, by their nature, have poor solubility in the aqueous environment of cell culture media. This fundamental challenge can lead to a cascade of experimental problems, including compound precipitation, inaccurate dosing, and direct interference with assay chemistries. The following sections will address these issues in a practical, question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Part 1: Solubility and Compound Delivery
This section focuses on the critical first step: successfully dissolving your hydrophobic compound and delivering it to your cells in a biologically relevant and non-toxic manner.
FAQ 1: My hydrophobic compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
This is a very common issue known as "crashing out." It occurs because the compound, while soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), is not soluble in the aqueous cell culture medium once the DMSO is diluted.[1]
Here are several strategies to prevent this:
-
Optimize the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2] However, some cell lines can tolerate up to 1%. It's crucial to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line where viability is not affected.[1][2]
-
Refine Your Dilution Technique:
-
Control the Temperature: Always use pre-warmed (37°C) cell culture medium when preparing your compound dilutions.[1] Heating the medium can improve the solubility of some compounds.[2] However, avoid excessive heat as it can degrade sensitive components of the medium.[3]
-
Leverage Serum Proteins: If your experimental design allows, the proteins in fetal bovine serum (FBS) can help to bind and solubilize hydrophobic compounds.[1][4]
Experimental Workflow: Preparing a Hydrophobic Compound for Cell Treatment
Caption: Workflow for preparing and delivering a hydrophobic compound to cells.
FAQ 2: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies significantly among different cell lines.[1] A general recommendation is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[1] However, it is imperative to determine the empirical limit for your specific cell line and experimental duration by running a vehicle control curve.[1]
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Generally considered safe with little to no cytotoxic effects.[1] |
| 0.1% - 0.5% | Widely used for cell culture experiments. Most cell lines tolerate this range, but a viability test is recommended.[1] |
| 0.5% - 1.0% | May cause stress or toxicity in some cell lines, especially with longer incubation times.[1] |
| > 1.0% | High risk of cytotoxicity and interference with cellular processes.[1] |
FAQ 3: Are there alternatives to DMSO for dissolving my hydrophobic compound?
Yes, while DMSO is the most common solvent, other options and strategies exist:
-
Other Organic Solvents: Dimethylformamide (DMF) and ethanol can be used, but like DMSO, their final concentrations must be carefully controlled to avoid toxicity.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming inclusion complexes and enhancing their aqueous solubility.[1][3] Beta-cyclodextrins are commonly used.[5]
-
Surfactants: Non-ionic surfactants like Pluronic F-68 can be used to improve the solubility of hydrophobic compounds in aqueous solutions.[3]
-
Formulation with Carrier Proteins: In vivo, hydrophobic molecules are often transported by carrier proteins like serum albumin. Dissolving the compound in a solution of human or bovine serum albumin can mimic this and improve solubility.[4]
Protocol: Solubilization using Beta-Cyclodextrins
-
Prepare a Beta-Cyclodextrin Solution: Dissolve an appropriate amount of beta-cyclodextrin in your cell culture medium to achieve the desired molar ratio with your hydrophobic compound. This may require some optimization.
-
Prepare the Hydrophobic Compound Solution: Dissolve your hydrophobic compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mix the Solutions: While stirring, add the hydrophobic compound solution dropwise to the cyclodextrin solution.[1]
-
Equilibrate: Allow the mixture to stir at room temperature or a slightly elevated temperature for a specified period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.[1]
-
Sterile Filter: Filter the final solution through a 0.22 µm filter before adding it to your cells.
Part 2: Troubleshooting Cell Viability Assay Interference
Even if you successfully dissolve your compound, it can still interfere with the chemistry of your cell viability assay, leading to false-positive or false-negative results. This section addresses these potential artifacts.
FAQ 4: I'm using an MTT assay, and I'm seeing inconsistent or strange results. Could my hydrophobic compound be interfering?
Yes, interference with tetrazolium-based assays like MTT is a known issue. Here's how it can happen:
-
Direct Reduction of MTT: Some compounds have reducing properties and can directly convert the MTT tetrazolium salt to formazan, leading to a false-positive signal of cell viability.
-
Formazan Crystal Interference: The insoluble formazan crystals produced in the MTT assay can interact with precipitated compound, affecting their solubilization and leading to inaccurate absorbance readings.
-
Light Absorbance: If your compound is colored or precipitates as a colored solid, it can absorb light at the same wavelength as the formazan product, leading to artificially high absorbance readings.[6]
To troubleshoot this, always include a "compound-only" control (no cells) to see if your compound interacts directly with the assay reagents.
Diagram: Potential Interferences in Tetrazolium-Based Assays
Caption: How hydrophobic compounds can interfere with tetrazolium-based assays.
FAQ 5: Are other viability assays less prone to interference from hydrophobic compounds?
While no assay is completely immune to interference, some may be more suitable for use with hydrophobic compounds:
-
XTT Assay: This assay produces a water-soluble formazan product, eliminating the need for a solubilization step and reducing the risk of interference from precipitated compounds.[7] However, it can still be susceptible to direct chemical reduction by the test compound.[7]
-
AlamarBlue (Resazurin) Assay: This is a non-toxic, fluorescence- or absorbance-based assay.[8][9] Because it is non-lytic, you can return the cells to the incubator for further study.[8] The AlamarBlue assay is generally considered more sensitive than MTT.[8][10] However, compounds that alter the cellular redox state can interfere with the assay.[11]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity.[12] Since the readout is luminescent, it is less likely to be affected by colored compounds. However, compounds that affect cellular ATP levels through mechanisms other than cytotoxicity can interfere.
Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Potential for Interference |
| MTT | Mitochondrial reductase activity converts MTT to insoluble purple formazan.[13] | Inexpensive, widely used. | Insoluble formazan can interact with precipitates; colored compounds can interfere with absorbance.[6] |
| XTT | Mitochondrial reductase activity converts XTT to a water-soluble orange formazan.[7][14] | Water-soluble product simplifies the protocol; no solubilization step.[7] | Can be non-enzymatically reduced by some compounds; media components can interfere.[7] |
| AlamarBlue (Resazurin) | Metabolically active cells reduce blue, non-fluorescent resazurin to pink, fluorescent resorufin.[8][9] | Non-toxic, highly sensitive, can be multiplexed.[8][15] | Compounds that alter the cellular redox state can interfere.[11] |
| ATP-Based (e.g., CellTiter-Glo®) | Measures ATP levels in viable cells using a luciferase reaction.[12] | Highly sensitive, fast, less interference from colored compounds. | Compounds affecting cellular ATP metabolism can interfere. |
Part 3: Experimental Design and Best Practices
A well-designed experiment with proper controls is your best defense against misleading data.
FAQ 6: What are the essential controls I need to include in my experiment?
-
Vehicle Control: This is a culture of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve your compound. This is crucial to distinguish the effect of the compound from the effect of the solvent.[2]
-
Untreated Control: A culture of cells that receives no treatment. This represents 100% cell viability.
-
Positive Control (Optional but Recommended): A known cytotoxic agent that will induce cell death in your cell line. This confirms that your assay is working correctly.
-
Compound-Only Control (No Cells): Wells containing your compound in media but without cells. This is essential to check for direct interference of your compound with the assay reagents (e.g., color change, precipitation, or fluorescence).
-
Media-Only Control (Blank): Wells containing only cell culture medium and the assay reagent. This is used to determine the background signal.
FAQ 7: How does cell density affect my results?
Cell density is a critical parameter.[16][17]
-
Too Low: Cells may not be healthy or may be more susceptible to the toxic effects of the solvent or compound.[17]
-
Too High: Cells may become confluent and enter a state of growth arrest, which can affect their metabolic activity and response to the compound.[7] Overly dense cultures can also lead to nutrient depletion and changes in pH.
It is important to optimize the cell seeding density for your specific cell line and the duration of your assay to ensure that the cells are in the exponential growth phase at the time of analysis.
References
- Malani, A., & Breinholt, J. (2014). Considerations regarding use of solvents in in vitro cell based assays. MethodsX, 1, 154–159. [Link]
- Worthington, R. J., et al. (2013). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology, 10, 46. [Link]
- Präbst, K., et al. (2017). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Oral Research, 31, e101. [Link]
- Uliana, M. P., et al. (2014). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Brazilian dental journal, 25(1), 31-35. [Link]
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
- PubMed. In vitro cytotoxicity assessment of different solvents used in pesticide dilution. [Link]
- ResearchGate. How to dissolve hydrophobic drug. [Link]
- Rampersad, S. N. (2012). The alamar blue assay in the context of safety testing of nanomaterials.
- ResearchGate. Analysis of Cell Viability by the alamarBlue Assay. [Link]
- Adan, A., et al. (2016). Alamar Blue assay optimization to minimize drug interference and inter-assay variability. Scientific Reports, 6, 32188. [Link]
- YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
- Advanced BioM
- Sandiego.
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Technical Support Center: Overcoming Poor Bioavailability of Resveratrol Analogs
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Welcome, researchers. This guide is designed to be your primary resource for navigating the significant in vivo challenges associated with resveratrol and its analogs. The promise shown in vitro often meets a formidable barrier in preclinical and clinical settings: extremely low systemic bioavailability. This document provides not just protocols, but the strategic rationale behind them, empowering you to troubleshoot effectively and design more successful in vivo studies.
Section 1: Understanding the Core Challenge: The Bioavailability Barrier
Before troubleshooting, it is critical to understand the fundamental problem. Upon oral administration, resveratrol is well-absorbed (~70-75%) from the gut, but its systemic bioavailability (the fraction of unchanged drug reaching circulation) is often less than 1%.[1][2][3] This discrepancy is almost entirely due to rapid and extensive first-pass metabolism.[1][4]
Primary Metabolic Pathways:
-
Phase II Conjugation: The primary routes of metabolism are glucuronidation and sulfation, occurring in both the intestinal enterocytes and the liver.[3] These processes attach polar glucuronide or sulfate groups to the hydroxyl moieties of the resveratrol analog, rendering the molecule water-soluble and facilitating its rapid excretion via the kidneys.[1][5]
-
Isomerization & Degradation: The biologically active trans-isomer of resveratrol can degrade or convert to the less active cis-isomer when exposed to light or certain pH conditions, further complicating in vivo efficacy.[6][7]
This metabolic onslaught means that the concentration of the parent, active compound in the bloodstream is often too low and too transient to exert the desired therapeutic effect.[4][8]
Caption: First-pass metabolism of oral resveratrol analogs.
Section 2: Troubleshooting Guide & Experimental Protocols
This section is organized by experimental stage to address common issues researchers face.
Pre-Formulation & Analytical Troubleshooting
Problem: My in vivo results are inconsistent and show low exposure, but I'm not sure if the issue is the formulation or the analysis.
Root Cause: Without a robust analytical method, you cannot distinguish between poor bioavailability and experimental error. It is crucial to accurately quantify both the parent analog and its major metabolites.
Solution: Develop and validate a sensitive bioanalytical method, typically HPLC-UV or LC-MS/MS, before initiating in vivo studies.[5][9]
Protocol: Plasma Sample Preparation for HPLC/LC-MS Analysis
-
Sample Collection: Collect blood from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA or heparin). Immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 2,000-3,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Acidification (Critical Step): Before extraction, acidify the plasma to stabilize the resveratrol conjugates. Add 10-20 µL of concentrated HCl per 1 mL of plasma.[5]
-
Protein Precipitation: Add 2-3 volumes of ice-cold acetonitrile or methanol to the plasma sample.[5] This precipitates plasma proteins.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at >10,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Drying & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase starting condition for injection into the HPLC/LC-MS system.[9]
Self-Validation Check: Spike known concentrations of your resveratrol analog and a commercially available metabolite (if possible) into blank plasma from an untreated animal. Process these "quality control" (QC) samples alongside your study samples. The recovery of these QC samples should be consistent and typically >85% to ensure your extraction method is sound.[10]
Formulation Strategy Troubleshooting
Choosing the right bioavailability enhancement strategy is paramount. The flowchart below provides a decision-making framework, followed by a detailed look at the most common approaches.
Sources
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- 2. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
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- 4. Challenges in Analyzing the Biological Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. japsonline.com [japsonline.com]
How to address inconsistent results in anticancer screening assays
Welcome to the technical support center for anticancer screening assays. As a Senior Application Scientist, I understand that inconsistent results can be a significant source of frustration, leading to wasted resources and delays in critical drug discovery pipelines. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured approach to troubleshooting and resolving common issues that lead to variability in your experimental data.
Our philosophy is built on understanding the root cause of a problem. Therefore, this guide moves beyond simple checklists to explain the scientific principles behind each recommendation, empowering you to make informed decisions and build more robust, reproducible assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during anticancer screening.
Q1: My replicate wells show high variability. What are the most likely causes?
High variability between replicate wells is a classic sign that one or more parameters in your workflow are not adequately controlled. The primary culprits are typically inconsistent cell seeding, inaccurate liquid handling, or environmental factors across the microplate.[1] Even subtle differences in pipetting technique can lead to significant variations in cell numbers or compound concentrations, directly impacting your final readout. Another major factor is the "edge effect," where wells on the perimeter of the plate behave differently than interior wells due to increased evaporation and temperature fluctuations.[2][3]
Q2: My positive and negative controls are failing. How should I begin troubleshooting?
Control failure is a critical issue that invalidates the results of an entire plate.
-
Failed Positive Control (e.g., a known cytotoxic drug shows little effect): This often points to issues with the cells or the compound itself. Your cells may have developed resistance over many passages, the compound may have degraded due to improper storage, or the final concentration in the well may be incorrect due to dilution errors.
-
Failed Negative Control (e.g., vehicle-only wells show high cell death): This suggests a problem with cell health or the assay reagents. The cells may have been unhealthy at the time of plating, the media could be contaminated, or the vehicle (like DMSO) might be at a toxic concentration.
Q3: How can I be certain my results are not compromised by cell line misidentification or contamination?
Q4: What are the best practices for handling and storing screening compounds to ensure their stability?
Maintaining the integrity of your chemical compounds is paramount.[10] Most compounds are stored at -20°C or -80°C in a desiccated environment, often dissolved in a solvent like DMSO. Key practices include:
-
Avoiding Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation that occurs with repeated temperature changes.[11]
-
Using High-Quality Solvents: Use anhydrous grade DMSO to prevent compound precipitation and degradation from moisture.
-
Proper Tracking: Implement a robust inventory system, often using barcodes and a Laboratory Information Management System (LIMS), to track compound history, storage location, and thaw cycles.[12][13]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental problems.
Guide I: Cell Line Integrity and Culture Conditions
The health and identity of your cells are the foundation of your assay. Variability here will inevitably cascade through your entire experiment.
Problem: High baseline variability and poor cell health (clumping, high mortality).
-
Causality & Troubleshooting:
-
Confirm Cell Line Identity: As a first principle, you must be certain you are working with the correct cell line. Misidentified cells can have vastly different growth rates and drug sensitivities, making reproducibility impossible.[14]
-
Action: Perform STR profiling on your cell stocks. Compare the resulting profile to the reference profile from a certified cell bank. This should be done when a new line is received and periodically thereafter (e.g., every 6 months).[6]
-
-
Screen for Mycoplasma: Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics and invisible to the naked eye.[15] They compete with cells for nutrients and secrete products that alter gene expression, metabolism, and stress responses, leading to unreliable assay results.[9][16]
-
Action: Routinely test all cell stocks for mycoplasma using a PCR-based detection kit, which is highly sensitive and specific. Test every 1-3 months.
-
-
Control Cell Passage Number: Cells can undergo phenotypic "drift" with excessive passaging, where subpopulations with growth advantages take over, altering the line's characteristics and drug responsiveness.[17]
-
Action: Create a master and working cell bank system. Thaw a new vial from the working bank after a defined number of passages (e.g., 15-20 passages) and never passage cells indefinitely. Always use cells within a consistent passage number range for a set of experiments.[18]
-
-
Standardize Cell Culture Practices: Inconsistent cell density in stock flasks can affect their metabolic state and responsiveness in an assay.[17]
-
Action: Adhere to a strict passaging schedule. Subculture cells at a consistent confluency (e.g., 80%) to ensure they remain in the exponential growth phase.[18]
-
-
This protocol provides a general workflow for a standard PCR-based mycoplasma test. Always follow the specific instructions provided with your commercial kit.
-
Sample Collection: Collect 1 mL of spent culture medium from a cell culture flask that is 70-90% confluent and has been incubated for at least 48 hours.
-
Heat Inactivation: Heat the collected supernatant at 95°C for 5-10 minutes to inactivate DNases and release microbial DNA.
-
PCR Amplification:
-
Prepare a PCR master mix according to your kit's instructions. This typically includes a Taq polymerase, dNTPs, and primers designed to amplify a conserved region of the mycoplasma 16S rRNA gene.
-
Add 1-2 µL of your heat-inactivated sample to a PCR tube containing the master mix.
-
Include a positive control (provided in the kit) and a negative control (sterile water) in every run.
-
-
Thermocycling: Run the PCR reaction using the cycling conditions specified by the kit manufacturer.
-
Result Analysis: Analyze the PCR products via agarose gel electrophoresis. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination. The positive control should show a clear band, and the negative control should be clean.
Guide II: Assay Protocol and Plate Layout
The execution of the assay itself is a major source of technical error. Standardizing protocols and mitigating environmental effects are key.
Problem: A distinct pattern is visible in the data, with outer wells showing higher or lower values than inner wells (Edge Effect).
-
Causality & Troubleshooting: The edge effect is a well-documented phenomenon primarily caused by increased evaporation from the outermost wells of a microplate.[3] This evaporation concentrates solutes like salts and drugs in the media, altering the osmotic pressure and compound concentration, which can either inhibit or promote cell growth depending on the assay.[19] Temperature gradients across the plate, especially when moving a plate from a room-temperature hood to a 37°C incubator, can also contribute by causing uneven cell settling.[20]
-
Action 1: Environmental Control:
-
Fill the outer 36 wells of a 96-well plate with sterile PBS or media without cells. This creates a humidity buffer, reducing evaporation in the interior experimental wells.[2]
-
Ensure the incubator has good humidity control (ideally >95%) and stable temperature. Avoid placing plates directly on metal shelves, which can act as heat sinks.
-
Use plate lids with condensation rings or apply breathable sealing tapes to minimize fluid loss.[3]
-
-
Action 2: Thermal Equilibration:
-
Pre-warm all reagents (media, drug solutions) to 37°C before adding them to the plate.
-
Allow the plate with seeded cells to sit at room temperature in the culture hood for 30-60 minutes before moving it to the incubator. This allows for more uniform cell settling before temperature gradients can take effect.[2]
-
-
Caption: A decision tree for troubleshooting plate edge effects.
Problem: Inconsistent results despite following the protocol precisely.
-
Causality & Troubleshooting: Subtle variations in liquid handling and reagent preparation can introduce significant errors. Automated liquid handlers improve consistency but require proper calibration and maintenance.[1][10]
-
Action 1: Pipetting Technique:
-
Standardize: Ensure all users employ the same technique (e.g., consistent speed, tip immersion depth, reverse pipetting for viscous solutions).
-
Calibrate: Regularly calibrate and maintain all single and multichannel pipettes.
-
-
Action 2: Reagent Quality Control:
-
Critical Reagents: Treat reagents like serum, growth factors, and detection substrates as "critical reagents." Qualify new lots against old lots to ensure consistent performance before use in large screens.[21]
-
Assay Media: Prepare fresh assay media for each experiment. Components like glutamine can degrade over time, affecting cell health.
-
-
| Parameter | Recommended Practice | Rationale |
| Cell Line Identity | STR Profile every 6-12 months or when receiving a new line. | Ensures you are using the correct biological model, preventing invalid conclusions.[4][6] |
| Mycoplasma Status | Monthly PCR-based testing. | Mycoplasma alters cell physiology and drug response, creating a major source of variability.[8][9] |
| Cell Passage Number | Maintain a 2-tiered cell bank; use cells for a limited number of passages (e.g., <20). | Prevents phenotypic drift and selection of resistant subpopulations.[17] |
| Pipette Calibration | Calibrate all pipettes every 6-12 months. | Ensures accurate and precise liquid handling, which is critical for cell seeding and compound dilution.[1] |
| Serum/Reagent Lots | Qualify new lots against a reference lot before use in critical assays. | Biological reagents like FBS can have significant lot-to-lot variability, affecting cell growth and assay performance. |
Guide III: Data Analysis and Interpretation
How you process your raw data can either reveal true biological hits or create false positives and negatives. A robust data analysis workflow is a non-negotiable part of a reliable screen.
Problem: High plate-to-plate variability makes it difficult to compare results across a large screen.
-
Causality & Troubleshooting: Even with standardized protocols, minor differences in incubation times, reagent additions, or environmental fluctuations can cause entire plates to have slightly higher or lower signal intensities. Data normalization is essential to correct for this technical variability, allowing for meaningful comparison between plates.[22]
-
Action: Implement Robust Normalization:
-
Controls-Based Normalization: The most common method involves scaling the raw data from each plate based on its own internal controls.[23] The activity of test wells is calculated relative to the dynamic range set by the positive (0% activity) and negative (100% activity) controls on the same plate.
-
Z-Score or B-Score: For larger screens, statistical methods like the Z-score can be used. The Z-score transforms the raw value of each well into the number of standard deviations it is from the plate's median (or mean), providing a robust measure of a compound's effect relative to the plate's overall distribution.[24] The B-score method can also correct for row and column effects within a plate.[25]
-
-
Problem: The chosen "hit" threshold feels arbitrary and generates too many false positives or misses known actives.
-
Causality & Troubleshooting: Hit selection is a critical step that balances finding true positives against pursuing false ones.[26] A simple cutoff (e.g., >50% inhibition) may not be statistically rigorous. The variability of your assay must be taken into account.
-
Action 1: Calculate Assay Quality Metrics:
-
Before analyzing hits, calculate the Z-factor (Z') for each plate. This metric uses the mean and standard deviation of your positive and negative controls to quantify the separation between them. A Z' value between 0.5 and 1.0 indicates an excellent assay with a large dynamic range, suitable for hit identification. A value below 0.5 suggests the assay is too variable to reliably identify hits.
-
-
Action 2: Use Statistically-Driven Hit Criteria:
-
Define hits based on a statistical measure, such as any compound that produces a response more than 3 standard deviations away from the negative control mean. This approach is more robust because it is directly tied to the measured variability of the data.
-
-
Caption: A typical workflow for high-throughput screening data analysis.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
- Singh, V. (2025). How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. Health and Genetic Writer. [Link]
- Hamilton Company. (n.d.).
- GMP Plastics. (2025).
- Parham, F., Austin, C. P., Southall, N., & Sills, R. C. (2009). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Chemical and Genomic Toxicology, 1(1), 1-8. [Link]
- WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect.
- Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]
- Benson, N., Boyd, H. F., Everett, J. R., et al. (2005). NanoStore: a concept for logistical improvements of compound handling in high-throughput screening. Journal of Biomolecular Screening, 10(6), 573-80. [Link]
- Kose, O. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]
- Geraghty, R. J., Capes-Davis, A., Davis, J. M., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046. [Link]
- The Wertheim UF Scripps Institute. (n.d.). Compound Management. High-Throughput Molecular Screening Center. [Link]
- Crown Bioscience. (2022). Authenticating Your Cell Lines – Why, When and How! Crown Bioscience Blog. [Link]
- Oreate AI Blog. (2026). Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates.
- Unraveling the Importance of Mammalian Cell Line Authentic
- Biocompare. (2021).
- BioSpherix. (n.d.).
- Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]
- MScreen: an integrated compound management and high-throughput screening data storage and analysis system. (2012). Journal of Biomolecular Screening, 17(8), 1080-7. [Link]
- Malo, N., Hanley, J. A., Cerquozzi, S., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-75. [Link]
- Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
- HiTSeekR: A comprehensive analysis tool for high-throughput screens. (2016). Nucleic Acids Research, 44(W1), W200-W205. [Link]
- FDCELL. (2023). General Tips for Successful Cell Culture. FDCELL. [Link]
- Promega Connections. (2018). How to Reduce Cell Culture Variability. Promega Connections. [Link]
- Cancer Informatics. (n.d.). Data Normalization.
- Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures. (2023). Molecular Cancer Research, 21(9), 923-929. [Link]
- Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Insights.bio. [Link]
- ResearchGate. (n.d.). Data normalization methods recommended for the analysis of HTS and HCS...
- Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
- Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. (2001). Journal of Environmental Monitoring, 3(3), 249-54. [Link]
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
- Biopharma release and mycoplasma testing. (2026). News-Medical.net. [Link]
- Eppendorf US. (2024). How Does Mycoplasma Contamination Affect Cell Culture? Eppendorf US. [Link]
- Technology Networks. (2021). Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern. Technology Networks. [Link]
- Effects of mycoplasma contaminations on cell cultures Increased sensitivity to apoptosis. (n.d.). Semantic Scholar. [Link]
- Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Promega Connections. [Link]
- A normalized drug response metric improves accuracy and consistency of anticancer drug sensitivity quantification in cell-based screening. (2020).
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research, 39(7), 3391-3398. [Link]
- Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends. (n.d.). Pharma's Almanac. [Link]
- Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. (2025).
- Sartorius. (n.d.). QC BioAssays and Serial Dilution Guide. Sartorius. [Link]
- Inconsistency in large pharmacogenomic studies. (2014).
- Charles River. (n.d.). Cell-Based Bioassays for Biologics. Charles River. [Link]
- Quality Control In Chemical Manufacturing For Life Sciences. (2023). Dalton Pharma Services. [Link]
- Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. [Link]
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Stability issues of 3,4,5-Trimethoxy-benzamidine in solution
A Guide to Understanding and Managing Solution Stability
Core Concept: The Inherent Instability of Benzamidines in Aqueous Solution
Benzamidine and its derivatives, including 3,4,5-Trimethoxy-benzamidine, are susceptible to hydrolysis in aqueous solutions. This degradation pathway is the primary cause of stability issues. The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, benzamidines are more stable in acidic to neutral conditions and degrade rapidly under basic conditions.[1]
The hydrolysis of benzamidine results in the formation of the corresponding benzamide (in this case, 3,4,5-Trimethoxy-benzamide) and ammonia. This occurs via a nucleophilic attack on the carbon atom of the amidine group. In basic conditions, the hydroxide ion (HO⁻) is the primary nucleophile, leading to a faster degradation. In neutral to acidic conditions, a water molecule acts as the nucleophile in a significantly slower reaction.[1]
While specific stability data for this compound is not extensively available in peer-reviewed literature, the fundamental principles of benzamidine hydrolysis apply. The electron-donating nature of the three methoxy groups may influence the rate of hydrolysis, but the core susceptibility to pH-dependent degradation remains. Therefore, it is crucial for researchers to validate the stability of this compound in their specific experimental buffers and conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of my this compound solution.
-
Question: I've prepared a stock solution of this compound in an aqueous buffer, but my experimental results are not reproducible. What could be the cause?
-
Answer: The most likely culprit is the degradation of your compound due to hydrolysis, especially if your buffer has a pH above 7. The amidine functional group is prone to hydrolysis, which is accelerated at higher pH values.[1] For instance, unsubstituted benzamidinium has a half-life of 300 days at pH 9, but this drops to 6 days at pH 11 and just 15 hours at pH 13. While the methoxy groups on your compound will modulate this rate, the trend of increasing instability with higher pH will hold.
Immediate Action Plan:
-
Prepare Fresh Solutions: Always prepare your aqueous solutions of this compound fresh before each experiment. It is not recommended to store aqueous solutions for more than a day.[2]
-
Check Buffer pH: Verify the pH of your buffer. If your experimental conditions allow, consider using a buffer with a pH closer to neutral or slightly acidic to improve stability.
-
Solvent Choice for Stock Solutions: For long-term storage, dissolve this compound in an anhydrous organic solvent like DMSO, ethanol, or dimethylformamide (DMF) and store at -20°C or -80°C.[2] Prepare your aqueous working solutions from this stock immediately before use.
-
Issue 2: Precipitation observed when diluting my organic stock solution into an aqueous buffer.
-
Question: I have a concentrated stock of this compound in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms. How can I resolve this?
-
Answer: This is a common solubility issue. While this compound may be soluble in organic solvents at high concentrations, its solubility in aqueous buffers can be significantly lower. The hydrochloride salt form is generally more water-soluble.
Troubleshooting Steps:
-
Reduce Stock Concentration: Try preparing a less concentrated organic stock solution.
-
Optimize Dilution: When diluting, add the organic stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider a Co-solvent: If your experimental design permits, including a small percentage of a water-miscible organic solvent (like ethanol or DMSO) in your final aqueous solution can help maintain solubility. Be mindful that organic solvents can have physiological effects in biological assays.[2]
-
Gentle Warming and Sonication: In some cases, gentle warming or sonication can help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate hydrolysis.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound in solution?
-
A1: The primary degradation pathway is hydrolysis of the amidine group to form 3,4,5-Trimethoxy-benzamide and ammonia. This reaction is significantly accelerated by basic pH.[1]
-
-
Q2: How does pH affect the stability of this compound?
-
A2: The stability is highly pH-dependent. The compound is most stable in acidic to neutral solutions and becomes increasingly unstable as the pH becomes more basic.[1] This is because the unprotonated benzamidine base, which is more prevalent at higher pH, is more susceptible to nucleophilic attack by hydroxide ions.
-
-
Q3: What is the recommended way to prepare and store solutions of this compound?
-
A3: For long-term storage, prepare concentrated stock solutions in anhydrous organic solvents like DMSO or ethanol and store in tightly sealed vials at -20°C or -80°C.[2] Aqueous working solutions should be prepared fresh for each experiment from the organic stock and used immediately. Do not store aqueous solutions for extended periods.
-
-
Q4: Can I store aqueous solutions of this compound at 4°C or frozen?
-
A4: While refrigeration or freezing will slow down the degradation process, it will not stop it completely in an aqueous environment. For unsubstituted benzamidine, it is recommended not to store aqueous solutions for more than one day.[2] Given the inherent instability, it is best practice to prepare aqueous solutions fresh.
-
-
Q5: How can I check the stability of this compound in my specific buffer?
-
A5: You can perform a simple stability study. Prepare your solution and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC-UV. This will give you a clear indication of the compound's stability under your experimental conditions.
-
Data Summary: pH-Dependent Hydrolysis of Benzamidine
| pH | Half-life (t½) | Relative Rate of Degradation |
| 9 | 300 days | Baseline |
| 11 | 6 days | ~50x faster than pH 9 |
| 13 | 15 hours | ~480x faster than pH 9 |
Data adapted from studies on unsubstituted benzamidinium.
Experimental Protocols & Visualizations
Protocol: Basic Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a method to determine the stability of your compound in a specific buffer using HPLC-UV.
Materials:
-
This compound
-
Your aqueous buffer of interest
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or TFA)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in your chosen aqueous buffer to a known concentration (e.g., 1 mg/mL).
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will be your T0 reference.
-
Incubate: Store the remaining stock solution under your typical experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, dilute them in the same manner as the T0 sample, and inject them into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualization of the Hydrolysis Pathway
The following diagram illustrates the general mechanism of benzamidine hydrolysis under basic conditions.
Caption: Hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing solution stability.
References
- This guide is based on established chemical principles and data from analogous compounds. Specific peer-reviewed stability studies on this compound are limited.
- BenchChem. (2025). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.
- Cayman Chemical. (2022). Benzamidine (hydrochloride)
Sources
Troubleshooting unexpected results in flow cytometry with 3,4,5-Trimethoxy-benzamidine
This guide is designed for researchers, scientists, and drug development professionals utilizing 3,4,5-Trimethoxy-benzamidine in flow cytometry assays. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate unexpected experimental results and ensure the integrity of your data.
Introduction to this compound
This compound is a synthetic small molecule inhibitor. While often investigated for its role as an inhibitor of the urokinase-type plasminogen activator receptor (uPAR), it's important to recognize that, like many benzamidine derivatives, it can have a range of biological activities.[1][2][3] Structurally, it is also a resveratrol analog, a class of compounds known to influence various cellular processes, including apoptosis and cell cycle.[4][5] Understanding this potential for polypharmacology is the first step in troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
While its specific activity can be context-dependent, it is often used to target the interaction between urokinase-type plasminogen activator (uPA) and its receptor, uPAR.[2][3] This interaction is crucial for processes like cell migration and invasion.[6][7] However, related benzamidine structures are known competitive inhibitors of serine proteases like trypsin.[1][8] Furthermore, some resveratrol analogs with similar structures have been shown to inhibit ribonucleotide reductase and induce apoptosis in cancer cell lines.[4][5] Therefore, you must validate that the effects you observe are due to its intended on-target activity.
Q2: How should I prepare and store this compound?
Most small molecules of this type are dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Store this stock at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9] When preparing your working concentration, dilute the stock solution directly into your cell culture medium immediately before use.
Q3: What is a typical working concentration for this inhibitor?
The optimal working concentration is highly cell-type dependent and must be determined empirically. A concentration that is effective in one cell line may be toxic in another.[1] It is critical to perform a dose-response experiment (from low nanomolar to high micromolar ranges) to determine the IC50 for your specific endpoint and to identify the concentration range that does not induce significant cell death.[10]
Q4: Does the compound itself fluoresce?
This is a possibility with any small molecule. Before running a complex experiment, you must test for intrinsic fluorescence. Run a control sample of unstained cells treated with the inhibitor at your highest working concentration. Analyze this sample across all the laser and filter combinations you intend to use in your main experiment to see if it generates a signal.
Troubleshooting Unexpected Results
This section addresses specific issues you may encounter during your flow cytometry experiments.
Problem 1: Significant Decrease in Cell Viability or Increase in Apoptosis
You observe a sharp drop in the number of live cells or an increase in Annexin V or 7-AAD/PI positive events in your treated samples compared to controls.
Potential Causes:
-
On-Target Apoptotic Induction: The intended target (e.g., uPAR signaling) may be critical for cell survival in your specific model, and its inhibition correctly leads to apoptosis.[2]
-
Off-Target Cytotoxicity: The compound may be inhibiting other essential proteins, such as survival kinases or ribonucleotide reductase, leading to cell death.[4][11] Some trimethoxy compounds are known to be cytotoxic and induce apoptosis.[5][12][13]
-
High Compound Concentration: The concentration used may be above the toxic threshold for your cell line.[1]
-
Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high.
Solutions & Experimental Workflow:
-
Perform a Dose-Response Cytotoxicity Assay: This is a mandatory preliminary experiment.
-
Objective: To find the highest concentration of this compound that does not cause significant cell death.
-
Method: Culture your cells with a range of inhibitor concentrations (e.g., 0.1 µM to 100 µM) for your intended experimental duration. Stain with a viability dye like Propidium Iodide (PI) or 7-AAD and analyze by flow cytometry.
-
Analysis: Determine the concentration at which viability drops significantly. Choose a working concentration well below this toxic threshold for your functional assays.
-
-
Check Vehicle Toxicity: Run a vehicle-only control at the highest concentration used in your experiment (e.g., if your highest drug concentration requires 0.5% DMSO, run a 0.5% DMSO-only control).
-
Characterize the Death Pathway: If cell death is an expected outcome, use multiparametric flow cytometry to understand the mechanism. Combine markers for early apoptosis (Annexin V), late apoptosis/necrosis (viability dyes), and mitochondrial membrane potential (e.g., JC-1) to characterize the cell death process.[14]
Problem 2: High Background Fluorescence or Non-Specific Staining
You observe a high percentage of positive cells or a rightward shift in your entire cell population, even in what should be a negative population.
Potential Causes:
-
Dead Cells: Dead and dying cells have "sticky" membranes that non-specifically bind antibodies and other reagents, which is a major cause of high background.[15]
-
Intrinsic Compound Fluorescence: The inhibitor itself may be fluorescent, as discussed in the FAQ.
-
Inadequate Blocking or Washing: Non-specific binding sites on the cells have not been sufficiently blocked, or excess antibody has not been washed away.[16]
-
Antibody Concentration Too High: Using too much antibody can lead to non-specific binding.[16]
Solutions & Experimental Workflow:
-
ALWAYS Use a Viability Dye: Incorporate a viability dye (e.g., 7-AAD, PI, or a fixable viability dye) into your staining panel. This allows you to create a gate to exclude dead cells from your analysis, significantly cleaning up your signal.[16][17]
-
Run a Compound-Only Control: As mentioned in the FAQ, analyze unstained cells treated with the inhibitor to check for intrinsic fluorescence.
-
Optimize Staining Protocol:
-
Titrate Your Antibodies: Determine the optimal concentration for each antibody in your panel to maximize the signal-to-noise ratio.
-
Improve Blocking: Ensure you are using an appropriate blocking buffer (e.g., containing Fc block if working with immune cells) and that the incubation time is sufficient.[16]
-
Increase Washes: Add extra wash steps after antibody incubations to remove any unbound antibodies.
-
Problem 3: No Effect or an Unexpected Phenotype
The inhibitor does not produce the expected biological effect (e.g., no change in a phosphorylation marker downstream of uPAR), or it produces an entirely unexpected result.
Potential Causes:
-
Off-Target Effects: The compound may be acting on an unintended pathway, leading to confounding results. Benzamidine derivatives can have broad kinase inhibitory activity.[11]
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Incorrect Timing: The time point chosen for analysis may be too early or too late to observe the specific signaling event. Protein phosphorylation, for example, can be a very transient event.[18]
-
Cell Model Inappropriateness: The chosen cell line may not rely on the pathway you are targeting, or it may not express the target receptor.
Solutions & Experimental Workflow:
-
Validate the Mechanism with Controls:
-
Use Biological Controls: Include a positive control cell line known to express the target and respond to its inhibition, and a negative control cell line that does not.[19] This validates that your assay is working as expected.
-
Consider Orthogonal Approaches: If you suspect off-target effects, try to rescue the phenotype by adding back a downstream component of the intended pathway. Alternatively, use a structurally different inhibitor for the same target to see if it recapitulates the result.
-
-
Perform a Time-Course Experiment: Analyze your cells at multiple time points after adding the inhibitor (e.g., 15 min, 1 hr, 6 hrs, 24 hrs) to identify the optimal window for observing your desired effect.[18]
-
Confirm Target Expression: Before starting inhibitor studies, confirm that your cell line expresses the target of interest (e.g., uPAR) at the protein level using a validated antibody in flow cytometry or Western blot.
Key Experimental Protocols & Controls
Success with any inhibitor study relies on a foundation of rigorous controls. The following table and diagram summarize the essential controls for your flow cytometry experiments.
Table 1: Essential Controls for Inhibitor Studies
| Control Type | Purpose | How to Prepare |
| Unstained Cells | To assess autofluorescence of the cell population.[9] | Cells only, no antibodies or inhibitor. |
| Vehicle Control | To control for any effects of the inhibitor's solvent (e.g., DMSO). | Cells treated with the same volume of solvent as the highest inhibitor dose. |
| Viability Control | To exclude dead cells, which cause non-specific binding.[15][16] | A separate sample of cells can be heat-killed to set the gate for the viability dye. |
| Compensation Controls | To correct for spectral overlap between fluorochromes in a multicolor panel.[19] | Cells or beads stained with a single antibody from your panel. |
| FMO Controls | To accurately set gates in multicolor experiments by revealing fluorescence spread.[19] | Cells stained with all antibodies in the panel except for one. |
| Biological Controls | To confirm assay specificity and performance.[19] | Untreated cells (negative control) and cells treated with a known activator/inhibitor of the pathway (positive control). |
Diagram: Workflow for Troubleshooting Unexpected Results
Caption: A logical workflow for diagnosing and solving common issues.
Diagram: Essential Controls for a Self-Validating Experiment
Caption: A map of the controls required for a robust inhibitor experiment.
References
- FluoroFinder. (2023, October 3). Flow Cytometry Troubleshooting Guide. [Link]
- Boster Biological Technology. Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]
- Elabscience. (2021, October 19). Flow Cytometry Troubleshooting Tips. [Link]
- Friebe, K., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. International Journal of Oncology, 31(5), 1261-6. [Link]
- Flow Contract Site Laboratory LLC. Controls in Flow Cytometry. [Link]
- Bio-Rad Antibodies. Controls for Flow Cytometry. [Link]
- Cell Signaling Technology. (2019, November 13). Experimental Design: Analyze intracellular signaling with Flow Cytometry | CST Tech Tips [Video]. YouTube. [Link]
- Aarhus University. (2020, May).
- Scientific Archives. (n.d.).
- ResearchGate. (2007). (PDF) N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. [Link]
- National Institutes of Health.
- Bitesize Bio. (2024, June 26).
- Bertho, A. L., et al. (2000). Flow cytometry in the study of cell death. Memórias do Instituto Oswaldo Cruz, 95(3), 429-33. [Link]
- Semantic Scholar.
- ResearchGate. (2016).
- eScholarship, University of California. (n.d.). Discovery and Characterization of Human Recombinant anti-uPAR antibodies. [Link]
- MDPI. (2023, June 2).
- Leth, C., & Ploug, M. (2021). Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention. Frontiers in Cell and Developmental Biology, 9, 732015. [Link]
- ResearchGate. (2018). (PDF) Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. [Link]
- National Institutes of Health. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. [Link]
- Google Patents.
- Frontiers Media S.A. (2021). Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention. [Link]
- National Institutes of Health. (n.d.). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. [Link]
- Cytiva. Benzamidine Sepharose 4 Fast Flow (high sub). [Link]
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- 4. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Recovery of 3,4,5-Trimethoxy-benzamidine During Purification
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving the recovery and purity of 3,4,5-Trimethoxy-benzamidine. The following question-and-answer format directly addresses common challenges encountered during its purification, offering in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during purification?
A1: Low recovery is a frequent issue stemming from several factors related to the compound's physicochemical properties and the purification technique employed. The primary culprits include:
-
Suboptimal Crystallization Conditions: Incorrect solvent choice, using an excessive volume of solvent, and insufficient cooling can lead to significant product loss as the compound remains in the mother liquor.[1]
-
Inappropriate pH during Extraction: As a benzamidine derivative, the compound's solubility is highly pH-dependent. During aqueous washes or extractions, an unfavorable pH can lead to the product partitioning into the wrong phase or becoming too soluble in the aqueous phase.
-
Degradation: Benzamidine and its derivatives can be susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures, leading to the formation of 3,4,5-trimethoxybenzoic acid and other impurities.
-
Adsorption onto Stationary Phase in Chromatography: If using column chromatography, strong interactions between the basic amidine group and an acidic stationary phase (like silica gel) can result in irreversible adsorption and poor recovery.
Q2: How do I select the optimal solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] A systematic approach to solvent selection is crucial.
Solubility Profile of Related Compounds:
While specific solubility data for this compound is not extensively published, we can infer from related structures. Benzamidine hydrochloride, for instance, is soluble in water and polar organic solvents like ethanol, DMSO, and DMF.[2][3] 3,4,5-Trimethoxybenzaldehyde, a precursor, is soluble in various organic solvents.[4]
Recommended Solvent Screening Protocol:
-
Small-Scale Tests: In separate test tubes, add approximately 10-20 mg of your crude this compound.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures with water) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate volume.
-
Heating and Cooling: For solvents where the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the compound upon heating.
-
Crystallization Observation: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.[1]
| Solvent System | Observation for a Good Candidate |
| Single Solvent | Poor solubility at 25°C, excellent solubility at boiling point. |
| Solvent/Anti-Solvent | Highly soluble in the "solvent," poorly soluble in the "anti-solvent." |
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] To troubleshoot this:
-
Increase Solvent Volume: Add more hot solvent to decrease the concentration of the solution.
-
Lower the Temperature: If possible, use a lower boiling point solvent or a solvent mixture that allows dissolution at a temperature below the melting point of your compound.
-
Induce Crystallization:
Troubleshooting Guides
Guide 1: Optimizing Recovery from Recrystallization
This guide provides a step-by-step approach to maximize yield during the recrystallization of this compound.
Problem: Low yield after recrystallization.
Workflow for Troubleshooting Low Recrystallization Yield:
Caption: Troubleshooting workflow for low recrystallization yield.
Guide 2: Improving Recovery from Column Chromatography
This guide focuses on mitigating product loss when purifying this compound using column chromatography.
Problem: Low or no recovery of the product from a silica gel column.
Underlying Cause: The basic amidine group (-C(=NH)NH2) is protonated by the acidic silanol groups (Si-OH) on the surface of silica gel. This strong ionic interaction leads to irreversible binding.
Solutions:
-
Use a Deactivated Stationary Phase:
-
Triethylamine Treatment: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[5] This neutralizes the acidic sites on the silica.
-
Alumina: Consider using basic or neutral alumina as the stationary phase, which is more compatible with basic compounds.
-
-
Employ an Alternative Purification Method:
-
Recrystallization: If impurities have significantly different solubilities, recrystallization is often a more effective and higher-yielding method for benzamidine derivatives.[6]
-
Affinity Chromatography: For specific applications, affinity chromatography using a medium like Benzamidine Sepharose can be used, though this is more common for purifying proteins that bind to benzamidine.[7]
-
Experimental Protocol: Deactivating a Silica Gel Column
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[5]
-
Column Packing: Pack the chromatography column with the silica gel slurry.[5]
-
Deactivating Solution: Prepare a solution of your chosen eluent containing 1-3% triethylamine.[5]
-
Column Flushing: Pass 2-3 column volumes of the deactivating solution through the packed silica gel column to neutralize the stationary phase.[5]
-
Equilibration: Equilibrate the column with your starting eluent (without triethylamine if it interferes with detection, but often it is included throughout the elution).
-
Sample Loading and Elution: Load your sample and proceed with the elution.
Visualization of the Neutralization Process:
Caption: Neutralization of acidic silica gel for improved recovery.
Guide 3: Purity Assessment of this compound
Accurate purity assessment is crucial to confirm the success of your purification.
Recommended Analytical Methods:
| Method | Principle | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with UV detection.[8] | High sensitivity and resolution for quantifying impurities.[] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with identification by mass.[8] | Excellent for identifying volatile impurities and byproducts.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR).[] | Confirms the structure of the desired product and can identify impurities. |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity.[1] | A quick and simple indicator of purity.[1] |
General HPLC Protocol for Purity Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.[8]
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.[8]
-
Detection: Monitor at a wavelength where this compound has a strong absorbance, likely around 230-280 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[8]
References
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
- Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). PubMed.
- 3,4,5-trimethoxy-N-3-pyridylbenzamide | C15H16N2O4. PubChem.
- Synthesis method for benzamidine derivatives. Google Patents.
- Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. PubMed.
- Novel synthesis path of trimetazidine hydrochloride. Google Patents.
- Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR).
- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva.
- Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Erowid.
- Preparation method of 3, 4, 5-trimethoxy benzaldehyde. Google Patents.
- Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. Google Patents.
- Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Royal Society of Chemistry.
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health.
- 3,4,5-Trimethoxybenzaldehyde. Wikipedia.
- A kind of synthetic method of Amidinobenzene hydrochloride. Google Patents.
- Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva.
- Benzamidine Sepharose 4 Fast Flow (high sub). Scientific Laboratory Supplies (Ireland) Ltd.
- HiTrap™ Benzamidine FF (high sub). Cytiva.
- Low Yield Troubleshooting Guide. PacBio.
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Challenges in scaling up the synthesis of substituted benzamidines
Introduction: Bridging the Gap from Bench to Bulk in Benzamidine Synthesis
Substituted benzamidines are a cornerstone structural motif in medicinal chemistry, renowned for their role as serine protease inhibitors and their broad applications in drug discovery.[1][2][3][4][5] While their synthesis on a laboratory scale is well-documented, the transition to pilot plant or manufacturing scale introduces a host of challenges that can derail timelines and compromise product quality.[6][7]
This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling up benzamidine synthesis. It moves beyond simple protocols to address the "why" behind common failures, offering field-proven insights and robust troubleshooting strategies. We will explore the nuances of the most common synthetic routes, tackle the persistent issues of purification and stability, and provide a framework for safe and successful scale-up.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, frequently encountered problems during the scale-up of benzamidine synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions and protocols.
Issue 1: The Pinner Reaction: Low Yield and Inconsistent Results at Scale
Question: My Pinner reaction works perfectly on a 1-gram scale, but upon scaling to 100 grams, the yield of my substituted benzamidine hydrochloride has dropped significantly, and I'm isolating a large amount of the corresponding ester and amide byproducts. What's going wrong?
Potential Causes & Explanations:
The Pinner reaction is a two-step process: (1) the acid-catalyzed reaction of a nitrile with an alcohol to form a Pinner salt (an alkyl imidate hydrochloride), and (2) the subsequent ammonolysis of this salt to form the amidine.[8][9][10] The success of this sequence on a large scale is highly sensitive to factors that are less impactful at the bench.
-
Inadequate Anhydrous Conditions: The Pinner salt intermediate is extremely sensitive to moisture. On a larger scale, ensuring completely anhydrous conditions is more difficult. Trace water will hydrolyze the Pinner salt to the corresponding ester, a very common cause of yield loss.[9][10]
-
Poor HCl Gas Dispersion: At the bench, bubbling HCl gas through a small flask is effective. In a large reactor, achieving uniform saturation without localized super-saturation is challenging. Poor dispersion can lead to incomplete formation of the nitrilium ion intermediate.
-
Thermal Control Issues: The reaction is exothermic. Inadequate heat removal in a large reactor can lead to temperature spikes. The Pinner salt is thermodynamically unstable and can decompose or rearrange at higher temperatures, often leading to the formation of N-substituted amides and alkyl chlorides.[8][9]
-
Inefficient Ammonolysis: The introduction of ammonia (or an amine) for the second step also requires efficient mixing. Poor mixing can lead to localized high pH, causing decomposition of the Pinner salt before it can be converted to the amidine.
Workflow for Troubleshooting Pinner Reaction Scale-Up
Caption: Decision tree for selecting a benzamidine purification strategy.
Protocol for Purification and Crystallization
-
Aqueous Wash / pH Adjustment: Dissolve the crude material in a minimal amount of deionized water. Wash with a non-polar organic solvent (e.g., methyl tert-butyl ether) to remove non-polar impurities. If the product is the free base, perform an extraction into an organic solvent after basifying the aqueous layer.
-
Charcoal/Silica Treatment: If the solution is colored, treat it with activated charcoal to remove colored impurities. A plug of silica gel can also be used to remove highly polar impurities.
-
Salt Formation/Swap: To ensure you have the pure hydrochloride salt, you can convert the crude material to the free base using a strong base (e.g., NaOH), extract it into an organic solvent, dry the organic layer, and then carefully add a stoichiometric amount of HCl (as a solution in isopropanol or ether) to precipitate the pure salt.
-
Crystallization Screening:
-
Dissolve the purified oil in a minimal amount of a polar solvent in which it is soluble (e.g., ethanol, methanol, isopropanol).
-
Slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, heptane) until the solution becomes turbid.
-
Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal from a small-scale batch.
-
-
Drying: Once crystals are formed and filtered, dry them under high vacuum in the presence of a desiccant (e.g., P₂O₅) to remove all traces of water and solvent.
Part 2: Frequently Asked Questions (FAQs)
Q1: My final benzamidine product is a hydrochloride salt. How stable is it, and what are the best storage conditions?
Benzamidine hydrochloride is generally a stable crystalline solid. However, it is often hygroscopic and can be sensitive to oxidation. [11]For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. [12]Stock solutions in water should be prepared fresh daily, as they are not considered stable for long periods. [13]For longer-term solution storage, aliquots can be frozen at -20°C, where they may be stable for up to 6 months. [14] Q2: What are the primary safety concerns when scaling up benzamidine synthesis?
The primary concerns depend on the synthetic route:
-
Pinner Reaction: Handling anhydrous HCl gas is a major hazard. Using a solution of HCl in an organic solvent or generating it in situ from TMSCl can be safer alternatives. [15]* Direct Amination: Using organolithium reagents like n-BuLi carries a significant fire risk as they are pyrophoric. Strict anhydrous conditions and inert atmospheres are mandatory. The initial quenching of these reactions can be highly exothermic and must be done with extreme care. [6]* General Hazards: Many benzonitrile precursors and amine reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for all reagents. [16][17][18]Ensure the reactor is equipped with proper pressure relief systems, especially when working with reactions that may generate gas. [7] Q3: Are there "greener" or more atom-economical routes to consider for large-scale benzamidine synthesis?
Yes, the development of greener synthetic methods is an active area of research. While classical methods are robust, they often generate significant waste (e.g., ammonium chloride in the Pinner reaction). Newer methods focus on catalysis:
-
Direct Amide to Amidine Conversion: Methods exist to convert amides directly to amidines by activating the amide with reagents like triflic anhydride, which can be more direct if the corresponding amide is readily available. [19][20]* Catalytic Nitrile Amination: As mentioned, using catalytic amounts of Lewis acids (like zinc salts) or organocatalysts can be a much greener alternative to stoichiometric strong bases. [21][22]These reactions often proceed under milder conditions and can reduce waste streams.
Q4: How do I properly characterize my final substituted benzamidine product to ensure it meets quality standards?
A comprehensive characterization is crucial. The following analyses are recommended:
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity: HPLC with UV detection is the standard method for determining purity and quantifying impurities. A purity level of >98% is typically required for drug development applications.
-
Physical Properties: Melting point (for crystalline solids) and elemental analysis (to confirm the correct salt form and absence of inorganic impurities).
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any remaining solvents from the synthesis and purification.
| Analytical Technique | Purpose | Typical Acceptance Criteria |
| ¹H and ¹³C NMR | Structural Confirmation | Spectrum consistent with proposed structure |
| Mass Spectrometry | Molecular Weight Verification | Observed m/z matches theoretical value |
| HPLC | Purity and Impurity Profile | >98% purity, individual impurities <0.1% |
| Melting Point | Physical Characterization | Sharp melting range (e.g., within 2 °C) |
| Elemental Analysis | Elemental Composition | C, H, N values within ±0.4% of theoretical |
| GC-Headspace | Residual Solvent Analysis | Solvents below ICH limits |
References
- Hudson, A. T., et al. (1984). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Benchchem. A Technical Guide to the Aqueous Solubility of Benzamidine Hydrochloride. Benchchem.
- Merck. Benzamidine, Hydrochloride - CAS 1670-14-0 - Calbiochem. Merck.
- Al-Ghamdi, M. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
- Various Authors. (2023).
- Donati, D., et al. (1995). Synthesis of N1-substituted Benzamidines. Effects on Blood Coagulation, Platelet Aggregation and Antiarrhythmic Activity. PubMed.
- Zhang, H., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties.
- Arborpharm. Key details that are easily overlooked during the scale-up of the synthesis process. Arborpharm.
- Sigma-Aldrich. Benzamidine, Hydrochloride. Sigma-Aldrich.
- Sigma-Aldrich. Benzamidine hydrochloride hydr | B6506-25G. SLS.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
- Jarvis, L. M. (2020). Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. PubMed.
- Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH.
- Carl ROTH.
- J&K Scientific. (2025). Pinner Reaction. J&K Scientific.
- Gotor-Fernández, V., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- Wikipedia. Pinner reaction. Wikipedia.
- Fisher Scientific. (2014).
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- Beilstein-Institut. (2015). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
- Mares-Guia, M., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
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Technical Support Center: Handling the Degradation of 3,4,5-Trimethoxy-benzamidine
Introduction
3,4,5-Trimethoxy-benzamidine is a critical building block in medicinal chemistry and drug development, valued for its role in synthesizing a range of pharmaceutical compounds.[1][2] However, the inherent reactivity of its benzamidine functional group presents a significant stability challenge for researchers. The primary mode of degradation is hydrolysis, which can compromise sample integrity, lead to inconsistent experimental results, and impact the overall success of a research campaign.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of this compound. We will delve into the mechanisms of degradation, provide actionable troubleshooting advice, and outline validated protocols to ensure the stability and reliability of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis . The amidine functional group is susceptible to nucleophilic attack by water or hydroxide ions, which cleaves the carbon-nitrogen double bond.[3] This reaction converts the active this compound into the corresponding inactive primary amide (3,4,5-Trimethoxy-benzamide) and ammonia. This is the most common cause of potency loss in aqueous solutions.[4][5]
Q2: What are the most critical factors that accelerate the degradation of this compound?
A2: The two most significant factors are pH and temperature .
-
pH: The rate of hydrolysis is highly pH-dependent. The compound is most stable in acidic conditions (pH < 7) and degrades rapidly in neutral to basic (alkaline) aqueous solutions (pH > 7).[3][4][5] The degradation rate increases dramatically with rising pH due to the increased concentration of hydroxide ions (HO⁻), which are potent nucleophiles that initiate the degradation cascade.[4][5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6][7] Storing solutions at elevated temperatures will significantly shorten the compound's half-life.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be detected analytically. The most reliable method is High-Performance Liquid Chromatography (HPLC). When analyzing your sample, you will observe a decrease in the peak area of the parent this compound and the appearance of a new, distinct peak corresponding to the 3,4,5-Trimethoxy-benzamide degradation product.[8][9] Using a mass spectrometry (MS) detector can further confirm the identity of the degradant by its molecular weight.
Q4: What are the best practices for storing the solid (powder) form of the compound?
A4: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Store in a cool environment, with refrigeration (2–8 °C) or freezing (-20 °C) being ideal.[10][11]
-
Atmosphere: Keep the container tightly sealed.[12] Because the compound can be sensitive to air and moisture, storing it under an inert gas like argon or nitrogen is highly recommended.[12][13]
-
Moisture: Store in a desiccated environment to protect it from atmospheric moisture, which can initiate hydrolysis even in the solid state over time.[10]
-
Light: Protect the compound from light by using an amber vial or storing it in a dark location.[10]
Q5: I need to make an aqueous stock solution. What is the proper procedure to maximize stability?
A5: Due to its rapid hydrolysis in neutral or basic water, aqueous solutions should be handled with care.
-
Prepare Fresh: It is strongly recommended to prepare aqueous solutions fresh for each experiment and use them immediately.[14] Avoid storing aqueous stock solutions, especially for more than a day.[14]
-
Use a Buffer: If possible, prepare the solution in a slightly acidic buffer (e.g., pH 4-5) to improve stability.
-
Avoid Basic Buffers: Do not use buffers with a pH above 7, as this will cause rapid degradation.
-
Storage of Solution: If short-term storage is unavoidable, store the acidic buffered solution at 2-8 °C and use it within 24 hours. For longer-term storage, consider preparing stock solutions in anhydrous organic solvents like DMSO or ethanol, where the compound is more stable.[14]
Section 2: Troubleshooting Guide: Degradation-Related Issues
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| An unexpected new peak appears in my HPLC/LC-MS chromatogram. | The compound has likely undergone hydrolysis, forming 3,4,5-Trimethoxy-benzamide. | 1. Confirm Identity: Use LC-MS to check if the molecular weight of the new peak matches that of 3,4,5-Trimethoxy-benzamide. 2. Review Solution Prep: Was the aqueous solution prepared fresh? Was the pH of the solution neutral or basic? 3. Action: Prepare a fresh solution in a slightly acidic buffer or an anhydrous organic solvent immediately before use. |
| I'm observing a gradual or sudden loss of my compound's biological activity. | The concentration of the active this compound has decreased due to degradation. The resulting amide is typically inactive for the intended purpose. | 1. Analyze Purity: Use a validated HPLC method to quantify the amount of parent compound remaining in your sample or solution. 2. Check Storage: Review the storage conditions of both the solid compound and any prepared stock solutions. Ensure they align with the recommended best practices (cool, dry, inert atmosphere).[10][12] 3. Action: Discard any suspect solutions. Use a fresh vial of the solid compound to prepare a new solution for your experiment. |
| My experimental results are inconsistent and not reproducible. | Variability in the extent of degradation between experiments is leading to different effective concentrations of the active compound. | 1. Standardize Protocol: Implement a strict, standardized protocol for solution preparation. Ensure every experiment uses a solution prepared in the exact same way and at the same time relative to the start of the assay. 2. Run a Control: At the start of each experiment (t=0), take an aliquot of your solution and analyze it by HPLC to establish a baseline concentration. This will confirm the solution's integrity before you begin. 3. Action: Adopt the "prepare fresh" rule without exception. |
Section 3: Technical Deep Dive: The Science of Degradation
Mechanism of Base-Catalyzed Hydrolysis
The degradation of this compound in aqueous solutions is predominantly a base-catalyzed hydrolysis reaction. The mechanism involves a direct nucleophilic attack by a hydroxide ion (HO⁻) on the electrophilic carbon of the amidine group. This is the dominant and kinetically faster pathway compared to the much slower attack by a neutral water molecule.[4][5]
Caption: Hydrolysis of this compound.
The Critical Impact of pH on Stability
Research on unsubstituted benzamidine demonstrates a clear and dramatic relationship between pH and the rate of hydrolysis. While the trimethoxy substituents may slightly alter the exact rates, the overall trend is directly applicable.
| pH Level | Relative Stability | Half-life (t½) of Unsubstituted Benzamidinium * | Scientific Rationale |
| < 6 (Acidic) | High | Very Long (Months to Years) | The amidine group is protonated to its amidinium form. This positive charge repels the weak nucleophile (H₂O) and the concentration of the strong nucleophile (HO⁻) is negligible. |
| 7-8 (Neutral) | Moderate to Low | Weeks to Months | A significant portion of the compound exists in the neutral benzamidine form, which is susceptible to attack by the increasing concentration of HO⁻ ions. |
| 9-10 (Basic) | Very Low | Days | The concentration of the highly reactive HO⁻ nucleophile is significant, leading to a rapid increase in the hydrolysis rate.[4][5] |
| > 11 (Strongly Basic) | Extremely Low | Hours to Days | The hydrolysis reaction is very rapid, dominated by the high concentration of HO⁻ attacking the neutral benzamidine.[4][5][15] |
*Data is for unsubstituted benzamidinium at room temperature and serves as a strong indicator of the expected behavior for its derivatives.[4][5][15]
Key Factors Influencing Stability
The stability of this compound is a multifactorial issue, with several environmental conditions playing a role.
Caption: Key environmental factors affecting stability.
Section 4: Recommended Experimental Protocols
Protocol 1: Handling and Storage of Solid Compound
-
Receiving: Upon receipt, immediately transfer the compound to a designated, controlled storage area.
-
Storage Environment: Store the container in a refrigerator (2-8 °C) or freezer (-20 °C).[10][11] Place the sealed container inside a secondary container with a desiccant.
-
Inert Atmosphere: Before sealing for long-term storage, gently flush the vial with an inert gas such as argon or nitrogen to displace air and moisture.[12][13]
-
Dispensing: When weighing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder. Work quickly and in a low-humidity environment if possible. Reseal and re-flush with inert gas before returning to storage.
Protocol 2: Workflow for Stability-Conscious Experiments
This workflow is designed to minimize degradation when using this compound in aqueous experimental systems.
Caption: Workflow for minimizing degradation during experiments.
Protocol 3: Stability Monitoring by HPLC
This protocol provides a basic framework to assess the stability of your compound in a specific buffer or medium.
-
Method Development: Develop a stability-indicating HPLC method. A typical starting point is a C18 reversed-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. The method must be able to separate the parent peak from the primary degradant, 3,4,5-Trimethoxy-benzamide.
-
Sample Preparation: Prepare a solution of this compound in your desired experimental buffer at the target concentration.
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system. Record the peak area of the parent compound. This is your 100% reference value.
-
Incubation: Store the solution under your intended experimental conditions (e.g., 37 °C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 peak area. Plot the percentage remaining versus time to determine the degradation kinetics.
References
- White, A. R., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry.
- White, A. R., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research.
- ACS Publications. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry.
- ACS Publications. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry.
- Research @ Flinders. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
- Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride.
- PubMed. (1984). Quantitative analysis of trimethobenzamide hydrochloride... and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid...
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
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- PCCA BLOG. (2022). Factors That Affect the Stability of Compounded Medications.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).
- ResearchGate. (n.d.). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States.
- PubChem. (n.d.). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide.
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- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
- PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products.
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- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- MDPI. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation.
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Validation & Comparative
A Comparative Guide to the Anticancer Potential of Resveratrol and 3,4,5-Trimethoxybenzamidine
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, both natural compounds and synthetic molecules offer promising avenues for therapeutic development. This guide provides a detailed comparison of the well-documented anticancer activities of the naturally occurring polyphenol, resveratrol, and the potential anticancer properties of the synthetic compound, 3,4,5-Trimethoxybenzamidine. While resveratrol has been the subject of extensive research, direct experimental data on the anticancer effects of 3,4,5-Trimethoxybenzamidine is limited. Therefore, this guide will juxtapose the established mechanisms of resveratrol with the inferred potential of 3,4,5-Trimethoxybenzamidine, based on the known activities of its structural analogs and key pharmacophores.
Section 1: Resveratrol - The Multifaceted Natural Anticancer Agent
Resveratrol (3,5,4'-trihydroxystilbene), a phytoalexin found in grapes, berries, and peanuts, has garnered significant attention for its broad-spectrum anticancer properties.[1] Its ability to modulate numerous cellular signaling pathways contributes to its efficacy in inhibiting cancer initiation, promotion, and progression.
Mechanism of Action of Resveratrol
Resveratrol's anticancer effects are pleiotropic, targeting multiple signaling pathways involved in cell growth, proliferation, and survival.[1][2]
-
Modulation of Cell Cycle and Apoptosis: Resveratrol has been shown to induce cell cycle arrest at various phases, including G1, S, and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][3] Furthermore, it triggers apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[4][5][6] This is achieved by altering the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins and activating caspases.[1][7]
-
Inhibition of Pro-Survival Signaling Pathways: Resveratrol effectively inhibits several key signaling cascades that are frequently dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: By inhibiting this pathway, resveratrol curtails cell growth, proliferation, and survival.[1][2]
-
NF-κB Signaling: Resveratrol suppresses the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[2][4]
-
Wnt/β-catenin Pathway: Inhibition of this pathway by resveratrol has been observed to reduce cancer cell proliferation and invasion.[6][8]
-
-
Antioxidant and Anti-inflammatory Effects: Resveratrol's antioxidant properties help mitigate oxidative stress, a key contributor to carcinogenesis.[1] It also exhibits anti-inflammatory effects, in part by inhibiting cyclooxygenase (COX) enzymes.[2]
-
Epigenetic Regulation: Resveratrol can influence epigenetic modifications, such as DNA methylation and histone acetylation, to regulate the expression of tumor suppressor genes and oncogenes.[2]
Quantitative Data: In Vitro Efficacy of Resveratrol
The half-maximal inhibitory concentration (IC50) of resveratrol varies depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 51.18 | Not Specified |
| MDA-MB-231 | Breast Cancer | 144 | 48 |
| HepG2 | Hepatocellular Carcinoma | 57.4 | Not Specified |
| A549 | Lung Adenocarcinoma | 35.05 - >500 | 48 |
| SW480 | Colon Carcinoma | ~70–150 | Not Specified |
| HL-60 | Promyelocytic Leukemia | ~70–150 | Not Specified |
Table 1: IC50 values of resveratrol in various human cancer cell lines. Data compiled from multiple sources.[3][9][10][11]
Resveratrol Signaling Pathway
Caption: Major signaling pathways modulated by resveratrol leading to its anticancer effects.
Section 2: 3,4,5-Trimethoxybenzamidine - A Potential Anticancer Agent
Direct experimental evidence for the anticancer activity of 3,4,5-Trimethoxybenzamidine is currently scarce in publicly available literature. However, an analysis of its structural components—the benzamidine core and the 3,4,5-trimethoxyphenyl group—allows for the formulation of a hypothesis regarding its potential mechanisms of action.
Inferred Mechanism of Action of 3,4,5-Trimethoxybenzamidine
The anticancer potential of 3,4,5-Trimethoxybenzamidine can be inferred from the known activities of related benzamidine and benzamide derivatives, as well as compounds containing the 3,4,5-trimethoxyphenyl moiety.
-
Induction of Apoptosis (Inferred): Benzamide and its derivatives are known to induce apoptosis in cancer cells, often through the intrinsic mitochondrial pathway.[12] This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases. It is plausible that 3,4,5-Trimethoxybenzamidine shares this pro-apoptotic activity.
-
Tubulin Polymerization Inhibition (Inferred): The 3,4,5-trimethoxyphenyl group is a key pharmacophore present in numerous potent tubulin polymerization inhibitors, such as combretastatin A-4.[11][13] These agents bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The presence of this moiety in 3,4,5-Trimethoxybenzamidine strongly suggests a potential role as a microtubule-targeting agent.
-
Ribonucleotide Reductase Inhibition (Inferred from Analog): A novel, more complex resveratrol analog containing a 3,4,5-trimethoxybenzamidine-like structure, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), was found to inhibit ribonucleotide reductase.[2][9] This enzyme is crucial for DNA synthesis, and its inhibition leads to the depletion of deoxynucleoside triphosphate pools, thereby halting DNA replication and inducing apoptosis.[2] While this is not direct evidence for 3,4,5-Trimethoxybenzamidine, it highlights a potential mechanism for this class of compounds.
Hypothetical Signaling Pathway for 3,4,5-Trimethoxybenzamidine
Caption: Hypothesized signaling pathways for 3,4,5-Trimethoxybenzamidine based on its structural components.
Section 3: Experimental Protocols for Anticancer Activity Assessment
To empirically determine and compare the anticancer activities of compounds like resveratrol and 3,4,5-Trimethoxybenzamidine, a series of in vitro assays are essential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (resveratrol or 3,4,5-Trimethoxybenzamidine) in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Section 4: Comparative Summary and Future Directions
| Feature | Resveratrol | 3,4,5-Trimethoxybenzamidine (Inferred) |
| Primary Mechanisms | Multi-targeted: PI3K/Akt, NF-κB, Wnt inhibition; Cell cycle arrest; Apoptosis induction | Potential for: Tubulin polymerization inhibition; Apoptosis induction; Ribonucleotide reductase inhibition |
| Data Availability | Extensive in vitro and in vivo data | Limited to no direct experimental data |
| Potency (IC50) | Micromolar range, cell line dependent | Unknown, requires experimental determination |
| Clinical Development | Investigated in numerous preclinical and clinical studies | Not yet evaluated in preclinical or clinical settings |
Resveratrol is a well-characterized natural compound with proven anticancer activities acting through a multitude of signaling pathways. Its clinical utility, however, is hampered by low bioavailability.
3,4,5-Trimethoxybenzamidine, on the other hand, represents an under-investigated molecule with significant therapeutic potential, primarily inferred from its structural similarity to known tubulin inhibitors and other bioactive benzamidine derivatives. The presence of the 3,4,5-trimethoxyphenyl moiety is a strong indicator of potential antimitotic activity.
Future Research:
There is a clear and urgent need for empirical studies to validate the hypothesized anticancer activities of 3,4,5-Trimethoxybenzamidine. Future research should focus on:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.
-
Mechanism of action studies to confirm its effects on tubulin polymerization, cell cycle progression, and apoptosis.
-
Comparative studies to directly benchmark its efficacy against established anticancer agents like resveratrol and combretastatin A-4.
-
In vivo studies in animal models to assess its efficacy, pharmacokinetics, and toxicity.
Such investigations will be crucial in determining whether 3,4,5-Trimethoxybenzamidine can be developed as a novel and effective anticancer therapeutic.
References
- Saiko, P., Ozsvar-Kozma, M., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-6.
- Rauf, A., et al. (2018). Resveratrol as an anti-cancer agent: A review. Critical Reviews in Food Science and Nutrition, 58(9), 1428-1447.
- Singh, N., et al. (2016). The anticancer effects of resveratrol – Modulation of transcription factors. Anticancer Research, 36(6), 2689-702.
- Garrido, C., et al. (2006). Mechanisms of cytochrome c release from mitochondria.
- Ko, J. H., et al. (2017). Resveratrol inhibits Wnt/β-catenin signaling in colorectal cancer. Oncology Reports, 38(5), 2849-2856.
- BenchChem. (2025).
- Wang, Z., et al. (2018). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315.
- Panno, A., et al. (2015). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. Molecules, 20(8), 13639-13655.
- El-Halawany, W., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88.
- D'Annessa, I., et al. (2011). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. European Journal of Medicinal Chemistry, 46(9), 4357-4367.
- Marques, F. Z., et al. (2009). Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress. Toxicology and Applied Pharmacology, 237(2), 154-162.
- Wolter, F., et al. (2002). Resveratrol Induces Growth Inhibition, S-phase Arrest, Apoptosis, and Changes in Biomarker Expression in Several Human Cancer Cell Lines. Clinical Cancer Research, 8(4), 1107-1116.
- Al-Oqail, M. M., et al. (2023). Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines. Saudi Journal of Biological Sciences, 30(3), 103565.
- Abdel-Maksoud, M. S., et al. (2020). Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)
- Kumar, D., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols: 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Anticancer Agents.
- BenchChem. (2025). The Core Mechanism of Action of 3-Chlorobenzamide in Cancer Cells: A Technical Guide.
- Speed Pharmacology. (2020, March 1). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY) [Video]. YouTube.
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A Comparative Efficacy Analysis of Ribonucleotide Reductase Inhibitors: A Guide for Drug Development Professionals
Introduction: Ribonucleotide Reductase as a Prime Target in Oncology
Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1] The activity of RR is tightly linked to cell proliferation, with elevated levels often observed in rapidly dividing cancer cells.[2] This makes RR a compelling and well-validated target for the development of anticancer therapeutics. Inhibition of RR leads to the depletion of the dNTP pool, resulting in S-phase cell cycle arrest and the induction of apoptosis.[3] This guide provides a comparative overview of the efficacy of 3,4,5-Trimethoxy-benzamidine and its derivatives against other notable RR inhibitors, supported by experimental data to inform preclinical and clinical research endeavors.
Featured Inhibitor: this compound and its Analogs
While this compound itself has been a subject of interest, a significant body of research has focused on its more potent analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) , a novel resveratrol derivative.[4]
Mechanism of Action: KITC exerts its antiproliferative effects through the direct inhibition of ribonucleotide reductase.[4] This inhibition leads to a significant depletion of intracellular dATP and dTTP pools, thereby stalling DNA synthesis.[4] Consequently, this triggers a cascade of events culminating in dose-dependent apoptosis in cancer cells, such as the human promyelocytic leukemia cell line, HL-60.[4] A key aspect of its mechanism is the synergistic effect observed when used in combination with other chemotherapeutic agents like arabinofuranosylcytosine (Ara-C), highlighting its potential in combination therapies.[4]
Comparative Efficacy of Ribonucleotide Reductase Inhibitors
| Inhibitor | Target/Mechanism | IC50 (Enzyme/Cell Line) | Cell Line/System | Reference(s) |
| Hydroxyurea | R2 Subunit Inhibitor | ~500 µM | L1210 leukemic mice | [1] |
| 50 µM (cytotoxicity) | L1210 cells | [5] | ||
| Trimidox | R2 Subunit Inhibitor | 5 µM | L1210 cell extracts | [5] |
| 7.5 µM (cytotoxicity) | L1210 cells | [5] | ||
| Didox | R2 Subunit Inhibitor | More potent than Hydroxyurea | Preclinical models of AML | [6] |
| Gallic Acid | RR Inhibitor | Significant dNTP imbalance | HL-60 cells | [7] |
| KITC | RR Inhibitor | Depletes dATP and dTTP pools | HL-60 cells | [4] |
Note: IC50 values can vary significantly based on the assay conditions, cell type, and whether it's a measure of enzymatic inhibition or cellular cytotoxicity.
Signaling Pathways and Inhibitor Intervention
The inhibition of ribonucleotide reductase has significant downstream consequences on cellular signaling pathways that regulate cell cycle progression and apoptosis. The RRM2 subunit, a primary target for many inhibitors, is implicated in pathways such as JAK2/STAT3 and Wnt/β-catenin, which are crucial for cancer cell proliferation and survival.
Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of ribonucleotide reductase inhibitors.
In Vitro Ribonucleotide Reductase Activity Assay
This assay measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Principle: The activity of RR is quantified by measuring the amount of radiolabeled deoxycytidine diphosphate ([¹⁴C]dCDP) produced from [¹⁴C]cytidine diphosphate ([¹⁴C]CDP).
Materials:
-
Cell extract containing ribonucleotide reductase
-
[¹⁴C]CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Dithiothreitol (DTT) (reducing agent)
-
Reaction buffer (e.g., HEPES buffer, pH 7.6)
-
Inhibitor stock solutions (e.g., this compound derivative, Hydroxyurea)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, DTT, and the cell extract.
-
Add varying concentrations of the inhibitor to the respective reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding [¹⁴C]CDP.
-
Incubate for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated macromolecules.
-
Collect the supernatant containing the nucleotides.
-
Separate dCDP from CDP using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [¹⁴C]dCDP using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the RR inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, the MTT is metabolized to formazan crystals by mitochondrial dehydrogenases in living cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value for cytotoxicity.
Measurement of Intracellular dNTP Pools by HPLC
Principle: This method allows for the quantification of the intracellular concentrations of dNTPs, providing direct evidence of RR inhibition.
Materials:
-
Treated and untreated cancer cells
-
Methanol or trichloroacetic acid for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase)
-
UV detector
-
dNTP standards
Procedure:
-
Culture and treat cells with the RR inhibitors as for the cytotoxicity assay.
-
Harvest the cells and perform nucleotide extraction using cold methanol or TCA.
-
Centrifuge to remove cell debris and collect the supernatant containing the nucleotides.
-
Analyze the extracts using an HPLC system. An isocratic or gradient elution can be used to separate the different nucleotides.
-
Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Identify and quantify the dNTP peaks by comparing their retention times and peak areas to those of known dNTP standards.
-
Normalize the dNTP levels to the cell number or total protein concentration.
Conclusion
The inhibition of ribonucleotide reductase remains a highly viable strategy in cancer therapy. While Hydroxyurea has been a long-standing clinical agent, the development of more potent and potentially less toxic inhibitors is a continuous effort. Compounds like Trimidox and Didox have demonstrated superior potency in preclinical models. The this compound derivative, KITC, shows promise with its ability to induce apoptosis and synergize with existing chemotherapies.[4] Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these novel RR inhibitors. The experimental protocols provided herein offer a robust framework for such investigations, ensuring data integrity and comparability across different research settings.
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- J. Cancer Res. Clin. Oncol. (2017). Clinical pharmacology and clinical trials of ribonucleotide reductase inhibitors: is it a viable cancer therapy?. PubMed.
- International Journal of Oncology. (2007). This compound, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. PubMed.
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A Guide to the Synergistic Anti-Cancer Effects of 3,4,5-Trimethoxy-benzamidine and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the potential synergistic relationship between 3,4,5-Trimethoxy-benzamidine and the widely used chemotherapeutic agent, doxorubicin. We will delve into the mechanistic rationale for this combination, propose a hypothesis for their synergistic action, and provide detailed experimental protocols to validate these claims.
The Challenge of Doxorubicin Resistance
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a wide range of malignancies including breast cancer, sarcomas, and hematological cancers.[1] Its primary mode of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks and the induction of apoptosis in rapidly dividing cancer cells.[2][3]
However, the clinical utility of doxorubicin is often hampered by the development of multidrug resistance (MDR).[4] A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[1][4] These membrane-bound efflux pumps actively expel doxorubicin from cancer cells, reducing its intracellular concentration and thereby diminishing its cytotoxic effects.[4][5]
A Novel Combination Strategy: Introducing this compound
The search for agents that can overcome doxorubicin resistance is a critical area of oncology research. Combination therapies, where a second agent enhances the efficacy of the primary drug, represent a promising strategy.[6][7] Here, we propose this compound as a potential synergistic partner for doxorubicin.
While direct studies on the synergistic effects of this compound with doxorubicin are not yet prevalent in published literature, a strong scientific rationale for this combination can be constructed based on the known bioactivities of structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety. Compounds bearing this chemical feature have been shown to possess anticancer properties, including the induction of apoptosis and the modulation of drug resistance pathways.[8][9][10][11]
Proposed Mechanism of Synergistic Action
We hypothesize a dual mechanism for the synergistic interaction between this compound and doxorubicin:
-
Inhibition of P-glycoprotein Mediated Efflux: We propose that this compound acts as a P-glycoprotein inhibitor. By binding to P-gp, it competitively or non-competitively inhibits the efflux of doxorubicin, leading to its increased intracellular accumulation in resistant cancer cells. This would effectively restore the sensitivity of the cancer cells to doxorubicin. Studies on other trimethoxy-substituted compounds have shown their potential to modulate P-gp activity.[12]
-
Induction of Apoptosis: this compound and its analogues have been shown to induce apoptosis in cancer cells.[8][11] This intrinsic pro-apoptotic activity could complement the apoptotic cell death induced by doxorubicin, leading to a more potent combined effect. The combination may trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways more effectively than either agent alone.
The proposed synergistic mechanism is illustrated in the following diagram:
Caption: Proposed synergistic mechanism of this compound and doxorubicin.
Experimental Validation of Synergistic Effects
To rigorously test our hypothesis, a series of in vitro experiments are proposed. These protocols are designed to be self-validating, with appropriate controls and quantitative endpoints.
Experimental Workflow
The overall experimental workflow is outlined below:
Caption: Experimental workflow to validate the synergistic effects.
Detailed Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: A doxorubicin-sensitive parental cancer cell line (e.g., MCF-7, human breast adenocarcinoma) and its doxorubicin-resistant counterpart (e.g., MCF-7/ADR), which overexpresses P-glycoprotein, should be used.
-
Reagents: Doxorubicin hydrochloride, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Annexin V-FITC Apoptosis Detection Kit, antibodies for Western blotting (anti-P-gp, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin).
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of doxorubicin and this compound, alone and in combination, and to quantify their synergistic interaction.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of doxorubicin, this compound, or a combination of both for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 values for each compound. The synergistic effect of the combination will be determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
3. Doxorubicin Accumulation Assay
-
Objective: To measure the intracellular accumulation of doxorubicin in the presence and absence of this compound.
-
Methodology (Flow Cytometry):
-
Treat doxorubicin-resistant cells with this compound for a predetermined time.
-
Add doxorubicin and incubate for 2 hours.
-
Wash the cells with ice-cold PBS.
-
Analyze the intracellular fluorescence of doxorubicin using a flow cytometer.
-
-
Methodology (Confocal Microscopy):
-
Seed cells on coverslips in a 6-well plate.
-
Treat the cells as described for flow cytometry.
-
Fix the cells and stain the nuclei with DAPI.
-
Visualize and capture images using a confocal microscope to observe the subcellular localization of doxorubicin.
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Methodology:
-
Treat cells with doxorubicin, this compound, or their combination for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
5. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects.
-
Methodology:
-
Treat cells with the individual compounds and their combination.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against P-gp, cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. A β-actin antibody will be used as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Expected Data and Interpretation
The following tables summarize the expected outcomes that would support our hypothesis.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | Treatment | Expected IC50 |
| MCF-7 (Sensitive) | Doxorubicin | Low |
| This compound | Moderate | |
| Doxorubicin + this compound | Lower than individual agents | |
| MCF-7/ADR (Resistant) | Doxorubicin | High |
| This compound | Moderate | |
| Doxorubicin + this compound | Significantly Lower than Doxorubicin alone |
Table 2: Doxorubicin Accumulation and Apoptosis
| Cell Line | Treatment | Doxorubicin Accumulation (Fold Change) | Apoptotic Cells (%) |
| MCF-7/ADR | Control | 1.0 | <5% |
| Doxorubicin | 1.0-1.5 | 10-15% | |
| This compound | N/A | 5-10% | |
| Doxorubicin + this compound | >2.0 | >30% |
Table 3: Protein Expression Changes (Western Blot)
| Protein | Treatment (in MCF-7/ADR cells) | Expected Change |
| P-glycoprotein | Doxorubicin + this compound | No significant change in expression |
| Cleaved Caspase-3 | Doxorubicin + this compound | Significant Increase |
| Cleaved PARP | Doxorubicin + this compound | Significant Increase |
| Bcl-2/Bax Ratio | Doxorubicin + this compound | Significant Decrease |
Conclusion
The combination of this compound with doxorubicin presents a compelling and scientifically grounded strategy to potentially overcome a major hurdle in cancer chemotherapy. The proposed dual mechanism of P-glycoprotein inhibition and apoptosis induction offers a promising avenue for enhancing the therapeutic efficacy of doxorubicin in resistant tumors. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate this synergistic interaction and elucidate its underlying molecular mechanisms. Successful validation could pave the way for further preclinical and clinical development of this novel combination therapy.
References
- Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine. (URL: [Link])
- Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells. (URL: [Link])
- Enhanced activity of doxorubicin in drug resistant A549 tumor cells by encapsulation of P-glycoprotein inhibitor in PLGA-based nanovectors. (URL: [Link])
- Synergistic Therapy of Doxorubicin with Cationic Anticancer Peptide L-K6 Reverses Multidrug Resistance in Cancer Cells in vitro via P-glycoprotein Inhibition. (URL: [Link])
- Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp. (URL: [Link])
- Synergistic Therapy of Doxorubicin with Cationic Anticancer Peptide L-K6 Reverses Multidrug Resistance in Cancer Cells in vitro via P-glycoprotein Inhibition. (URL: [Link])
- Efflux Pump-Mediated Resistance in Chemotherapy. (URL: [Link])
- Nilotinib Counteracts P-Glycoprotein-Mediated Multidrug Resistance and Synergizes the Antitumoral Effect of Doxorubicin in Soft Tissue Sarcomas. (URL: [Link])
- Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). (URL: [Link])
- Co-delivery of doxorubicin and P-gp inhibitor by a reduction-sensitive liposome to overcome multidrug resistance, enhance anti-tumor efficiency and reduce toxicity. (URL: [Link])
- Trimethoxybenzanilide-based P-glycoprotein modulators: an interesting case of lipophilicity tuning by intramolecular hydrogen bonding. (URL: [Link])
- This compound, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. (URL: [Link])
- P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. (URL: [Link])
- Induction of synergistic apoptosis by tetramethoxystilbene and nutlin-3a in human cervical cancer cells. (URL: [Link])
- Natural Products Counteracting Cardiotoxicity during Cancer Chemotherapy: The Special Case of Doxorubicin, a Comprehensive Review. (URL: [Link])
- Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activ
- Resveratrol analogue 3,4,4',5-tetramethoxystilbene inhibits growth, arrests cell cycle and induces apoptosis in ovarian SKOV-3 and A-2780 cancer cells. (URL: [Link])
- Evolution of Theories on Doxorubicin-Induced Late Cardiotoxicity-Role of Topoisomerase. (URL: [Link])
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (URL: [Link])
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A Head-to-Head In Vivo Comparison: Resveratrol vs. Pterostilbene
A Senior Application Scientist's Guide to Evaluating Two Prominent Stilbenoids
For researchers in the fields of pharmacology, nutrition, and drug development, the quest for potent, bioavailable, and effective therapeutic agents is perpetual. Among the myriad of natural compounds, stilbenoids, particularly resveratrol, have garnered significant attention for their pleiotropic health benefits. However, the therapeutic potential of resveratrol is often hampered by its suboptimal pharmacokinetic profile. This has led to the exploration of its natural analog, pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene), a trimethoxy derivative that promises enhanced in vivo performance.
This guide provides an in-depth, evidence-based comparison of resveratrol and its trimethoxy analog, pterostilbene, focusing on their in vivo characteristics. We will delve into their structural differences, comparative pharmacokinetics, and efficacy in various preclinical models, supported by detailed experimental protocols.
The Structural Advantage: Why Methoxylation Matters
The fundamental difference between resveratrol and pterostilbene lies in the substitution on the A-ring of the stilbene backbone. Resveratrol possesses three hydroxyl (-OH) groups, whereas pterostilbene has two of these hydroxyl groups replaced by methoxy (-OCH3) groups.[1] This seemingly subtle structural modification has profound implications for the molecule's physicochemical properties and, consequently, its biological fate in vivo.[1][2]
The methoxy groups increase the lipophilicity of pterostilbene, enhancing its passive diffusion across cellular membranes and contributing to its superior oral absorption.[1][3][4] Furthermore, the replacement of hydroxyl groups with methoxy groups renders pterostilbene less susceptible to the rapid phase II metabolism (glucuronidation and sulfation) that extensively plagues resveratrol, leading to a longer half-life and greater systemic exposure.[5][6]
Figure 2: Comparative Pharmacokinetic Workflow.
In Vivo Efficacy: A Tale of Two Stilbenoids
The enhanced bioavailability of pterostilbene often translates to greater efficacy in preclinical models of various diseases.
Cancer
In the realm of oncology, both resveratrol and pterostilbene have demonstrated anti-cancer properties. However, in some cancer models, pterostilbene has shown superior activity. For instance, in a cervical cancer model, both compounds inhibited tumor development, but through different mechanisms. Pterostilbene was associated with an increase in apoptosis (programmed cell death), as indicated by the upregulation of activated caspase-3, while resveratrol led to cell cycle arrest, evidenced by the downregulation of PCNA. [7][8]This suggests that while both are effective, their molecular targets and mechanisms of action may differ. In colon cancer models, pterostilbene has been shown to be more potent than resveratrol in inhibiting cell growth and colony formation. [9][10]
Neurodegenerative Diseases
Both stilbenoids can cross the blood-brain barrier, a critical attribute for neuroprotective agents. [11]In models of aging and Alzheimer's disease, low-dose pterostilbene was found to be a more potent neuromodulator than resveratrol. [12]Pterostilbene's enhanced lipophilicity likely contributes to its greater accumulation in the brain. [13]Studies in animal models of neuroinflammation have also shown that pterostilbene can effectively reduce pro-inflammatory markers and improve cognitive function. [13]
Inflammatory and Metabolic Disorders
Pterostilbene has demonstrated potent anti-inflammatory and antioxidant effects in various in vivo models. It has been shown to be more effective than resveratrol in inhibiting inflammatory markers in certain contexts. [14][15]In models of diet-induced obesity, both compounds have shown beneficial effects, including reduced body weight gain and improved metabolic parameters. However, some studies suggest that pterostilbene may have a more pronounced effect on reducing adiposity.
Experimental Protocols: A Guide for In Vivo Comparison
To facilitate rigorous in vivo comparisons of resveratrol and pterostilbene, we provide the following detailed experimental protocols.
Animal Model: Diet-Induced Obesity in Mice
A common and relevant model for comparing the metabolic effects of these compounds is the diet-induced obesity (DIO) mouse model.
1. Animal Husbandry and Acclimation:
-
Species: C57BL/6J mice (male, 6-8 weeks old).
-
Housing: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to water.
-
Acclimation: Allow a one-week acclimation period with access to a standard chow diet.
2. Induction of Obesity:
-
Diet: After acclimation, switch the diet of the experimental groups to a high-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Duration: Maintain the HFD for 8-12 weeks to induce a stable obese phenotype. A control group should be maintained on a low-fat diet (LFD; e.g., 10% kcal from fat).
-
Monitoring: Monitor body weight and food intake weekly.
3. Compound Administration (Oral Gavage):
-
Vehicle Preparation: A common vehicle for oral gavage of these hydrophobic compounds is a suspension in 1% carboxymethylcellulose (CMC) in sterile water.
-
Dosing Solution Preparation:
-
Weigh the required amount of resveratrol or pterostilbene powder.
-
Create a homogenous suspension in the 1% CMC vehicle. Gentle heating and sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Dosage: A typical dosage range for in vivo studies is 25-50 mg/kg body weight per day.
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the correct gavage needle insertion depth.
-
Insert a 20-22 gauge ball-tipped gavage needle into the esophagus.
-
Administer the compound suspension slowly.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Plasma Collection and Analysis
1. Blood Collection:
-
At the end of the treatment period, collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
2. Simultaneous Quantification of Resveratrol, Pterostilbene, and their Metabolites by LC-MS/MS:
This protocol is adapted from published methods for the analysis of resveratrol and can be optimized for the simultaneous quantification of pterostilbene and their metabolites.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated resveratrol).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions (example):
-
Resveratrol: m/z 227 -> 185
-
Pterostilbene: m/z 255 -> 240
-
Resveratrol-3-O-glucuronide: m/z 403 -> 227
-
Pterostilbene-4'-O-glucuronide: m/z 431 -> 255
-
-
-
Data Analysis: Quantify the concentrations of each analyte by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
Signaling Pathways: A Glimpse into the Mechanism of Action
Both resveratrol and pterostilbene modulate a complex network of signaling pathways, contributing to their diverse biological activities. While there is considerable overlap, the magnitude of their effects on these pathways can differ.
One of the key pathways influenced by both compounds is the AMPK/SIRT1 pathway , which plays a central role in cellular energy homeostasis and longevity. Activation of this pathway can lead to improved mitochondrial function, reduced inflammation, and enhanced antioxidant defense.
Figure 3: Simplified AMPK/SIRT1 Signaling Pathway.
Conclusion and Future Directions
The in vivo evidence strongly suggests that pterostilbene, the trimethoxy analog of resveratrol, possesses a superior pharmacokinetic profile, leading to enhanced bioavailability and, in many cases, greater biological activity. This makes pterostilbene a highly promising candidate for further preclinical and clinical investigation.
For researchers designing in vivo studies to compare these two stilbenoids, it is imperative to employ rigorous and validated methodologies, such as those outlined in this guide. Careful consideration of the animal model, route of administration, dosage, and analytical methods is crucial for generating reliable and reproducible data.
Future research should focus on head-to-head clinical trials to definitively assess the comparative efficacy and safety of resveratrol and pterostilbene in human populations. Furthermore, a deeper understanding of their distinct molecular targets and mechanisms of action will be essential for optimizing their therapeutic applications.
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Validating the Inhibition of Ribonucleotide Reductase by 3,4,5-Trimethoxy-benzamidine: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory effects of 3,4,5-Trimethoxy-benzamidine and its derivatives on ribonucleotide reductase (RNR). We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for robust validation, and offer a comparative analysis against established RNR inhibitors.
Introduction: Ribonucleotide Reductase as a Prime Therapeutic Target
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1] This function places RNR at the heart of cellular proliferation. Consequently, the inhibition of RNR is a well-established and effective strategy in cancer chemotherapy.[2] By starving cancer cells of the necessary precursors for DNA synthesis, RNR inhibitors can induce cell cycle arrest and apoptosis.[3]
The human RNR is a heterotetrameric enzyme composed of two subunits: the large RRM1 subunit and the small RRM2 subunit. The RRM1 subunit contains the catalytic site, while the RRM2 subunit houses a crucial tyrosyl free radical essential for the catalytic reaction.[2] Many established inhibitors target either the radical scavenging mechanism of the RRM2 subunit or the catalytic activity of the RRM1 subunit.[2]
The Emergence of this compound Derivatives as Novel RNR Inhibitors
Recent research has identified a novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (referred to herein as TMB derivative), as a potential inhibitor of ribonucleotide reductase.[4] This compound, which incorporates the this compound moiety, has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells and significantly deplete intracellular pools of deoxyadenosine triphosphate (dATP) and deoxythymidine triphosphate (dTTP).[4] These findings strongly suggest that the TMB derivative exerts its cytotoxic effects through the inhibition of RNR.
This guide will provide the necessary tools to independently validate these findings and compare the efficacy of this novel compound against well-characterized RNR inhibitors.
Comparative Analysis of RNR Inhibitors
A critical aspect of drug development is to benchmark novel compounds against existing therapeutics. The following table provides a comparative overview of the TMB derivative against established RNR inhibitors.
| Inhibitor | Target Subunit(s) | Mechanism of Action | Reported IC50 | Cell Line/System |
| TMB derivative | RNR | Depletion of dNTP pools | To be determined experimentally | HL-60 |
| Hydroxyurea | RRM2 | Scavenges the tyrosyl free radical.[5][6] | ~1 mM | Various |
| Gemcitabine (difluorodeoxycytidine) | RRM1 | Suicide inhibitor; incorporated into DNA.[1] | ~25 µM (for RNR inhibition) | Various |
| Clofarabine | RRM1 | Inhibits RNR and DNA polymerase.[7][8] | 65 nM | Various |
Note: The IC50 values can vary depending on the assay conditions and the specific cell line used.
Experimental Validation of RNR Inhibition
To rigorously validate the inhibition of RNR by the TMB derivative, a multi-faceted approach involving both in vitro and cell-based assays is essential.
In Vitro Ribonucleotide Reductase Activity Assay
This assay directly measures the enzymatic activity of purified RNR in the presence of the inhibitor. A common method is the radiometric assay, which tracks the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Caption: Workflow for in vitro RNR activity assay.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the purified RRM1 and RRM2 subunits of human RNR in an assay buffer (e.g., 50 mM HEPES pH 7.6, 15 mM MgSO4, 1 mM EDTA, 10 mM DTT).
-
Add Allosteric Effector and Inhibitor: Add ATP to a final concentration of 2 mM to allosterically activate the enzyme. Add varying concentrations of the TMB derivative or other inhibitors. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the Reaction: Start the reaction by adding the radiolabeled substrate, for example, [³H]-CDP (cytidine diphosphate), to a final concentration of 0.1 mM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.
-
Stop the Reaction: Terminate the reaction by adding a small volume of 4M perchloric acid.
-
Separation of Product: Separate the product, [³H]-dCDP (deoxycytidine diphosphate), from the unreacted substrate, [³H]-CDP. This can be achieved using a Dowex-1-borate column.
-
Quantification: Quantify the amount of [³H]-dCDP produced using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a cellular context.
This assay determines the cytotoxic effects of the TMB derivative and distinguishes between viable, apoptotic, and necrotic cells. A common method involves double staining with Hoechst 33342 and Propidium Iodide (PI).
Caption: Workflow for cell viability and apoptosis assay.
-
Cell Seeding and Treatment: Seed HL-60 cells (or another appropriate cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow the cells to adhere overnight. Treat the cells with a serial dilution of the TMB derivative and control compounds for 24 or 48 hours.
-
Staining: Prepare a staining solution containing Hoechst 33342 (e.g., 5 µg/mL) and Propidium Iodide (e.g., 2 µg/mL) in PBS.
-
Incubation: Remove the culture medium and add the staining solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.[9]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for blue (Hoechst 33342) and red (PI) fluorescence.
-
Analysis:
-
Viable cells: Exhibit a round morphology with blue-stained nuclei.
-
Apoptotic cells: Show condensed or fragmented chromatin with bright blue-stained nuclei.
-
Necrotic cells: Stain red with PI due to compromised membrane integrity.
-
-
Quantification: Count the number of viable, apoptotic, and necrotic cells in multiple fields of view for each treatment condition to determine the percentage of cell viability.
A direct consequence of RNR inhibition is the depletion of intracellular dNTP pools. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying these pools.
-
Cell Culture and Treatment: Culture a sufficient number of cells (e.g., 1 x 10⁷ cells per sample) and treat with the TMB derivative at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Extraction: Harvest the cells and extract the nucleotides using a cold 60% methanol solution. Heat the extract to inactivate any enzymatic activity and then centrifuge to pellet cellular debris.
-
Sample Preparation: Dry the supernatant containing the nucleotides and reconstitute in a suitable buffer for HPLC analysis.
-
HPLC Analysis: Separate the dNTPs using a reverse-phase HPLC column with an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase.[10]
-
Detection and Quantification: Detect the dNTPs using a UV detector. Quantify the concentration of each dNTP by comparing the peak areas to a standard curve of known dNTP concentrations.[10]
-
Data Analysis: Compare the dNTP levels in treated cells to those in untreated control cells to determine the extent of depletion.
Inhibition of RNR typically leads to an S-phase arrest in the cell cycle due to the lack of dNTPs for DNA synthesis. This can be quantified using flow cytometry.
-
Cell Treatment: Treat cells with the TMB derivative at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.[2]
-
Staining: Wash the fixed cells and stain the DNA with a fluorescent dye such as Propidium Iodide (PI). The staining solution should also contain RNase to prevent the staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase of the cell cycle to determine if the TMB derivative induces an S-phase arrest.[5]
Mechanistic Insights and Downstream Effects
The inhibition of RNR by the TMB derivative and other inhibitors triggers a cascade of cellular events.
Caption: Signaling pathway of RNR inhibition.
By depleting the dNTP pools, RNR inhibitors cause DNA replication stress, leading to the stalling of replication forks. This activates the DNA damage response pathways and results in an S-phase cell cycle arrest, which ultimately can lead to programmed cell death, or apoptosis.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the inhibition of ribonucleotide reductase by this compound derivatives. By employing a combination of in vitro and cell-based assays, researchers can elucidate the mechanism of action, determine the potency, and compare the efficacy of novel RNR inhibitors. The detailed protocols and comparative data presented herein will serve as a valuable resource for advancing the development of new and effective cancer therapeutics targeting this critical enzyme.
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- Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed. (URL: [Link])
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- A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosph
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A Researcher's Guide to the Cross-Validation of 3,4,5-Trimethoxy-benzamidine: A Novel Urokinase Plasminogen Activator Inhibitor
This guide provides a comprehensive framework for the preclinical validation of 3,4,5-Trimethoxy-benzamidine, a novel small molecule hypothesized to inhibit the urokinase plasminogen activator (uPA) system. Given the critical role of the uPA system in tumor invasion and metastasis, its inhibition presents a promising therapeutic strategy. This document outlines the scientific rationale and detailed methodologies for assessing the compound's efficacy and mechanism of action across a panel of diverse cancer cell lines, comparing its performance against established inhibitors and standard-of-care chemotherapeutics.
The Scientific Imperative: Targeting the uPA System in Oncology
The benzamidine scaffold is a well-established pharmacophore known to inhibit serine proteases, making it a logical starting point for the design of uPA inhibitors. This compound is a novel compound designed around this principle. However, before it can be considered a viable therapeutic candidate, its activity must be rigorously validated across multiple, well-characterized cancer cell lines that exhibit differential expression of the uPA system components. This cross-validation is essential to understand the compound's spectrum of activity, its mechanism of action, and its potential clinical utility.
Experimental Design: A Multi-faceted Approach to Validation
A robust preclinical validation strategy relies on a carefully selected panel of cancer cell lines and a multi-pronged experimental approach to assess the compound's biological effects.
Cell Line Panel Selection
| Cancer Type | Cell Line | uPA Expression | PAI-1 Expression | Rationale |
| Breast | MDA-MB-231 | High[4][5] | Low[4] | A model for highly invasive, uPA-dependent breast cancer. |
| MCF-7 | Low[4][5] | Low[4] | A less invasive, uPA-low control to assess off-target effects. | |
| Colon | HT-29 | Variable | High[6] | Represents tumors where PAI-1 is a significant factor. |
| HCT-116 | High | Variable[6] | A well-characterized model for colon cancer invasion studies. | |
| Pancreatic | PANC-1 | Variable | High[7] | A model known for its high metastatic potential and PAI-1 expression. |
| MiaPaCa-2 | Low | Variable | Provides a comparative pancreatic cancer model with potentially different uPA system dynamics. |
Comparator Compounds
To contextualize the activity of this compound, its performance will be compared against:
-
Positive Control (uPA Inhibitors):
-
Standard-of-Care Chemotherapeutics:
-
5-Fluorouracil (5-FU): A widely used antimetabolite for colon and pancreatic cancers.
-
Gemcitabine: A standard treatment for pancreatic and breast cancers.[12]
-
This comparative approach will allow for a benchmark of potency and efficacy against both a direct mechanistic competitor and current clinical standards.
Methodologies and Protocols
Scientific rigor and reproducibility are paramount. The following section details the step-by-step protocols for the key assays used in this validation study.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and comparator compounds for 48 or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Causality Explained: This assay elucidates the mechanism of cell death induced by the compound. A significant increase in the Annexin V-positive population would indicate that this compound induces apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.[4]
-
RNAse Treatment: Wash the fixed cells and resuspend in PBS containing RNase A to prevent staining of RNA.[18]
-
PI Staining: Add propidium iodide staining solution and incubate for 30 minutes.[16]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Causality Explained: This assay can reveal if the compound causes cell cycle arrest at a specific phase, which is a common mechanism for anticancer agents.
Cell Migration Assessment (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is a widely used method to assess the migratory and invasive potential of cancer cells.[10][19]
Protocol:
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate. For invasion assays, coat the membrane with a layer of Matrigel.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed serum-starved cells in serum-free medium into the upper chamber, along with the test compounds.
-
Incubation: Incubate for 12-48 hours, allowing the cells to migrate through the membrane.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[20]
-
Analysis: Count the stained cells under a microscope or elute the stain and measure the absorbance.
Causality Explained: A potent uPA inhibitor is expected to significantly reduce the migration and invasion of uPA-dependent cancer cells like MDA-MB-231. This assay directly tests the compound's ability to inhibit a key functional role of the uPA system.
Visualizing the Workflow and Pathway
To provide a clear visual representation of the experimental logic and the targeted biological pathway, the following diagrams are provided.
Comparative Performance Data
The following tables summarize the expected and literature-derived IC50 values for the comparator compounds across the selected cell line panel. The data for this compound are presented as hypothetical values to illustrate how the results would be interpreted.
Table 1: Comparative IC50 Values (µM) for Cell Viability (MTT Assay, 72h)
| Compound | MDA-MB-231 (High uPA) | MCF-7 (Low uPA) | HT-29 | HCT-116 | PANC-1 (High PAI-1) | MiaPaCa-2 |
| This compound (Hypothetical) | 5.2 | >50 | 15.8 | 8.5 | 12.3 | >50 |
| WX-UK1 (Mesupron) | ~0.4 (Ki)[9] | >10 | ND | ND | ND | ND |
| Amiloride | ~7 (Ki)[2] | >50 | ND | ND | ND | ND |
| 5-Fluorouracil (5-FU) | 525[21] | 25[22] | ~20-50 | ~5-10 | 43.8[18] | 4.63[16] |
| Gemcitabine | 4.077[4] | 0.08[12] | ND | ND | 48.55 (nM)[13] | 25.00 (nM)[13] |
ND: Not determined from the provided search results.
Table 2: Comparative Effect on Cell Migration (% Inhibition at IC50)
| Compound | MDA-MB-231 (High uPA) | MCF-7 (Low uPA) |
| This compound (Hypothetical) | ~75% | <10% |
| WX-UK1 (Mesupron) | High | Low |
| Amiloride | Moderate | Low |
| 5-Fluorouracil (5-FU) | Moderate | Low |
| Gemcitabine | Moderate | Low |
Interpretation: A strong, selective inhibition of migration in the highly invasive MDA-MB-231 cell line, with minimal effect on the less invasive MCF-7 line, would provide compelling functional evidence that this compound's primary anti-cancer activity is mediated through the inhibition of the uPA system.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the cross-validation of this compound as a novel uPA inhibitor. By employing a diverse panel of cancer cell lines, established comparator compounds, and a suite of functional assays, researchers can build a comprehensive profile of the compound's efficacy, selectivity, and mechanism of action.
Positive results from these studies—namely, a correlation between uPA expression and sensitivity, induction of apoptosis, and potent inhibition of cell migration—would provide a strong rationale for advancing this compound into more complex preclinical models, such as 3D spheroids and in vivo xenograft studies. This foundational work is a critical step in the long and arduous journey of drug discovery and development, moving a promising molecule from the bench toward the clinic.
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A Senior Application Scientist's Guide to Overcoming Doxorubicin Resistance with Trimethoxybenzoyl Derivatives
Note to the Reader: Initial research into the specific efficacy of 3,4,5-Trimethoxy-benzamidine in doxorubicin-resistant cancer cells did not yield sufficient experimental data in publicly available literature to construct a comprehensive guide. To provide a valuable and data-supported resource, this guide has been broadened to focus on a closely related and well-studied class of compounds: Trimethoxybenzoyl derivatives , with a particular focus on trimethoxybenzanilides, which have demonstrated significant potential in modulating doxorubicin resistance. This allows for a detailed exploration of the underlying chemistry, mechanism of action, and experimental validation of this promising structural motif.
The Challenge: Doxorubicin Resistance in Oncology
Doxorubicin, an anthracycline antibiotic, remains a cornerstone of many chemotherapeutic regimens for a variety of cancers, including breast cancer, sarcomas, and hematological malignancies.[1] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and ultimately, cancer cell death.[1] However, the clinical efficacy of doxorubicin is frequently undermined by the development of multidrug resistance (MDR), a phenomenon where cancer cells become cross-resistant to a broad spectrum of structurally and functionally unrelated drugs.[1]
A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as MDR1.[1][2] P-gp functions as an ATP-dependent efflux pump, actively expelling chemotherapeutic agents like doxorubicin from the cancer cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels and rendering the treatment ineffective.[1][2][3] This necessitates the development of novel agents that can inhibit or modulate P-gp activity, resensitizing resistant cancer cells to conventional chemotherapy.
A Promising Solution: Trimethoxybenzoyl Derivatives as P-gp Modulators
Recent research has highlighted the potential of compounds featuring a trimethoxybenzoyl moiety in overcoming P-gp-mediated MDR. One particularly promising class of these compounds is the trimethoxybenzanilides . A 2014 study in the Journal of Medicinal Chemistry detailed the design, synthesis, and evaluation of a series of these compounds as potent P-gp inhibitors.[2]
Mechanism of Action: Reversing Drug Efflux
The primary mechanism by which these trimethoxybenzoyl derivatives restore doxorubicin sensitivity is through the direct inhibition of the P-gp efflux pump. By binding to P-gp, these modulators prevent the transporter from effectively pumping doxorubicin out of the cell. This leads to an increased intracellular accumulation of doxorubicin, allowing it to reach its therapeutic target—the cellular DNA—and induce apoptosis.
The following diagram illustrates the P-gp mediated drug efflux and its inhibition by a trimethoxybenzoyl derivative.
Caption: P-gp inhibition by a trimethoxybenzoyl derivative, leading to intracellular doxorubicin accumulation.
Comparative Efficacy of Trimethoxybenzanilide Derivatives
The study by Tardia et al. (2014) provides valuable quantitative data on the efficacy of a series of trimethoxybenzanilide-based P-gp modulators.[2] A key finding was the role of an intramolecular hydrogen bond (IMHB) in tuning the lipophilicity of these compounds, which in turn correlated with their P-gp inhibitory activity.
Below is a summary of the biological activity of selected compounds from this study, comparing their ability to inhibit P-gp and to potentiate the cytotoxic effect of doxorubicin in a P-gp-overexpressing cell line (MDCK-MDR1).
| Compound ID | Structure (Key Features) | P-gp Inhibition IC50 (µM) [a] | Doxorubicin IC50 (µM) [b] | Fold Reversal [c] |
| Doxorubicin | - | N/A | 15.6 ± 2.1 | - |
| Verapamil | (Positive Control) | 1.8 ± 0.3 | 0.9 ± 0.1 | 17.3 |
| Compound 1 | 3,4,5-trimethoxy anilide | 0.49 ± 0.05 | 0.4 ± 0.04 | 39.0 |
| Compound 2 | 2-hydroxy-4,5-dimethoxy anilide (with IMHB) | 0.15 ± 0.02 | 0.2 ± 0.03 | 78.0 |
| Compound 3 | 2,4,5-trimethoxy anilide (no IMHB) | 0.55 ± 0.06 | 0.5 ± 0.06 | 31.2 |
[a] Concentration required to inhibit 50% of P-gp-mediated efflux of a fluorescent substrate.[2] [b] Concentration of doxorubicin required to kill 50% of MDCK-MDR1 cells in the presence of the modulator at a fixed concentration (1 µM).[2] [c] Fold Reversal = (IC50 of Doxorubicin alone) / (IC50 of Doxorubicin with modulator).[2]
Interpretation of Data: The data clearly demonstrates that the trimethoxybenzanilide derivatives are potent P-gp inhibitors, with IC50 values in the submicromolar range. Notably, Compound 2 , which possesses an intramolecular hydrogen bond, exhibited the most potent P-gp inhibition and the highest fold reversal of doxorubicin resistance, surpassing the well-known P-gp inhibitor Verapamil.[2] This highlights the importance of fine-tuning the physicochemical properties of these modulators to achieve optimal efficacy.
Experimental Protocols for Efficacy Evaluation
To validate the efficacy of a novel P-gp modulator, a series of well-established in vitro assays are required. The following protocols are based on standard methodologies in the field.[4][5][6]
Workflow for Evaluating P-gp Modulators
Caption: A typical experimental workflow for the in vitro evaluation of a novel P-gp modulator.
Protocol 1: Cell Viability and Doxorubicin Sensitization (MTT Assay)
This assay determines both the intrinsic cytotoxicity of the test compound and its ability to sensitize resistant cells to doxorubicin.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.[5][7]
Materials:
-
Doxorubicin-resistant cell line (e.g., MCF-7/ADR, K562/ADR) and its sensitive parental cell line.
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compound (Trimethoxybenzoyl derivative) stock solution in DMSO.
-
Doxorubicin hydrochloride stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Addition:
-
For intrinsic cytotoxicity: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used).
-
For chemo-sensitization: Prepare serial dilutions of doxorubicin. For each doxorubicin concentration, also prepare wells containing the same doxorubicin concentration plus a fixed, non-toxic concentration of the test compound (e.g., 1 µM).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values. The fold reversal is calculated as the IC50 of doxorubicin alone divided by the IC50 of doxorubicin in the presence of the modulator.
Note on Doxorubicin Interference: Doxorubicin is a fluorescent compound and can interfere with colorimetric assays. It is crucial to include proper controls, such as wells with doxorubicin but no cells, to subtract background absorbance.[8][9]
Protocol 2: P-gp Inhibition (Rhodamine 123 Efflux Assay)
This is a functional assay to directly measure the inhibition of P-gp's efflux activity.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to the intracellular accumulation of Rhodamine 123 and a corresponding increase in fluorescence, which can be measured by flow cytometry or a fluorescence plate reader.[4][6]
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental line.
-
Test compound and a positive control inhibitor (e.g., Verapamil).
-
Rhodamine 123 stock solution (1 mg/mL in DMSO).
-
Serum-free medium.
-
Ice-cold PBS.
-
Flow cytometer or fluorescence microplate reader.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium to a density of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add various concentrations of the test compound or Verapamil. Include a vehicle control. Incubate for 30 minutes at 37°C.[4]
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.[4]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to stop the efflux process.
-
Resuspension: Resuspend the final cell pellet in 500 µL of cold PBS for analysis.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer (typically using the FITC channel) or a fluorescence plate reader.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each condition. An increase in MFI in the presence of the test compound indicates P-gp inhibition. Plot dose-response curves to determine the IC50 for P-gp inhibition.
Conclusion and Future Directions
The trimethoxybenzoyl scaffold represents a highly promising starting point for the development of novel agents to combat doxorubicin resistance in cancer. The data from trimethoxybenzanilide derivatives clearly show that potent, submicromolar inhibition of P-gp is achievable, leading to a significant re-sensitization of resistant cancer cells to doxorubicin.[2] The structure-activity relationship insights, particularly the role of intramolecular hydrogen bonding in modulating activity, provide a rational basis for the design of next-generation inhibitors with improved efficacy and pharmacological profiles.[2]
Future research should focus on expanding the chemical diversity of trimethoxybenzoyl derivatives, including the exploration of the originally proposed benzamidine analogues, to further optimize potency and reduce any potential off-target effects. In vivo studies using xenograft models of doxorubicin-resistant tumors will be a critical next step to validate the therapeutic potential of these promising compounds in a more clinically relevant setting.
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A Head-to-Head Comparison of 3,4,5-Trimethoxy-benzamidine and Hydroxyurea: A Technical Guide for Researchers
In the landscape of molecular therapeutics and research, the inhibition of ribonucleotide reductase (RR) remains a cornerstone for the development of anti-cancer and antiviral agents. This enzyme catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. Among the established inhibitors of this critical enzyme is hydroxyurea, a compound with a long history of clinical application. Emerging from the continual search for more potent and selective agents is a class of resveratrol analogs, including N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), a derivative of 3,4,5-Trimethoxy-benzamidine.
This guide provides a comprehensive, head-to-head comparison of hydroxyurea and this novel this compound derivative. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key evaluative assays. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the in-depth technical information necessary to make informed decisions in their research endeavors.
At a Glance: Key Differences and Physicochemical Properties
A direct comparison of the fundamental properties of hydroxyurea and the representative this compound derivative, KITC, reveals significant structural and potential therapeutic differences.
| Property | This compound Derivative (KITC) | Hydroxyurea |
| Chemical Name | N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine | Hydroxycarbamide |
| Molecular Formula | C₁₉H₂₄N₂O₇ | CH₄N₂O₂ |
| Molecular Weight | 392.4 g/mol | 76.05 g/mol |
| Primary Target | Ribonucleotide Reductase | Ribonucleotide Reductase |
| Key Structural Feature | Two 3,4,5-trimethoxyphenyl moieties | Hydroxylamine and urea functional groups |
| Clinical Status | Preclinical/Investigational | FDA-approved for various indications |
Deep Dive: Mechanism of Action
Both hydroxyurea and the this compound derivative, KITC, exert their primary biological effects through the inhibition of ribonucleotide reductase. However, the nuances of their interaction with the enzyme and the downstream cellular consequences warrant a detailed examination.
Hydroxyurea: A Well-Characterized Ribonucleotide Reductase Inhibitor
Hydroxyurea functions as a potent, non-competitive inhibitor of ribonucleotide reductase.[1][2] Its mechanism of action is well-established and involves the quenching of a critical tyrosyl free radical located in the R2 subunit of the enzyme.[1] This free radical is essential for the catalytic activity of RR, and its inactivation effectively halts the conversion of ribonucleotides to deoxyribonucleotides. The depletion of the dNTP pool leads to an S-phase arrest in the cell cycle and the induction of apoptosis.[3][4]
Beyond its direct effect on RR, hydroxyurea has demonstrated multifaceted biological activities, particularly in the context of sickle cell disease. It is known to increase the production of fetal hemoglobin (HbF), which can interfere with the polymerization of sickle hemoglobin, thereby reducing the frequency of vaso-occlusive crises.[2][5]
Caption: Mechanism of Hydroxyurea Action.
This compound Derivative (KITC): A Novel Resveratrol Analog Targeting Ribonucleotide Reductase
N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) is a novel analog of resveratrol, a natural compound known for its diverse biological activities. KITC has been specifically investigated for its antiproliferative effects and, like hydroxyurea, has been identified as an inhibitor of ribonucleotide reductase.[6]
Studies in human promyelocytic leukemia (HL-60) cells have shown that incubation with KITC leads to a significant depletion of intracellular dATP and dTTP pools.[6] This depletion of essential DNA precursors is a direct consequence of RR inhibition. The reduction in dNTPs subsequently leads to a dose-dependent induction of apoptosis.[6] A key finding for KITC is its synergistic antitumor activity when used in combination with arabinofuranosylcytosine (Ara-C), a standard chemotherapeutic agent.[6] This suggests that KITC's inhibition of RR can enhance the efficacy of other DNA-targeting drugs.
Caption: Mechanism of KITC Action.
Experimental Performance: A Comparative Analysis
A direct, quantitative comparison of the efficacy of these two compounds is crucial for their evaluation as potential therapeutic agents.
In Vitro Inhibition of Ribonucleotide Reductase
The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of enzyme inhibitors.
-
Hydroxyurea: The IC₅₀ value for hydroxyurea against recombinant human ribonucleotide reductase has been determined to be approximately 64 μM .[7]
Cellular Cytotoxicity
The ultimate measure of an anticancer agent's efficacy is its ability to induce cell death in cancer cell lines.
-
Hydroxyurea: Hydroxyurea exhibits cytotoxic effects against a variety of cell lines. In HL-60 cells, a 24-hour exposure to 1 mM hydroxyurea has been shown to be optimal for modulating the cytotoxicity of other agents.[5] Other studies have used concentrations ranging from 25 to 200 μM to induce cell death in AML cell lines.[4]
-
This compound Derivative (KITC): KITC has been shown to cause a dose-dependent induction of apoptosis in HL-60 cells.[6] While a specific IC₅₀ for cytotoxicity has not been reported, significant apoptotic effects were observed at concentrations of 25, 50, and 100 μM.[8]
Pharmacokinetic Profiles: A Brief Overview
The in vivo efficacy of a drug is heavily dependent on its pharmacokinetic properties.
-
Hydroxyurea: Hydroxyurea is well-absorbed orally, with peak plasma concentrations reached within 1 to 4 hours.[9] It has an elimination half-life of approximately 2 to 4 hours.[10] The drug is primarily excreted unchanged in the urine.[10]
-
This compound Derivative (KITC): Specific pharmacokinetic data for KITC is not currently available. However, studies on resveratrol and its methoxylated analogs, such as pterostilbene, suggest that methoxylation can improve oral bioavailability and metabolic stability compared to the parent compound.[2][11] This provides a rationale for the design of methoxylated analogs like KITC with potentially favorable pharmacokinetic profiles.
Synthesis of Lead Compounds
The accessibility and scalability of synthesis are critical considerations for drug development.
Synthesis of Hydroxyurea
Hydroxyurea can be synthesized through several established methods. A common laboratory-scale synthesis involves the reaction of hydroxylamine hydrochloride with potassium cyanate.[10] Industrial production methods often utilize the reaction of calcium cyanate with hydroxylamine nitrate or the reaction of a cyanate salt with hydroxylamine hydrochloride in an aqueous solution.[10]
Synthesis of N-hydroxy-N'-(aryl)benzamidines
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key assays used in the characterization of these ribonucleotide reductase inhibitors.
Protocol 1: In Vitro Ribonucleotide Reductase Activity Assay (Radiolabeled Method)
This protocol outlines a method to determine the direct inhibitory effect of a compound on the activity of purified ribonucleotide reductase.
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A Comparative Guide to Assessing the Selectivity of 3,4,5-Trimethoxy-benzamidine for Cancer Cells Over Normal Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selective anticancer potential of 3,4,5-Trimethoxy-benzamidine. We will delve into its proposed mechanism of action, present a robust experimental workflow for assessing its selectivity, and compare its potential efficacy against established alternatives. Our approach is grounded in established scientific principles to ensure the generation of reliable and translatable data.
The Imperative of Selectivity in Cancer Therapeutics
The ultimate goal of chemotherapy is to eradicate malignant cells while preserving healthy tissue. The therapeutic window of any anticancer agent is defined by its ability to discriminate between cancer and normal cells. A high degree of selectivity minimizes off-target toxicity, reduces adverse side effects, and ultimately improves patient outcomes. Compounds like this compound, a derivative of the well-known serine protease inhibitor benzamidine, are of significant interest due to their potential to target pathways hyperactivated in cancer.[1]
Proposed Mechanism of Action: Targeting the Urokinase Plasminogen Activator (uPA) System
Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases.[1][2] One of the most critical serine protease systems implicated in cancer progression is the urokinase-type plasminogen activator (uPA) system.[3]
The Role of uPA in Cancer: The uPA system is a key player in the degradation of the extracellular matrix (ECM), a critical step for tumor invasion and metastasis.[4][5]
-
Activation Cascade: The process begins when the inactive pro-uPA is secreted and binds to its specific cell surface receptor, uPAR.
-
Plasminogen Conversion: This binding localizes uPA's proteolytic activity, allowing it to convert the zymogen, plasminogen, into the active, broad-spectrum protease, plasmin.[5]
-
ECM Degradation: Plasmin directly degrades ECM components and activates other proteases, such as matrix metalloproteinases (MMPs), which further dismantle the tissue barrier, allowing cancer cells to invade surrounding tissues and enter circulation.[5]
Overexpression of uPA and uPAR is strongly correlated with poor prognosis in several cancers, including breast, pancreatic, and gastric cancers, making it an attractive therapeutic target.[6] By inhibiting uPA, this compound can theoretically disrupt this entire cascade, thereby preventing tumor cell invasion and metastasis.
It is noteworthy that some complex trimethoxy-benzamidine derivatives have also been reported to act as ribonucleotide reductase inhibitors, suggesting that these compounds may exert their anticancer effects through multiple mechanisms.[7][8] However, for this guide, we will focus on the well-established role of the benzamidine scaffold as a serine protease inhibitor targeting the uPA system.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Comparative Framework: this compound vs. Upamostat
To contextualize the performance of this compound, it is essential to compare it against a relevant alternative. Upamostat (WX-671) , a second-generation oral serine protease inhibitor targeting uPA, serves as an excellent benchmark as it has been evaluated in clinical trials for metastatic breast cancer and pancreatic cancer.[9]
| Feature | This compound | Upamostat (WX-671) |
| Core Scaffold | Benzamidine | N-sulfonylated 3-amidinophenylalanine derivative |
| Mechanism | Competitive uPA inhibitor (proposed) | Potent, selective uPA inhibitor |
| Administration | Preclinical (likely intravenous/intraperitoneal) | Oral (prodrug of WX-UK1)[9] |
| Clinical Stage | Preclinical | Phase II Clinical Trials[9] |
This comparison allows for a rigorous assessment of our test compound's potential, benchmarking it against a molecule with a known clinical profile.
Experimental Design for Assessing Cellular Selectivity
A robust and self-validating experimental workflow is crucial for generating high-quality, reproducible data. This section outlines the necessary cell lines, detailed protocols, and data analysis methods.
Cell Line Selection: The Foundation of a Relevant Model
The choice of cell lines is paramount. We require a cancer cell line known for high uPA expression and a normal, non-malignant cell line to serve as a control for cytotoxicity.
-
Cancer Cell Line: PANC-1
-
Normal Cell Line: MRC-5
Experimental Workflow Diagram
Caption: A comprehensive workflow for assessing the selectivity of anticancer compounds.
Detailed Experimental Protocols
Protocol 3.1: Cell Culture and Maintenance
-
PANC-1 Cells:
-
Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM).[11]
-
Supplements: Add fetal bovine serum (FBS) to a final concentration of 10%.[11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, rinse with DPBS and detach using 0.25% Trypsin-EDTA. Neutralize with complete growth medium and re-seed at a ratio of 1:3 to 1:6.[12]
-
-
MRC-5 Cells:
Protocol 3.2: MTT Cytotoxicity Assay (Measures Cell Viability)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The absorbance of this product is directly proportional to the number of viable cells.[19][20]
-
Procedure:
-
Seed PANC-1 and MRC-5 cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3.3: LDH Cytotoxicity Assay (Measures Cell Lysis)
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[21][22] The LDH assay quantitatively measures this released enzyme through a coupled enzymatic reaction that results in a color change, which is proportional to the extent of cytotoxicity.
-
Procedure:
-
Seed and treat cells as described in the MTT assay (Protocol 3.2).
-
Controls are critical for this assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of the experiment.[21]
-
Vehicle Control: Cells treated with the compound's solvent.
-
-
At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Read the absorbance at 490 nm.
-
Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
-
Protocol 3.4: Annexin V/Propidium Iodide Apoptosis Assay
-
Principle: This flow cytometry-based assay differentiates between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[23]
-
Procedure:
-
Seed cells in 6-well plates and treat with IC50 concentrations of the compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
Data Analysis and Interpretation
1. IC50 Calculation: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth). Plot the percentage of cell viability (from MTT) or cytotoxicity (from LDH) against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each cell line.
2. Selectivity Index (SI): The Key Metric The Selectivity Index is the most critical parameter for this guide. It provides a quantitative measure of a compound's preferential activity towards cancer cells.
SI = IC50 (Normal Cells, e.g., MRC-5) / IC50 (Cancer Cells, e.g., PANC-1)
A higher SI value (ideally >10) indicates greater selectivity for cancer cells and a more promising therapeutic window.
Hypothetical Data Summary
The following table illustrates how the final data should be presented for a clear comparison.
| Compound | Cell Line | Assay | IC50 (µM) | Selectivity Index (SI) |
| This compound | PANC-1 (Cancer) | MTT | 5.2 | 15.4 |
| MRC-5 (Normal) | MTT | 80.3 | ||
| Upamostat (WX-671) | PANC-1 (Cancer) | MTT | 8.9 | 10.7 |
| MRC-5 (Normal) | MTT | 95.6 |
Note: These values are hypothetical and for illustrative purposes only.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for assessing the selectivity of this compound. By employing a dual cell line model (PANC-1 and MRC-5), utilizing orthogonal cytotoxicity assays (MTT and LDH), and confirming the mechanism of cell death (apoptosis vs. necrosis), researchers can generate a robust dataset. The calculation of the Selectivity Index allows for a direct, quantitative comparison against benchmark compounds like Upamostat. This structured approach ensures that the evaluation of novel anticancer agents is both rigorous and relevant, paving the way for the development of safer and more effective cancer therapies.
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A Comparative Meta-Analysis of the Anticancer Potential of Resveratrol and Its Derivatives
Introduction: Beyond the Concord Grape
Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has long been the subject of intense scientific scrutiny for its purported anticancer properties.[1] This interest stems from observations like the "French Paradox," where lower incidences of cardiovascular disease were noted in a population with a high-fat diet but also regular red wine consumption. While its antioxidant, anti-inflammatory, and cardioprotective effects are well-documented, its journey as a viable anticancer therapeutic has been hampered by low bioavailability.[1] This has shifted the focus of the research community towards its natural and synthetic derivatives, which may offer improved pharmacokinetic profiles and enhanced anticancer efficacy.
This guide provides a comparative meta-analysis of the anticancer potential of resveratrol and two of its prominent derivatives: pterostilbene and piceatannol. We will delve into their differential effects on various cancer cell lines, supported by a compilation of experimental data. Furthermore, this guide will furnish detailed protocols for key assays in cancer research and visualize the intricate signaling pathways modulated by these compounds.
Comparative Efficacy: A Quantitative Look at Resveratrol and Its Derivatives
The anticancer potential of a compound is often initially assessed by its ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in this evaluation. A lower IC50 value indicates a more potent compound.
The following table summarizes the IC50 values of resveratrol, pterostilbene, and piceatannol across a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cell Line | Cancer Type | Resveratrol IC50 (µM) | Pterostilbene IC50 (µM) | Piceatannol IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~70-150[2], 51.18[3] | 65[4] | 65.6[5] |
| MDA-MB-231 | Breast Adenocarcinoma | 200-250[6] | - | - |
| SW480 | Colon Carcinoma | ~70-150[2] | - | - |
| HCT-116 | Colon Carcinoma | - | 12[5], 47.1[4] | - |
| HT-29 | Colon Carcinoma | - | 15[5], 20.20[7], 23.8[7] | - |
| Caco-2 | Colorectal Adenocarcinoma | - | 75[5] | - |
| HeLa | Cervical Cancer | 200-250[6] | 108.7[4] | - |
| CaSki | Cervical Cancer | - | 44.45[4] | - |
| SiHa | Cervical Cancer | - | 91.15[4] | - |
| A549 | Lung Carcinoma | 400-500[6], 35.05[8] | - | - |
| H520 | Lung Squamous Cell Carcinoma | - | 47.7 (24h), 31.4 (48h)[9] | - |
| H226 | Lung Squamous Cell Carcinoma | - | >50 (24h), 44.3 (48h)[9] | - |
| HepG2 | Hepatocellular Carcinoma | 57.4[3] | - | - |
| LNCaP | Prostate Cancer | - | 22.8[5] | - |
| Du145 | Prostate Cancer | - | 20.8[5] | - |
| PC3M | Prostate Cancer | - | 17[5] | - |
| C32 | Amelanotic Melanoma | - | 10[7] | - |
| A2058 | Melanotic Melanoma | - | - | 15.6[5] |
| HL-60 | Acute Myeloid Leukemia | ~70-150[2] | - | 5.1[10] |
| SKOV3 | Ovary Adenocarcinoma | - | - | - |
| OECM-1 | Oral Squamous Carcinoma | - | 40.19[4] | - |
| HSC-3 | Oral Squamous Carcinoma | - | >50[4] | - |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
From the data, a clear trend emerges: pterostilbene often exhibits greater potency (lower IC50 values) than resveratrol in several cancer cell lines.[4][5] This enhanced activity is attributed to its higher lipophilicity and bioavailability due to the presence of two methoxy groups in place of hydroxyl groups, which facilitates its cellular uptake.[1] Piceatannol also demonstrates significant cytotoxic effects, in some cases, such as in HL-60 leukemia cells, showing higher potency than resveratrol.[10]
Mechanisms of Action: Unraveling the Signaling Pathways
The anticancer effects of resveratrol and its derivatives are not merely due to cytotoxicity but are a result of their ability to modulate a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.
SIRT1 Activation and Downstream Effects
Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress resistance and metabolism. Resveratrol is a well-known activator of SIRT1.[11][12] The activation of SIRT1 by resveratrol can lead to the deacetylation and subsequent modulation of various downstream targets, including transcription factors and DNA repair proteins. This can, in turn, influence cell cycle progression and apoptosis.[13][14]
Caption: SIRT1 signaling pathway activated by resveratrol.
Modulation of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting cell proliferation and survival.[15] Resveratrol and its derivatives have been shown to inhibit the NF-κB signaling pathway.[16][17][18] This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, an inhibitor of NF-κB, and reducing the transcriptional activity of the p65 subunit of NF-κB.[16][17] The suppression of NF-κB activity contributes significantly to the pro-apoptotic and anti-proliferative effects of these compounds.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. [19]Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity. [20] Protocol:
-
Cell Treatment: Treat cells with the desired compounds for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. [21]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [19][22]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [23] Principle: The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane. [24][25]3. RNase Treatment: Treat the cells with RNase A to remove any RNA that might interfere with DNA staining. [23][25]4. PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample. [26][27] Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.
Conclusion and Future Perspectives
The meta-analysis of the available data strongly suggests that resveratrol derivatives, particularly pterostilbene, hold significant promise as potent anticancer agents, often surpassing the efficacy of the parent compound. Their improved bioavailability is a key advantage that warrants further investigation in preclinical and clinical settings. The multifaceted mechanisms of action, involving the modulation of key signaling pathways like SIRT1 and NF-κB, underscore their potential for a broad-spectrum anticancer activity.
The detailed experimental protocols provided in this guide are intended to facilitate standardized and rigorous research in this exciting field. Future studies should focus on in vivo models to validate the in vitro findings and to assess the safety and efficacy of these compounds in a more complex biological system. Furthermore, the exploration of novel synthetic derivatives with even greater potency and selectivity remains a promising avenue for the development of the next generation of cancer therapeutics.
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A Comparative Pharmacokinetic Guide to 3,4,5-Trimethoxy-benzamidine and Resveratrol
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of 3,4,5-Trimethoxy-benzamidine and resveratrol. As researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of investigational compounds is paramount to predicting their therapeutic efficacy and safety. Here, we synthesize available data, outline validated experimental methodologies, and offer insights into the causal relationships behind their distinct pharmacokinetic behaviors.
Introduction: Two Molecules of Therapeutic Interest
Resveratrol (3,5,4′-trihydroxy-trans-stilbene) , a naturally occurring polyphenol found in grapes, berries, and peanuts, has attracted significant scientific interest for its broad spectrum of potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.[1][2] However, its clinical translation has been significantly hampered by poor bioavailability and rapid metabolism.[1]
This compound is a synthetic small molecule belonging to the benzamidine class. Benzamidines are recognized as a class of compounds that act as competitive, reversible inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[3][4][5] This inhibitory action makes them valuable tools in biochemical research and as structural motifs in the design of therapeutic agents for conditions involving excessive protease activity.[6][7] While specific pharmacokinetic data for the 3,4,5-trimethoxy substituted variant is not extensively published, we can infer its likely profile based on related benzamidine and trimethoxy-substituted compounds to provide a scientifically grounded comparison.[8][9]
This guide will dissect the ADME profiles of both compounds, providing a framework for researchers to understand their systemic behavior and to design robust preclinical studies.
Part 1: Comparative ADME Profiles
A compound's therapeutic potential is intrinsically linked to its ability to reach its target site in the body at a sufficient concentration and for an adequate duration. This is governed by its ADME profile.
Resveratrol: The Challenge of Low Bioavailability
The pharmacokinetics of resveratrol have been extensively studied. The consistent finding is its low systemic bioavailability following oral administration.[1]
-
Absorption: Resveratrol is well-absorbed from the gut, primarily through passive diffusion.[10] However, it is subject to extensive "first-pass" metabolism in the intestines and liver.[1]
-
Distribution: Once in circulation, resveratrol binds extensively to plasma proteins, particularly albumin, which can serve as a reservoir and influence its distribution to tissues.[10] Despite its lipophilic nature, its ability to reach target tissues is limited by its rapid metabolism.
-
Metabolism: This is the most critical factor limiting resveratrol's bioavailability. It is rapidly and extensively metabolized, primarily through glucuronidation and sulfation of its hydroxyl groups, into biologically inactive or less active conjugates.[11] The primary metabolites found in plasma are resveratrol-3-O-glucuronide and resveratrol sulfates.[1][11]
-
Excretion: The metabolites of resveratrol are primarily eliminated from the body through urine and feces.[11] The half-life of the parent compound is short, often reported to be between 1-2 hours in mice.[11]
This compound: A Predictive Profile
Direct pharmacokinetic studies on this compound are scarce in public literature. However, by examining related structures, we can construct a predictive profile.
-
Absorption: Benzamidine and its derivatives are generally small molecules that are expected to be absorbed orally. The addition of methoxy groups can increase lipophilicity, potentially enhancing absorption across the intestinal epithelium. Studies on other benzamide derivatives have shown high permeability in Caco-2 cell models, suggesting good absorption potential.[9]
-
Distribution: The volume of distribution for related benzamidine compounds like benzydamine is relatively large, suggesting distribution into tissues.[8] The trimethoxy substitution may further influence its partitioning into various body compartments.
-
Metabolism: The trimethoxy groups are potential sites for metabolism, primarily through O-demethylation by cytochrome P450 (CYP) enzymes in the liver. The core benzamidine structure is generally stable. Unlike resveratrol, it lacks the phenolic hydroxyl groups that are so readily conjugated, suggesting that its metabolic pathway will be different and potentially less rapid.
-
Excretion: Excretion is expected to occur via the kidneys, with metabolites and some parent drug being eliminated in the urine.
Part 2: Head-to-Head Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters, contrasting the well-documented profile of resveratrol with the predicted profile of this compound.
| Parameter | Resveratrol | This compound (Predicted) | Rationale & Implication |
| Oral Bioavailability | Very Low (~20% in rats for parent compound)[1][12] | Moderate to High | Resveratrol's extensive first-pass metabolism is its key liability. The lack of readily conjugatable groups on this compound suggests it may bypass this rapid clearance, leading to higher systemic exposure. |
| Metabolism | Extensive Phase II conjugation (Glucuronidation & Sulfation)[1][11] | Phase I oxidation (O-demethylation by CYPs) | The differing metabolic pathways are fundamental. Resveratrol is rapidly inactivated, while the metabolites of this compound may or may not retain biological activity, a key area for future investigation. |
| Plasma Half-Life (t½) | Short (e.g., ~1-2 hours in mice)[11] | Moderate to Long (e.g., ~13 hours for Benzydamine)[8] | A longer half-life for this compound would allow for less frequent dosing and more stable plasma concentrations, a significant advantage in a therapeutic context. |
| Major Metabolites | Glucuronide and Sulfate conjugates[1] | Hydroxylated and demethylated derivatives | This difference dictates the bioanalytical methods required for accurate pharmacokinetic assessment. One must quantify not just the parent but also the major metabolites. |
| Plasma Protein Binding | High (~90%)[13] | Moderate to High | High protein binding can limit the free fraction of the drug available to exert its effect but can also prolong its circulation time. |
Part 3: Mechanistic Insights & Signaling Pathways
Understanding the mechanism of action provides context for the importance of pharmacokinetic properties.
This compound: Competitive Serine Protease Inhibition
The benzamidine moiety acts as a mimic of arginine, a common substrate for trypsin-like serine proteases. It binds reversibly to the enzyme's active site, competitively inhibiting its function.[6]
Caption: Competitive inhibition of a serine protease by a benzamidine analog.
Resveratrol: A Multi-Target Modulator
Resveratrol does not have a single target but influences a wide array of signaling pathways, contributing to its diverse biological effects. Key pathways include the activation of Sirtuin 1 (SIRT1) and the inhibition of NF-κB and MAPK signaling.[14][15]
Caption: Major signaling pathways modulated by Resveratrol.
Part 4: Experimental Protocols for Pharmacokinetic Analysis
To ensure trustworthy and reproducible data, rigorous experimental design is essential. The following protocols provide a self-validating framework for an in vivo pharmacokinetic study.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of a test compound following oral (PO) and intravenous (IV) administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.
-
Test compound (this compound or Resveratrol).
-
Vehicle for PO and IV administration (e.g., 20% Solutol HS 15 in water).
-
K2-EDTA tubes for blood collection.
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
Methodology:
-
Acclimatization: House animals in standard conditions for at least 3 days prior to the study. Fast animals overnight before dosing, with free access to water.
-
Dose Preparation: Prepare dosing solutions for IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) administration in the appropriate vehicle. The causality for using two routes is to allow for the calculation of absolute oral bioavailability.
-
Administration:
-
IV Group (n=3): Administer the compound via a single bolus injection into the jugular vein cannula.
-
PO Group (n=3): Administer the compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (~100 µL) from the jugular vein cannula at specified time points. A typical schedule would be:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Rationale: The early time points for IV capture the rapid distribution phase, while the later points for both routes define the elimination phase.
-
-
Plasma Processing: Immediately transfer blood into K2-EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C pending bioanalysis. This deep-freezing prevents degradation of the analyte.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Protocol 2: LC-MS/MS Bioanalysis of Plasma Samples
Objective: To accurately quantify the concentration of the test compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from Protocol 1.
-
Analytical reference standard of the test compound and a suitable internal standard (IS), preferably a stable isotope-labeled version.
-
LC-MS grade solvents (Acetonitrile, Methanol, Water, Formic Acid).
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[16][17][18]
-
Reversed-phase C18 column.
Methodology:
-
Standard & QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the test compound into blank control plasma. This validates the accuracy and precision of the assay within the biological matrix.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL). The IS is crucial for correcting variability during sample processing and injection.[19]
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Separate the analyte from matrix components on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[17]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the IS to ensure high selectivity and sensitivity.[16] For resveratrol, a common transition is m/z 227 -> 185.[18] For this compound, a predicted precursor ion would be [M+H]+ at m/z 211.2, with fragmentation needing empirical determination.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use the resulting regression equation to quantify the concentration of the test compound in the unknown and QC samples.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
-
Conclusion: From Data to Drug Development
The comparative analysis reveals a stark contrast in the likely pharmacokinetic profiles of resveratrol and this compound. Resveratrol, despite its promising in vitro activities, is fundamentally limited by its rapid metabolic inactivation. Conversely, this compound, based on its chemical structure, is predicted to have a more favorable profile with potentially higher bioavailability and a longer half-life. This highlights the critical importance of chemical structure in dictating a compound's fate in the body. For researchers, this guide underscores that while resveratrol may require advanced formulation strategies to overcome its pharmacokinetic hurdles, benzamidine derivatives like the one discussed represent a promising chemical space for developing orally available therapeutics. The provided protocols offer a robust starting point for conducting the necessary preclinical studies to validate these predictions and advance drug development programs.
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Benchmarking the Anticancer Potency of 3,4,5-Trimethoxy-benzamidine: A Comparative Guide for Drug Development Professionals
Introduction
In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity is a paramount objective. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in several potent anticancer agents, known primarily for its role in disrupting microtubule dynamics.[1][2] 3,4,5-Trimethoxy-benzamidine, a compound featuring this key structural element, presents itself as a compelling candidate for investigation. This guide provides a comprehensive framework for rigorously benchmarking its anticancer potency against well-established chemotherapeutic agents.
As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a logical, multi-faceted experimental strategy. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating workflow that moves from broad cytotoxicity screening to nuanced mechanistic investigation. We will explore the causality behind experimental choices, ensuring that each step logically informs the next, building a robust data package for preclinical evaluation.
Section 1: Mechanistic Overview of Comparator Compounds
To effectively benchmark a new chemical entity, it is crucial to compare it against standard-of-care agents with well-elucidated mechanisms of action. For this guide, we have selected three clinically relevant drugs that represent distinct classes of anticancer agents.
1.1. The Investigational Compound: this compound
-
Hypothesized Mechanism of Action : The 3,4,5-trimethoxybenzoyl group is a key feature of potent tubulin polymerization inhibitors, such as Combretastatin A-4.[1][2] These agents typically bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference is critical as microtubules form the mitotic spindle required for chromosome segregation during cell division.[1][3] Disruption of this process leads to cell cycle arrest, typically in the G2/M phase, and subsequent activation of the apoptotic cell death pathway.[1][4][5] Our experimental framework will be designed to test this hypothesis.
1.2. Benchmark Anticancer Drugs
-
Paclitaxel (Taxol®) : A member of the taxane family, Paclitaxel is also a microtubule-targeting agent but with an opposing mechanism to colchicine-site binders. It stabilizes microtubules by binding to the β-tubulin subunit, preventing their disassembly.[3][4][6][] This action also leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase, and apoptosis.[4][6][8]
-
Cisplatin : A platinum-based alkylating-like agent, Cisplatin exerts its cytotoxic effects primarily by forming covalent cross-links with DNA purine bases.[9][10][11] These DNA adducts distort the DNA helix, interfering with DNA repair, replication, and transcription, which ultimately triggers apoptotic cell death.[9][12][13]
-
Doxorubicin : An anthracycline antibiotic, Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating free radicals that induce oxidative damage to cellular components, including DNA and membranes.[14][][16]
Section 2: Experimental Framework for Potency Benchmarking
A robust evaluation of an anticancer compound requires a tiered approach. We begin with a broad assessment of cytotoxicity across multiple cell lines to determine potency (IC50) and establish a therapeutic window. Subsequent assays are designed to dissect the underlying mechanism, validating the hypothesized mode of action.
Caption: A tiered experimental workflow for benchmarking a novel anticancer compound.
Section 3: Phase 1 - In Vitro Cytotoxicity Assessment (IC50 Determination)
Rationale: The half-maximal inhibitory concentration (IC50) is the most fundamental metric for quantifying a drug's potency. By determining the concentration of this compound required to inhibit the growth of cancer cells by 50%, we can directly compare its efficacy to our benchmark drugs. The MTT assay is a reliable, colorimetric method based on the principle that metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17][18]
Detailed Protocol: MTT Assay
-
Cell Seeding : Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[17]
-
Compound Preparation : Prepare a stock solution of this compound and benchmark drugs in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment : Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various drug concentrations. Include vehicle-only (DMSO) controls. Incubate for a defined period (e.g., 48 or 72 hours).[17]
-
MTT Addition : After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[18]
-
Formazan Solubilization : Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10-15 minutes.[17][19]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| This compound | 0.25 | 0.18 | 0.32 |
| Paclitaxel | 0.01 | 0.02 | 0.05 |
| Cisplatin | 5.5 | 8.2 | 3.1 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
| (Note: Data for the investigational compound is hypothetical for illustrative purposes. Benchmark data is representative of typical literature values.) |
Section 4: Phase 2 - Elucidating the Mode of Cell Death
Rationale: A potent IC50 value demonstrates that the compound kills cells, but it doesn't explain how. Distinguishing between apoptosis (programmed cell death) and necrosis is critical, as apoptosis is the preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[21]
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment : Seed and treat cells in 6-well plates with the investigational and benchmark compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Wash the cells once with cold 1X PBS.[21][22]
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[21][22]
-
Incubation : Incubate the mixture for 15-20 minutes at room temperature in the dark.[21]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[21] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[21][23]
Section 5: Phase 3 - Investigating Cell Cycle Effects
Rationale: Based on the hypothesized mechanism of this compound as a tubulin polymerization inhibitor, we predict it will cause cells to arrest in the G2/M phase of the cell cycle. This can be verified by analyzing the DNA content of the cell population using PI staining. PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Treat cells as described in the Annexin V protocol.
-
Fixation : Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.[24][25]
-
Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.[26][24]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.[25]
-
Analysis : Analyze the samples on a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control is indicative of mitotic arrest.
Section 6: Mechanistic Deep Dive - Target Validation
Rationale: The preceding assays provide strong correlative evidence for the mechanism of action. The final step is to provide direct evidence of target engagement. If this compound functions as a microtubule-destabilizing agent, we expect to see molecular changes consistent with mitotic arrest. Western blotting allows for the detection and quantification of specific proteins, providing a powerful tool for mechanistic validation.[27][28] We will probe for Phospho-Histone H3 (Ser10), a well-established marker of cells in mitosis.
Caption: Hypothesized mechanism of this compound targeting tubulin polymerization.
Protocol Outline: Western Blotting
-
Protein Extraction : Treat cells with the compound at IC50 concentrations for a relevant time point (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[29]
-
Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27][28]
-
Blocking & Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Phospho-Histone H3) overnight at 4°C.[30] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28][30]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the data and confirm equal protein loading.
Conclusion
This guide outlines a logical and rigorous workflow for benchmarking the anticancer potency of this compound. By progressing from broad phenotypic screening to specific, hypothesis-driven mechanistic studies, researchers can build a comprehensive data package. This multi-assay, self-validating approach ensures that the compound's potency, mode of cell death, and molecular mechanism are thoroughly characterized, providing a solid foundation for further preclinical and clinical development. The comparative nature of this framework, utilizing well-established anticancer drugs, allows for a clear and objective assessment of the compound's therapeutic potential in the competitive landscape of oncology research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4,5-Trimethoxy-benzamidine for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of 3,4,5-Trimethoxy-benzamidine, grounded in the precautionary principle and established best practices for hazardous waste management.
Part 1: Hazard Assessment & The Precautionary Principle
To build a reliable safety profile, we can extrapolate potential hazards from structurally analogous compounds. This approach allows us to make informed decisions based on known toxicological data of similar chemical moieties.
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Description & Inferred Risk | Precautionary Action | Source(s) |
| Acute Oral Toxicity | Based on related benzaldehyde and benzamide structures, this compound may be harmful if swallowed.[2][3][4][5] | Do not eat, drink, or smoke when handling. If ingested, seek immediate medical attention. | [2][3][4][5] |
| Skin Irritation | Similar compounds are known to cause skin irritation.[2][4] Prolonged contact should be avoided. | Wear appropriate chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling. | [2][4] |
| Eye Irritation | May cause serious eye irritation.[4][6] | Always wear safety glasses or goggles when handling the compound. | [4][6] |
| Incompatibilities | Reacts with strong oxidizing agents.[3][7] | Store and dispose of separately from strong oxidizers, acids, and bases. | [3][7] |
| Hazardous Decomposition | Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8] | Avoid exposure to high heat or fire. In case of fire, use appropriate extinguishing media. | [8] |
Given this profile, This compound must be managed and disposed of as regulated hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste.[9][10]
Part 2: Step-by-Step Disposal Protocol
The only compliant and safe method for disposing of this compound is through a licensed hazardous waste management vendor. The following protocol ensures your laboratory remains in compliance with federal and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12]
Experimental Protocol: Waste Accumulation and Preparation for Disposal
-
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves).[2]
-
Safety glasses with side shields or chemical splash goggles.
-
A fully buttoned laboratory coat.
-
-
-
Step 2: Classify and Segregate the Waste
-
Designate all this compound waste (including pure compound, solutions, and contaminated materials like weigh boats or wipes) as Hazardous Chemical Waste .
-
Crucially, do not mix this waste stream with other types of chemical waste. [10] Segregation prevents potentially violent reactions and simplifies the disposal process for your waste vendor. Keep it separate from acids, bases, and especially strong oxidizing agents.[10]
-
-
Step 3: Select and Label the Waste Container
-
Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
The container must be clearly and accurately labeled. Per EPA regulations, the label must include:
-
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][13]
-
The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[13]
-
The SAA must have secondary containment (such as a chemical-resistant tray or tub) capable of holding the contents of the largest container to prevent the spread of spills.[10]
-
Keep the waste container closed at all times except when adding waste.
-
-
Step 5: Arrange for Final Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution’s Environmental Health and Safety (EHS) department or designated waste coordinator.
-
They will arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[9][15] This vendor is equipped to transport and dispose of the chemical in a compliant manner, typically through high-temperature incineration.[13]
-
Part 3: Contingency and Spill Management Plan
Accidents can happen, and a clear, actionable spill response plan is essential.
-
For Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical sorbent) to avoid generating dust.[2][16]
-
Carefully sweep up the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[2]
-
Clean the spill area with a detergent solution and wipe dry.
-
Dispose of all cleanup materials as hazardous waste.
-
-
For Major Spills:
-
Evacuate the immediate area.
-
Alert nearby personnel and restrict access to the spill location.
-
Immediately contact your institution's EHS department or emergency response team.[17] Do not attempt to clean up a large or unmanageable spill yourself.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4,5-Trimethoxy-benzamidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,4,5-Trimethoxy-benzamidine (CAS: 4156-70-1) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in established safety standards and field-proven practices. Here, we will detail not just what to wear, but why each piece of personal protective equipment (PPE) is critical, and how to integrate its use into a seamless, safe, and effective workflow.
Hazard Identification and Risk Assessment
Before any handling protocols are established, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound may be limited, the available Safety Data Sheet (SDS) and data from structurally similar benzamidine and benzaldehyde derivatives provide a basis for a cautious approach.[1][2][3]
The primary hazards to consider are:
-
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[3][4]
-
Skin and Eye Irritation : Direct contact may cause skin irritation and serious eye irritation.[5][6][7]
-
Respiratory Irritation : Inhalation of the powdered form may cause respiratory tract irritation.[5][6]
Therefore, all handling procedures must be designed to eliminate routes of exposure—ingestion, inhalation, and skin/eye contact.
Required Personal Protective Equipment (PPE)
The selection of PPE must be deliberate, with each component chosen to provide a specific barrier against the identified hazards. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly Fitting Safety Goggles | ANSI Z87.1 (US) / EN 166 (EU) | Protects eyes from chemical splashes and airborne dust particles. Side shields are mandatory for comprehensive protection.[2] |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Prevents direct skin contact. Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use.[1][8] |
| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination. Should be fully buttoned. For larger quantities, impervious or flame-resistant clothing may be necessary.[1][2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Varies based on exposure assessment | Recommended when handling the powder outside of a certified chemical fume hood or when dust generation is likely. A full-face respirator may be required if exposure limits are exceeded.[2][8] |
Operational Plan: A Step-by-Step Procedural Guide
A disciplined, sequential approach to laboratory operations is the most effective way to ensure safety. The following protocols for donning, handling, and doffing PPE should be adopted as standard practice.
Experimental Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound, from initial preparation to final disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
